Uric Acid
Description
Properties
IUPAC Name |
7,9-dihydro-3H-purine-2,6,8-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4O3/c10-3-1-2(7-4(11)6-1)8-5(12)9-3/h(H4,6,7,8,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEHOTFFKMJEONL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12=C(NC(=O)N1)NC(=O)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3042508 | |
| Record name | Uric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3042508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White odorless solid; [Merck Index] Beige powder; [Sigma-Aldrich MSDS], Solid | |
| Record name | Uric acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/18587 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Uric acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000289 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
0.06 mg/mL | |
| Record name | Uric acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08844 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Uric acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000289 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
69-93-2 | |
| Record name | Uric acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=69-93-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Uric Acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000069932 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Uric acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08844 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | uric acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3975 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1H-Purine-2,6,8(3H)-trione, 7,9-dihydro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Uric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3042508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Uric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.655 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | URIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/268B43MJ25 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Uric acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000289 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
Greater than 300 °C, > 300 °C | |
| Record name | Uric acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08844 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Uric acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000289 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
uric acid synthesis and degradation pathways
An In-Depth Technical Guide to Uric Acid Synthesis and Degradation Pathways
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, the terminal product of purine metabolism in humans, is a molecule of profound clinical significance. Its homeostasis is maintained by a delicate equilibrium between production and excretion. Dysregulation within these pathways culminates in hyperuricemia, a metabolic precursor to gout and a condition associated with a spectrum of cardiometabolic and renal diseases.[1][2][3] This guide provides a comprehensive exploration of the core biochemical routes governing this compound synthesis and degradation. We will dissect the de novo and salvage pathways of purine biosynthesis, trace the catabolic cascade that converges on this compound, and examine the enzymatic machinery and regulatory checkpoints that dictate metabolic flux. Furthermore, this document details robust experimental methodologies for quantifying key metabolites and enzyme activities, offering a technical resource for professionals engaged in research and therapeutic development in this field.
The Bifurcated Origin of Purines: Synthesis Pathways
The purine nucleotides, adenosine monophosphate (AMP) and guanosine monophosphate (GMP), are the fundamental precursors to this compound. The cellular pool of these molecules is sustained by two interconnected pathways: de novo synthesis, which builds the purine rings from elementary precursors, and the salvage pathway, which recycles pre-existing purine bases.
De Novo Purine Biosynthesis: Building from the Ground Up
The de novo pathway is an energy-intensive, multi-step process that constructs the purine ring system upon a ribose-5-phosphate scaffold.[4][5][6]
-
Initiation and Committed Step: The pathway commences with the activation of ribose-5-phosphate to 5-phospho-α-D-ribosyl 1-pyrophosphate (PRPP), catalyzed by PRPP synthetase.[4] While PRPP is a critical substrate, the first committed and rate-limiting step is the conversion of PRPP to 5'-phosphoribosylamine, a reaction catalyzed by amidophosphoribosyltransferase .[7] This enzyme is a key regulatory node, subject to allosteric feedback inhibition by the downstream purine ribonucleotides (AMP, GMP, and IMP), which ensures that purine synthesis is attenuated when the cellular nucleotide pool is replete.[7][8]
-
Assembly of the Purine Ring: Through a sequence of nine additional reactions, atoms are donated from glycine, glutamine, aspartate, and formate (via tetrahydrofolate derivatives) to assemble the imidazole and pyrimidine rings of the purine structure.[7]
-
Formation of Inosine Monophosphate (IMP): The pathway culminates in the synthesis of inosine monophosphate (IMP), the first intermediate with a complete purine ring.[7][9] IMP serves as the crucial branch point from which both AMP and GMP are synthesized.[5]
The coordinated action of the enzymes in this pathway is facilitated by their spatial organization into a dynamic multi-enzyme complex known as the purinosome , which enhances catalytic efficiency and substrate channeling.[10][11]
Caption: De Novo Purine Biosynthesis Pathway.
The Purine Salvage Pathway: An Economy of Recycling
Under normal physiological conditions, the majority of the cellular purine pool is maintained through the salvage pathway, which recycles purine bases (hypoxanthine, guanine, and adenine) derived from the breakdown of nucleic acids.[10][12] This pathway is metabolically economical, consuming significantly less energy than de novo synthesis.[11]
The cornerstone enzymes of this pathway are:
-
Hypoxanthine-guanine phosphoribosyltransferase (HGPRT): This critical enzyme catalyzes the transfer of a phosphoribosyl group from PRPP to hypoxanthine and guanine, forming IMP and GMP, respectively.[13][14][15] The function of HGPRT is paramount; its deficiency leads to a catastrophic failure of purine recycling.
-
Adenine phosphoribosyltransferase (APRT): This enzyme salvages adenine by converting it to AMP.[10][16]
The clinical importance of the salvage pathway is starkly illustrated by genetic disorders of HGPRT. A near-complete deficiency results in Lesch-Nyhan syndrome , a devastating neurological disorder characterized by hyperuricemia, cognitive impairment, and compulsive self-mutilation.[12][13][17] A partial deficiency leads to Kelley-Seegmiller syndrome , which primarily manifests as severe gout and this compound kidney stones due to this compound overproduction.[14][18] In these conditions, the inability to salvage hypoxanthine and guanine not only shunts these bases toward this compound production but also leads to an accumulation of PRPP, which allosterically activates the de novo pathway, further exacerbating purine synthesis and subsequent catabolism.[18]
Caption: The Purine Salvage Pathway.
The Final Common Pathway: Catabolism to this compound
Purine nucleotides that are not incorporated into nucleic acids or used in other metabolic processes are degraded in a convergent pathway that terminates in this compound.[19]
The key enzymatic steps are as follows:
-
Conversion to Nucleosides: AMP is either deaminated by AMP deaminase to IMP or dephosphorylated by 5'-nucleotidase to adenosine.[9][20] Adenosine is then deaminated by adenosine deaminase (ADA) to inosine.[21][22][23] Similarly, IMP and GMP are dephosphorylated to inosine and guanosine, respectively.[9] Deficiency in ADA leads to an accumulation of adenosine and deoxyadenosine, causing severe combined immunodeficiency (SCID).[23][24]
-
Release of Purine Bases: Purine nucleoside phosphorylase (PNP) cleaves the glycosidic bond of inosine and guanosine to release the free purine bases hypoxanthine and guanine, respectively, along with ribose-1-phosphate.[9][20]
-
Interconversion of Bases: Guanine is deaminated by guanine deaminase (guanase) to form xanthine.[9]
-
The Terminal Oxidations: The final two, irreversible steps of purine degradation are catalyzed by a single, critical enzyme: Xanthine Oxidase (XO) .[25][26][27] This molybdenum-containing enzyme first hydroxylates hypoxanthine to form xanthine. It then carries out a second hydroxylation, converting xanthine to this compound.[28] In humans, XO is the rate-limiting enzyme in purine catabolism and is the primary target for urate-lowering therapies such as allopurinol and febuxostat.[26][27][29]
Caption: The Convergent Pathway of Purine Catabolism to this compound.
The Lost Step: this compound Degradation in Non-Primate Mammals
In most other mammals, the metabolic story does not end with this compound. They possess the enzyme uricase (or urate oxidase) , which oxidizes this compound to the more soluble and easily excreted compound, allantoin.[25][30] Humans and higher primates lost a functional uricase gene during evolution.[25] This genetic inactivation is the reason this compound is the final end product of purine metabolism in humans, making us susceptible to hyperuricemia and gout when production exceeds excretion.[30][31]
Caption: this compound Degradation via Uricase.
Data Presentation: this compound Concentrations
The accurate quantification of this compound is essential for clinical diagnosis and research. Normal and pathological concentrations vary based on the biological matrix.
| Analyte | Biological Matrix | Condition | Typical Concentration Range |
| This compound | Human Serum (Male) | Normal | 3.4 - 7.0 mg/dL |
| Human Serum (Female) | Normal | 2.4 - 6.0 mg/dL | |
| Human Serum | Hyperuricemia | > 6.8 - 7.0 mg/dL[1] | |
| Human Urine | Normal | 250 - 750 mg/24 hours | |
| Rat Serum (Normal) | Experimental | ~2.45 µg/mL[32] | |
| Rat Serum (MCT-induced PAH) | Experimental | ~3.34 µg/mL[32] |
Note: Reference ranges can vary slightly between laboratories.
Experimental Protocols
Protocol: Quantification of this compound in Plasma by LC-MS/MS
This protocol describes a robust method for the sensitive and selective quantification of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a gold-standard analytical technique.[32][33][34]
Objective: To accurately measure the concentration of this compound in plasma samples.
Principle: this compound is separated from other plasma components by reverse-phase HPLC and detected by a mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. A stable isotope-labeled internal standard (e.g., ¹⁵N₂-Uric Acid) is used to ensure high accuracy and precision by correcting for matrix effects and variability in sample processing.[33]
Methodology:
-
Preparation of Standards and Internal Standard (IS) Working Solution:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL in a suitable solvent).
-
Perform serial dilutions to create calibration standards ranging from approximately 0.4 to 100 µg/mL.[34]
-
Prepare a working solution of the internal standard (e.g., ¹⁵N₂-Uric Acid) in methanol at a fixed concentration (e.g., 2.0 mg/L).[34]
-
-
Sample Preparation (Protein Precipitation):
-
To a 100 µL aliquot of plasma sample, standard, or quality control (QC) sample in a microcentrifuge tube, add 300 µL of ice-cold methanol containing the internal standard.[33]
-
Vortex the mixture vigorously for 1 minute to precipitate plasma proteins.[33]
-
Centrifuge the samples at high speed (e.g., 14,000-17,500 x g) for 10 minutes at 4°C to pellet the precipitated protein.[33][34]
-
Carefully transfer the supernatant to a new tube or HPLC vial.
-
If necessary, evaporate the supernatant to dryness under a stream of nitrogen and reconstitute in 100 µL of the initial mobile phase.[33]
-
-
LC-MS/MS Analysis:
-
LC System: Standard HPLC or UHPLC system.
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase: An isocratic or gradient elution using a mixture of water with 0.1-0.5% formic acid and methanol or acetonitrile.[34]
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source, typically operated in positive ionization mode.
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions. For this compound, this is typically m/z 169.1 → 141.1. For an exemplary IS (¹⁵N₂-Uric Acid), the transition might be m/z 171.0 → 143.0.[34]
-
-
Data Analysis:
-
Integrate the peak areas for both this compound and the internal standard.
-
Calculate the peak area ratio (this compound / IS).
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the prepared standards.
-
Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Caption: LC-MS/MS Workflow for this compound Quantification.
Protocol: Xanthine Oxidase (XO) Activity Assay
Objective: To measure the enzymatic activity of Xanthine Oxidase in a sample (e.g., tissue homogenate, purified enzyme).
Principle: This is a continuous spectrophotometric assay that measures the rate of this compound formation. This compound has a distinct absorbance maximum at approximately 295 nm, while the substrate (xanthine or hypoxanthine) has a negligible absorbance at this wavelength. The increase in absorbance at 295 nm is directly proportional to the XO activity.
Methodology:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Potassium Phosphate buffer, pH 7.5, containing 1 mM EDTA.
-
Substrate Solution: Prepare a 2 mM solution of xanthine in the assay buffer. (Note: Xanthine has low solubility; it may be necessary to add a small amount of NaOH to dissolve it and then readjust the pH).
-
-
Enzyme Preparation:
-
Prepare the enzyme sample (e.g., tissue lysate, purified protein) in the assay buffer. The dilution factor should be determined empirically to ensure the reaction rate is linear over the measurement period.
-
-
Assay Procedure:
-
Set up a UV-compatible cuvette.
-
Add 950 µL of Assay Buffer to the cuvette.
-
Add 50 µL of the enzyme sample. Mix gently by pipetting.
-
Place the cuvette in a spectrophotometer pre-warmed to the desired temperature (e.g., 25°C or 37°C).
-
Start the reaction by adding 50 µL of the 2 mM xanthine substrate solution for a final concentration of 100 µM.
-
Immediately start monitoring the change in absorbance at 295 nm (A₂₉₅) every 15-30 seconds for 5-10 minutes.
-
-
Data Analysis:
-
Plot absorbance (A₂₉₅) versus time (in minutes).
-
Determine the linear portion of the curve and calculate the rate of reaction (ΔA₂₉₅/min).
-
Calculate the enzyme activity using the Beer-Lambert law: Activity (U/mL) = (ΔA₂₉₅/min * Total Volume) / (ε * Path Length * Enzyme Volume)
-
Where:
-
ε (Molar extinction coefficient of this compound at 295 nm, pH 7.5) ≈ 12,200 M⁻¹cm⁻¹
-
Path Length is typically 1 cm.
-
One unit (U) of activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of this compound per minute under the specified conditions.
-
-
-
Conclusion
The synthesis and degradation of this compound are governed by a sophisticated network of metabolic pathways, with the de novo, salvage, and catabolic routes each playing indispensable roles. The purine salvage pathway, orchestrated by HGPRT, is a testament to metabolic efficiency, and its failure underscores its critical function in preventing this compound overproduction. The final catabolic steps, under the control of the rate-limiting enzyme xanthine oxidase, represent the primary therapeutic target for managing hyperuricemia and its clinical sequelae, most notably gout. A thorough understanding of these enzymatic steps, their regulation, and the robust methodologies available for their study is fundamental for any scientist or clinician working to unravel the complexities of purine metabolism and develop novel interventions for associated disorders.
References
- This compound - Wikipedia. (n.d.).
- An, S., & Ben-Sahra, I. (2020). A New View into the Regulation of Purine Metabolism – The Purinosome. PMC - NIH.
- Lesch–Nyhan syndrome - Wikipedia. (n.d.).
- Moro, F., et al. (1998). Enzymes involved in purine metabolism--a review of histochemical localization and functional implications. PubMed.
- Metabolic pathway of this compound. Denovo synthesis begins with the... - ResearchGate. (n.d.).
- Moro, F., et al. (1998). Enzymes involved in purine metabolism--a review of histochemical localization and functional implications. Semantic Scholar.
- What are Xanthine oxidase inhibitors and how do they work? - Patsnap Synapse. (2024).
- Bray, R. C., et al. (1979). The mechanism of action of xanthine oxidase. The relationship between the rapid and very rapid molybdenum electron-paramagnetic-resonance signals. NIH.
- Mechanisms of this compound production and excretion: Illustrates the... - ResearchGate. (n.d.).
- Adenosine deaminase - Wikipedia. (n.d.).
- Gherghel, D., et al. (2020). Pathophysiology of hyperuricemia and its clinical significance – a narrative review. NIH.
- Molecule of the Month: Hypoxanthine-guanine phosphoribosyltransferase (HGPRT). (n.d.). RCSB PDB.
- Xanthine oxidase - M-CSA Mechanism and Catalytic Site Atlas. (n.d.).
- Hypoxanthine-guanine phosphoribosyltransferase - Wikipedia. (n.d.).
- The adenosine deaminase (ADA) metabolism. ADA is an enzyme of the... - ResearchGate. (n.d.).
- Sauer, A. V., & Aiuti, A. (2009). Autoimmune Dysregulation and Purine Metabolism in Adenosine Deaminase Deficiency. PMC - PubMed Central.
- Jing, S., & Wu, X. (2023). Hyperuricemia. StatPearls - NCBI Bookshelf - NIH.
- This compound, Gout and Purine Metabolism | Basicmedical Key. (2016).
- Purine metabolism - Wikipedia. (n.d.).
- Wang, Y., et al. (2018). Determination of this compound in biological samples by high performance liquid chromatography-electrospray ionization-tandem mass spectrometry and study on pathogenesis of pulmonary arterial hypertension in pulmonary artery endothelium cells. NIH.
- Metabolic pathways of this compound formation from nucleotide... | Download Scientific Diagram - ResearchGate. (n.d.).
- Ghanghoria, S., & Gupta, S. (2023). Biochemistry, Xanthine Oxidase. StatPearls - NCBI - NIH.
- De novo and Salvage Purine Synthesis Pathways Across Tissues and Tumors - PMC. (n.d.).
- Xanthine oxidase - Wikipedia. (n.d.).
- Jinnah, H. A., et al. (1993). A review of the molecular basis of hypoxanthine-guanine phosphoribosyltransferase (HPRT) deficiency. PubMed.
- Maiuolo, J., et al. (2016). Regulation of this compound metabolism and excretion. PubMed.
- Purine-Metabolising Enzymes | Encyclopedia MDPI. (n.d.).
- Lesch-Nyhan syndrome - Genes and Disease - NCBI Bookshelf. (n.d.).
- 22.4: Biosynthesis and Degradation of Nucleotides - Biology LibreTexts. (2025).
- Lesch-Nyhan Syndrome - The Medical Biochemistry Page. (2025).
- Zöllner, N. (1979). Enzymological aspects of disorders in purine metabolism. PubMed.
- Stasolla, C., et al. (2006). PYRIMIDINE AND PURINE BIOSYNTHESIS AND DEGRADATION IN PLANTS. Annual Review of Plant Biology.
- Lesch-Nyhan syndrome: Symptoms, causes, and treatment - Medical News Today. (2024).
- Purine metabolism - chemeurope.com. (n.d.).
- Jinnah, H. A., et al. (2013). Hypoxanthine-guanine phosphoribosyl transferase regulates early developmental programming of dopamine neurons: implications for Lesch-Nyhan disease pathogenesis. PubMed Central.
- Ishizaka, Y., et al. (2021). Role of this compound Metabolism-Related Inflammation in the Pathogenesis of Metabolic Syndrome Components Such as Atherosclerosis and Nonalcoholic Steatohepatitis. PubMed Central.
- Gout - Wikipedia. (n.d.).
- Hypoxanthin-Guanin-Phosphoribosyltransferase - DocCheck Flexikon. (2014).
- Major, T. J., et al. (2024). Gout and Hyperuricemia: A Narrative Review of Their Comorbidities and Clinical Implications. MDPI.
- Adenosine Deaminase (ADA) Enzyme ; Definition, Application in Diagnosis, Functions in the Body - YouTube. (2025).
- Hyperuricemia (High this compound Level): Symptoms, Causes & Treatment - Cleveland Clinic. (n.d.).
- Siddiqi, A. A., & Singh, J. (2023). Lesch-Nyhan Syndrome. StatPearls - NCBI Bookshelf - NIH.
- Wang, J., et al. (2013). Determination of this compound in Plasma by LC-MS/MS and Its Application to an Efficacy Evaluation of Recombinant Urate Oxidase. J-Stage.
- Mills, G. C., et al. (1977). Purine metabolism in adenosine deaminase deficiency. PMC - NIH.
- Purine de novo biosynthesis and salvage pathway. Key reactions in the... - ResearchGate. (n.d.).
- De Novo Purine Synthesis | USMLE Step 1 Biochemistry Mnemonic - YouTube. (2018).
- Chapter 27 - Regulation of the Purine Biosynthetic Pathway. (n.d.).
- Wang, Y., et al. (2018). Determination of this compound in biological samples by high performance liquid chromatography-electrospray ionization-tandem mass spectrometry and study on pathogenesis of pulmonary arterial hypertension in pulmonary artery endothelium cells. RSC Advances (RSC Publishing).
- Tuka, V., et al. (2022). Development of quantitative assay for simultaneous measurement of purine metabolites and creatinine in biobanked urine by liquid chromatography-tandem mass spectrometry. Taylor & Francis Online.
Sources
- 1. Pathophysiology of hyperuricemia and its clinical significance – a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hyperuricemia - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. my.clevelandclinic.org [my.clevelandclinic.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound, Gout and Purine Metabolism | Basicmedical Key [basicmedicalkey.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Purine metabolism - Wikipedia [en.wikipedia.org]
- 8. Chapter 27 [columbia.edu]
- 9. Purine_metabolism [chemeurope.com]
- 10. A New View into the Regulation of Purine Metabolism – The Purinosome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bio.libretexts.org [bio.libretexts.org]
- 12. Lesch-Nyhan syndrome - Genes and Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Lesch–Nyhan syndrome - Wikipedia [en.wikipedia.org]
- 14. Hypoxanthine-guanine phosphoribosyltransferase - Wikipedia [en.wikipedia.org]
- 15. Hypoxanthin-Guanin-Phosphoribosyltransferase - DocCheck Flexikon [flexikon.doccheck.com]
- 16. encyclopedia.pub [encyclopedia.pub]
- 17. A review of the molecular basis of hypoxanthine-guanine phosphoribosyltransferase (HPRT) deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Lesch-Nyhan Syndrome - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Enzymes involved in purine metabolism--a review of histochemical localization and functional implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Adenosine deaminase - Wikipedia [en.wikipedia.org]
- 22. researchgate.net [researchgate.net]
- 23. youtube.com [youtube.com]
- 24. Purine metabolism in adenosine deaminase deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 25. This compound - Wikipedia [en.wikipedia.org]
- 26. What are Xanthine oxidase inhibitors and how do they work? [synapse.patsnap.com]
- 27. researchgate.net [researchgate.net]
- 28. Xanthine oxidase - Wikipedia [en.wikipedia.org]
- 29. Biochemistry, Xanthine Oxidase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 30. Regulation of this compound metabolism and excretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Gout - Wikipedia [en.wikipedia.org]
- 32. Determination of this compound in biological samples by high performance liquid chromatography-electrospray ionization-tandem mass spectrometry and study on pathogenesis of pulmonary arterial hypertension in pulmonary artery endothelium cells - PMC [pmc.ncbi.nlm.nih.gov]
- 33. pdf.benchchem.com [pdf.benchchem.com]
- 34. jstage.jst.go.jp [jstage.jst.go.jp]
An In-depth Technical Guide to the Mechanisms of Uric Acid-Induced Inflammation
This guide provides a comprehensive exploration of the molecular and cellular mechanisms underpinning uric acid-induced inflammation, a process central to the pathophysiology of gout and increasingly implicated in a range of systemic inflammatory diseases. Designed for researchers, scientists, and drug development professionals, this document synthesizes established principles with field-proven experimental insights to offer a robust framework for investigation and therapeutic innovation.
Introduction: this compound as a Primal Danger Signal
This compound, the final product of purine metabolism in humans, exists in a delicate balance. Under conditions of hyperuricemia—elevated serum this compound levels—this solubility threshold can be breached, leading to the precipitation of monosodium urate (MSU) crystals, primarily in and around joints.[1] The immune system recognizes these crystals not as inert metabolites, but as a potent danger-associated molecular pattern (DAMP), initiating a powerful and often painful inflammatory cascade.[2][3][4] This guide dissects this cascade, from the initial crystal recognition to the complex interplay of innate immune cells and vascular endothelium that characterizes the acute gouty flare and contributes to chronic inflammation.
Chapter 1: The Core Engine - NLRP3 Inflammasome Activation
The central event in MSU crystal-induced inflammation is the activation of the NOD-like receptor family, pyrin domain-containing 3 (NLRP3) inflammasome within myeloid cells, particularly macrophages and monocytes.[5][6] This multi-protein complex serves as a molecular platform for the activation of caspase-1, a critical enzyme that processes pro-inflammatory cytokines into their mature, active forms.[5][7]
The activation is a tightly regulated two-step process:
-
Priming (Signal 1): This initial step involves the upregulation of key inflammasome components. Priming signals, which can be triggered by factors like free fatty acids or low levels of microbial products, engage pattern recognition receptors such as Toll-like receptors (TLRs).[8][9] This leads to the activation of the transcription factor NF-κB, which drives the expression of NLRP3 and IL1B (encoding pro-IL-1β).[7] Without this priming, the cell lacks the necessary substrate for a robust inflammatory response.
-
Activation (Signal 2): Phagocytosis of MSU crystals by macrophages provides the second, activating signal.[5][10] While the precise mechanism is multifaceted, leading theories converge on the induction of cellular stress. Ingested crystals can damage the phagolysosome, leading to the release of its contents into the cytoplasm.[10] This triggers several downstream events, including:
-
Potassium (K+) Efflux: A drop in intracellular potassium concentration is a potent and common trigger for NLRP3 activation.[10]
-
Reactive Oxygen Species (ROS) Generation: The phagocytic process and mitochondrial stress induced by MSU crystals can lead to the production of ROS, which can also contribute to NLRP3 assembly.[10]
-
Once assembled, the NLRP3 inflammasome recruits and activates pro-caspase-1. Active caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their biologically active forms, IL-1β and IL-18, which are subsequently secreted from the cell.[11] IL-1β is the principal cytokine driving the acute gout attack, responsible for inducing fever, pain, and the recruitment of other immune cells.[8][12]
Caption: The two-signal model for MSU crystal-induced NLRP3 inflammasome activation.
Chapter 2: The Rapid Response Force - Neutrophil Recruitment and NETosis
The IL-1β released by macrophages acts as a powerful chemoattractant, initiating the massive recruitment of neutrophils to the site of crystal deposition.[12] This neutrophil influx is a pathological hallmark of an acute gouty flare.[9]
Once at the site, neutrophils attempt to clear the MSU crystals via phagocytosis. This process, however, is often damaging to the neutrophils themselves, leading to their activation and subsequent degranulation, releasing a host of pro-inflammatory mediators, including proteases and more ROS.[10][13]
A key mechanism in this response is the formation of Neutrophil Extracellular Traps (NETs).[14][15] NETosis is a unique form of cell death where neutrophils expel a web-like structure of decondensed chromatin, histones, and granular proteins.[15][16]
-
Pro-inflammatory Role: Initially, NETs can exacerbate inflammation. The components of NETs themselves can act as DAMPs, and the process can damage surrounding tissue.[15][17]
-
Resolution Role: Paradoxically, NETs also play a role in the resolution of inflammation.[15] Aggregated NETs (aggNETs) can trap and sequester MSU crystals, effectively shielding them from other immune cells.[17] These aggNETs can also degrade inflammatory cytokines and chemokines, helping to dampen the inflammatory response over time.[17] This dual role highlights the complexity of the neutrophil response in gout.
The formation of NETs induced by MSU crystals is a complex process that can be dependent on ROS production and the enzyme Peptidyl Arginine Deiminase 4 (PAD4), which citrullinates histones, a key step in chromatin decondensation.[15][16]
Caption: The dual role of neutrophil activation and NETosis in gouty inflammation.
Chapter 3: The Vascular Connection - Endothelial Dysfunction
While the acute inflammatory flare is joint-centric, hyperuricemia has systemic consequences, notably on the vascular endothelium. Both soluble this compound and the systemic inflammation it incites can contribute to endothelial dysfunction, a key step in the development of cardiovascular disease.[18][19]
Mechanisms of this compound-induced endothelial dysfunction include:
-
Reduced Nitric Oxide (NO) Bioavailability: this compound, upon entering endothelial cells, can increase oxidative stress.[19][20] This leads to the production of ROS, which can scavenge nitric oxide (NO), a critical molecule for vasodilation and endothelial health.[18][19] This reduction in NO bioavailability impairs the vessel's ability to relax.
-
Inhibition of eNOS: this compound has been shown to inhibit the activity of endothelial nitric oxide synthase (eNOS), the enzyme responsible for producing NO.[21]
-
Pro-inflammatory State: this compound can induce a pro-inflammatory phenotype in endothelial cells, promoting the expression of adhesion molecules that facilitate the recruitment of leukocytes to the vessel wall, an early event in atherosclerosis.[22]
This link between hyperuricemia and endothelial dysfunction provides a mechanistic basis for the observed clinical association between gout and an increased risk of hypertension, renal disease, and cardiovascular events.[18]
Chapter 4: Experimental Models and Methodologies
Studying these complex inflammatory pathways requires robust and reproducible experimental models. The choice of model is critical and depends on the specific question being addressed.
In Vitro Models
-
Causality: In vitro systems are indispensable for dissecting specific molecular pathways in a controlled environment, free from the complexities of a whole organism. They allow for precise manipulation of cell types, concentrations, and timing.
-
Key Model: The most common in vitro model involves stimulating primary murine bone marrow-derived macrophages (BMDMs) or human THP-1 monocyte-derived macrophages with MSU crystals.[23][24]
Protocol 1: In Vitro NLRP3 Inflammasome Activation in BMDMs
-
BMDM Isolation and Culture:
-
Harvest bone marrow from the femurs and tibias of C57BL/6 mice.
-
Culture cells for 7 days in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 20 ng/mL M-CSF to differentiate them into macrophages.
-
Rationale: M-CSF is the critical growth factor that drives the differentiation of bone marrow progenitors into the macrophage lineage.
-
-
MSU Crystal Preparation:
-
Dissolve this compound in a heated NaOH solution (e.g., 0.01 M NaOH at 70°C).[23]
-
Allow the solution to cool slowly at room temperature or 4°C to facilitate crystallization.[25]
-
Wash the resulting crystals with sterile water and ethanol, then dry. Ensure crystals are endotoxin-free.
-
Rationale: The size and purity of MSU crystals are critical for consistent results.[26] Endotoxin contamination can independently activate TLR4, confounding the results of the priming step.
-
-
Inflammasome Activation Assay:
-
Plate BMDMs (e.g., 1x10^6 cells/mL) in a 24-well plate.
-
Priming (Signal 1): Stimulate cells with Lipopolysaccharide (LPS) (e.g., 100 ng/mL) for 4 hours.
-
Rationale: LPS primes the inflammasome by upregulating pro-IL-1β and NLRP3 expression via the TLR4/NF-κB pathway.
-
Activation (Signal 2): After priming, wash the cells and stimulate with MSU crystals (e.g., 250 µg/mL) for 6-18 hours.
-
Controls: Include wells with no stimulation, LPS only, and MSU only. A key negative control is the addition of a caspase-1 inhibitor (e.g., Z-YVAD-FMK) or NLRP3 inhibitor (e.g., MCC950) prior to MSU stimulation.
-
-
Readout and Analysis:
-
Collect cell supernatants and lysates.
-
ELISA: Measure secreted IL-1β in the supernatant. This is the primary functional readout of inflammasome activation.
-
Western Blot: Probe cell lysates for cleaved (active) caspase-1 (p20 subunit) to directly confirm inflammasome activation.[27]
-
LDH Assay: Measure lactate dehydrogenase release in the supernatant as an indicator of pyroptosis (inflammatory cell death), which is a downstream consequence of caspase-1 activation.
-
Table 1: Representative Data from an In Vitro Inflammasome Assay
| Treatment Group | IL-1β Secretion (pg/mL) | Cleaved Caspase-1 (p20) |
| Unstimulated | < 10 | - |
| LPS only | < 10 | - |
| MSU only | < 50 | +/- |
| LPS + MSU | 1500 - 3000 | +++ |
| LPS + MSU + Casp-1 Inhibitor | < 50 | - |
In Vivo Models
-
Causality: In vivo models are essential for understanding the integrated inflammatory response, including cell recruitment, systemic cytokine release, and physiological outcomes (e.g., joint swelling) that cannot be replicated in vitro.
-
Key Models:
-
MSU-Induced Peritonitis: Intraperitoneal injection of MSU crystals into mice creates an acute, self-resolving inflammatory response characterized by a massive influx of neutrophils.[23] This model is excellent for studying cell recruitment and the initial cytokine storm.
-
MSU-Induced Gouty Arthritis: Intra-articular injection of MSU crystals into the knee or ankle joint directly mimics a gout flare, allowing for the assessment of joint swelling, pain, and local inflammation.[28]
-
Hyperuricemia Models: To study the chronic effects of high this compound, hyperuricemia can be induced in rodents (who normally have low this compound due to the uricase enzyme) by using a uricase inhibitor like potassium oxonate, often combined with a high-purine diet or purine precursors like adenine or hypoxanthine.[29][30][31][32]
-
Protocol 2: Mouse Model of MSU-Induced Acute Gouty Arthritis
-
Animal Model: C57BL/6 mice (8-12 weeks old) are commonly used.
-
MSU Crystal Injection:
-
Anesthetize the mouse (e.g., using isoflurane).
-
Inject a sterile suspension of MSU crystals (e.g., 1 mg in 10 µL of sterile saline) into the intra-articular space of one ankle joint.
-
Inject the contralateral ankle with sterile saline as a vehicle control.
-
Rationale: The contralateral control is critical to distinguish systemic effects from the local inflammatory response to the crystals.
-
-
Assessment of Inflammation:
-
Joint Swelling: Measure the thickness of the ankle joint using a digital caliper at baseline and at various time points post-injection (e.g., 4, 8, 24, 48 hours).
-
Histology: At the endpoint, harvest the ankle joints, fix in formalin, decalcify, and embed in paraffin. Section and stain with Hematoxylin and Eosin (H&E) to visualize and score the inflammatory cell infiltrate in the synovial space.
-
Local Cytokine Analysis: Lavage the joint space with sterile saline to collect synovial fluid or homogenize the joint tissue to measure local levels of IL-1β and other cytokines via ELISA or multiplex assay.
-
Myeloperoxidase (MPO) Assay: Homogenize joint tissue and perform an MPO assay. MPO is an enzyme abundant in neutrophils, and its activity serves as a quantitative biochemical marker of neutrophil infiltration.[27]
-
Conclusion and Future Directions
The inflammatory cascade triggered by this compound is a prime example of sterile inflammation driven by the innate immune system's recognition of an endogenous danger signal. The NLRP3 inflammasome is the undisputed central player, with IL-1β as its key effector cytokine.[5][8] This understanding has already led to successful therapeutic strategies targeting IL-1β for refractory gout.[8]
Future research is focused on understanding the priming signals that predispose individuals with hyperuricemia to develop gout flares, the mechanisms that govern the switch from pro-inflammatory to pro-resolving neutrophil functions, and the precise pathways linking chronic hyperuricemia to cardiovascular and renal comorbidities. A deeper mechanistic understanding will continue to pave the way for novel, targeted therapies to treat not only gout but also the broader spectrum of diseases associated with this compound-induced inflammation.
References
- Title: Monosodium urate crystals in inflammation and immunity - Ovid. Source: Ovid.
- Title: Hyperuricemia induces endothelial dysfunction - PubMed - NIH. Source: PubMed.
- Title: The role of the NLRP3 inflammasome in gout - PMC - PubMed Central. Source: PubMed Central.
- Title: Mechanisms of this compound Crystal-Mediated Autoinflammation - PubMed. Source: PubMed.
- Title: How Interleukin-1β Induces Gouty Arthritis - PMC - NIH. Source: PubMed Central.
- Title: Role of NLRP3 in the pathogenesis and treatment of gout arthritis - Frontiers. Source: Frontiers Media.
- Title: Gout Flares & the NLRP3 Inflammasome - The Rheumatologist. Source: The Rheumatologist.
- Title: Intracellular innate immunity in gouty arthritis: role of NALP3 inflammasome - PMC. Source: PubMed Central.
- Title: The role of the NLRP3 inflammasome in gout - PubMed. Source: PubMed.
- Title: SPECIFIC ROLE OF IL-1Β IN this compound-RELATED INFLAMMATION : A NARRATIVE REVIEW. Source: unair.ac.id.
- Title: A brief review on in vivo models for Gouty Arthritis - PMC. Source: PubMed Central.
- Title: Review Mechanism of neutrophil extracellular traps in the pathogenesis of gout - Clinical and Experimental Rheumatology. Source: Clinical and Experimental Rheumatology.
- Title: Damage-associated molecular pattern - Wikipedia. Source: Wikipedia.
- Title: Hyperuricemia and endothelial function: From molecular background to clinical perspectives - PubMed. Source: PubMed.
- Title: Hyperuricemia and Endothelial Damage - Thermo Fisher Scientific. Source: Thermo Fisher Scientific.
- Title: Gout. Mechanisms of inflammation in gout - PMC - PubMed Central - NIH. Source: PubMed Central.
- Title: The Role of this compound as an Endogenous Danger Signal in Immunity and Inflammation. Source: The Journal of Clinical Hypertension.
- Title: Animal Models of Hyperuricemia and Gout - Greentech Bioscience Preclinical CRO Services. Source: Greentech Bioscience.
- Title: Neutrophil activation in patients with polyarticular gout. Patients... - ResearchGate. Source: ResearchGate.
- Title: this compound as a danger signal in gout and its comorbidities - PMC - PubMed Central. Source: PubMed Central.
- Title: Hyperuricemia and Endothelial Function: Is It a Simple Association or Do Gender Differences Play a Role in This Binomial? - MDPI. Source: MDPI.
- Title: The Link Between this compound & Inflammation - PUR-FORM. Source: PUR-FORM.
- Title: Osteostatin Mitigates Gouty Arthritis through the Inhibition of Caspase-1 Activation and Upregulation of Nrf2 Expression - MDPI. Source: MDPI.
- Title: Progress in animal models for studying hyperuricemia - PMC - PubMed Central - NIH. Source: PubMed Central.
- Title: Targeting Neutrophil Extracellular Traps in Gouty Arthritis: Insights into Pathogenesis and Therapeutic Potential - PubMed Central. Source: PubMed Central.
- Title: Review An update on the animal models in hyperuricaemia research - Clinical and Experimental Rheumatology. Source: Clinical and Experimental Rheumatology.
- Title: A novel mouse model of hyperuricemia and gouty nephropathy | Chinese Medical Journal. Source: Chinese Medical Journal.
- Title: Neutrophil Extracellular Traps Formation and Aggregation Orchestrate Induction and Resolution of Sterile Crystal-Mediated Inflammation - NIH. Source: National Institutes of Health.
- Title: Protocol for in vivo and in vitro activation of NLRP3 inflammasome in mice using monosodium urate - NIH. Source: National Institutes of Health.
- Title: Monosodium Urate Crystals Activate the Inflammasome in Primary Progressive Multiple Sclerosis - PMC - PubMed Central. Source: PubMed Central.
- Title: Gout and Crystal-Induced Arthropathies - Science topic - ResearchGate. Source: ResearchGate.
- Title: Comparison of the different monosodium urate crystals in the preparation process and pro-inflammation - SciELO. Source: SciELO.
- Title: Monosodium urate crystal induced macrophage inflammation is attenuated by chondroitin sulphate: pre-clinical model for gout prophylaxis? - PMC - PubMed Central. Source: PubMed Central.
Sources
- 1. The role of the NLRP3 inflammasome in gout - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Damage-associated molecular pattern - Wikipedia [en.wikipedia.org]
- 3. The Role of this compound as an Endogenous Danger Signal in Immunity and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound as a danger signal in gout and its comorbidities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The role of the NLRP3 inflammasome in gout - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gout Flares & the NLRP3 Inflammasome - The Rheumatologist [the-rheumatologist.org]
- 7. Frontiers | Role of NLRP3 in the pathogenesis and treatment of gout arthritis [frontiersin.org]
- 8. How Interleukin-1β Induces Gouty Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Intracellular innate immunity in gouty arthritis: role of NALP3 inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Gout. Mechanisms of inflammation in gout - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Monosodium Urate Crystals Activate the Inflammasome in Primary Progressive Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jkk-fk.ejournal.unsri.ac.id [jkk-fk.ejournal.unsri.ac.id]
- 13. researchgate.net [researchgate.net]
- 14. Neutrophil Extracellular Trap Formation Is Associated with IL-1β and Autophagy-Related Signaling in Gout - PMC [pmc.ncbi.nlm.nih.gov]
- 15. clinexprheumatol.org [clinexprheumatol.org]
- 16. Targeting Neutrophil Extracellular Traps in Gouty Arthritis: Insights into Pathogenesis and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Neutrophil Extracellular Traps Formation and Aggregation Orchestrate Induction and Resolution of Sterile Crystal-Mediated Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Hyperuricemia induces endothelial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Hyperuricemia and endothelial function: From molecular background to clinical perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Hyperuricemia and Endothelial Damage [thermofisher.com]
- 21. mdpi.com [mdpi.com]
- 22. purformhealth.com [purformhealth.com]
- 23. Protocol for in vivo and in vitro activation of NLRP3 inflammasome in mice using monosodium urate - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Monosodium urate crystal induced macrophage inflammation is attenuated by chondroitin sulphate: pre-clinical model for gout prophylaxis? - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. scielo.br [scielo.br]
- 27. mdpi.com [mdpi.com]
- 28. Animal Models of Hyperuricemia and Gout – Greentech Bioscience Preclinical CRO Services [en.greentech-bio.com]
- 29. A brief review on in vivo models for Gouty Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Progress in animal models for studying hyperuricemia - PMC [pmc.ncbi.nlm.nih.gov]
- 31. clinexprheumatol.org [clinexprheumatol.org]
- 32. mednexus.org [mednexus.org]
An In-Depth Technical Guide on Uric Acid's Contribution to Oxidative Stress
Abstract
Uric acid (UA), the final product of purine metabolism in humans, presents a fascinating paradox in cellular biology, acting as both a potent antioxidant and a significant pro-oxidant.[1] This duality is highly dependent on its chemical environment and cellular location.[2][3] Extracellularly, in the hydrophilic environment of plasma, this compound is a major antioxidant, contributing to as much as 55% of the free radical scavenging capacity.[4][5] Conversely, within the hydrophobic intracellular environment, it can promote oxidative stress.[2][6] This guide delves into the complex mechanisms governing this compound's contribution to oxidative stress, its implications in various pathologies, and the experimental methodologies crucial for its study. This resource is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this multifaceted molecule.
The Chemical Dichotomy of this compound: Antioxidant vs. Pro-oxidant
The role of this compound in oxidative stress is not a simple binary; it is a nuanced interplay of chemical reactions dictated by its environment.
This compound as a Predominant Plasma Antioxidant
In human plasma, this compound is a powerful scavenger of various reactive oxygen species (ROS), including singlet oxygen, peroxyl radicals, and hydroxyl radicals.[2] Its high concentration in plasma, relative to other antioxidants like ascorbic acid, underscores its significance.[6] The antioxidant properties of this compound in a hydrophilic environment are attributed to several mechanisms:
-
Direct Radical Scavenging: this compound can directly react with and neutralize potent oxidants. For instance, it reacts with superoxide anions to form allantoin and with peroxynitrite to yield triuret.[4]
-
Chelation of Transition Metals: this compound can chelate iron, thereby reducing the generation of highly reactive hydroxyl radicals via the Fenton reaction.[6]
The Intracellular Shift to a Pro-oxidant
The protective antioxidant effects of this compound are largely confined to the hydrophilic environment of the plasma.[2] Once transported into the cell via transporters like URAT1, its role can dramatically shift to that of a pro-oxidant.[6] This transformation is influenced by the hydrophobic intracellular milieu and the presence of lipids.[2][6] Several mechanisms contribute to the pro-oxidant actions of intracellular this compound:
-
Reactive Oxygen Species (ROS) Production during Synthesis: The very synthesis of this compound from hypoxanthine and xanthine is catalyzed by xanthine oxidase (XO), an enzyme that generates superoxide anions and hydrogen peroxide as byproducts.[7][8][9]
-
Activation of NADPH Oxidases (NOX): this compound has been shown to directly activate NADPH oxidases, a major source of cellular ROS.[4][10] This activation can trigger downstream pro-inflammatory signaling pathways.[4][11]
-
Mitochondrial Dysfunction: Intracellular this compound can induce mitochondrial oxidative stress, leading to mitochondrial DNA damage and reduced ATP production.[10][12]
-
Reduction of Nitric Oxide (NO) Bioavailability: this compound can decrease the levels of endothelial nitric oxide (NO), a critical antioxidant and vasodilator, further contributing to endothelial dysfunction.[4]
Diagram: The Dual Role of this compound in Oxidative Stress
Caption: this compound's paradoxical role in oxidative stress.
Pathophysiological Implications of this compound-Induced Oxidative Stress
The pro-oxidant activities of intracellular this compound are implicated in the pathogenesis of a range of diseases.
Cardiovascular and Renal Diseases
Elevated this compound levels, or hyperuricemia, are strongly associated with hypertension, atherosclerosis, and chronic kidney disease.[12][13] this compound-induced oxidative stress contributes to endothelial dysfunction, inflammation, and activation of the renin-angiotensin system, all of which are key events in the progression of cardiovascular and renal pathologies.[4][12][13]
Metabolic Syndrome
Hyperuricemia is a common feature of metabolic syndrome.[11] In adipocytes, this compound can stimulate NADPH oxidase-dependent ROS production, leading to inflammation and potentially contributing to insulin resistance.[11][12] In hepatocytes, this compound-induced oxidative stress has been shown to be a major mechanism of fat accumulation.[12]
Neurodegenerative Diseases
The role of this compound in neurodegenerative diseases is complex. While its antioxidant properties in the plasma may offer neuroprotection, particularly in conditions like Parkinson's and Alzheimer's disease, chronic hyperuricemia can induce oxidative stress and inflammation, potentially exacerbating neurodegeneration.[5] Conversely, low levels of this compound are considered a risk factor for developing these diseases.[5]
Ischemia-Reperfusion Injury
During ischemia-reperfusion injury, the enzyme xanthine dehydrogenase is converted to xanthine oxidase, leading to a burst of ROS production upon reoxygenation.[14] While this compound administration has shown some protective effects in animal models of stroke by scavenging free radicals, the increased production of this compound during ischemia can also contribute to oxidative damage.[15][16][17]
Experimental Methodologies for Investigating this compound's Role in Oxidative Stress
A robust understanding of this compound's contribution to oxidative stress relies on a suite of well-designed experiments.
Measurement of this compound Levels
Accurate quantification of this compound in biological samples is the first step.
| Method | Principle | Advantages | Disadvantages |
| Colorimetric/Fluorometric Assays | Enzymatic conversion of this compound by uricase, leading to a colorimetric or fluorescent product. | High-throughput, relatively simple. | Potential for interference from other substances in the sample. |
| High-Performance Liquid Chromatography (HPLC) | Separation of this compound from other components in the sample followed by UV or electrochemical detection. | High specificity and sensitivity. | Lower throughput, requires specialized equipment. |
Assessment of Oxidative Stress
A variety of assays can be employed to measure the extent of oxidative stress in cellular and animal models.
Direct measurement of ROS is challenging due to their short lifespan.[18][19] Several methods are available, each with its own strengths and limitations.[19][20][21]
-
Fluorescent Probes: Probes like 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) become fluorescent upon oxidation by ROS.[22] While widely used, they can be non-specific and prone to artifacts.[18][22]
-
Chemiluminescence: Probes like lucigenin and luminol emit light upon reaction with superoxide.[22] These are highly sensitive but can also be subject to artifacts.[21][22]
-
Electron Spin Resonance (ESR) Spectroscopy: This is the most direct method for detecting and identifying free radicals, often used with spin traps to stabilize reactive species.[18][19]
Quantifying the damage to macromolecules provides an indirect measure of oxidative stress.
-
Lipid Peroxidation: Assays for malondialdehyde (MDA) and 4-hydroxynonenal (4-HNE), byproducts of lipid peroxidation, are commonly used.[22] Measurement of F2-isoprostanes is a more specific and reliable marker.[22]
-
Protein Oxidation: The presence of protein carbonyls can be detected using derivatization with 2,4-dinitrophenylhydrazine (DNPH) followed by spectrophotometric or immunological detection.
-
DNA Oxidation: The formation of 8-hydroxy-2'-deoxyguanosine (8-OHdG) is a widely used marker of oxidative DNA damage and can be measured by ELISA or chromatography-mass spectrometry.
Cellular Assays to Elucidate Mechanistic Pathways
Cell culture models are invaluable for dissecting the molecular mechanisms by which this compound influences oxidative stress.
XO activity can be determined by measuring the rate of this compound or superoxide production from xanthine.[23][24][25]
Experimental Workflow: Measuring Xanthine Oxidase Activity
Caption: Workflow for determining xanthine oxidase activity.
Several methods are available to measure the activity of NOX enzymes, which are key sources of ROS in cells.[26][27][28][29]
-
Lucigenin or L-012 Chemiluminescence: A sensitive method for detecting superoxide production by NOX.[26]
-
Amplex Red Fluorescence: Detects hydrogen peroxide, a downstream product of superoxide dismutation.[26][27]
-
Cytochrome c Reduction: Measures superoxide production by its ability to reduce cytochrome c, which can be monitored spectrophotometrically.[28]
-
HPLC-based Dihydroethidium (DHE) Oxidation: A highly specific method for detecting superoxide.[30]
-
Oxygen Consumption: Monitoring the rate of oxygen consumption can reflect NOX activity.[26]
Experimental Protocol: Measurement of NADPH Oxidase Activity using Lucigenin Chemiluminescence
1. Cell Preparation:
-
Culture cells of interest (e.g., endothelial cells, adipocytes) to desired confluency.
-
Treat cells with this compound at various concentrations and for different time points. Include appropriate controls (untreated, vehicle control).
2. Cell Lysis (for cell-free assay) or Intact Cell Assay:
-
For cell-free assays, lyse cells in a buffer containing protease inhibitors.
-
For intact cell assays, wash cells with a suitable buffer (e.g., Krebs-HEPES).
3. Assay Setup:
-
In a white 96-well plate, add cell lysate or intact cells.
-
Add the assay buffer containing lucigenin (typically 5 µM) and NADPH (substrate, typically 100 µM).
4. Chemiluminescence Measurement:
-
Immediately place the plate in a luminometer and measure chemiluminescence at regular intervals for a specified duration (e.g., 30-60 minutes).
5. Data Analysis:
-
Calculate the rate of superoxide production by determining the slope of the chemiluminescence curve.
-
Normalize the data to protein concentration for cell lysates or cell number for intact cells.
Self-Validation and Controls:
-
Include a blank well (no cells/lysate) to determine background chemiluminescence.
-
To confirm that the signal is from superoxide, include a condition with superoxide dismutase (SOD), which should abolish the signal.
-
To implicate NOX, include a condition with a NOX inhibitor (e.g., diphenyleneiodonium, DPI).
Conclusion and Future Directions
The paradoxical nature of this compound as both an antioxidant and a pro-oxidant highlights the complexity of redox biology.[1][2] While its antioxidant capacity in the plasma is well-established, the pro-oxidant effects of intracellular this compound are increasingly recognized as significant contributors to a variety of pathological states.[4][11][12][13] Future research should focus on further elucidating the specific molecular switches that dictate the functional role of this compound in different cellular compartments and disease contexts. A deeper understanding of the regulation of this compound transporters and the downstream signaling pathways activated by intracellular this compound will be crucial for the development of targeted therapeutic strategies that can harness its beneficial antioxidant properties while mitigating its detrimental pro-oxidant effects.
References
- This compound and Oxidative Stress—Relationship with Cardiovascular, Metabolic, and Renal Impairment. (n.d.). MDPI.
- This compound Oxidant/Antioxidant Paradox. (n.d.). Encyclopedia.pub.
- This compound Puzzle: Dual Role as Anti-oxidantand Pro-oxidant. (2013). PMC - NIH.
- This compound: THE OXIDANT–ANTIOXIDANT PARADOX. (2008). PMC - PubMed Central.
- This compound and oxidative stress. (2005). PubMed.
- Is this compound a true antioxidant? Identification of this compound oxidation products and their biological effects. (2022). Taylor & Francis Online.
- This compound in Inflammation and the Pathogenesis of Atherosclerosis. (n.d.). MDPI.
- Biochemistry, Xanthine Oxidase. (2023). StatPearls - NCBI - NIH.
- Recent developments in the probes and assays for measurement of the activity of NADPH oxidases. (2017). PubMed Central.
- Methods for detection of reactive metabolites of oxygen and nitrogen: in vitro and in vivo considerations. (2004). American Physiological Society Journal.
- This compound and Cardiovascular Disease: An Update From Molecular Mechanism to Clinical Perspective. (2021). Frontiers.
- Pathway for ascertaining the role of this compound in neurodegenerative diseases. (2022). PMC.
- Adverse effects of the classic antioxidant this compound in adipocytes: NADPH oxidase-mediated oxidative/nitrosative stress. (2007). American Journal of Physiology-Cell Physiology.
- This compound and oxidative stress: relative impact on cardiovascular risk? (2008). PubMed.
- Inhibition of xanthine oxidase by this compound and its influence on superoxide radical production. (2017). SpringerLink.
- This compound: the oxidant-antioxidant paradox. (2008). PubMed - NIH.
- The oxidant-antioxidant paradox mechanisms of this compound. (2019). ResearchGate.
- Hyperuricemia-Related Diseases and Xanthine Oxidoreductase (XOR) Inhibitors: An Overview. (2019). PMC - PubMed Central.
- Measurement of Superoxide Production and NADPH Oxidase Activity by HPLC Analysis of Dihydroethidium Oxidation. (2017). PubMed.
- Mechanisms of the pro-oxidant effect of intracellular this compound. (n.d.). ResearchGate.
- NADPH Oxidases and Measurement of Reactive Oxygen Species. (2017). SpringerLink.
- Targeting this compound: a promising intervention against oxidative stress and neuroinflammation in neurodegenerative diseases. (2024). Consensus.
- The Role of this compound as an Antioxidant in Selected Neurodegenerative Disease Pathogenesis. (2015). OUCI.
- The Role of this compound as an Antioxidant in Selected Neurodegenerative Disease Pathogenesis. (2015). ResearchGate.
- This compound Is a Biomarker of Oxidative Stress in the Failing Heart: Lessons Learned from Trials With Allopurinol and SGLT2 Inhibitors. (2020). ResearchGate.
- The Role of Oxidative Stress in Hyperuricemia and Xanthine Oxidoreductase (XOR) Inhibitors. (2021). PMC - PubMed Central.
- Role of this compound in neurodegenerative diseases, focusing on Alzheimer and Parkinson disease: A new perspective. (2022). PMC - PubMed Central.
- This compound promotes apoptosis in human proximal tubule cells by oxidative stress and the activation of NADPH oxidase NOX 4. (2015). PubMed.
- Xanthine oxidase. (n.d.). Wikipedia.
- This compound and Cardiovascular Disease: An Update. (2019). Radcliffe Cardiology.
- Measuring reactive species and oxidative damage in vivo and in cell culture: how should you do it and what do the results mean? (2004). PMC - NIH.
- Methods for the detection of reactive oxygen species. (2013). RSC Publishing.
- Measurement of NADPH oxidase activity in detergent lysates of human and mouse macrophage monolayers. (1989). PubMed.
- Methods for Detection of Mitochondrial and Cellular Reactive Oxygen Species. (2014). PMC - NIH.
- Lipoxin A4 attenuates this compound‑activated, NADPH oxidase‑dependent oxidative stress by interfering with translocation of p47phox in human umbilical vein endothelial cells. (2020). Spandidos Publications.
- Suitable Concentrations of this compound Can Reduce Cell Death in Models of OGD and Cerebral Ischemia–Reperfusion Injury. (2017). NIH.
- ROS Detection in Cells: Complete Guide to Understanding Reactive Oxygen Species and How to Measure Them Effectively. (n.d.). Amerigo Scientific.
- NADPH Oxidases and Measurement of Reactive Oxygen Species. (2017). PubMed - NIH.
- This compound: The Oxidant-Antioxidant Paradox. (2008). R Discovery - Researcher.Life.
- Adverse effects of the classic antioxidant this compound in adipocytes: NADPH oxidase-mediated oxidative/nitrosative stress. (2007). PubMed.
- (PDF) this compound and Oxidative Stress. (2005). ResearchGate.
- This compound Protects against Focal Cerebral Ischemia/Reperfusion-Induced Oxidative Stress via Activating Nrf2 and Regulating Neurotrophic Factor Expression. (2018). PubMed.
- This compound in Cerebral Ischemia: A Systematic Review of Its Biomarker Value and Role in Neuroprotection. (2024). MDPI.
Sources
- 1. This compound: the oxidant-antioxidant paradox - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: THE OXIDANT–ANTIOXIDANT PARADOX - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Pathway for ascertaining the role of this compound in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. tandfonline.com [tandfonline.com]
- 8. Biochemistry, Xanthine Oxidase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Xanthine oxidase - Wikipedia [en.wikipedia.org]
- 10. mdpi.com [mdpi.com]
- 11. journals.physiology.org [journals.physiology.org]
- 12. This compound Puzzle: Dual Role as Anti-oxidantand Pro-oxidant - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | this compound and Cardiovascular Disease: An Update From Molecular Mechanism to Clinical Perspective [frontiersin.org]
- 14. This compound and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Suitable Concentrations of this compound Can Reduce Cell Death in Models of OGD and Cerebral Ischemia–Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound Protects against Focal Cerebral Ischemia/Reperfusion-Induced Oxidative Stress via Activating Nrf2 and Regulating Neurotrophic Factor Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound in Cerebral Ischemia: A Systematic Review of Its Biomarker Value and Role in Neuroprotection [mdpi.com]
- 18. Measuring reactive species and oxidative damage in vivo and in cell culture: how should you do it and what do the results mean? - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Methods for Detection of Mitochondrial and Cellular Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Methods for the detection of reactive oxygen species - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 21. ROS Detection in Cells: Complete Guide to Understanding Reactive Oxygen Species and How to Measure Them Effectively - Amerigo Scientific [amerigoscientific.com]
- 22. journals.physiology.org [journals.physiology.org]
- 23. researchgate.net [researchgate.net]
- 24. Hyperuricemia-Related Diseases and Xanthine Oxidoreductase (XOR) Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 25. The Role of Oxidative Stress in Hyperuricemia and Xanthine Oxidoreductase (XOR) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Recent developments in the probes and assays for measurement of the activity of NADPH oxidases - PMC [pmc.ncbi.nlm.nih.gov]
- 27. NADPH Oxidases and Measurement of Reactive Oxygen Species | Springer Nature Experiments [experiments.springernature.com]
- 28. Measurement of NADPH oxidase activity in detergent lysates of human and mouse macrophage monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. NADPH Oxidases and Measurement of Reactive Oxygen Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Measurement of Superoxide Production and NADPH Oxidase Activity by HPLC Analysis of Dihydroethidium Oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Physiological Duality of Uric Acid: From Essential Antioxidant to Inflammatory Mediator
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Uric acid, the terminal product of purine metabolism in humans, has long been viewed through the clinical lens of hyperuricemia and gout. However, this perspective belies its complex and multifaceted physiological roles. This technical guide provides an in-depth exploration of the dual nature of this compound, functioning as both a major circulating antioxidant and a potent pro-inflammatory signaling molecule. We will dissect the biochemical pathways governing its synthesis, its context-dependent antioxidant and pro-oxidant activities, its critical function as an endogenous danger signal in innate immunity, and its enigmatic relationship with the central nervous system. This guide is designed for researchers, scientists, and drug development professionals, offering not only a comprehensive review of the core mechanisms but also detailed, field-proven experimental protocols to investigate its functions. By synthesizing mechanistic insights with practical methodologies, we aim to provide a foundational resource for advancing the understanding and therapeutic targeting of this compound-related pathways.
Introduction: An Evolutionary Relic with Modern Implications
In humans and higher primates, the evolutionary silencing of the uricase gene, which in other mammals converts this compound to the more soluble allantoin, results in significantly higher serum this compound concentrations (typically 200–400 μM)[1][2][3]. This evolutionary quirk suggests a retained physiological advantage. Indeed, this compound is one of the most abundant antioxidants in human plasma, contributing to over half of the blood's total antioxidant capacity[2][4]. It is a powerful scavenger of damaging reactive oxygen species (ROS) such as singlet oxygen, peroxyl radicals, and hydroxyl radicals[1]. This potent antioxidant activity is believed to confer neuroprotective benefits and contribute to the increased lifespan of primates[1].
However, this beneficial role is paradoxically juxtaposed with its well-documented pathogenic potential. When its concentration exceeds its solubility limit (approximately 6.8 mg/dL), this compound can crystallize into monosodium urate (MSU)[3]. These crystals are potent inflammatory triggers, infamous for causing the excruciating pain of gouty arthritis[4][5]. Beyond gout, emerging evidence implicates both soluble and crystalline this compound in a spectrum of metabolic and cardiovascular diseases, including hypertension, obesity, and insulin resistance, often through pro-oxidant and pro-inflammatory mechanisms[1][6][7].
This guide will navigate this "oxidant-antioxidant paradox," providing a structured understanding of this compound's physiological functions, from its molecular synthesis to its systemic effects.
The Biochemistry of this compound: Synthesis and Regulation
This compound is the final product of the degradation of purines (adenine and guanine), which are derived from dietary sources, cellular turnover of nucleic acids (DNA, RNA), and de novo synthesis[7][8][9][10][11]. The pivotal enzyme in this pathway is xanthine oxidase , which catalyzes the oxidation of hypoxanthine to xanthine and then xanthine to this compound[10][11][12].
The regulation of serum this compound levels is a delicate balance between production and excretion. Approximately two-thirds of this compound is excreted by the kidneys, with the remainder eliminated through the gastrointestinal tract[3][10]. Renal handling is complex, involving glomerular filtration followed by a four-component system of reabsorption, secretion, and post-secretory reabsorption in the proximal tubules, mediated by transporters like URAT1 (SLC22A12) and ABCG2[13][14]. Dysregulation in any of these steps can lead to hyperuricemia.
Below is a diagram illustrating the purine degradation pathway leading to this compound formation.
Caption: Purine degradation pathway to this compound.
The Antioxidant-Pro-oxidant Paradox
The dual role of this compound as both an antioxidant and a pro-oxidant is highly dependent on its chemical environment and concentration. This paradox is central to understanding its physiological and pathological effects[1][6][15].
This compound as a Hydrophilic Antioxidant
In the hydrophilic environment of the plasma, this compound is a potent antioxidant[1]. It readily donates an electron to neutralize dangerous free radicals, thereby protecting cells from oxidative damage[1][2]. Its high concentration in the blood makes it a primary contributor to the total antioxidant capacity[4]. This protective function is particularly noted in the context of neurodegenerative diseases, where lower this compound levels are associated with an increased incidence of conditions like multiple sclerosis and Parkinson's disease, potentially due to reduced protection against oxidative stress[5][9][16][17].
Intracellular this compound as a Pro-oxidant
In contrast to its role in the plasma, when this compound enters cells—a process facilitated by urate transporters—it can exhibit pro-oxidant properties[1][6][15]. Inside the cell, this compound can:
-
Activate NADPH Oxidase: Soluble this compound has been shown to stimulate NADPH oxidase activity in adipocytes and hepatocytes, leading to the production of superoxide radicals[15].
-
Generate Radicals: Reactions between this compound and other oxidants can produce urate radicals, which may propagate radical chain reactions and damage cellular components[1].
-
Induce Mitochondrial Stress: this compound can decrease mitochondrial DNA content and ATP production, associated with an increase in mitochondrial ROS[15][18].
This intracellular oxidative stress is a key mechanism linking hyperuricemia to endothelial dysfunction, inflammation, and insulin resistance[7][15][19].
Caption: The dual antioxidant and pro-oxidant roles of this compound.
This compound as a Danger Signal in Innate Immunity
One of the most significant functions of this compound is its role as an endogenous Danger-Associated Molecular Pattern (DAMP) [5][20]. When cells are stressed or injured, they release large quantities of purines, which are rapidly metabolized into this compound. This surge in extracellular this compound, particularly in its crystalline form (MSU), signals to the innate immune system that tissue damage has occurred[5][21][22].
NLRP3 Inflammasome Activation
MSU crystals are potent activators of the NLRP3 inflammasome , a multi-protein complex within innate immune cells like macrophages[5][21]. The activation is a two-step process:
-
Priming (Signal 1): A priming signal, often from a pathogen-associated molecular pattern (PAMP) like lipopolysaccharide (LPS) or an endogenous cytokine like IL-6, leads to the transcriptional upregulation of NLRP3 and pro-IL-1β.
-
Activation (Signal 2): Phagocytosis of MSU crystals by macrophages leads to lysosomal destabilization and rupture. This event triggers the assembly of the NLRP3 inflammasome complex (NLRP3, ASC, and pro-caspase-1).
Once assembled, the inflammasome activates caspase-1, a protease that cleaves pro-IL-1β and pro-IL-18 into their mature, highly pro-inflammatory forms, which are then secreted[10]. This cascade is central to the inflammatory pathology of gout and is implicated in other sterile inflammatory conditions[5].
Caption: Two-signal model of NLRP3 inflammasome activation by MSU crystals.
The Role of this compound in the Nervous System
The relationship between this compound and neurological diseases is complex and seemingly contradictory. Its impact varies significantly depending on the specific disease context, highlighting its dual nature as both a neuroprotective agent and a vascular risk factor[16][17].
-
Neuroprotection: As a potent antioxidant, this compound is thought to protect neurons from oxidative stress, a key factor in the pathogenesis of many neurodegenerative disorders[9]. Epidemiological studies have shown an inverse correlation between serum this compound levels and the risk or progression of diseases like Parkinson's disease, Alzheimer's disease, and multiple sclerosis[5][16][17].
-
Vascular Risk: Conversely, hyperuricemia is recognized as a risk factor for ischemic stroke[9][16]. This is likely due to the pro-oxidant and pro-inflammatory effects of high this compound levels on the vascular endothelium, contributing to endothelial dysfunction and atherosclerosis[6][9][15].
This J- or U-shaped relationship suggests that an optimal physiological range of this compound is crucial for neurological health, with both hypouricemia and hyperuricemia posing distinct risks[16].
Experimental Methodologies
To facilitate research in this field, we provide detailed protocols for key experiments. These protocols are based on established methodologies and are designed to ensure reproducibility and scientific rigor.
Protocol: Preparation of Monosodium Urate (MSU) Crystals
This protocol describes the synthesis of MSU crystals for in vitro and in vivo inflammation studies.
Materials:
-
This compound powder (Sigma-Aldrich, U2625 or equivalent)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Sterile, pyrogen-free distilled water
-
pH meter
-
Magnetic stirrer and hot plate
-
Sterile 0.22 µm filter
-
Autoclave or dry heat oven for sterilization
Procedure:
-
Dissolution: Dissolve 1.0 g of this compound in 200 mL of boiling sterile water containing 6.0 mL of 1 M NaOH. The solution should be heated to 60-70°C and stirred continuously until the this compound is fully dissolved[8][9].
-
pH Adjustment: While stirring, slowly adjust the pH of the solution to 7.2 by adding HCl dropwise[8][9]. This step is critical for initiating crystallization.
-
Crystallization: Allow the solution to cool slowly to room temperature with gentle stirring. Then, store the solution at 4°C overnight to encourage crystal formation[5][8].
-
Washing and Collection: Collect the white precipitate (MSU crystals) by centrifugation. Wash the crystals multiple times with sterile water and then with ethanol to remove any soluble impurities.
-
Drying and Sterilization: Dry the crystals completely. For use in cell culture, sterilize the dry crystals by heating at 180°C for 2 hours[8].
-
Characterization (Recommended): Before use, verify the needle-shaped morphology and negative birefringence of the crystals using polarized light microscopy. Confirm the absence of endotoxin contamination using a Limulus Amebocyte Lysate (LAL) assay.
Protocol: Induction and Measurement of NLRP3 Inflammasome Activation in Macrophages
This protocol details the stimulation of macrophages with MSU crystals and the subsequent measurement of inflammatory markers.
Cell Models:
-
Primary Cells: Mouse Bone Marrow-Derived Macrophages (BMDMs).
-
Cell Line: THP-1 human monocytic cells, differentiated into macrophages with Phorbol 12-myristate 13-acetate (PMA).
Procedure:
-
Cell Seeding: Plate differentiated macrophages (e.g., BMDMs or PMA-treated THP-1 cells) in a 96-well or 12-well plate at a suitable density (e.g., 1 x 10⁵ cells/well for a 96-well plate) and allow them to adhere overnight.
-
Priming (Signal 1): Prime the cells with 20-100 ng/mL of lipopolysaccharide (LPS) for 3-4 hours in a complete culture medium[8][15]. This step upregulates the expression of NLRP3 and pro-IL-1β.
-
Activation (Signal 2): After priming, wash the cells and replace the medium with serum-free medium (e.g., Opti-MEM). Stimulate the cells with a suspension of sterile MSU crystals (e.g., 200-500 µg/mL) for 6-8 hours[8].
-
Sample Collection: After incubation, centrifuge the plates to pellet any cells and debris. Carefully collect the cell culture supernatants for cytokine analysis. Lyse the remaining cells with an appropriate lysis buffer (e.g., RIPA buffer) for Western blot analysis.
Data Analysis:
-
IL-1β Secretion (ELISA):
-
Quantify the concentration of mature IL-1β in the collected supernatants using a commercial ELISA kit according to the manufacturer's instructions[6][16][20].
-
The assay typically involves capturing the cytokine with a plate-bound antibody, detecting it with a biotinylated secondary antibody, and developing a colorimetric signal with a streptavidin-HRP conjugate and substrate[10][16]. The absorbance is read at 450 nm and compared to a standard curve.
-
-
Caspase-1 Activation (Western Blot):
-
Separate proteins from the cell lysates (and concentrated supernatants) by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane[13].
-
Probe the membrane with a primary antibody specific for caspase-1. This will detect both the inactive pro-caspase-1 (p45) and the cleaved, active subunit (p20)[6].
-
Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands. An increase in the p20 band relative to the control indicates inflammasome activation.
-
Caption: Experimental workflow for MSU-induced inflammasome activation.
Protocol: Measurement of Antioxidant Capacity
The Ferric Reducing Antioxidant Power (FRAP) assay is a common method to measure the total antioxidant capacity of a sample, to which this compound is a major contributor in plasma.
Principle: At low pH, the FRAP reagent, containing a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex, is reduced to the ferrous (Fe²⁺) form by antioxidants present in the sample. This reduction results in the formation of an intense blue-colored complex, with absorbance measured at 593 nm[2][4].
Procedure (Adapted from FRAP Assay Kits):
-
Reagent Preparation: Prepare the FRAP working solution by mixing acetate buffer (pH 3.6), TPTZ solution, and FeCl₃ solution, typically in a 10:1:1 ratio[2]. Prepare a series of standards using a known antioxidant, such as FeSO₄ or Trolox.
-
Sample Preparation: Plasma or serum samples can often be used directly or with minimal dilution[4].
-
Assay:
-
Calculation: Construct a standard curve by plotting the absorbance of the standards against their concentration. Use the linear regression equation from the standard curve to calculate the FRAP value (antioxidant capacity) of the samples.
To determine the specific contribution of this compound: A modified protocol can be used where parallel samples are treated with the enzyme uricase , which specifically degrades this compound. The difference in FRAP values between the untreated and uricase-treated samples represents the antioxidant contribution of this compound.
Conclusion and Future Directions
This compound is far from being a simple metabolic waste product. It is a molecule of profound physiological significance, embodying a delicate balance between protective antioxidant functions and detrimental pro-oxidant and pro-inflammatory activities. Its role as a key danger signal for the innate immune system places it at the crossroads of sterile inflammation and metabolic disease.
For drug development professionals, these dual functions present both challenges and opportunities. Targeting xanthine oxidase to lower this compound production remains a cornerstone of gout therapy, but the broader implications of this compound modulation are increasingly apparent. The NLRP3 inflammasome has emerged as a prime therapeutic target for gout and other inflammatory diseases where this compound may play a role. Furthermore, understanding the tissue-specific and concentration-dependent effects of this compound is critical. Strategies that could, for instance, lower intracellular pro-oxidant effects while preserving extracellular antioxidant capacity would be of significant therapeutic interest.
Future research should continue to unravel the complex signaling networks influenced by this compound. Investigating the interplay between this compound, the gut microbiome, and systemic inflammation, as well as further clarifying its precise role in the initiation and progression of cardiovascular and neurodegenerative diseases, will be crucial. The experimental frameworks provided in this guide offer a starting point for researchers to rigorously probe these questions, ultimately paving the way for novel therapeutic strategies that harness a deeper understanding of this compound's physiological functions.
References
- Glantzounis, G. K., Tsimoyiannis, E. C., Kappas, A. M., & Galaris, D. A. (2005). This compound: THE OXIDANT–ANTIOXIDANT PARADOX. Journal of the American College of Nutrition, 24(6), 425-432.
- Shi, Y., Evans, J. E., & Rock, K. L. (2003). The Role of this compound as an Endogenous Danger Signal in Immunity and Inflammation. The Journal of Immunology, 171(1), 1-5.
- Kim, K. M., & Lee, S. K. (2014). This compound Puzzle: Dual Role as Anti-oxidant and Pro-oxidant. Yonsei Medical Journal, 55(5), 1169-1176.
- Ishimoto, T., et al. (2019). This compound-mediated inflammasome activation in IL-6 primed innate immune cells is regulated by baricitinib. Scientific Reports, 9(1), 1-11.
- Johnson, R. J., et al. (2009). This compound: The Oxidant-Antioxidant Paradox. Journal of the American Society of Nephrology, 20(5), 969-979.
- Ito, H., et al. (2021). This compound and neurological disease: a narrative review. Journal of Neurology, 268(10), 3613-3622.
- Dalbeth, N., et al. (2016). Comparison of the different monosodium urate crystals in the preparation process and pro-inflammation.
- Luks, H. (2022). This compound's Relationship with Stroke and Parkinson's Disease: A Review. Cureus, 14(1), e21539.
- Gasse, P., et al. (2009). This compound Is a Danger Signal Activating NALP3 Inflammasome in Lung Injury Inflammation and Fibrosis. American Journal of Respiratory and Critical Care Medicine, 179(10), 903-913.
- Ristić, M., et al. (2011). Simple and Rapid Method for the Determination of this compound-Independent Antioxidant Capacity. Molecules, 16(8), 6893-6903.
- Latourte, A., et al. (2018). A Double-edged Sword: this compound and Neurological Disorders. Journal of Alzheimer's Disease, 61(4), 1211-1222.
- Mulla, M. J., et al. (2011). Endogenous and this compound-Induced Activation of NLRP3 Inflammasome in Pregnant Women with Preeclampsia. PLoS ONE, 6(7), e22601.
- Sautin, Y. Y., & Johnson, R. J. (2008). Mechanisms of the pro-oxidant effect of intracellular this compound. Current Opinion in Nephrology and Hypertension, 17(5), 457-462.
- Scheepers, L. E. J. M., et al. (2020). A comprehensive guide for studying inflammasome activation and cell death.
- Bin-Jaliah, I., & Al-Aama, J. Y. (2021). This compound: Physiological Role, Pathophysiology, and Evidence-Based Dietary Control. Journal of Oleo Science, 70(1), 1-12.
- El Ridi, R., & Tallima, H. (2017). The role of serum this compound levels in human health. Journal of Advanced Research, 8(5), 487-497.
- The Lifesciences Magazine. (n.d.). This compound: Pathophysiology of Hyperuricemia and Gout. The Lifesciences Magazine.
- Hediger, M. A. (2004). [Physiology and biochemistry of this compound]. Therapeutische Umschau. Revue therapeutique, 61(9), 541-545.
- Andrade-Oliveira, V., et al. (2020). The role of this compound in inflammasome-mediated kidney injury. Current Opinion in Nephrology and Hypertension, 29(5), 493-499.
- G-Biosciences. (n.d.).
- Martinon, F., Pétrilli, V., Mayor, A., Tardivel, A., & Tschopp, J. (2006). Gout-associated this compound crystals activate the NALP3 inflammasome.
- Kim, H. J., et al. (2018). Hyperuricemia-induced NLRP3 activation of macrophages contributes to the progression of diabetic nephropathy. American Journal of Physiology-Renal Physiology, 314(5), F881-F892.
- Cosmo Bio USA. (n.d.). FRAP Antioxidant Capacity Assay Kit Manual. Cosmo Bio USA.
- Protocols.io. (2020). ELISA for quantification of IL-1 in human serum or plasma. protocols.io.
- Martinon, F. (2010). NLRP3 inflammasome activation by crystal structures. Current Opinion in Immunology, 22(1), 26-30.
- Rock, K. L., et al. (2013). This compound and the immune response.
- Crisan, T. O., et al. (2017). Urate‐induced immune programming: Consequences for gouty arthritis and hyperuricemia. Immunological Reviews, 281(1), 84-95.
- Verma, S., et al. (2022). Metabolic Roles And Metabolism Of this compound: A Physiological Review. International Journal of Research and Analytical Reviews, 9(3), 856-863.
- Luks, H. (2023). Labs That Lie To Us: this compound. Howard Luks MD Blog.
- Liu, D., & Huang, Y. (2023).
- Maes, M., et al. (1996). This compound.
- Johnson, R. J., et al. (2012). This compound: A KEY Cause of Weight Gain, Diabetes, Heart Disease & Dementia. YouTube.
- Emmerson, B. T. (1996). Hyperuricemia. In Medscape Reference.
- Ishizaka, Y., et al. (2019). Role of this compound Metabolism-Related Inflammation in the Pathogenesis of Metabolic Syndrome Components Such as Atherosclerosis and Nonalcoholic Steatohepatitis. Journal of Clinical Medicine, 8(2), 224.
- Ristić, M., et al. (2011). Simple and Rapid Method for the Determination of this compound-Independent Antioxidant Capacity. Molecules, 16(8), 6893-6903.
- Ristić, M., et al. (2011). Simple and rapid method for the determination of this compound-independent antioxidant capacity. PubMed.
- Ristić, M., et al. (2011). Simple and Rapid Method for the Determination of this compound-Independent Antioxidant Capacity. Semantic Scholar.
- Ristić, M., et al. (2011). Simple and Rapid Method for the Determination of this compound-Independent Antioxidant Capacity.
- Ristić, M., et al. (2011). Determination of total and this compound-independent antioxidant capacity.
- Nigam, S. K., et al. (2017). The Systems Biology of this compound Transporters: The Role of Remote Sensing and Signaling. Current Opinion in Nephrology and Hypertension, 26(5), 374-381.
- BenchChem. (2025).
- Perlmutter, D. (2022). This compound: A KEY Cause of Weight Gain, Diabetes, Heart Disease & Dementia. YouTube.
- Kopecký, O., et al. (2015). Urate crystals induce NLRP3 inflammasome-dependent IL-1β secretion and proliferation in isolated primary human T-cells.
- ResearchGate. (n.d.). Activation of the inflammasome by monosodium this compound crystals in the induction of gouty arthritis symptoms.
- Martinon, F., et al. (2006).
Sources
- 1. Protocol for preparing monosodium urate crystals for in vitro and in vivo studies in mouse and human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cosmobiousa.com [cosmobiousa.com]
- 3. Processing proIL-1 beta decreases detection by a proIL-1 beta specific ELISA but increases detection by a conventional ELISA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. scielo.br [scielo.br]
- 7. ijcrt.org [ijcrt.org]
- 8. Human IL-1 beta ELISA Kit (KAC1211) - Invitrogen [thermofisher.com]
- 9. Determination of Caspase Activation by Western Blot | Springer Nature Experiments [experiments.springernature.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. stemcell.com [stemcell.com]
- 12. Optimized caspase-1 activity assay as a starting point of an in vitro platform for extensive caspase-1 moni... [protocols.io]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. ELISA for quantification of IL-1 in human serum or plasma. [protocols.io]
- 16. Protocol for in vivo and in vitro activation of NLRP3 inflammasome in mice using monosodium urate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Simple and Rapid Method for the Determination of this compound-Independent Antioxidant Capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The integrin CD11b inhibits MSU-induced NLRP3 inflammasome activation in macrophages and protects mice against MSU-induced joint inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. biologie.ens-lyon.fr [biologie.ens-lyon.fr]
- 20. researchgate.net [researchgate.net]
- 21. A comprehensive guide for studying inflammasome activation and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Evaluation of Caspase Activation to Assess Innate Immune Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
The Interplay of Hyperuricemia and Cardiovascular Disease: A Technical Guide for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive examination of the intricate association between hyperuricemia and cardiovascular disease (CVD). Moving beyond established epidemiological links, we delve into the core molecular mechanisms that position uric acid as a key mediator of cardiovascular pathology. This document is designed for researchers, scientists, and drug development professionals, offering a synthesis of current knowledge, detailed experimental protocols, and an analysis of therapeutic strategies. We will explore the roles of oxidative stress, endothelial dysfunction, and inflammation, providing actionable insights for investigating this critical nexus and developing novel therapeutic interventions.
Introduction: Reconsidering this compound's Role in Cardiovascular Health
For decades, this compound, the final product of purine metabolism in humans, was primarily associated with gout and nephrolithiasis. However, a growing body of epidemiological and experimental evidence has solidified its role as an independent risk factor for a spectrum of cardiovascular diseases, including hypertension, atherosclerosis, atrial fibrillation, and heart failure.[1][2] Hyperuricemia, clinically defined as serum this compound (sUA) levels exceeding 7.0 mg/dL in men and 6.0 mg/dL in women, is increasingly prevalent worldwide, mirroring the rise in metabolic disorders.[1][3] This guide will dissect the molecular underpinnings of this association, providing a robust framework for research and development in this burgeoning field.
The Mechanistic Core: How Hyperuricemia Drives Cardiovascular Pathology
The detrimental cardiovascular effects of elevated this compound are not passive but are driven by a triad of interconnected molecular events: oxidative stress, endothelial dysfunction, and inflammation.
Oxidative Stress: The Spark of Vascular Damage
The enzymatic conversion of xanthine to this compound by xanthine oxidase (XO) is a significant source of reactive oxygen species (ROS), including superoxide radicals.[4] In a state of hyperuricemia, the increased activity of XO leads to a surge in ROS production, overwhelming the body's antioxidant defenses and creating a state of oxidative stress.[5][6] This oxidative onslaught has several downstream consequences for the vasculature:
-
Lipoprotein Oxidation: ROS can oxidize low-density lipoproteins (LDL), a critical initiating event in the formation of atherosclerotic plaques.[5]
-
Cellular Damage: Increased intracellular ROS can damage vital cellular components, including DNA, proteins, and lipids, leading to cellular dysfunction and apoptosis.[1]
Endothelial Dysfunction: The Loss of Vascular Homeostasis
The endothelium, a single layer of cells lining the blood vessels, is a primary target of hyperuricemia-induced damage. Endothelial dysfunction, characterized by impaired nitric oxide (NO) bioavailability, is a hallmark of early atherosclerosis and is consistently observed in the presence of elevated this compound.[7][8] The mechanisms include:
-
Reduced NO Synthesis: this compound has been shown to decrease the phosphorylation and activity of endothelial nitric oxide synthase (eNOS), the enzyme responsible for NO production.[5][9]
-
NO Scavenging: Superoxide radicals generated during this compound production can rapidly react with NO to form peroxynitrite, a potent oxidant that further contributes to endothelial damage and reduces NO bioavailability.[4]
-
Impaired Vasodilation: The net result of reduced NO bioavailability is impaired endothelium-dependent vasodilation, a key functional indicator of endothelial health.
Inflammation: Fueling the Atherosclerotic Fire
Hyperuricemia fosters a pro-inflammatory state within the vasculature, contributing to the initiation and progression of atherosclerosis.[1][10] A key player in this process is the NOD-like receptor protein 3 (NLRP3) inflammasome.[11]
-
NLRP3 Inflammasome Activation: Intracellular this compound crystals can activate the NLRP3 inflammasome in macrophages and other immune cells.[12] This multi-protein complex triggers the activation of caspase-1, which in turn cleaves pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their active, pro-inflammatory forms.[12]
-
Cytokine Release: The release of IL-1β and IL-18 promotes a cascade of inflammatory events, including the recruitment of immune cells to the vessel wall and the production of other inflammatory mediators.
The following diagram illustrates the interconnected signaling pathways involved in hyperuricemia-induced cardiovascular disease.
Experimental Models and Protocols for Preclinical Research
Investigating the cardiovascular effects of hyperuricemia requires robust and reproducible experimental models and assays. This section provides detailed protocols for key in vivo and in vitro studies.
In Vivo Model: Inducing Hyperuricemia in Rats
A commonly used and effective method to induce hyperuricemia in rats involves the administration of a uricase inhibitor, such as oxonic acid, in combination with a purine-rich diet.[13][14]
Protocol: Induction of Hyperuricemia in Sprague-Dawley Rats
-
Animal Housing and Acclimatization: House male Sprague-Dawley rats (200-250g) in a controlled environment (12h light/dark cycle, 22±2°C) with ad libitum access to standard chow and water for at least one week to acclimatize.
-
Dietary Intervention: Switch the rats to a diet supplemented with 10 g/kg yeast extract and 100 mg/kg adenine to increase purine intake.[13]
-
Uricase Inhibition: On days 1, 3, and 7 of the dietary intervention, administer potassium oxonate (300 mg/kg) via intraperitoneal injection to inhibit uricase activity.[13]
-
Monitoring: Collect blood samples via the tail vein at baseline and at the end of the induction period to measure serum this compound levels and confirm the hyperuricemic state.
Assessment of Endothelial Function
In Vivo: Measurement of Endothelium-Dependent Vasodilation
Endothelial function in animal models can be assessed by measuring the vascular response to acetylcholine, an endothelium-dependent vasodilator.
In Vitro: Cultured Endothelial Cell Models
Human Umbilical Vein Endothelial Cells (HUVECs) are a widely used in vitro model to study the direct effects of this compound on endothelial function.[15]
Protocol: Assessing this compound Effects on HUVEC Viability and NO Production
-
Cell Culture: Culture HUVECs in endothelial growth medium.
-
This compound Treatment: Treat confluent HUVECs with varying concentrations of this compound (e.g., 5, 7.5, 10 mg/dL) for 24-48 hours.[15]
-
NO Production Measurement (Griess Assay):
-
Collect the cell culture supernatant.
-
Add Griess reagent to the supernatant.
-
Measure the absorbance at 540 nm to quantify nitrite levels, a stable metabolite of NO.[16]
-
Measurement of Oxidative Stress
Protocol: Intracellular ROS Detection using Flow Cytometry
The fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) is commonly used to measure intracellular ROS.[1][17]
-
Cell Preparation: Culture endothelial cells and treat with this compound as described above.
-
H2DCFDA Staining: Incubate the cells with 10 µM H2DCFDA for 30 minutes at 37°C in the dark.
-
Flow Cytometry Analysis: Harvest the cells, wash with PBS, and analyze using a flow cytometer with excitation at 488 nm and emission at 535 nm. The mean fluorescence intensity correlates with the level of intracellular ROS.[1]
Protocol: Superoxide Dismutase (SOD) and Catalase (CAT) Activity Assays
SOD and CAT are key antioxidant enzymes. Their activity can be measured using commercially available kits or standard spectrophotometric assays.[7][18]
-
Sample Preparation: Prepare cell or tissue lysates.
-
SOD Activity Assay (WST-8 method): This colorimetric assay is based on the inhibition of the reduction of WST-8 by superoxide anions.[7]
-
CAT Activity Assay: This assay measures the decomposition of hydrogen peroxide by catalase, which can be monitored by the decrease in absorbance at 240 nm.[19]
Assessment of Inflammation
Protocol: NLRP3 Inflammasome Activation Assay
Activation of the NLRP3 inflammasome can be assessed by measuring the release of IL-1β and lactate dehydrogenase (LDH) from primed macrophages.[12][20]
-
Macrophage Priming: Prime immortalized bone marrow-derived macrophages (iBMDMs) with lipopolysaccharide (LPS) (1 µg/mL) for 4 hours.[20]
-
NLRP3 Activation: Treat the primed cells with monosodium urate (MSU) crystals to activate the NLRP3 inflammasome.
-
Measurement of IL-1β and LDH Release:
The following diagram illustrates a typical experimental workflow for assessing the impact of a novel therapeutic on hyperuricemia-induced endothelial dysfunction.
Therapeutic Strategies: Targeting this compound in Cardiovascular Disease
The growing understanding of hyperuricemia's role in CVD has spurred interest in urate-lowering therapies (ULTs) for cardiovascular risk reduction.
Xanthine Oxidase Inhibitors (XOIs)
XOIs, such as allopurinol and febuxostat, are the cornerstone of ULT. They work by inhibiting the production of this compound and, consequently, reducing the generation of ROS.[22]
-
Allopurinol: Clinical studies have shown that allopurinol can improve endothelial function and reduce cardiovascular events in certain high-risk populations.[11][23] A meta-analysis of randomized controlled trials suggested that allopurinol treatment is associated with a reduced risk of a combined cardiovascular endpoint and myocardial infarction.[11]
-
Febuxostat: The cardiovascular safety of febuxostat has been a subject of debate. The CARES trial reported a higher risk of cardiovascular mortality with febuxostat compared to allopurinol in patients with gout and established CVD.[24] However, the more recent FAST trial did not find an increased risk of major adverse cardiovascular events with febuxostat.[4][25]
Table 1: Summary of Key Clinical Trials on XOIs and Cardiovascular Outcomes
| Trial | Drug(s) | Patient Population | Primary Endpoint | Key Findings | Reference |
| CARES | Febuxostat vs. Allopurinol | Gout and established CVD | MACE | Non-inferior for MACE, but higher CV and all-cause mortality with febuxostat. | [24] |
| FAST | Febuxostat vs. Allopurinol | Gout and at least one CV risk factor | MACE | Febuxostat was non-inferior to allopurinol for MACE. | [4][25] |
| Meta-analysis | Allopurinol vs. Placebo/No Treatment | Hyperuricemia | MACE, MI, Stroke, CV Mortality | Reduced risk of combined endpoint and MI with allopurinol. No significant effect on stroke or CV mortality. | [11] |
Uricosuric Agents
Uricosuric agents, such as probenecid and benzbromarone, increase the renal excretion of this compound.[3] Their impact on cardiovascular outcomes is less well-studied compared to XOIs.
Novel and Emerging Therapies
-
URAT1 Inhibitors (e.g., Dotinurad): Urate transporter 1 (URAT1) is a key protein involved in the renal reabsorption of this compound. Selective URAT1 inhibitors like dotinurad offer a targeted approach to lowering sUA.[26][27] Preclinical studies suggest that dotinurad may also have beneficial effects on cardiac fibrosis and inflammation.[28] Dotinurad's high selectivity for URAT1 may minimize off-target effects.[27][29]
Future Directions and Conclusion
The association between hyperuricemia and cardiovascular disease is now firmly established, with a clear mechanistic basis centered on oxidative stress, endothelial dysfunction, and inflammation. While urate-lowering therapies, particularly XOIs, have shown promise in improving cardiovascular outcomes, further large-scale clinical trials are needed to definitively establish their role in cardiovascular prevention, especially in patients with asymptomatic hyperuricemia.
For researchers and drug development professionals, the field is ripe with opportunities. The development of novel therapies with improved cardiovascular safety profiles, such as selective URAT1 inhibitors, is a key area of focus. Furthermore, a deeper understanding of the interplay between hyperuricemia and other cardiovascular risk factors will be crucial for developing personalized treatment strategies. This technical guide provides a foundational framework for advancing research and innovation in this critical area of cardiovascular medicine.
References
- Bio-protocol. (n.d.). Flow Cytometric Detection of Reactive Oxygen Species.
- Abreu, C., et al. (2015). What is the effect on cardiovascular events of reducing hyperuricemia with allopurinol? An evidence-based review. Revista Portuguesa de Cardiologia (English Edition), 34(3), 197-205.
- Wang, Y., et al. (2017). Superoxide Dismutase (SOD) and Catalase (CAT) Activity Assay Protocols for Caenorhabditis elegans. Bio-protocol, 7(16), e2502.
- Patsnap Synapse. (2025, March 7). What is the mechanism of action of Dotinurad?
- Li, Y., et al. (2016). [The optimization and assessment of the method for inducing hyperuricemia in rats]. Zhongguo Ying Yong Sheng Li Xue Za Zhi, 32(5), 465-470.
- Ohno, T. (2024). A Possible Therapeutic Application of the Selective Inhibitor of Urate Transporter 1, Dotinurad, for Metabolic Syndrome, Chronic Kidney Disease, and Cardiovascular Disease. International Journal of Molecular Sciences, 25(5), 2919.
- Myers, P. R., et al. (1998). The measurement of nitric oxide production by cultured endothelial cells. Methods in molecular medicine, 11, 131-140.
- van der Pol, K. H., et al. (2021). Allopurinol to reduce cardiovascular morbidity and mortality: A systematic review and meta-analysis. PloS one, 16(12), e0260844.
- van der Pol, K. H., et al. (2021). Allopurinol to reduce cardiovascular morbidity and mortality: A systematic review and meta-analysis. PLOS ONE, 16(12), e0260844.
- Ohno, T. (2024). A Possible Therapeutic Application of the Selective Inhibitor of Urate Transporter 1, Dotinurad, for Metabolic Syndrome, Chronic Kidney Disease, and Cardiovascular Disease. International journal of molecular sciences, 25(5), 2919.
- Goicoechea, M., et al. (2010). Effect of allopurinol in chronic kidney disease progression and cardiovascular risk. Clinical journal of the American Society of Nephrology, 5(8), 1388-1393.
- Toyoda, S., et al. (2019). Effects of this compound on vascular endothelial function from bedside to bench. Hypertension research, 42(1), 57-65.
- Toyoda, S., et al. (2018). Effects of this compound on vascular endothelial function from bedside to bench. Hypertension Research, 42(1), 57-65.
- Martinon, F. (2010). Cellular Models and Assays to Study NLRP3 Inflammasome Biology. Methods in molecular biology (Clifton, N.J.), 625, 1-11.
- Zhang, M., et al. (2021). Updated Assessment of Cardiovascular Risk in Older Patients With Gout Initiating Febuxostat Versus Allopurinol.
- Zhang, Y., et al. (2023). Allopurinol for Secondary Prevention in Patients with Cardiovascular Disease: A Systematic Review and Meta-Analysis of Randomized Controlled Trials. Journal of cardiovascular development and disease, 10(9), 384.
- Hollingsworth, L. R., & Harper, J. W. (2024). Assaying NLRP3-mediated LDH and IL-1β release. protocols.io.
- Weydert, C. J., & Cullen, J. J. (2010). Measurement of superoxide dismutase, catalase, and glutathione peroxidase in cultured cells and tissue.
- Dr.Oracle. (2025, February 9). How does lowering this compound decrease cardiovascular risk?
- Hornick, A., & de Haan, J. B. (2010). NLRP3 Inflammasome Activation and Cytotoxicity Induced by Particulate Adjuvants. Methods in Molecular Biology, 625, 13-25.
- BioNordika. (n.d.). Reactive Oxygen Species (ROS) Detection Assay Kit.
- Rieckmann, J., et al. (2020). Flow-cytometric Detection of Low-level Reactive Oxygen Species in Cell Lines and Primary Immune Cells. Bio-protocol, 10(17), e3753.
- Groß, C. J., & Latz, E. (2017). Methods to Activate the NLRP3 Inflammasome. Methods in molecular biology (Clifton, N.J.), 1520, 1-17.
- Johnson, R. J., et al. (2009). This compound and Cardiovascular Risk. Seminars in nephrology, 29(4), 329-335.
- Chen, J. H., et al. (2021). Anti-gout Medications and Risk of Cardiovascular Disease: A Nested Case-Control Study. Frontiers in medicine, 8, 737525.
- Neogi, T., & Gaffo, A. L. (2021). Reassessing the Cardiovascular Safety of Febuxostat: Implications of the Febuxostat Versus Allopurinol Streamlined Trial.
- JoVE. (2021). Quantification of Reactive Oxygen Species Using 2′,7′-Dichlorofluorescein Diacetate Probe and Flow-Cytometry in Müller Glial Cells.
- MDLinx. (2018, March 15). CARES results cast doubts on the cardiovascular safety of febuxostat for gout.
- Patsnap Synapse. (2024, July 17). What is the mechanism of Dotinurad?
- Alalloush, M. (2024, December 29). How to stimulate the endothelial cells to produce No and which is the best method to measure the NO level?
- Khan, M. S., et al. (2020). Effects of Febuxostat on Mortality and Cardiovascular Outcomes: A Systematic Review and Meta-Analysis of Randomized Controlled Trials. Mayo Clinic proceedings. Innovations, quality & outcomes, 4(4), 452-460.
- Ortiz, A. F., et al. (2024). Impact of Hyperuricemia and Urate-Lowering Agents on Cardiovascular Diseases. Cureus, 16(3), e56860.
- Tausche, A. K., & Jansen, T. L. (2010). [Gout and cardiovascular risk].
- Charlet, A., et al. (2025, January 24).
- Grassi, D., et al. (2015).
- Juraschek, S. P., et al. (2018). Effect of this compound Lowering Agents on Endothelial Function: A Randomized, Double-Blind, Placebo-Controlled Trial.
- Lu, J., et al. (2014). An update on the animal models in hyperuricaemia research.
- Xu, L., & Shi, L. (2008). Establishment of hyperuricemia rat model with different doses of hypoxanthine and oxonic acid potassium salt. Chinese Journal of Pharmacology and Toxicology, 22(4), 306-310.
- Jureschek, C., et al. (2024). This compound Promotes Human Umbilical Vein Endothelial Cell Senescence In Vitro. International journal of molecular sciences, 25(10), 5275.
- Singh, A., et al. (2016). assessment of superoxide dismutase, catalase, and peroxidase activities in aspergillus sp. and. Journal of Advanced Scientific Research, 7(3), 1-4.
- Unno, M., et al. (2023). URAT1 is expressed in cardiomyocytes and dotinurad attenuates the development of diet-induced metabolic heart disease. iScience, 26(9), 107730.
- Toyoda, S., et al. (2018). Effects of this compound on vascular endothelial function from bedside to bench. Hypertension Research, 42(1), 57-65.
- Wang, Y., et al. (2017). Superoxide Dismutase (SOD) and Catalase (CAT) Activity Assay Protocols for Caenorhabditis elegans. Bio-protocol, 7(16).
- Patil, R. S. (2013, August 4). A protocol for catalase and superoxide dismutase assay?
- Xu, L., & Shi, L. (2008). Establishment of hyperuricemia rat model with different doses of hypoxanthine and oxonic acid potassium salt. Chinese Journal of Pharmacology and Toxicology, 22(4), 306-310.
Sources
- 1. bio-protocol.org [bio-protocol.org]
- 2. NLRP3 Inflammasome Activation and Cytotoxicity Induced by Particulate Adjuvants | Springer Nature Experiments [experiments.springernature.com]
- 3. droracle.ai [droracle.ai]
- 4. ahajournals.org [ahajournals.org]
- 5. researchgate.net [researchgate.net]
- 6. assaygenie.com [assaygenie.com]
- 7. Superoxide Dismutase (SOD) and Catalase (CAT) Activity Assay Protocols for Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effects of this compound on vascular endothelial function from bedside to bench - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. Allopurinol to reduce cardiovascular morbidity and mortality: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. [The optimization and assessment of the method for inducing hyperuricemia in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Flow-cytometric Detection of Low-level Reactive Oxygen Species in Cell Lines and Primary Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. MEASUREMENT OF SUPEROXIDE DISMUTASE, CATALASE, AND GLUTATHIONE PEROXIDASE IN CULTURED CELLS AND TISSUE - PMC [pmc.ncbi.nlm.nih.gov]
- 19. sciensage.info [sciensage.info]
- 20. Assaying NLRP3-mediated LDH and IL-1β release [protocols.io]
- 21. A Comprehensive Toolkit for NLRP3 Inflammasome Drug Discovery [worldwide.promega.com]
- 22. Impact of Hyperuricemia and Urate-Lowering Agents on Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 23. What is the effect on cardiovascular events of reducing hyperuricemia with allopurinol? An evidence-based review | Revista Portuguesa de Cardiologia (English edition) [revportcardiol.org]
- 24. mdlinx.com [mdlinx.com]
- 25. Reassessing the Cardiovascular Safety of Febuxostat: Implications of the Febuxostat Versus Allopurinol Streamlined Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 26. What is the mechanism of action of Dotinurad? [synapse.patsnap.com]
- 27. mdpi.com [mdpi.com]
- 28. URAT1 is expressed in cardiomyocytes and dotinurad attenuates the development of diet-induced metabolic heart disease - PMC [pmc.ncbi.nlm.nih.gov]
- 29. A Possible Therapeutic Application of the Selective Inhibitor of Urate Transporter 1, Dotinurad, for Metabolic Syndrome, Chronic Kidney Disease, and Cardiovascular Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on Uric Acid Metabolism in Cancer Cell Proliferation
Abstract
The intricate relationship between cellular metabolism and cancer progression is a focal point of modern oncological research. Among the metabolic pathways frequently dysregulated in cancer, purine metabolism, culminating in the production of uric acid, has emerged as a critical nexus influencing cancer cell proliferation, survival, and interaction with the tumor microenvironment. This guide provides a comprehensive technical overview of this compound metabolism's role in cancer. We will dissect the core enzymatic machinery, explore the dual-edged nature of this compound as both an antioxidant and a pro-oxidant, and detail its impact on signaling pathways that drive proliferation. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols to investigate this complex metabolic axis.
Introduction: The Centrality of Purine Metabolism in Cancer
Uncontrolled proliferation, a hallmark of cancer, necessitates a constant and abundant supply of nucleotides for DNA and RNA synthesis.[1] To meet this demand, cancer cells exhibit profound metabolic reprogramming, often upregulating pathways for de novo nucleotide synthesis.[1][2] The de novo purine synthesis pathway is a multi-step enzymatic process that constructs purine rings from basic precursors, while the salvage pathway recycles pre-existing purine bases.[1][3] While proliferating cells were traditionally thought to rely on de novo synthesis, recent evidence highlights that tumors utilize both de novo and salvage pathways to maintain their purine pools.[3][4][5][6] The catabolism of purines ultimately leads to the production of this compound, a molecule with a complex and often contradictory role in cancer biology.[7][8][9]
Elevated serum this compound, or hyperuricemia, is frequently observed in cancer patients, particularly those with hematologic malignancies, and can be a consequence of rapid cell turnover and tumor lysis syndrome.[10][11][12][13] Beyond being a mere byproduct of increased purine flux, this compound and its metabolic precursors actively participate in shaping the tumor microenvironment and influencing cell proliferation through various mechanisms.[10][14][15][16] This guide will navigate the multifaceted role of this compound metabolism in cancer, from the fundamental enzymatic reactions to its potential as a therapeutic target.
The Enzymatic Core of this compound Production: Xanthine Oxidoreductase
The final two steps of purine catabolism are catalyzed by the enzyme xanthine oxidoreductase (XOR), a complex metalloflavoprotein.[7][8] XOR exists in two interconvertible forms: xanthine dehydrogenase (XDH) and xanthine oxidase (XO).[17]
-
Xanthine Dehydrogenase (XDH): Utilizes NAD+ as an electron acceptor to oxidize hypoxanthine to xanthine and then xanthine to this compound.
-
Xanthine Oxidase (XO): Utilizes molecular oxygen as an electron acceptor, producing superoxide radicals (O2•−) and hydrogen peroxide (H2O2) in addition to this compound.[18]
The conversion of XDH to XO is often associated with inflammatory conditions and cellular stress, which are prevalent in the tumor microenvironment. The expression and activity of XOR are highly variable across different cancer types.[7][8][19] In some cancers, such as those of the breast, liver, and kidney, lower XOR expression is associated with a higher grade of malignancy and poorer prognosis.[7][8] Conversely, in other cancers, increased XO activity contributes to oxidative stress, which can promote tumorigenesis.[17][19] This dual role underscores the context-dependent function of XOR in cancer.[19]
Visualizing Purine Catabolism and this compound Formation
Caption: The final steps of purine catabolism are catalyzed by Xanthine Oxidoreductase (XOR).
The Dichotomous Role of this compound in the Tumor Microenvironment
This compound's impact on cancer cell proliferation is not straightforward; it exhibits both antioxidant and pro-oxidant properties, creating a complex interplay within the tumor microenvironment.[7][8][9][20]
This compound as an Antioxidant
At physiological concentrations, this compound is a potent antioxidant, capable of scavenging reactive oxygen species (ROS) such as singlet oxygen and hydroxyl radicals.[20][21] This antioxidant capacity has led to the hypothesis that this compound may protect against carcinogenesis by mitigating oxidative DNA damage.[21][22] Some studies have even shown that the tumor suppressor p53 can upregulate the this compound transporter SLC2A9, suggesting a role for this compound in a p53-mediated antioxidant defense mechanism.[23]
This compound as a Pro-oxidant and Pro-inflammatory Agent
Conversely, at high concentrations, as often found in the tumor microenvironment or in hyperuricemic conditions, this compound can act as a pro-oxidant.[11][20] The production of this compound by the XO form of XOR generates ROS, contributing to oxidative stress.[18] Furthermore, this compound crystals can activate the NLRP3 inflammasome, leading to the production of pro-inflammatory cytokines like IL-1β.[10][20] This chronic inflammation is a well-established driver of tumorigenesis and progression.[10][11][24] The pro-inflammatory properties of this compound are thought to play a significant role in the link between hyperuricemia and an increased risk of certain cancers.[15][24][25]
Visualizing the Dual Role of this compound
Caption: this compound exhibits both antioxidant and pro-oxidant/pro-inflammatory properties.
This compound Metabolism and Cancer Cell Signaling
The metabolic alterations associated with this compound production can directly and indirectly influence key signaling pathways that govern cancer cell proliferation and survival.
-
mTOR Signaling: The mTOR pathway is a central regulator of cell growth and metabolism. It can be activated by factors that are also linked to purine metabolism, and in turn, can influence the synthesis of purines.[1]
-
AMPK Signaling: AMP-activated protein kinase (AMPK) acts as a cellular energy sensor. High levels of this compound have been shown to inhibit AMPK, which can favor anabolic processes like cell proliferation.[20] Conversely, disruptions in fatty acid metabolism, which can be influenced by this compound, may activate AMPK.[16]
-
Inflammatory Signaling: As mentioned, this compound can activate the NLRP3 inflammasome and Toll-like receptors (TLRs), leading to the activation of NF-κB and subsequent transcription of pro-inflammatory and pro-proliferative genes.[20]
Therapeutic Targeting of this compound Metabolism in Cancer
The critical role of purine metabolism and this compound production in cancer has made this pathway an attractive target for therapeutic intervention.
-
Xanthine Oxidase Inhibitors: Drugs like allopurinol and febuxostat, which are commonly used to treat gout, inhibit XOR activity.[18] By reducing this compound production and the associated ROS generation, these inhibitors have shown potential in preclinical and some clinical settings to modulate cancer progression.[11]
-
Targeting Purine Synthesis: Both de novo and salvage pathways of purine synthesis are being explored as therapeutic targets.[4] Inhibiting these pathways can starve cancer cells of the necessary building blocks for proliferation.
-
Modulating this compound's Immunomodulatory Effects: Given this compound's ability to act as a danger signal and stimulate dendritic cell maturation, there is interest in harnessing these properties for cancer immunotherapy.[26][27] However, the pro-inflammatory effects can also be detrimental, highlighting the need for a nuanced approach.[28]
Experimental Protocols for Investigating this compound Metabolism in Cancer Cells
To facilitate research in this area, we provide detailed, step-by-step methodologies for key experiments.
Measurement of Intracellular and Extracellular this compound
A common method for quantifying this compound is through a colorimetric or fluorometric assay based on the enzymatic conversion of this compound by uricase.
Protocol:
-
Sample Preparation:
-
Extracellular (Media): Collect cell culture supernatant. Centrifuge at 1,000 x g for 10 minutes to remove cellular debris.
-
Intracellular: Wash cells with cold PBS. Lyse cells in a suitable buffer (e.g., RIPA buffer) and centrifuge at 10,000 x g for 15 minutes at 4°C to pellet debris. Collect the supernatant.
-
-
Assay Procedure (using a commercial kit):
-
Prepare a standard curve using the provided this compound standard.
-
Add samples and standards to a 96-well plate.
-
Add the reaction mix containing uricase and a probe.
-
Incubate at 37°C for the time specified in the kit protocol (typically 30-60 minutes).
-
Measure the absorbance or fluorescence at the appropriate wavelength.
-
-
Data Analysis:
-
Calculate the this compound concentration in the samples based on the standard curve.
-
Normalize intracellular this compound levels to the total protein concentration of the cell lysate.
-
Assessment of Xanthine Oxidase Activity
XOR activity can be measured by monitoring the production of this compound or hydrogen peroxide.
Protocol:
-
Sample Preparation: Prepare cell lysates as described in section 6.1.
-
Assay Procedure (using a commercial kit): [29][30]
-
Prepare a standard curve using the provided hydrogen peroxide or other relevant standard.[30]
-
Add cell lysates to a 96-well plate.
-
Initiate the reaction by adding a reaction mix containing xanthine as the substrate and a detection reagent.[29][30]
-
Incubate at 25°C or 37°C and measure the absorbance or fluorescence at multiple time points to determine the reaction rate.[31][32]
-
-
Data Analysis:
-
Calculate the rate of change in absorbance/fluorescence (ΔOD/min).
-
Determine the XOR activity from the standard curve and normalize to the total protein concentration.
-
Cell Proliferation Assay (MTT Assay)
The MTT assay is a colorimetric assay that measures cell metabolic activity, which is often used as an indicator of cell proliferation.[33][34][35]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treatment: Treat cells with varying concentrations of this compound, XOR inhibitors, or other compounds of interest for the desired duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.[36] Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[34][37]
-
Solubilization: Add a solubilization solution (e.g., DMSO or SDS-HCl solution) to dissolve the formazan crystals.[36][37]
-
Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Express the results as a percentage of the control (untreated cells).
-
Experimental Workflow Visualization
Caption: A generalized workflow for investigating this compound metabolism in cancer cells.
Quantitative Data Summary
| Parameter | Typical Range in Cancer | Significance | Key References |
| Serum this compound (Hyperuricemia) | > 6.8 mg/dL | Associated with increased cancer risk and mortality in some cancers.[10][38] | [10][11][38] |
| XOR Expression | Variable (up or down-regulated) | Context-dependent; can be a prognostic marker.[7][8][19] | [7][8][19] |
| Impact on Proliferation | Context-dependent (pro- or anti-proliferative) | Depends on concentration, cell type, and microenvironment.[1][10] | [1][10][11] |
Conclusion and Future Directions
This compound metabolism is a pivotal and complex aspect of cancer cell biology. The dual nature of this compound as both an antioxidant and a pro-inflammatory molecule, coupled with the variable expression of its key producing enzyme, XOR, creates a highly context-dependent landscape. It is no longer sufficient to view this compound as a simple metabolic endpoint. Instead, it must be recognized as an active signaling molecule that shapes the tumor microenvironment and influences the proliferative capacity of cancer cells.
Future research should focus on elucidating the precise molecular mechanisms that dictate the switch between this compound's protective and detrimental roles. Investigating the crosstalk between purine metabolism and other key metabolic pathways, such as glycolysis and fatty acid metabolism, will be crucial.[16][39] Furthermore, the development of targeted therapies that can selectively modulate XOR activity or the downstream effects of this compound in a cancer-specific manner holds significant promise for novel therapeutic strategies. A deeper understanding of this metabolic axis will undoubtedly pave the way for more effective and personalized cancer treatments.
References
- Battelli, M. G., Polito, L., Bortolotti, M., & Bolognesi, A. (2016). Xanthine oxidoreductase in cancer: more than a differentiation marker. Cancer Medicine, 5(3), 546-557. [Link]
- Tran, D. H., Kim, D., Kesavan, R., Brown, H., Dey, T., Soflaee, M. H., ... & Hoxhaj, G. (2024). De novo and salvage purine synthesis pathways across tissues and tumors. Cell. [Link]
- Zhao, Y., Wang, A., & Li, J. (2021). Potential Mechanisms Connecting Purine Metabolism and Cancer Therapy. Frontiers in Oncology, 11, 738202. [Link]
- Cancer Discovery. (2024). Tumors Rely on Both De Novo and Salvage Pathways of Purine Synthesis. Cancer Discovery. [Link]
- Battelli, M. G., Polito, L., Bortolotti, M., & Bolognesi, A. (2016). Xanthine oxidoreductase in cancer: more than a differentiation marker. Cancer Medicine, 5(3), 546–557. [Link]
- Yan, D., Wang, J., Sun, X., Li, D., Gu, J., & Liu, X. (2025). Linking Hyperuricemia to Cancer: Emerging Evidence on Risk and Progression. Current Oncology Reports. [Link]
- Cell Biolabs, Inc. (n.d.).
- Fini, M. A., Elias, A., Johnson, R. J., & Wright, R. M. (2012). Contribution of this compound to cancer risk, recurrence, and mortality.
- ResearchGate. (2025). The double faced role of xanthine oxidoreductase in cancer. [Link]
- Wikipedia. (n.d.). MTT assay. [Link]
- Elabscience. (n.d.).
- Chłopek, J., & Dąbrowska, A. (2022). Cancer Cells Tune the Signaling Pathways to Empower de Novo Synthesis of Nucleotides. International Journal of Molecular Sciences, 23(19), 11929. [Link]
- Cancer Research Communications. (2024). De Novo Purine Metabolism is a Metabolic Vulnerability of Cancers with Low p16 Expression. [Link]
- ResearchGate. (n.d.). Expression and activity of Xanthine oxidoreductase (XOR) in cancer. [Link]
- Ma, Q., Wang, C., Li, S., Li, L., & Zhang, X. (2020). Friend or Foe? An Unrecognized Role of this compound in Cancer Development and the Potential Anticancer Effects of this compound-lowering Drugs. Journal of Cancer, 11(17), 5023–5032. [Link]
- Gherghi, I., Căruntu, C., Ionescu, V. M., & Săndulescu, O. (2022). The Good, the Bad and the New about this compound in Cancer. International Journal of Molecular Sciences, 23(20), 12217. [Link]
- Gherghi, I., Căruntu, C., Ionescu, V. M., & Săndulescu, O. (2022). The Good, the Bad and the New about this compound in Cancer. International Journal of Molecular Sciences, 23(20), 12217. [Link]
- Ma, Q., Wang, C., Li, S., Li, L., & Zhang, X. (2020). Friend or Foe? An Unrecognized Role of this compound in Cancer Development and the Potential Anticancer Effects of this compound-lowering Drugs. Journal of Cancer, 11(17), 5023–5032. [Link]
- Asian Scientist Magazine. (2014).
- Strasak, A. M., Rapp, K., Hilbe, W., Oberaigner, W., Ruttmann, E., Concin, H., & Ulmer, H. (2007). The role of serum this compound as an antioxidant protecting against cancer: prospective study in more than 28 000 older Austrian women. Annals of Oncology, 18(11), 1893–1897. [Link]
- Children's Medical Center Research Institute. (n.d.). Tumor growth fueled by nucleotide salvage. [Link]
- Cancer Network. (2021).
- Ames, B. N., Cathcart, R., Schwiers, E., & Hochstein, P. (1981). This compound provides an antioxidant defense in humans against oxidant- and radical-caused aging and cancer: a hypothesis. Proceedings of the National Academy of Sciences of the United States of America, 78(11), 6858–6862. [Link]
- ScienCell Research Laboratories. (n.d.). Xanthine Oxidase Assay (XO). [Link]
- Li, Y., Wang, Z., & Chen, J. (2024). Fatty acid traits mediate the effects of this compound on cancers: a Mendelian randomization study. Frontiers in Endocrinology, 15, 1373560. [Link]
- ChemoExperts. (2024). Increase in this compound in Blood (Hyperuricemia). [Link]
- Zhang, Z., Wang, C., Li, W., & Zhang, H. (2019). Xanthine oxidase-mediated oxidative stress promotes cancer cell-specific apoptosis. Redox Biology, 24, 101201. [Link]
- Manjarrez, A. (2024). An Overlooked Nucleotide Recycling Pathway Fuels Tumor Growth. The Scientist. [Link]
- ResearchGate. (n.d.). Glucose and fructose metabolism for cancer growth. This compound blocks... [Link]
- Yilmaz, H., & Barutcu, S. (2019). This compound & Cancer.
- Dr.Oracle. (2025).
- Medical News Today. (2021). This compound and leukemia: Link, levels, and other cancers. [Link]
- Hu, D. E., Moore, A. M., Thomsen, L. L., & Brindle, K. M. (2004). This compound Promotes Tumor Immune Rejection. Cancer Research, 64(15), 5059–5062. [Link]
- ResearchGate. (2004). (PDF) this compound Promotes Tumor Immune Rejection. [Link]
- Li, Z., Zhang, Z., Chen, C., Li, Y., & Zhang, Y. (2023). Can this compound affect the immune microenvironment in bladder cancer? A single-center multi-omics study. Frontiers in Immunology, 14, 1282635. [Link]
Sources
- 1. Potential Mechanisms Connecting Purine Metabolism and Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cancer Cells Tune the Signaling Pathways to Empower de Novo Synthesis of Nucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. De novo and Salvage Purine Synthesis Pathways Across Tissues and Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Tumor growth fueled by nucleotide salvage - Children's Medical Center Research Institute (CRI) | Dallas Texas [cri.utsw.edu]
- 6. An Overlooked Nucleotide Recycling Pathway Fuels Tumor Growth | The Scientist [the-scientist.com]
- 7. Xanthine oxidoreductase in cancer: more than a differentiation marker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Xanthine oxidoreductase in cancer: more than a differentiation marker - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound & Cancer [ejmi.org]
- 10. Friend or Foe? An Unrecognized Role of this compound in Cancer Development and the Potential Anticancer Effects of this compound-lowering Drugs [jcancer.org]
- 11. Friend or Foe? An Unrecognized Role of this compound in Cancer Development and the Potential Anticancer Effects of this compound-lowering Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Increase in this compound in Blood (Hyperuricemia) - ChemoExperts [chemoexperts.com]
- 13. This compound and leukemia: Link, levels, and other cancers [medicalnewstoday.com]
- 14. Linking Hyperuricemia to Cancer: Emerging Evidence on Risk and Progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Contribution of this compound to cancer risk, recurrence, and mortality - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Fatty acid traits mediate the effects of this compound on cancers: a Mendelian randomization study [frontiersin.org]
- 17. researchgate.net [researchgate.net]
- 18. Xanthine oxidase-mediated oxidative stress promotes cancer cell-specific apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. The Good, the Bad and the New about this compound in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. This compound provides an antioxidant defense in humans against oxidant- and radical-caused aging and cancer: a hypothesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. The role of serum this compound as an antioxidant protecting against cancer: prospective study in more than 28 000 older Austrian women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. asianscientist.com [asianscientist.com]
- 24. droracle.ai [droracle.ai]
- 25. docwirenews.com [docwirenews.com]
- 26. aacrjournals.org [aacrjournals.org]
- 27. researchgate.net [researchgate.net]
- 28. Can this compound affect the immune microenvironment in bladder cancer? A single-center multi-omics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. sciencellonline.com [sciencellonline.com]
- 30. resources.novusbio.com [resources.novusbio.com]
- 31. Xanthine Oxidase - Assay | Worthington Biochemical [worthington-biochem.com]
- 32. sigmaaldrich.com [sigmaaldrich.com]
- 33. MTT Cell Proliferation Assay [cellbiolabs.com]
- 34. MTT assay overview | Abcam [abcam.com]
- 35. MTT assay - Wikipedia [en.wikipedia.org]
- 36. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 37. MTT Cell Proliferation and Cytotoxicity Assay Kit - Elabscience® [elabscience.com]
- 38. mdpi.com [mdpi.com]
- 39. researchgate.net [researchgate.net]
Whitepaper: Uric Acid as an Endogenous Danger Signal in Immunity
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Uric acid, long known as the metabolic end-product of purine degradation and the causative agent of gout, has emerged as a critical endogenous danger signal, or "alarmin," for the immune system. Released from stressed or dying cells, it transforms from a soluble metabolite into a potent crystalline activator of innate immunity. This guide provides an in-depth exploration of the mechanisms by which this compound, primarily in its crystalline form as monosodium urate (MSU), triggers sterile inflammation. We will detail the molecular pathways of its recognition, focusing on the activation of the NLRP3 inflammasome, and bridge this innate response to its role as an adjuvant in adaptive immunity. Furthermore, this document serves as a practical resource, offering validated, step-by-step protocols for key in vitro and in vivo experiments essential for studying this compound-mediated immunity and for the preclinical evaluation of therapeutic agents targeting this pathway.
Introduction: The Dual Nature of this compound
This compound is a heterocyclic compound that results from the metabolic breakdown of purine nucleotides derived from dietary sources or the turnover of endogenous nucleic acids.[1][2] In most mammals, the enzyme uricase further degrades this compound into the highly soluble allantoin. However, due to an evolutionary loss of uricase, humans and other higher primates have significantly higher baseline serum this compound levels, approaching the threshold of solubility.[1] While this may confer some antioxidant benefits, it also predisposes humans to hyperuricemia and its pathological consequences.[3][4]
The concept of "danger signals," proposed by Polly Matzinger, posits that the immune system responds not just to foreign non-self but also to endogenous molecules released during cellular stress, injury, or necrotic cell death.[5] These molecules, termed Damage-Associated Molecular Patterns (DAMPs), signal tissue damage and initiate a sterile inflammatory response. This compound has been unequivocally identified as a principal endogenous danger signal.[5][6][7] When cells die and release their contents, intracellular this compound is exposed to the extracellular environment, where it can crystallize into monosodium urate (MSU).[8][9] It is these MSU crystals that are recognized by the innate immune system as a sign of cellular distress, triggering a potent inflammatory cascade.[1][10]
The Genesis of the Danger Signal: From Purine to Crystal
The journey of this compound from a simple metabolite to a powerful inflammatory trigger begins with cellular demise.
-
Purine Catabolism: All cells contain a pool of this compound from purine catabolism. The enzyme xanthine oxidase is the critical catalyst in the final steps, converting hypoxanthine and xanthine into this compound.[2]
-
Release from Dying Cells: During necrotic cell death, the integrity of the plasma membrane is lost, leading to the release of intracellular contents, including large quantities of purines from RNA and DNA degradation.[5][9] This process results in a burst of postmortem this compound production in the local microenvironment.[8][9] This rapid increase in local concentration is a key factor leading to supersaturation.
-
Crystallization: In biological fluids with a pH of ~7.4, this compound exists predominantly as the urate anion. When the concentration of urate exceeds its solubility limit (~7.0 mg/dL), it nucleates and precipitates, forming needle-shaped monosodium urate (MSU) crystals.[1][3][11] These crystals are the primary bioactive form of this compound that activates the immune system.[12] While soluble this compound has also been shown to have some proinflammatory effects, the crystalline form is the canonical activator of the inflammasome pathway.[13][14][15]
Figure 1: Formation of the this compound Danger Signal.
Innate Immune Recognition: The NLRP3 Inflammasome
The inflammatory response to MSU crystals is primarily mediated by the NLRP3 inflammasome, a multi-protein complex within innate immune cells like macrophages and monocytes.[1][16] Activation of this platform is a central event in the pathogenesis of gout and other this compound-driven inflammatory conditions.[17][18][19]
The activation process is typically described by a two-signal model:
-
Signal 1 (Priming): This signal is often provided by microbial components (like LPS) or endogenous cytokines (like TNF-α) that engage Toll-like receptors (TLRs). This leads to the NF-κB-dependent transcription of NLRP3 and pro-interleukin-1β (pro-IL-1β), filling the cell's "arsenal" with the necessary components.[20]
-
Signal 2 (Activation): MSU crystals provide the second signal. Phagocytes attempt to engulf the crystals, leading to their uptake into phagolysosomes.[17] The sharp, needle-like structure of the crystals leads to phagolysosomal destabilization and rupture. This damage triggers several downstream events that converge on NLRP3 activation, including:
-
Potassium (K+) Efflux: The loss of lysosomal integrity and potential plasma membrane damage leads to a drop in intracellular potassium concentration, a common trigger for NLRP3 activation.[20][21]
-
Reactive Oxygen Species (ROS) Generation: Phagocytosis of MSU crystals stimulates NADPH oxidase to produce ROS, which can also contribute to inflammasome activation.[20]
-
Cathepsin B Release: Lysosomal rupture releases proteases like cathepsin B into the cytosol, another proposed activator.[17]
-
Once activated, NLRP3 oligomerizes and recruits the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD), which in turn recruits pro-caspase-1. This proximity induces the auto-cleavage and activation of caspase-1. Active caspase-1 is the effector enzyme of the inflammasome, which then cleaves pro-IL-1β and pro-IL-18 into their mature, highly pro-inflammatory forms.[5][16] These cytokines are then secreted, driving vasodilation, recruiting neutrophils, and initiating the acute inflammatory attack characteristic of gout.[16]
Figure 2: MSU Crystal-Induced NLRP3 Inflammasome Activation.
Bridging to Adaptive Immunity: this compound as an Adjuvant
Beyond its role in innate inflammation, this compound functions as an endogenous adjuvant, shaping the subsequent adaptive immune response.[1][7] Studies have shown that this compound released from dying cells can enhance T-cell and antibody-mediated immunity.[6][12][21] When co-administered with an antigen, this compound promotes the activation of dendritic cells (DCs), leading to enhanced antigen presentation and the priming of T cells.[12] Specifically, it has been shown to increase IgG1-based humoral immunity and promote anti-tumor responses that are dependent on CD4+ T cells.[6][12] This adjuvant effect is critical for the immune system's ability to respond to antigens associated with cellular damage, such as those from tumors or virally infected cells.
Experimental Methodologies
Investigating the role of this compound requires robust and reproducible experimental models. The following section provides detailed protocols for the preparation of MSU crystals and their use in key in vitro and in vivo assays.
Preparation and Validation of Monosodium Urate (MSU) Crystals
The quality of MSU crystals is paramount for obtaining reliable results. Contamination with endotoxin (LPS) can independently provide "Signal 1" for inflammasome activation, leading to confounding data.
Expertise & Experience: Several methods exist for MSU crystal preparation.[22][23] The neutralization method described here is reliable and widely used.[22] The critical steps are ensuring complete dissolution of this compound and allowing for slow crystallization, which influences crystal size. Sterilization by dry heat is essential for destroying endotoxin. Every new batch of crystals must be validated for size, shape, and endotoxin levels.
Protocol 1: MSU Crystal Preparation
-
Dissolution: In a sterile, endotoxin-free glass beaker, add 1.0 g of this compound powder (Sigma-Aldrich, Cat# U2625) to 200 mL of sterile, endotoxin-free water containing 6.0 mL of 1 M NaOH.
-
Heat the solution to 70°C with constant stirring until the this compound is completely dissolved.
-
Crystallization: Adjust the pH of the hot solution to 7.2 using sterile HCl. Allow the solution to cool slowly to room temperature with gentle agitation overnight. This slow cooling promotes the formation of needle-shaped crystals.
-
Washing: Collect the crystals by centrifugation at 3000 x g for 10 minutes. Wash the crystal pellet three times with sterile, endotoxin-free 100% ethanol, followed by two washes with sterile, endotoxin-free PBS.
-
Sterilization & Depyrogenation: Dry the final crystal pellet in a sterile environment. To eliminate any potential endotoxin contamination, bake the dry crystals at 180°C for 2 hours.[22][24]
-
Validation:
-
Microscopy: Resuspend a small aliquot of crystals in PBS and examine under a light microscope and a polarized light microscope to confirm the characteristic needle-like shape and strong negative birefringence.[22]
-
Endotoxin Testing: Quantify endotoxin levels using a Limulus Amebocyte Lysate (LAL) assay (e.g., Thermo Fisher Scientific, Cat# 88282). Endotoxin levels should be below 0.1 EU/mg of crystals.
-
-
Storage: Store the sterile, dry crystals at room temperature. For experiments, prepare a stock suspension (e.g., 10 mg/mL) in sterile PBS.
In Vitro Model: Inflammasome Activation in Macrophages
This assay measures the ability of MSU crystals to induce IL-1β secretion from primed macrophages, a direct readout of NLRP3 inflammasome activation.
Expertise & Experience: Bone marrow-derived macrophages (BMDMs) from mice are a standard primary cell model. Alternatively, the human monocytic cell line THP-1 can be differentiated into macrophage-like cells with PMA.[23] The priming step with LPS is crucial to provide "Signal 1" by upregulating pro-IL-1β expression. Without it, IL-1β secretion will be minimal.
Protocol 2: Macrophage Stimulation Assay
-
Cell Culture: Plate murine BMDMs or PMA-differentiated THP-1 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Priming (Signal 1): Prime the cells with ultrapure LPS (10-20 ng/mL) for 3-4 hours in serum-free media.[23]
-
Stimulation (Signal 2): Remove the LPS-containing media. Stimulate the cells with MSU crystals (typically 50-250 µg/mL) for 6-8 hours.
-
Controls: Include wells with media only (negative control), LPS only, and a known NLRP3 activator like Nigericin (after LPS priming) as a positive control.
-
-
Sample Collection: After incubation, centrifuge the plate at 500 x g for 5 minutes. Carefully collect the cell-free supernatants for cytokine analysis.
-
Analysis:
-
IL-1β Measurement: Quantify the concentration of mature IL-1β in the supernatants using an ELISA kit (e.g., R&D Systems, Cat# MLB00C for mouse IL-1β).
-
Caspase-1 Cleavage (Optional): To confirm inflammasome activation biochemically, cell lysates can be collected and analyzed by Western blot for the cleaved (p20 or p10) subunit of caspase-1.
-
Figure 3: Experimental Workflow for In Vitro Inflammasome Activation.
In Vivo Model: Murine Air Pouch Inflammation
The air pouch model creates a synovium-like cavity on the dorsum of a mouse, allowing for the localized study of inflammation following MSU crystal injection.
Expertise & Experience: This model effectively mimics the joint inflammation seen in gout. The key readouts are the recruitment of inflammatory cells (especially neutrophils) and the local production of cytokines in the pouch exudate. It is a powerful tool for testing the in vivo efficacy of anti-inflammatory compounds. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Protocol 3: Air Pouch Model
-
Pouch Formation: Anesthetize a C57BL/6 mouse (6-8 weeks old).[25] Inject 3 mL of sterile air subcutaneously on the dorsum to create an air pouch. Three days later, inject another 2 mL of sterile air to maintain the pouch.
-
Inflammation Induction: On day 6, inject 1 mg of sterile MSU crystals suspended in 1 mL of sterile PBS directly into the air pouch.
-
Control Group: Inject 1 mL of sterile PBS only.
-
-
Exudate Collection: At a defined time point (e.g., 8-12 hours post-injection), euthanize the mouse.[22] Carefully aspirate the inflammatory exudate (lavage fluid) from the pouch using a syringe containing 2 mL of cold PBS with 5 mM EDTA.
-
Analysis:
-
Cell Count: Determine the total number of inflammatory cells in the lavage fluid using a hemocytometer.
-
Differential Cell Count: Prepare a cytospin of the lavage cells, stain with Wright-Giemsa, and perform a differential count to quantify neutrophils, monocytes, and other cell types.
-
Cytokine Analysis: Centrifuge the lavage fluid to pellet the cells. Analyze the cell-free supernatant for IL-1β and other cytokines (e.g., TNF-α, CXCL1) by ELISA.
-
Quantification of this compound in Biological Samples
Accurate measurement of this compound is essential for clinical studies and for validating animal models of hyperuricemia.
| Method | Principle | Sample Types | Advantages | Disadvantages |
| Enzymatic Colorimetric Assay | Uricase oxidizes this compound, producing hydrogen peroxide, which reacts with a probe to generate a colored product.[26] | Serum, Plasma, Urine | High-throughput, simple, inexpensive. | Can have interference from other substances in the sample. |
| HPLC-ESI-MS/MS | High-Performance Liquid Chromatography separates this compound from other components, followed by highly specific detection by Tandem Mass Spectrometry.[27] | Serum, Plasma, Urine, Tissues | High sensitivity and specificity (Gold Standard). | Requires specialized equipment, lower throughput. |
Table 1: Methods for this compound Quantification.
Therapeutic Implications and Future Directions
The central role of the this compound-NLRP3-IL-1β axis in gout and other sterile inflammatory diseases makes it a prime therapeutic target.[16][19]
-
Urate-Lowering Therapies: The cornerstone of gout management is to reduce serum urate levels below the saturation point, thereby preventing crystal formation. This is achieved with drugs like Allopurinol (a xanthine oxidase inhibitor) or uricosurics that promote renal excretion.[28]
-
Anti-inflammatory Agents: For acute gout flares, treatments focus on suppressing the inflammatory cascade.
-
NSAIDs and Colchicine: Traditional first-line agents that broadly inhibit inflammation.[16]
-
IL-1 Inhibitors: Biologics like Anakinra (IL-1 receptor antagonist) and Canakinumab (anti-IL-1β monoclonal antibody) directly block the key cytokine produced by inflammasome activation and are highly effective for treating gout flares.[16]
-
-
NLRP3 Inflammasome Inhibitors: A major focus of current drug development is the creation of small molecule inhibitors that directly target the NLRP3 protein, preventing its activation and assembly.[28][29][30] Compounds like disulfiram have been repurposed and shown to inhibit NLRP3.[28] These agents hold promise not only for gout but for a wide range of NLRP3-driven diseases.
The recognition of this compound as a danger signal has fundamentally changed our understanding of sterile inflammation. Future research will continue to explore the nuances of its signaling, its role in the comorbidity of diseases like osteoarthritis and cardiovascular disease, and the development of next-generation therapeutics that precisely target this critical inflammatory pathway.[3][5]
References
- Shi, Y., Evans, J. E., & Rock, K. L. (2003).
- Jo, E. K., Kim, J. K., Shin, D. M., & Sasakawa, C. (2016).
- Kool, M., Willart, M. A., van Nimwegen, M., Bergen, I., Pouliot, P., Virchow, J. C., ... & Lambrecht, B. N. (2008). The endogenous danger signal, crystalline this compound, signals for enhanced antibody immunity. PubMed. [Link]
- Denoble, A. E., Huffman, K. M., Stabler, T. V., Kelly, S. J., Hershfield, M. S., McDaniel, G. E., ... & Kraus, V. B. (2011).
- Dalbeth, N., & Haskard, D. O. (2005). Activation of the NLRP3 inflammasome and the production IL-1β.
- Kool, M., Willart, M. A., van Nimwegen, M., Bergen, I., Pouliot, P., Virchow, J. C., ... & Lambrecht, B. N. (2008). The endogenous danger signal, crystalline this compound, signals for enhanced antibody immunity.
- Shi, Y., Evans, J. E., & Rock, K. L. (2003).
- Zavala-Guzman, I., Rios-Ibarra, C. P., Gonzalez-Espinosa, C., & Vazquez-Mellado, J. (2019).
- Kim, S. K., & Choe, J. Y. (2020). The Mechanism of the NLRP3 Inflammasome Activation and Pathogenic Implication in the Pathogenesis of Gout. PMC - PubMed Central. [Link]
- Kumar, P., Sharma, G., Kumar, R., Malik, A., Singh, B., Kumar, D., ... & Kumar, V. (2024).
- Rock, K. L., Kataoka, H., & Lai, J. J. (2013). This compound as a danger signal in gout and its comorbidities. PMC - PubMed Central. [Link]
- Dalbeth, N., & Merriman, T. R. (2019). Gout and NLRP3 Inflammasome Biology. PMC - PubMed Central - NIH. [Link]
- MedlinePlus. (2022). This compound Test. MedlinePlus Medical Test. [Link]
- Centers for Disease Control and Prevention. (2018).
- Wikipedia. (n.d.). Gout. Wikipedia. [Link]
- Zhang, Y., Li, C., Li, H., & Li, Z. (2024). Recent advances in the treatment of gout with NLRP3 inflammasome inhibitors. Frontiers in Immunology. [Link]
- Braga, T. T., Forni, M. F., Correa-Costa, M., Ramos, R. N., Barbuto, J. A., Branco, P., ... & Camara, N. O. (2017). Soluble this compound Activates the NLRP3 Inflammasome. Scientific Reports. [Link]
- Kono, H., Chen, C. J., Ontiveros, F., & Rock, K. L. (2010).
- Kono, H., Chen, C. J., Ontiveros, F., & Rock, K. L. (2010).
- Solomon, G. (2022). Understanding the Role of this compound in Gout.
- Benko, S., Golicza, M., & Szabo, A. (2019). The NLRP3 Inflammasome - Interleukin 1 Pathway as a Therapeutic Target in Gout. Archives of Biochemistry and Biophysics. [Link]
- Li, L., Zhang, Y., & Zeng, C. (2023).
- Li, Y., Zhang, J., Li, Y., Liu, Y., Zhang, Y., & Zhang, Y. (2019). Determination of this compound in biological samples by high performance liquid chromatography-electrospray ionization-tandem mass spectrometry and study on pathogenesis of pulmonary arterial hypertension in pulmonary artery endothelium cells. NIH. [Link]
- PUR-FORM. (2024).
- Braga, T. T., Forni, M. F., Correa-Costa, M., Ramos, R. N., Barbuto, J. A., Branco, P., ... & Camara, N. O. (2017). Soluble this compound Activates the NLRP3 Inflammasome. PubMed. [Link]
- Pathology Tests Explained. (n.d.). Urate (this compound).
- Alishala, M., Liu-Bryan, R., & Cobo, I. (2024). Protocol for preparing monosodium urate crystals for in vitro and in vivo studies in mouse and human cells. PubMed. [Link]
- Kono, H., Chen, C. J., Ontiveros, F., & Rock, K. L. (2010).
- Liu, Y., Zhang, Y., Li, Q., & Tang, L. (2021).
- Zhang, J., Wang, Y., & Chen, L. (2019). What Is the Biological Function of this compound?
- Li, Y., Wang, W., Wang, Y., & Gao, Y. (2022). Role of NLRP3 in the pathogenesis and treatment of gout arthritis. Frontiers. [Link]
- Sanchez-Lozada, L. G., Rodriguez-Iturbe, B., & Johnson, R. J. (2020).
- Rebe, C., Ghiringhelli, F., & Martin, F. (2013).
- Wikipedia. (n.d.). This compound. Wikipedia. [Link]
- Yagnik, D. R., Hillyer, P., & MacLeod, D. (2000). Safe disposal of inflammatory monosodium urate monohydrate crystals by differentiated macrophages. Babraham Institute. [Link]
- Liu, Y., Zhang, Y., Li, Q., & Tang, L. (2021).
- Tanaka, T., Milaneschi, Y., Zhang, Y., Becker, K. G., Zukley, L., & Ferrucci, L. (2017). A double blind placebo controlled randomized trial of the effect of acute this compound changes on inflammatory markers in humans: A pilot study. NIH. [Link]
- Tanaka, T., Milaneschi, Y., Zhang, Y., Becker, K. G., Zukley, L., & Ferrucci, L. (2017). A double blind placebo controlled randomized trial of the effect of acute this compound changes on inflammatory markers in humans: A pilot study. PLOS One. [Link]
- Martinon, F., Pétrilli, V., Mayor, A., Tardivel, A., & Tschopp, J. (2006). Gout-associated this compound crystals activate the NALP3 inflammasome. Scilit. [Link]
- Zhang, Y., Li, X., Wang, C., & Li, Z. (2024). Anti-inflammatory and this compound lowering effects of Euodiae fructus on hyperuricemia and gout mice. PMC - PubMed Central. [Link]
- Liu, Y., Zhang, Y., Li, Q., & Tang, L. (2025). Progress in animal models for studying hyperuricemia. PMC - PubMed Central - NIH. [Link]
- Mazidi, M., Kengne, A. P., & Mikhailidis, D. P. (2017). This compound Is Associated With Inflammatory Biomarkers and Induces Inflammation Via Activating the NF-κB Signaling Pathway in HepG2 Cells. Arteriosclerosis, Thrombosis, and Vascular Biology. [Link]
- Creative Bioarray. (n.d.). Animal Model of Hyperuricemia.
- CenterWatch. (n.d.). Gout Hyperuricemia Clinical Research Trials.
Sources
- 1. The Role of this compound as an Endogenous Danger Signal in Immunity and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound as a danger signal in gout and its comorbidities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What Is the Biological Function of this compound? An Antioxidant for Neural Protection or a Biomarker for Cell Death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. The endogenous danger signal, crystalline this compound, signals for enhanced antibody immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The role of this compound as an endogenous danger signal in immunity and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. JCI - this compound promotes an acute inflammatory response to sterile cell death in mice [jci.org]
- 9. This compound promotes an acute inflammatory response to sterile cell death in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scilit.com [scilit.com]
- 11. Gout - Wikipedia [en.wikipedia.org]
- 12. ashpublications.org [ashpublications.org]
- 13. Soluble this compound Activates the NLRP3 Inflammasome [repositorio.unifesp.br]
- 14. Soluble this compound Activates the NLRP3 Inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound Has Direct Proinflammatory Effects on Human Macrophages by Increasing Proinflammatory Mediators and Bacterial Phagocytosis Probably via URAT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Mechanism of the NLRP3 Inflammasome Activation and Pathogenic Implication in the Pathogenesis of Gout - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Gout and NLRP3 Inflammasome Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The NLRP3 inflammasome - interleukin 1 pathway as a therapeutic target in gout - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. scispace.com [scispace.com]
- 22. scielo.br [scielo.br]
- 23. Comparison of the different monosodium urate crystals in the preparation process and pro-inflammation | springermedizin.de [springermedizin.de]
- 24. A mouse model of MSU-induced acute inflammation in vivo suggests imiquimod-dependent targeting of Il-1β as relevant therapy for gout patients - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Anti-inflammatory and this compound lowering effects of Euodiae fructus on hyperuricemia and gout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 26. wwwn.cdc.gov [wwwn.cdc.gov]
- 27. Determination of this compound in biological samples by high performance liquid chromatography-electrospray ionization-tandem mass spectrometry and study on pathogenesis of pulmonary arterial hypertension in pulmonary artery endothelium cells - PMC [pmc.ncbi.nlm.nih.gov]
- 28. mdpi.com [mdpi.com]
- 29. researchgate.net [researchgate.net]
- 30. Frontiers | Role of NLRP3 in the pathogenesis and treatment of gout arthritis [frontiersin.org]
uric acid's involvement in renal pathophysiology
An In-Depth Technical Guide on the Core Involvement of Uric Acid in Renal Pathophysiology
For Researchers, Scientists, and Drug Development Professionals
This compound (UA), long recognized as the causative agent in gout, is now increasingly implicated as a key player in the pathogenesis and progression of renal disease.[1][2] Historically viewed as a mere byproduct of purine metabolism with its renal implications limited to crystal-induced nephropathy, a paradigm shift has occurred.[2][3] A substantial body of evidence from epidemiological, clinical, and experimental studies now supports a more active, causal role for soluble this compound in promoting kidney injury.[1][4] This guide synthesizes the current understanding of the complex interplay between this compound and the kidney, moving beyond the classical view of gouty nephropathy. We will dissect the molecular mechanisms underpinning this compound-mediated renal damage, including the induction of inflammation, oxidative stress, endothelial dysfunction, and vascular remodeling. Furthermore, this document provides insights into experimental models essential for studying these pathways and discusses the rationale behind therapeutic strategies targeting this compound in the context of chronic kidney disease (CKD).
I. The Kidney's Crucial Role in this compound Homeostasis
The kidney is the primary regulator of circulating this compound levels, responsible for excreting 60-70% of the total daily production.[5][6] This intricate process involves a complex interplay of four key steps primarily within the proximal tubule: glomerular filtration, reabsorption, secretion, and post-secretory reabsorption.[7][8]
-
Glomerular Filtration: this compound, being a small molecule, is freely filtered at the glomerulus.[9]
-
Tubular Transport: The fate of filtered urate is then determined by a series of transport proteins located on the apical and basolateral membranes of proximal tubule cells.
-
Reabsorption: Approximately 90% of the filtered urate is reabsorbed back into the bloodstream.[5][10] Key transporters mediating this process include Urate Transporter 1 (URAT1) and Organic Anion Transporter 4 (OAT4) on the apical membrane, and Glucose Transporter 9 (GLUT9) on the basolateral membrane.[5][10]
-
Secretion: A smaller fraction of this compound is actively secreted into the tubular lumen by transporters such as ATP-binding cassette subfamily G member 2 (ABCG2), and other organic anion transporters (OAT1, OAT3).[7][10]
-
Dysregulation in any of these transport mechanisms can lead to either hyperuricemia (elevated serum this compound) or hypouricemia, both of which have been associated with renal pathology.[11] Hyperuricemia, defined as a serum this compound level >7.0 mg/dL in males and >6.0 mg/dL in females, is a common finding in patients with CKD, often resulting from reduced renal excretion.[12][13]
II. Core Pathophysiological Mechanisms of this compound-Induced Renal Injury
The detrimental effects of elevated this compound on the kidney extend far beyond the mechanical obstruction caused by urate crystal deposition. Soluble this compound itself can initiate and perpetuate a cascade of injurious processes within the renal parenchyma.[14][15] These mechanisms are not mutually exclusive and often interact to drive the progression of renal disease.
A. The Inflammatory Cascade
This compound is now recognized as a danger-associated molecular pattern (DAMP), capable of triggering a potent inflammatory response.[15][16]
-
NLRP3 Inflammasome Activation: this compound crystals are potent activators of the nucleotide-binding domain, leucine-rich repeat-containing (NLR) family pyrin domain-containing 3 (NLRP3) inflammasome within renal cells.[17][18] This activation leads to the cleavage of pro-caspase-1 to active caspase-1, which in turn processes pro-interleukin-1β (pro-IL-1β) and pro-IL-18 into their mature, pro-inflammatory forms.
-
Pro-inflammatory and Pro-fibrotic State: Even soluble this compound can induce a pro-inflammatory phenotype in resident kidney cells, including tubular epithelial cells, endothelial cells, and vascular smooth muscle cells.[1][15] This contributes to a state of chronic, low-grade inflammation that fosters the development of tubulointerstitial fibrosis.[15][19]
Diagram: this compound-Induced Inflammatory Pathway
Caption: this compound activates the NLRP3 inflammasome, leading to inflammation.
B. Oxidative Stress and Mitochondrial Dysfunction
Hyperuricemia is a potent inducer of oxidative stress within the kidney.[15][20]
-
NADPH Oxidase Activation: this compound stimulates the activity of nicotinamide adenine dinucleotide phosphate (NADPH) oxidase, a major source of reactive oxygen species (ROS) in vascular and renal cells.[15][21]
-
Mitochondrial Dysfunction: The resulting increase in intracellular oxidative stress can lead to mitochondrial damage and dysfunction, further amplifying ROS production and depleting cellular ATP.[21][22] This creates a vicious cycle of oxidative injury, contributing to cellular apoptosis and senescence.[20][23]
C. Endothelial Dysfunction and Vascular Injury
The renal vasculature, particularly the afferent arterioles, is a primary target of this compound-induced damage.[2][15]
-
Inhibition of Nitric Oxide (NO) Synthesis: this compound impairs the bioavailability of nitric oxide, a critical vasodilator and anti-inflammatory molecule.[16][24] This leads to endothelial dysfunction, characterized by impaired endothelium-dependent vasodilation.[25][26]
-
Renin-Angiotensin-Aldosterone System (RAAS) Activation: Hyperuricemia stimulates the RAAS, leading to increased production of angiotensin II.[16][27] Angiotensin II is a potent vasoconstrictor and promotes inflammation and fibrosis, further contributing to renal vascular resistance and glomerular hypertension.[23][27]
-
Vascular Smooth Muscle Cell (VSMC) Proliferation: this compound directly stimulates the proliferation of VSMCs, contributing to the thickening of the arteriolar media wall (arteriolosclerosis) and narrowing of the vessel lumen.[16][28] This reduces renal blood flow and can lead to ischemic injury.[15]
Diagram: Mechanisms of this compound-Induced Renal Vasculopathy
Caption: Hyperuricemia promotes renal vasculopathy via multiple pathways.
III. Experimental Models for Studying Hyperuricemic Nephropathy
Developing robust and reproducible animal models is critical for elucidating the mechanisms of this compound-induced kidney disease and for the preclinical evaluation of novel therapeutic agents.
A. Chemically-Induced Hyperuricemia Models
Most mammals, unlike humans, possess the enzyme uricase, which degrades this compound to the more soluble allantoin.[29] Therefore, to induce sustained hyperuricemia in rodents, it is necessary to inhibit this enzyme.
-
Uricase Inhibition: Potassium oxonate is a commonly used uricase inhibitor. When administered to mice or rats, it effectively raises serum this compound levels.[30][31]
-
Purine Loading: To further increase the this compound burden, uricase inhibition is often combined with a high-purine diet or gavage administration of purine precursors like adenine or hypoxanthine.[30][32]
Table 1: Comparison of Common Chemical Induction Methods for Hyperuricemic Nephropathy
| Induction Agents | Animal Model | Typical Duration | Key Pathological Features | References |
| Potassium Oxonate + Hypoxanthine | Mouse | 2-4 weeks | Elevated serum UA & creatinine, tubulointerstitial inflammation, fibrosis, glomerular injury. | [30] |
| Potassium Oxonate + Adenine | Mouse/Rat | 3-4 weeks | Elevated serum UA & creatinine, severe kidney injury, inflammation, tubular necrosis. | [31][32] |
| Fructose-rich diet | Rabbit | 6 weeks | Modest increase in serum UA, risk factor for developing gouty nephropathy. | [31] |
B. Experimental Protocol: Induction of Hyperuricemic Nephropathy in Mice
This protocol provides a generalized workflow for inducing and assessing kidney injury in a mouse model. The causality behind each step is explained to ensure a self-validating system.
Objective: To establish a stable model of hyperuricemic nephropathy to study disease mechanisms and test therapeutic interventions.
Materials:
-
Male C57BL/6J mice (8-10 weeks old)
-
Potassium Oxonate (Sigma-Aldrich)
-
Hypoxanthine (Sigma-Aldrich)
-
Vehicle (e.g., 0.5% Carboxymethyl cellulose sodium - CMC-Na)
-
Metabolic cages for urine collection
-
Standard laboratory equipment for blood collection, tissue harvesting, and analysis.
Step-by-Step Methodology:
-
Acclimatization (1 week): House mice in a controlled environment (12h light/dark cycle, constant temperature and humidity) with free access to standard chow and water. Causality: This minimizes stress-related variables that could confound experimental results.
-
Grouping and Baseline Measurements: Randomly divide mice into a control group and an induction group. Record initial body weight. Collect baseline blood samples (via tail vein or retro-orbital sinus) and 24-hour urine samples (using metabolic cages) to measure baseline serum this compound (sUA), serum creatinine (sCr), and urinary albumin. Causality: Baseline data are essential for confirming the successful induction of the disease phenotype and for quantifying the effects of any subsequent treatment.
-
Induction Regimen (Daily for 2-4 weeks):
-
Control Group: Administer the vehicle (e.g., 0.5% CMC-Na) by oral gavage daily.
-
Induction Group: Administer potassium oxonate (e.g., 200 mg/kg) via intraperitoneal injection to inhibit uricase. Concurrently, administer hypoxanthine (e.g., 500 mg/kg) by oral gavage to provide a purine substrate for this compound production.[30] Causality: The dual approach of blocking this compound breakdown and increasing its synthesis ensures a sustained and significant elevation of serum this compound, mimicking the human hyperuricemic state.
-
-
Monitoring (Weekly): Monitor body weight, food, and water intake. Collect blood samples weekly to track the progression of hyperuricemia (sUA) and renal dysfunction (sCr). Causality: Regular monitoring confirms the model's stability and allows for the identification of any unexpected adverse effects.
-
Terminal Endpoint Analysis (At the end of the induction period):
-
Final Blood and Urine Collection: Collect final 24-hour urine for albuminuria analysis and blood for terminal sUA and sCr measurement.
-
Tissue Harvesting: Euthanize mice and perfuse with saline. Harvest kidneys. One kidney should be fixed in 10% neutral buffered formalin for histological analysis (H&E, PAS, Masson's trichrome staining). The other should be snap-frozen in liquid nitrogen and stored at -80°C for molecular analysis (qRT-PCR, Western blot for inflammatory and fibrotic markers). Causality: Histological analysis provides direct visual evidence of structural damage (inflammation, fibrosis, tubular injury), while molecular analysis quantifies the expression of key genes and proteins involved in the pathogenic pathways, providing mechanistic insight.
-
Diagram: Experimental Workflow for Hyperuricemic Nephropathy Model
Caption: Workflow for inducing and assessing hyperuricemic nephropathy in mice.
IV. Therapeutic Implications and Future Directions
The growing understanding of this compound's role in renal pathophysiology has positioned it as a modifiable risk factor and a potential therapeutic target for slowing the progression of CKD.[2][33]
A. Current Urate-Lowering Therapies (ULT)
The primary class of drugs used to lower serum this compound are xanthine oxidase inhibitors.
-
Allopurinol and Febuxostat: These drugs inhibit xanthine oxidase, the enzyme responsible for the final two steps in purine metabolism that lead to this compound production.[21][34] By reducing this compound synthesis, they effectively lower serum and urinary concentrations.
B. The Clinical Debate
While ULT is standard practice for gout, its role in managing asymptomatic hyperuricemia to prevent CKD progression remains a subject of debate.[1][21]
-
Conflicting Evidence: Several clinical trials have investigated the renoprotective effects of ULT in patients with CKD, but the results have been inconsistent.[15][35] Some meta-analyses suggest a modest benefit, particularly with allopurinol, in preserving glomerular filtration rate (GFR), while other large-scale trials have failed to show a significant effect.[13][34]
-
Future Research Needs: This discrepancy highlights the need for larger, well-designed randomized controlled trials to definitively establish the efficacy and safety of targeting this compound in specific CKD populations.[4] Future studies should also explore whether the potential benefits of xanthine oxidase inhibitors are solely due to this compound reduction or also involve pleiotropic effects, such as reducing oxidative stress.[34]
V. Conclusion
The role of this compound in renal pathophysiology is far more intricate than previously understood. It is not merely an inert waste product but an active participant in the molecular pathways driving renal inflammation, oxidative stress, endothelial dysfunction, and fibrosis. This recognition opens new avenues for research and drug development. By utilizing robust experimental models to further dissect these mechanisms and conducting definitive clinical trials, the scientific community can clarify the therapeutic potential of targeting this compound to preserve kidney function and improve outcomes for the millions of patients affected by chronic kidney disease.
References
- Kim, S. M., & Choi, Y. J. (2020). This compound and inflammation in kidney disease. American Journal of Physiology-Renal Physiology, 318(6), F1327–F1340. [Link]
- Bobulescu, I. R., & Moe, O. W. (2012). Renal Transport of this compound: Evolving Concepts and Uncertainties. Advances in Chronic Kidney Disease, 19(6), 358–371. [Link]
- Garofalo, C., Borrelli, S., Pacilio, M., Minutolo, R., De Nicola, L., & Conte, G. (2017). The role of this compound in renal damage - a history of inflammatory pathways and vascular remodeling. Giornale Italiano di Nefrologia, 34(Suppl 69), 22-30. [Link]
- Tsai, C. W., Lin, S. Y., & Lin, C. L. (2021). Hyperuricemia and Progression of Chronic Kidney Disease: A Review from Physiology and Pathogenesis to the Role of Urate-Lowering Therapy. Medicina, 57(12), 1334. [Link]
- Johnson, R. J., & Segal, M. S. (2020). This compound and Chronic Kidney Disease: Still More to Do. Kidney360, 1(8), 739–741. [Link]
- Tanaka, A., Taguchi, K., & Node, K. (2023). Hyperuricemia in Chronic Kidney Disease: Emerging Pathophysiology and a Novel Therapeutic Strategy. Journal of Clinical Medicine, 12(13), 4339. [Link]
- Johnson, R. J., Nakagawa, T., Jalal, D., Sánchez-Lozada, L. G., Kang, D. H., & Ritz, E. (2013). This compound and chronic kidney disease: which is chasing which?.
- Mallamaci, F., & Zoccali, C. (2017). This compound in chronic kidney disease: the quest for causality continues.
- Roch-Ramel, F., Guisan, B., & Diezi, J. (1997). Renal Transport of Urate in Humans. News in Physiological Sciences, 12(5), 233-238. [Link]
- Unal, S., & Jalal, D. I. (2012). Renal Transport of this compound: Evolving Concepts and Uncertainties. American Journal of Nephrology, 36(5), 482-491. [Link]
- Glendenning, P. (2015). This compound and progression of chronic kidney disease. World Journal of Nephrology, 4(3), 404-409. [Link]
- Jalal, D. I., Chonchol, M., & Johnson, R. J. (2013). This compound as a target of therapy in CKD. American Journal of Kidney Diseases, 61(1), 134–146. [Link]
- Lee, S. Y., & Lee, S. W. (2020). Urate Transporters in the Kidney: What Clinicians Need to Know. Electrolytes & Blood Pressure, 18(1), 1-8. [Link]
- El-Dken, Z. H., & El-Kersh, M. A. (2020). Effects of this compound dysregulation on the kidney. American Journal of Physiology-Renal Physiology, 318(5), F1075–F1084. [Link]
- Nasri, H., & Rafieian-Kopaei, M. (2014). Associations Between Hyperuricemia and Chronic Kidney Disease: A Review. Journal of Renal Endocrinology, 1(1), e03. [Link]
- El Ridi, R., & Tallima, H. (2017). This compound in the pathogenesis of metabolic, renal, and cardiovascular diseases: A review. Journal of Advanced Research, 8(5), 537–548. [Link]
- Nasri, H., & Rafieian-Kopaei, M. (2014). Associations Between Hyperuricemia and Chronic Kidney Disease: A Review. Iranian Journal of Kidney Diseases, 8(5), 347-353. [Link]
- Andrade Sierra, J., & Flores Fonseca, M. M. (2018). Renal Handling of this compound. Contributions to Nephrology, 192, 1-7. [Link]
- Tsai, C. W., Lin, S. Y., & Lin, C. L. (2021). Hyperuricemia and Progression of Chronic Kidney Disease: A Review from Physiology and Pathogenesis to the Role of Urate-Lowering Therapy. Medicina (Kaunas, Lithuania), 57(12), 1334. [Link]
- Li, S., et al. (2023). Advances in Research on Pathological and Molecular Mechanism of Hyperuricemic Nephropathy Based on Animal Models. International Journal of Molecular Sciences, 24(13), 10795. [Link]
- Li, S., et al. (2023). Advances in Research on Pathological and Molecular Mechanism of Hyperuricemic Nephropathy Based on Animal Models. International Journal of Molecular Sciences, 24(13), 10795. [Link]
- Emmerson, B. T. (2023).
- Caires, R., et al. (2023). Endothelin-2 and Its Association with this compound Levels and Systemic Inflammation: Relevance to Chronic Kidney Disease Progression. Journal of Clinical Medicine, 12(22), 7136. [Link]
- Luks, H. (2026). Labs That Lie To Us: this compound. Howard Luks MD. [Link]
- Mazza, A., et al. (2022). This compound and Oxidative Stress—Relationship with Cardiovascular, Metabolic, and Renal Impairment. International Journal of Molecular Sciences, 23(6), 3203. [Link]
- Mercan, F., et al. (2011). Serum this compound level and endothelial dysfunction in patients with nondiabetic chronic kidney disease. Nephron. Clinical practice, 119(1), c37–c44. [Link]
- Jalal, D. I., Chonchol, M., & Johnson, R. J. (2013). This compound as a target of therapy in CKD.
- Guan, J., et al. (2020). A novel mouse model of hyperuricemia and gouty nephropathy. Chinese medical journal, 133(16), 2012–2014. [Link]
- Kim, S. M., & Choi, Y. J. (2020). This compound and inflammation in kidney disease. American journal of physiology. Renal physiology, 318(6), F1327–F1340. [Link]
- Li, C., et al. (2022). Establishment and optimization of a novel mouse model of hyperuricemic nephropathy. Expert Opinion on Drug Discovery, 17(10), 1145-1156. [Link]
- Mercan, F., et al. (2011). Serum this compound Level and Endothelial Dysfunction in Patients with Nondiabetic Chronic Kidney Disease. Nephron Clinical Practice, 119(1), c37-c44. [Link]
- Durham Nephrology Associates. (n.d.). The Relationship Between Gout and Kidney Disease.
- Johnson, R. J., et al. (2018). Hyperuricemia in Kidney Disease: A Major Risk factor for Cardiovascular Events, Vascular Calcification and Renal Damage. Current Opinion in Nephrology and Hypertension, 27(6), 426-433. [Link]
- Sánchez-Lozada, L. G., et al. (2018). The Pathophysiology of this compound on Renal Diseases. Contributions to Nephrology, 192, 8-16. [Link]
- Li, Y., et al. (2024). Models of gouty nephropathy: exploring disease mechanisms and identifying potential therapeutic targets. Frontiers in Immunology, 15, 1345987. [Link]
- Ryu, E. S., et al. (2013). The Role of this compound in Kidney Fibrosis: Experimental Evidences for the Causal Relationship.
- National Kidney Foundation. (2022). Gout Symptoms, Causes, Treatments, and Kidney Disease.
- Jeyaruban, A., & Tiong, M. K. (2023). Management of Patients with Gout and Kidney Disease: A Review of Available Therapies and Common Missteps. Journal of Clinical Medicine, 12(19), 6296. [Link]
- San-Juan-Rodriguez, A., et al. (2024). Effect of this compound reduction on chronic kidney disease. Systematic review and meta-analysis. Frontiers in Pharmacology, 15, 1357904. [Link]
- Nam, S. M., et al. (2020). Effect of this compound-lowering therapy on renal function in patients with chronic kidney disease: a systematic review and meta-analysis.
Sources
- 1. This compound and inflammation in kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound and chronic kidney disease: which is chasing which? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. karger.com [karger.com]
- 4. This compound and progression of chronic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Renal Transport of this compound: Evolving Concepts and Uncertainties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 7. This compound in the pathogenesis of metabolic, renal, and cardiovascular diseases: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. emedicine.medscape.com [emedicine.medscape.com]
- 9. journals.physiology.org [journals.physiology.org]
- 10. Urate Transporters in the Kidney: What Clinicians Need to Know - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.physiology.org [journals.physiology.org]
- 12. researchgate.net [researchgate.net]
- 13. This compound and Chronic Kidney Disease: Still More to Do - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. journals.physiology.org [journals.physiology.org]
- 16. oaepublish.com [oaepublish.com]
- 17. Management of Patients with Gout and Kidney Disease: A Review of Available Therapies and Common Missteps - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pesquisa.bvsalud.org [pesquisa.bvsalud.org]
- 19. The Role of this compound in Kidney Fibrosis: Experimental Evidences for the Causal Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 20. This compound and Oxidative Stress—Relationship with Cardiovascular, Metabolic, and Renal Impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. howardluksmd.substack.com [howardluksmd.substack.com]
- 23. Hyperuricemia in Kidney Disease: A Major Risk factor for Cardiovascular Events, Vascular Calcification and Renal Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 24. This compound as a Target of Therapy in CKD - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Serum this compound level and endothelial dysfunction in patients with nondiabetic chronic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Serum this compound Level and Endothelial Dysfunction in Patients with Nondiabetic Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Hyperuricemia and Progression of Chronic Kidney Disease: A Review from Physiology and Pathogenesis to the Role of Urate-Lowering Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 28. academic.oup.com [academic.oup.com]
- 29. Associations Between Hyperuricemia and Chronic Kidney Disease: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 30. tandfonline.com [tandfonline.com]
- 31. Frontiers | Models of gouty nephropathy: exploring disease mechanisms and identifying potential therapeutic targets [frontiersin.org]
- 32. A novel mouse model of hyperuricemia and gouty nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 33. This compound as a target of therapy in CKD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. Frontiers | Effect of this compound reduction on chronic kidney disease. Systematic review and meta-analysis [frontiersin.org]
- 35. researchgate.net [researchgate.net]
The Genetic Architecture of Serum Uric Acid: A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Serum uric acid (SUA) concentrations are a complex trait with significant clinical implications, serving as the primary etiological factor for gout and a risk marker for cardiovascular and renal diseases.[1][2] Decades of research have firmly established that genetic factors are major contributors to the variability in SUA levels, with heritability estimates ranging from 45% to 73%.[3] This guide provides an in-depth technical overview of the core genetic determinants of SUA, the molecular pathways they govern, and the state-of-the-art methodologies employed to elucidate these relationships. Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge to provide a robust framework for understanding SUA genetics and identifying novel therapeutic targets.
Introduction: The Clinical and Biological Landscape of this compound
This compound is the final enzymatic product of purine metabolism in humans.[4] Unlike most other mammals, humans lack a functional uricase enzyme, which leads to inherently higher SUA levels.[5] This metabolic quirk predisposes humans to hyperuricemia, a condition defined by elevated SUA levels (typically >7 mg/dL in men and >6 mg/dL in women), which is the precursor to gout.[2][6] Hyperuricemia can result from the overproduction of this compound, underexcretion by the kidneys and intestines, or a combination of both.[7] Underexcretion is the most common cause, accounting for the majority of hyperuricemia cases.[7]
Beyond gout, elevated SUA is associated with a cluster of metabolic and cardiovascular conditions, including hypertension, chronic kidney disease, and metabolic syndrome.[8][9] While the causal role of this compound in some of these conditions is still under investigation, the strong genetic basis of SUA levels provides a powerful tool to dissect these relationships through approaches like Mendelian randomization.[10][11]
Key Genetic Determinants of Serum this compound
Genome-wide association studies (GWAS) have been instrumental in identifying numerous genetic loci associated with SUA levels.[3][12] These studies have consistently highlighted a set of core genes that play a pivotal role in urate transport and metabolism.
The Dominant Players: SLC2A9 and ABCG2
Two genes, SLC2A9 and ABCG2, stand out as the most significant genetic determinants of SUA levels in diverse populations.[10][13]
-
SLC2A9 (Solute Carrier Family 2 Member 9): Also known as GLUT9, this gene encodes a high-capacity urate transporter.[14][15] Genetic variants within SLC2A9 account for the largest proportion of variance in SUA levels, estimated to be between 1.2% and 6.0%.[5]
-
Mechanism of Action: SLC2A9 has two main isoforms with distinct localizations in the renal proximal tubules. The long isoform (SLC2A9v1) is primarily found on the basolateral membrane, while the short isoform (SLC2A9v2) is located on the apical membrane.[5] This positioning suggests a central role in the reabsorption of urate from the glomerular filtrate back into the bloodstream.[5][15] Loss-of-function mutations in SLC2A9 lead to renal hypouricemia, a condition characterized by low SUA and high urinary urate excretion, underscoring its critical role in urate reabsorption.[15][16] Conversely, common genetic variants are associated with increased urate reabsorption, leading to higher SUA levels and an increased risk of gout.[10]
-
-
ABCG2 (ATP-Binding Cassette Subfamily G Member 2): This gene encodes a high-capacity efflux transporter that plays a crucial role in the extra-renal (intestinal) and renal excretion of this compound.[17][18]
-
Mechanism of Action: ABCG2 is located on the apical membrane of renal proximal tubule cells and intestinal epithelial cells.[19] It actively transports this compound out of cells and into the urine or intestinal lumen for excretion.[20] A common missense variant, rs2231142 (Q141K), significantly impairs the transporter's function.[20] This dysfunction leads to reduced urate excretion, particularly through the intestinal pathway, causing a compensatory increase in the renal urate load and ultimately elevating SUA levels.[17][19] The Q141K polymorphism is strongly associated with hyperuricemia and an increased risk of early-onset gout, potentially accounting for at least 10% of all gout cases.[17][20]
-
Other Significant Urate Transporter Genes
While SLC2A9 and ABCG2 have the largest effect sizes, several other genes encoding urate transporters also contribute significantly to SUA regulation.
| Gene | Encoded Protein | Primary Function in Urate Homeostasis |
| SLC22A12 | URAT1 | Apical reabsorption of urate in the renal proximal tubule.[10][21] |
| SLC22A11 | OAT4 | Apical reabsorption of urate.[22] |
| SLC17A1 | NPT1 | Apical secretion of urate.[23] |
| PDZK1 | PDZK1 | A scaffolding protein that interacts with and regulates the function of other urate transporters like URAT1.[23] |
| SLC22A6 | OAT1 | Basolateral uptake of urate from the blood into renal tubule cells for secretion.[24] |
| SLC22A8 | OAT3 | Basolateral uptake of urate from the blood into renal tubule cells for secretion.[22][24] |
These genes, primarily members of the Solute Carrier (SLC) family, form a complex network in the renal proximal tubules that fine-tunes the balance between urate reabsorption and secretion.[10][22]
Methodologies for Gene Discovery and Functional Validation
The identification and characterization of genes influencing SUA levels rely on a multi-step, integrated approach that combines large-scale genetic association studies with detailed functional experiments.
Workflow for Identifying and Validating Genetic Determinants of SUA
Caption: Workflow for discovery, validation, and causal inference of SUA genetic determinants.
Experimental Protocol: Genome-Wide Association Study (GWAS)
Objective: To identify common genetic variants (Single Nucleotide Polymorphisms - SNPs) associated with serum this compound levels in a large population.
Methodology:
-
Cohort Selection and Phenotyping:
-
Genotyping and Quality Control (QC):
-
Genotype individuals using high-density SNP microarrays (e.g., Illumina or Affymetrix platforms).[25]
-
Perform stringent QC on the genetic data:
-
Remove SNPs with low call rate (<95%), low minor allele frequency (<1%), and significant deviation from Hardy-Weinberg equilibrium.
-
Remove individuals with high missingness or evidence of cryptic relatedness.
-
-
-
Imputation:
-
Impute genotypes to a dense reference panel (e.g., 1000 Genomes Project) to increase the number of tested variants.
-
-
Statistical Association Analysis:
-
Use a linear regression model to test the association between each SNP and SUA levels, adjusting for covariates (age, sex, principal components of ancestry).[25][26]
-
The model typically takes the form: SUA ~ β * SNP + Covariates + ε.
-
Establish a genome-wide significance threshold (P < 5 x 10⁻⁸) to correct for multiple testing.[27]
-
-
Replication and Meta-Analysis:
-
Replicate top findings in an independent cohort.
-
Combine summary statistics from multiple GWAS cohorts in a meta-analysis to increase statistical power and refine association signals.[12]
-
Experimental Protocol: Functional Characterization of a Urate Transporter in Xenopus Oocytes
Objective: To validate whether a candidate gene identified from GWAS encodes a functional urate transporter and to characterize the impact of a specific genetic variant.
Methodology:
-
cRNA Synthesis:
-
Clone the wild-type and variant cDNA of the candidate gene (e.g., SLC2A9) into an oocyte expression vector.
-
Linearize the plasmid and synthesize capped complementary RNA (cRNA) using an in vitro transcription kit.
-
-
Oocyte Preparation and Injection:
-
Harvest and defolliculate oocytes from a Xenopus laevis frog.
-
Inject oocytes with a known amount of cRNA (for the test group) or water (for the control group).
-
Incubate the oocytes for 2-4 days to allow for protein expression.[14]
-
-
Urate Uptake Assay:
-
Prepare a transport buffer containing radio-labeled [¹⁴C]-urate at a physiological concentration.[14][27]
-
Incubate groups of oocytes (n=10-15 per group) in the transport buffer for a defined period (e.g., 30 minutes).
-
Stop the uptake by washing the oocytes with ice-cold buffer.
-
Lyse individual oocytes and measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the rate of urate uptake (e.g., in pmol/oocyte/hour).
-
Compare the uptake in cRNA-injected oocytes to water-injected controls to confirm transport activity.[16]
-
Compare the uptake between the wild-type and variant-expressing oocytes to determine the functional consequence of the genetic mutation. A significant reduction in uptake for the variant would confirm it as a loss-of-function allele.[27]
-
The Renal Urate Transportasome: A Complex Interplay
The regulation of SUA is not the result of single gene actions but rather a coordinated network of transporters in the renal proximal tubule, often referred to as the "urate transportasome."[28] This system involves both reabsorptive and secretory pathways.
Caption: Key transporters in the renal handling of this compound.
Causality in the Transportasome:
-
Reabsorption: Urate is taken up from the tubular lumen into the cell via apical transporters like URAT1 (SLC22A12) and the short isoform of GLUT9 (SLC2A9).[5][21] It is then transported across the basolateral membrane into the blood, primarily by the long isoform of GLUT9.[5][22]
-
Secretion: Urate is taken up from the blood into the cell by basolateral transporters OAT1 (SLC22A6) and OAT3 (SLC22A8).[24] It is then secreted into the tubular lumen by apical transporters like NPT1 (SLC17A1) and ABCG2.[17][22]
The net level of SUA is determined by the balance of these reabsorptive and secretory fluxes. Genetic variants that enhance reabsorption (e.g., in SLC2A9) or impair secretion (e.g., in ABCG2) lead to hyperuricemia.
Implications for Drug Development
A deep understanding of the genetic determinants of SUA provides a powerful roadmap for therapeutic innovation.
-
Target Identification and Validation: Genes with strong, replicated associations with SUA, such as SLC2A9 and ABCG2, represent high-confidence targets for novel urate-lowering therapies.[18] Functional studies confirm that modulating the activity of their protein products directly impacts urate transport.
-
Mechanism-Based Drug Design: Drugs can be designed to specifically inhibit reabsorption transporters (e.g., URAT1 inhibitors) or to enhance the function of secretory transporters (e.g., ABCG2 activators).[18]
-
Pharmacogenomics: Genetic variation can influence a patient's response to urate-lowering therapy. For example, the strong association of the HLA-B*5801 allele with severe hypersensitivity reactions to allopurinol is a critical pharmacogenomic marker used in clinical practice, particularly in Asian populations.[10][28] Understanding the genetic landscape of a patient can help tailor treatment for optimal efficacy and safety.
Conclusion
The genetic basis of serum this compound levels is well-established, with a core set of genes, primarily encoding renal and intestinal urate transporters, playing a dominant role. The discovery of these genes through large-scale GWAS and their subsequent characterization through meticulous functional studies has revolutionized our understanding of urate homeostasis. This knowledge provides a solid foundation for the development of next-generation therapies for hyperuricemia and gout, moving towards a future of precision medicine guided by an individual's genetic makeup.
References
- Nakayama, A., et al. (2021).
- Higashino, T., et al. (2021). The Function of ABCG2 in hyperuricemia and gout. BioXone. [Link]
- Doblado, M., & Moley, K. H. (2009). SLC2A9—a fructose transporter identified as a novel this compound transporter. Journal of Renal Nutrition, 19(5), 411-414. [Link]
- Gomez, G. G., et al. (2021). Clinical Significance of Serum this compound Levels in Mexican Young Adults. This compound in Chronic Kidney Disease, 15-22. [Link]
- Bhatia, M. (2021). The Function of ABCG2 in hyperuricemia and gout. BioXone. [Link]
- Vojinovic, D., et al. (2019). Refining genome-wide associated loci for serum this compound in individuals with African ancestry. Human Molecular Genetics, 28(19), 3373-3384. [Link]
- Dalbeth, N., & Merriman, T. R. (2021). Pathophysiology of hyperuricemia and its clinical significance – a narrative review. Rheumatology and Immunology Research, 2(3), 133-141. [Link]
- Dehghan, A., et al. (2008). Genome-wide association study for serum urate concentrations and gout among African Americans identifies genomic risk loci and a novel URAT1 loss-of-function allele. Human Molecular Genetics, 20(23), 4656-4668. [Link]
- Ichida, K., et al. (2021). ABCG2 as a therapeutic target candidate for gout. Expert Opinion on Therapeutic Targets, 25(8), 647-656. [Link]
- Caulfield, M. J., et al. (2008). SLC2A9 is a high-capacity urate transporter in humans. PLoS Medicine, 5(10), e197. [Link]
- MedlinePlus. (2018). SLC2A9 gene. [Link]
- Reginato, A. M., & Mount, D. B. (2012). The genetics of hyperuricaemia and gout.
- Köttgen, A., et al. (2013). Genome-wide association analyses identify 18 new loci associated with serum urate concentrations.
- Gustafsson, D., & Unwin, R. (2013). The pathophysiology of hyperuricaemia and its possible relationship to cardiovascular disease, morbidity and mortality. BMC Nephrology, 14, 164. [Link]
- El-Eshmawy, M. M. (2024). Hyperuricemia: Practice Essentials, Pathophysiology, Etiology. Medscape. [Link]
- Preitner, F., et al. (2019). Human Mutations in SLC2A9 (Glut9) Affect Transport Capacity for Urate. Frontiers in Physiology, 10, 56. [Link]
- Liu, D., et al. (2022). Progress on the role of ABCG2 and SLC2A9 in the onset of hyperuricemia and gout. Frontiers in Pharmacology, 13, 959312. [Link]
- Wikipedia. (2024). This compound. [Link]
- Skoczyńska, M., et al. (2020). Pathophysiology of hyperuricemia and its clinical significance – a narrative review.
- Vargas-García, E. J., et al. (2021). Clinical Significance of Serum this compound Levels in Mexican Young Adults. Kidney and Blood Pressure Research, 46(3), 343-353. [Link]
- Jutabha, P., et al. (2011). Identification and functional characterization of this compound transporter Urat1 (Slc22a12) in rats. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1808(3), 895-902. [Link]
- Li, L., et al. (2018). Heritability and Genome-Wide Association Analyses of Serum this compound in Middle and Old-Aged Chinese Twins. Frontiers in Genetics, 9, 69. [Link]
- Stiburkova, B., et al. (2022). Functional Characterization of Rare Variants in OAT1/SLC22A6 and OAT3/SLC22A8 Urate Transporters Identified in a Gout and Hyperuricemia Cohort. International Journal of Molecular Sciences, 23(6), 3330. [Link]
- Dave, J. A. (2023). Hyperuricemia.
- Voruganti, V. S., et al. (2011). Genome-wide association analysis confirms and extends the association of SLC2A9 with serum this compound levels to Mexican Americans. Frontiers in Genetics, 2, 42. [Link]
- Nguyen, C., et al. (2014). The this compound transporter SLC2A9 is a direct target gene of the tumor suppressor p53 contributing to antioxidant defense. Oncogene, 34(14), 1773-1782. [Link]
- Wen, C. C., et al. (2022). Genetics of hyperuricemia and gout: Insights from recent genome-wide association studies and Mendelian randomization studies.
- Dalbeth, N., & Merriman, T. R. (2012). The genetics of hyperuricaemia and gout.
- Phipps-Green, A. J., & Dalbeth, N. (2019). The genetics of gout: translation into clinical practice.
- Chen, Y., et al. (2024). Identification of Therapeutic Targets for Hyperuricemia: Systematic Genome-Wide Mendelian Randomization and Colocalization Analysis. Biomedicines, 12(1), 22. [Link]
- Hughes, K., et al. (2014). Mendelian randomization analysis associates increased serum urate, due to genetic variation in this compound transporters, with improved renal function.
- Dr. Oracle. (2025).
- Liu, Y., et al. (2017). Recent advances on this compound transporters. Oncotarget, 8(62), 105942-105953. [Link]
- Wen, C. C., et al. (2022). Genetics of hyperuricemia and gout: Insights from recent genome-wide association studies and Mendelian randomization studies.
- Colby, B. (2023). Decoding this compound Concentration: Unraveling the Genetic Mysteries of SUA-QTL2. Sequencing.com. [Link]
- Wang, W., et al. (2021). Function of this compound Transporters and Their Inhibitors in Hyperuricaemia. Frontiers in Pharmacology, 12, 659112. [Link]
- Kimura, T., et al. (2009). Functional Characterization of Urate Transport via a Novel Urate Efflux Transporter URATv1. Gout and Nucleic Acid Metabolism, 33(2), 177-183. [Link]
- Zhang, F. F., et al. (2022). The Association of Serum this compound Level, Gout, and Alzheimer's Disease: A Bidirectional Mendelian Randomization Study. Journal of Alzheimer's Disease, 89(3), 1063-1073. [Link]
Sources
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. Hyperuricemia - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. tzuchi.com.tw [tzuchi.com.tw]
- 4. researchgate.net [researchgate.net]
- 5. SLC2A9—a fructose transporter identified as a novel this compound transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. emedicine.medscape.com [emedicine.medscape.com]
- 8. karger.com [karger.com]
- 9. Pathophysiology of hyperuricemia and its clinical significance – a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The genetics of hyperuricaemia and gout - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Genome-wide association study for serum urate concentrations and gout among African Americans identifies genomic risk loci and a novel URAT1 loss-of-function allele - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journal11.magtechjournal.com [journal11.magtechjournal.com]
- 14. SLC2A9 is a high-capacity urate transporter in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. medlineplus.gov [medlineplus.gov]
- 16. Frontiers | Human Mutations in SLC2A9 (Glut9) Affect Transport Capacity for Urate [frontiersin.org]
- 17. The Role of ABCG2 in the Pathogenesis of Primary Hyperuricemia and Gout—An Update - ProQuest [proquest.com]
- 18. ABCG2 as a therapeutic target candidate for gout - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The Function of ABCG2 in hyperuricemia and gout - BioXone [bioxone.in]
- 20. The Role of ABCG2 in the Pathogenesis of Primary Hyperuricemia and Gout—An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Frontiers | Function of this compound Transporters and Their Inhibitors in Hyperuricaemia [frontiersin.org]
- 22. oncotarget.com [oncotarget.com]
- 23. This compound - Wikipedia [en.wikipedia.org]
- 24. Functional Characterization of Rare Variants in OAT1/SLC22A6 and OAT3/SLC22A8 Urate Transporters Identified in a Gout and Hyperuricemia Cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Genome-wide association analysis confirms and extends the association of SLC2A9 with serum this compound levels to Mexican Americans - PMC [pmc.ncbi.nlm.nih.gov]
- 26. academic.oup.com [academic.oup.com]
- 27. Genome-wide association study for serum urate concentrations and gout among African Americans identifies genomic risk loci and a novel URAT1 loss-of-function allele - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
Methodological & Application
Application Note: A Robust Colorimetric Assay for the Quantification of Uric Acid in Human Urine
Abstract
This document provides a detailed protocol for the determination of uric acid in human urine samples using a robust and sensitive colorimetric assay. This compound, the primary end product of purine metabolism in humans, is a crucial biomarker for diagnosing and monitoring various pathological conditions, including gout, kidney disease, and metabolic syndrome.[1][2][3][4] The described method is based on the highly specific enzymatic oxidation of this compound by uricase, coupled with a peroxidase-mediated reaction to produce a stable chromophore. This application note offers a comprehensive guide for researchers, clinicians, and drug development professionals, covering the scientific principles, a step-by-step experimental protocol, data analysis, and critical considerations for ensuring assay integrity and reliability.
Introduction: The Clinical and Research Significance of Urinary this compound
This compound is the final product of the catabolism of purine nucleosides, namely adenosine and guanosine.[4][5] In healthy individuals, this compound is filtered by the kidneys and excreted in the urine, maintaining a delicate homeostatic balance.[6] Deviations from the normal range of urinary this compound excretion, typically 250 to 750 mg per 24 hours, can be indicative of underlying health issues.[7]
Hyperuricosuria , an excess of this compound in the urine, is a significant risk factor for the formation of kidney stones and can be associated with gout, a painful inflammatory arthritis caused by the deposition of urate crystals in the joints.[1][3][8] Elevated levels may also be observed in conditions with high cell turnover, such as leukemia and during chemotherapy.[1][9] Conversely, hypouricemia , or low levels of urinary this compound, can be a sign of kidney disease, lead poisoning, or chronic alcohol use.[1][7]
Given its diagnostic and prognostic value, the accurate quantification of this compound in urine is essential for clinical diagnosis, monitoring disease progression, and evaluating the efficacy of therapeutic interventions. Colorimetric assays, particularly those employing enzymatic reactions, offer a specific, sensitive, and high-throughput method for this purpose.
Assay Principle: The Uricase-Peroxidase Enzymatic Cascade
The colorimetric assay described herein relies on a well-established two-step enzymatic reaction.[10]
-
Uricase-mediated Oxidation: The enzyme uricase specifically catalyzes the oxidation of this compound to allantoin, producing hydrogen peroxide (H₂O₂) as a byproduct.[5][11] This initial step confers a high degree of specificity to the assay, as uricase does not react with other purines present in biological samples.[9][12]
-
Peroxidase-mediated Chromogenesis: The hydrogen peroxide generated in the first reaction serves as a substrate for horseradish peroxidase (HRP). In the presence of HRP, H₂O₂ oxidatively couples with a chromogenic substrate, such as a mixture of 4-aminoantipyrine (4-AA) and a phenolic compound (e.g., 3,5-dichloro-2-hydroxybenzenesulfonic acid, DHBS), to form a stable, colored quinoneimine dye.[5][11][13][14]
The intensity of the resulting color, which can be measured spectrophotometrically, is directly proportional to the concentration of this compound in the original sample.[5][11]
Caption: Enzymatic reaction pathway for the colorimetric determination of this compound.
Materials and Reagents
-
This compound Assay Kit (commercially available kits are recommended for consistency, e.g., from RayBiotech, Abcam, or Cayman Chemical)[4][15][16] or individual components:
-
96-well clear, flat-bottom microplates
-
Microplate reader capable of measuring absorbance at 500-570 nm (consult kit-specific instructions for optimal wavelength)[5][13][17]
-
Precision pipettes and tips
-
Deionized water
-
0.01 N Sodium Hydroxide (NaOH)
-
0.9% Sodium Chloride (NaCl) solution (physiological saline)
Experimental Protocol
This protocol is a generalized procedure. It is imperative to consult and adhere to the specific instructions provided with your commercial assay kit.
Urine Sample Collection and Pre-treatment
The integrity of the results begins with proper sample handling.
-
Collection: For quantitative analysis, a 24-hour urine sample is required.[7] Instruct the subject to discard the first morning void and then collect all subsequent urine for the next 24 hours in a provided container.
-
Preservation: To prevent the precipitation of this compound, which is less soluble in acidic urine, the pH of the collection container should be kept alkaline.[2][14][18] Add a preservative like sodium hydroxide to the collection vessel to maintain a pH above 8.0.[14][18][19]
-
Storage: Samples should be stored at 2-8°C during collection. For long-term storage, urine samples are stable for up to 6 months at -20°C.[14][18]
-
Sample Preparation:
-
Thaw frozen samples to room temperature.
-
Centrifuge the urine sample (e.g., at 10,000 x g for 10 minutes) to remove any particulate matter.[20]
-
Due to the high concentration of this compound in urine, samples must be diluted. A common starting dilution is 1:10 or 1:20 with physiological saline or an appropriate assay buffer.[14][18][19] It may be necessary to test several dilutions to ensure the final absorbance reading falls within the linear range of the standard curve.[17]
-
Preparation of Reagents
-
This compound Standards: Prepare a series of this compound standards by serially diluting a stock solution (e.g., 1 mg/dL or as provided in the kit) with the assay buffer. A typical standard curve might range from 0 to 25 mg/dL.[13][20][21] Always prepare fresh standards for each assay.[16]
-
Working Reagent/Reaction Mix: Prepare the reaction mixture according to the kit manufacturer's instructions. This typically involves combining the assay buffer, chromogenic substrates, uricase, and peroxidase.[21] Protect this solution from light and use it within the time specified by the manufacturer.[17]
Assay Procedure
Caption: General workflow for the colorimetric this compound assay.
-
Plate Setup: Add a specific volume (e.g., 20-50 µL) of each standard, diluted urine sample, and a blank (assay buffer or deionized water) to separate wells of a 96-well microplate. It is best practice to run all samples and standards in duplicate or triplicate.[4]
-
Initiate Reaction: Add the prepared Working Reagent (e.g., 100-200 µL) to each well.
-
Incubation: Mix the plate gently and incubate for a specified time (e.g., 5-30 minutes) at a controlled temperature (e.g., room temperature or 37°C).[4][13][14] Protect the plate from light during incubation.
-
Measurement: Measure the absorbance of each well at the recommended wavelength (e.g., 520 nm or 570 nm) using a microplate reader.[11][15] The color is typically stable for at least 30 minutes.[11][19]
Data Analysis and Quality Control
-
Standard Curve: Subtract the average absorbance of the blank from the average absorbance of each standard. Plot the corrected absorbance values (Y-axis) against the corresponding this compound concentrations (X-axis). Perform a linear regression to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value > 0.99 is desirable.
-
Sample Concentration Calculation:
-
Subtract the average blank absorbance from the average absorbance of each urine sample.
-
Use the linear regression equation to calculate the this compound concentration in the diluted sample: Concentration = (Sample Absorbance - y-intercept) / slope
-
Multiply the result by the dilution factor to determine the original concentration of this compound in the urine sample.
This compound (mg/dL) = Calculated Concentration × Dilution Factor
-
Assay Validation and Performance
A robust assay must be validated to ensure trustworthy results. Key parameters include:
| Parameter | Description | Typical Performance |
| Linearity | The concentration range over which the assay is accurate. | Typically linear up to 20-30 mg/dL.[10][11][13][14] Samples above this range must be diluted. |
| Sensitivity (LOD) | The lowest concentration of this compound that can be reliably detected. | Lower detection limits are often in the range of 0.03 to 1 mg/dL.[11][13][14] |
| Precision | The closeness of agreement between replicate measurements. Expressed as coefficient of variation (%CV). | Intra-assay and inter-assay %CV should ideally be <10-15%. |
| Specificity | The ability to measure only this compound. | The use of uricase ensures high specificity.[12] However, some substances can interfere. |
Potential Interferences
While the enzymatic method is highly specific, certain substances can interfere with the reaction, potentially leading to inaccurate results.
-
Ascorbic Acid (Vitamin C): A strong reducing agent that can interfere with the peroxidase reaction, leading to falsely low this compound values.[12] Some commercial kits include ascorbate oxidase to mitigate this interference.[11]
-
Hemolysis: High levels of hemoglobin in the sample can interfere with colorimetric readings.[12][19]
-
Lipemia and Icterus: High levels of lipids or bilirubin can also cause interference.[12][19]
-
Medications: Certain drugs, such as diuretics, aspirin, and some chemotherapy agents, can alter physiological this compound levels or interfere with the assay.[7][9][22]
It is crucial to note any potential interfering factors and consider them when interpreting results.
Conclusion
The enzymatic colorimetric assay for urinary this compound is a reliable, specific, and accessible method for research and clinical applications. By understanding the underlying principles and adhering to a carefully controlled protocol, from sample collection to data analysis, professionals can obtain accurate and reproducible results. This application note provides the foundational knowledge and practical steps necessary to successfully implement this important diagnostic tool.
References
- Kahn, S. E., & Wentzell, P. D. (1980). Determination of this compound with uricase and peroxidase. Clinica Chimica Acta, 101(2-3), 299–303.
- Accurex Biomedical. (n.d.). This compound (Uricase-POD Method).
- BIOLABO. (2022). This compound Uricase method.
- Association for Labor
- Arkanscientech. (n.d.). This compound Single Reagent - Colorimetric.
- Assay Genie. (n.d.). This compound Colorimetric/Fluorometric Assay Kit.
- MedlinePlus. (2022). This compound Test.
- Siddiqui, M. S. (2025).
- Imaware. (2025). Guide to this compound Crystals in Urine.
- BIOLABO. (n.d.). This compound Uricase method.
- Atlas Medical. (n.d.).
- Alelign, T., & Petros, B. (2018). Hyperuricosuria. In StatPearls.
- Cayman Chemical. (n.d.). This compound Assay Kit.
- RayBiotech, Inc. (2023). This compound Assay Kit (Colorimetric).
- Holland, K. (2023).
- UCSF Health. (2023). This compound urine test.
- Cao, J., et al. (2024). Enzyme-free colorimetric assay for the detection of this compound in urine by cobalt tetroxide.
- Centers for Disease Control and Prevention. (2018).
- 3H Biomedical. (n.d.). This compound Assay (UA).
- Al-Qaissi, A. M. J., et al. (2020). RP–HPLC Developed Method for this compound Estimation in Human Serum. Research Journal of Pharmacy and Technology, 13(9), 4223-4227.
- Abcam. (2015). ab65344 this compound Assay Kit (Colorimetric/Fluorometric).
- Nall, R. (2022). This compound Test (Blood Analysis). Healthline.
- A Validity Sağlık Hizmetleri. (n.d.).
- Linear Chemicals. (n.d.). This compound MR.
- Home Health UK. (n.d.). This compound/GOUT.
- Elabscience. (n.d.). This compound (UA) Colorimetric Assay Kit.
- Elgendy, K. (2023). Spectrophotometric determination of this compound in urine and blood samples. Bulletin of Faculty of Science, Zagazig University, 2023(1), 100-107.
Sources
- 1. This compound Test: MedlinePlus Medical Test [medlineplus.gov]
- 2. emedicine.medscape.com [emedicine.medscape.com]
- 3. levels.com [levels.com]
- 4. raybiotech.com [raybiotech.com]
- 5. biolabo.fr [biolabo.fr]
- 6. This compound levels: Ranges, symptoms, treatment [medicalnewstoday.com]
- 7. ucsfhealth.org [ucsfhealth.org]
- 8. Hyperuricosuria - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. acb.org.uk [acb.org.uk]
- 10. a-validity.com [a-validity.com]
- 11. atlas-medical.com [atlas-medical.com]
- 12. wwwn.cdc.gov [wwwn.cdc.gov]
- 13. 5.imimg.com [5.imimg.com]
- 14. arkanscientech.com [arkanscientech.com]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
- 16. abcam.co.jp [abcam.co.jp]
- 17. assaygenie.com [assaygenie.com]
- 18. biolabo.fr [biolabo.fr]
- 19. linear.es [linear.es]
- 20. hoelzel-biotech.com [hoelzel-biotech.com]
- 21. 3hbiomedical.com [3hbiomedical.com]
- 22. This compound Test (Blood Analysis) [healthline.com]
Application Notes: Enzymatic Colorimetric Determination of Uric Acid in Serum
For Research, Scientific, and Drug Development Applications
Principle of the Method
The accurate quantification of uric acid in serum is crucial for the diagnosis and management of various metabolic disorders. The most widely adopted method for this purpose is the enzymatic colorimetric assay, which offers high specificity and sensitivity compared to older chemical oxidation methods.[1] This method is based on a coupled enzyme reaction system, often referred to as the Trinder reaction.[2][3][4]
The core of the assay involves the enzyme uricase (urate oxidase), which specifically catalyzes the oxidation of this compound to allantoin, hydrogen peroxide (H₂O₂), and carbon dioxide.[2][5][6][7][8][9]
This compound + O₂ + 2H₂O --(Uricase)--> Allantoin + CO₂ + H₂O₂
The hydrogen peroxide produced in this initial reaction becomes the substrate for a second enzyme, peroxidase (POD). In the presence of peroxidase, H₂O₂ facilitates the oxidative coupling of a chromogenic substrate, typically involving 4-aminoantipyrine (4-AAP) and a phenol derivative like 3,5-dichloro-2-hydroxybenzenesulfonic acid (DHBS).[4][5][9] This reaction yields a stable, water-soluble quinoneimine dye, which exhibits a distinct color (commonly red or pink).[2][5][6]
H₂O₂ + 4-AAP + DHBS --(Peroxidase)--> Quinoneimine Dye + 4H₂O
The intensity of the color produced is directly proportional to the concentration of this compound in the original sample.[4][5][8] The absorbance of the final colored product is measured spectrophotometrically at a specific wavelength, typically between 500 nm and 570 nm, to quantify the this compound level.[2][5][8][10][11]
Clinical and Research Significance
This compound is the final breakdown product of purine metabolism in humans.[8][12][13] Purines are essential components of nucleic acids (DNA, RNA) and are derived from dietary sources or endogenous cell turnover.[2] While this compound can act as a physiological antioxidant, its accumulation or depletion can be indicative of underlying pathological conditions.[14]
-
Hyperuricemia (Elevated this compound): This condition is a hallmark of gout, a painful inflammatory arthritis caused by the deposition of monosodium urate crystals in joints.[2][13] Elevated levels are also associated with an increased risk of kidney stones (urolithiasis), renal dysfunction, hypertension, and cardiovascular disease.[13][15][16] Hyperuricemia can result from overproduction of this compound (e.g., in certain malignancies with high cell turnover) or, more commonly, from impaired renal excretion.[15][17]
-
Hypouricemia (Decreased this compound): Though less common, low levels of this compound can be associated with conditions like severe hepatocellular disease or defects in renal tubular reabsorption.[1][2]
Accurate measurement of serum this compound is therefore a vital tool in clinical diagnostics, for monitoring therapeutic interventions (e.g., urate-lowering drugs), and in drug development for screening compounds that may alter purine metabolism or renal function.[14][16]
Materials and Reagents
Equipment
-
Microplate reader capable of measuring absorbance at 520 nm (or 500-570 nm).[2][8]
-
Calibrated single and multi-channel pipettes.
-
96-well clear, flat-bottom microplates.
-
Reagent reservoirs and appropriate laboratory glassware.
-
Vortex mixer.
Reagent Composition & Preparation
The following table outlines a typical composition for a two-reagent system. Commercial kits are widely available and their specific instructions should be followed. This protocol is provided as a representative example.
| Reagent | Component | Typical Concentration | Purpose |
| R1 (Buffer/Substrate) | TRIS or Phosphate Buffer | 50-100 mmol/L, pH 7.3-8.0 | Provides optimal pH for enzymatic reactions.[2][5][6] |
| DHBS or similar phenol derivative | 2-3 mmol/L | Chromogenic substrate for the peroxidase reaction.[2][5] | |
| 4-Aminoantipyrine (4-AAP) | 0.15-0.75 mmol/L | Chromogenic substrate for the peroxidase reaction.[2][5][6] | |
| Potassium Hexacyanoferrate (II) | ~50 µmol/L | Reduces interference from reducing substances.[5][6] | |
| Surfactants/Stabilizers | As required | Prevents turbidity and stabilizes enzymes.[4] | |
| R2 (Enzyme) | Uricase | > 120-500 U/L | Catalyzes the specific oxidation of this compound.[2][5][6] |
| Peroxidase (POD) | > 450-2000 U/L | Catalyzes the final color-producing reaction.[2][5][6] | |
| Ascorbate Oxidase (Optional) | > 1 KU/L | Minimizes interference from ascorbic acid (Vitamin C).[2] | |
| Calibrator | This compound Standard | 6 mg/dL (357 µmol/L) or similar | Used to create a standard curve for quantification.[2] |
Working Reagent Preparation: For many protocols, a working reagent is prepared by mixing R1 and R2 in a specific ratio (e.g., 4 parts R1 to 1 part R2).[4] Refer to the specific kit insert for exact ratios and stability information. The working reagent is typically stable for at least one month when stored at 2-8°C and protected from light.[6] Discard if the reagent appears cloudy or the absorbance of the reagent blank exceeds a specified value (e.g., >0.100 AU).[2][6]
Experimental Protocol
Sample Handling and Preparation
-
Specimen Type: Unhemolyzed serum or plasma (Heparin or EDTA) is preferred.[6]
-
Stability: this compound in serum is stable for approximately 3 days at room temperature, 1 week at 2-8°C, and up to 6 months when frozen at -20°C.[2][6]
-
Sample Dilution: If the this compound concentration is expected to exceed the linearity limit of the assay (e.g., >20-30 mg/dL), the sample should be diluted with 0.9% saline and re-assayed.[2][9] The final result must be multiplied by the dilution factor.
Standard Curve Preparation
Prepare a series of this compound standards by serially diluting the stock calibrator with deionized water. A typical range might include 0, 5, 10, 15, and 20 mg/dL.
Assay Procedure (96-well Plate Format)
-
Equilibration: Bring all reagents, samples, and standards to room temperature (20-25°C) before use.[2]
-
Pipetting Scheme: Pipette samples and standards into the wells of a 96-well microplate according to the following scheme. It is recommended to run all samples and standards in duplicate or triplicate.[8]
| Well Type | Reagent | Volume |
| Reagent Blank | Deionized Water or Saline | 10 µL |
| Standard | This compound Standard (each concentration) | 10 µL |
| Sample | Serum/Plasma Sample | 10 µL |
-
Reaction Initiation: Add 200 µL of the prepared Working Reagent to each well.[8]
-
Incubation: Mix the plate gently on a plate shaker for a few seconds. Incubate for 5 minutes at 37°C or 10 minutes at room temperature.[2][9] The incubation should be protected from direct light.
-
Measurement: Read the absorbance (A) of the standards and samples at 520 nm (or a similar wavelength) against the reagent blank.[2][8] The color is typically stable for at least 30 minutes.[2]
Calculation of Results
-
Average Absorbance: Calculate the average absorbance for each standard, sample, and the blank.
-
Correct Absorbance: Subtract the average absorbance of the Reagent Blank from the average absorbance of all standards and samples.
-
Standard Curve: Plot the corrected absorbance of the standards versus their known concentrations (mg/dL). Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the R² value.
-
Calculate Sample Concentration: Use the corrected absorbance of each sample to calculate the this compound concentration using the standard curve equation.
This compound (mg/dL) = (Absorbance_Sample - Absorbance_Blank) / Slope_of_Standard_Curve
Alternatively, a single-point calibration can be used:
This compound (mg/dL) = (Absorbance_Sample / Absorbance_Standard) * Concentration_Standard[1]
Performance Characteristics and Interferences
Linearity
The assay is typically linear up to a this compound concentration of 20-30 mg/dL.[2][9] Samples with higher concentrations must be diluted and re-analyzed.
Reference Ranges
Expected values can vary with age, sex, and population. Each laboratory should establish its own reference range.[6]
Interfering Substances
-
Ascorbic Acid (Vitamin C): Ascorbic acid is a strong reducing agent and is a well-documented source of negative interference in peroxidase-based assays, as it can compete with the chromogen for hydrogen peroxide, leading to falsely low this compound results.[18][19][20][21][22] Some reagent formulations include ascorbate oxidase to mitigate this interference.[2] For patients on high-dose vitamin C therapy, it may be advisable to let the specimen stand for 2 hours at room temperature before assaying.[6]
-
Bilirubin and Hemoglobin: High levels of bilirubin (icterus) and hemoglobin (hemolysis) can interfere with the assay, typically causing falsely decreased results.[2][23] Specific interference thresholds (e.g., Bilirubin < 10 mg/dL, Hemoglobin < 20 g/L) are often provided by reagent manufacturers.[2]
-
Lipemia: Grossly lipemic (turbid) samples can cause interference. Some modern reagent formulations contain surfactants that clarify turbidity from lipids, minimizing this effect.[4]
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Absorbance Readings for all Samples/Standards | - Inactive or expired reagents.- Incorrect incubation time/temperature.- Incorrect wavelength setting. | - Use fresh, properly stored reagents.- Verify incubator temperature and timing.- Confirm microplate reader settings. |
| High Reagent Blank Absorbance (>0.100 AU) | - Reagent contamination or deterioration. | - Discard the current working reagent and prepare fresh.- Ensure glassware is clean. |
| Poor Linearity in Standard Curve (R² < 0.99) | - Pipetting errors during standard dilution.- Contaminated or degraded standards. | - Carefully repeat the serial dilutions.- Use a fresh, unexpired calibrator. |
| Results are Inconsistent or Non-Reproducible | - Inadequate mixing of reagents and samples.- Pipetting variability.- Temperature fluctuations across the plate. | - Ensure thorough but gentle mixing after reagent addition.- Calibrate pipettes and use consistent technique.- Ensure uniform incubation. |
References
- BIOLABO. (n.d.). This compound Uricase method.
- BIOLABO. (n.d.). This compound Uricase method.
- Atlas Medical. (n.d.). This compound Enzymatic Colorimetric Method.
- Assay Genie. (n.d.). This compound Colorimetric/Fluorometric Assay Kit.
- Vitro Scient. (n.d.). This compound (Uricase-PAP).
- Witztum, J. L. (1987). Ascorbic acid interference in the measurement of serum biochemical parameters: in vivo and in vitro studies. PubMed.
- Fossati, P., Prencipe, L., & Berti, G. (1980). [Enzymatic determination of this compound in serum with the trinder reaction (author's transl)]. PubMed.
- Pavel, P. (2002). The importance of this compound examination. PubMed.
- Mansha Diagnostic Centre. (n.d.). The Importance of Serum this compound Test: Understanding Its Role in Health.
- MDPI. (2020, April 14). Engineering of Bifunctional Enzymes with Uricase and Peroxidase Activities for Simple and Rapid Quantification of this compound in Biological Samples. MDPI.
- Medscape. (2025, November 11). This compound: Reference Range, Interpretation, Collection and Panels.
- Cohesion Biosciences. (n.d.). This compound Colorimetric Microplate Assay Kit User Manual.
- Labtest. (n.d.). This compound Liquiform.
- Metropolis Healthcare. (2025, October 30). This compound Test - Normal Range, Purpose and Procedure.
- MedlinePlus. (2022, December 15). This compound Test.
- RayBiotech. (2023, December 23). This compound Assay Kit (Colorimetric).
- Elabscience. (n.d.). This compound (UA) Colorimetric Assay Kit.
- sdi-fz.com. (n.d.). This compound.
- Glick, M. R., Ryder, K. W., & Jackson, S. A. (1986). Drug Interference in Clinical Chemistry: Studies on Ascorbic Acid. Clinical Chemistry.
- ResearchGate. (2025, August 5). Ascorbic acid interference in the measurement of serum biochemical parameters: In vivo and in vitro studies | Request PDF.
- 3H Biomedical. (n.d.). This compound Assay (UA).
- Meng, Q., & Krahn, J. (2005). Interference of ascorbic acid with chemical analytes. PubMed.
- ResearchGate. (2025, August 6). Interference of ascorbic acid with chemical analytes | Request PDF.
- National Institutes of Health. (n.d.). Interference in autoanalyzer analysis.
- Association for Laboratory Medicine. (n.d.). This compound.
- National Center for Biotechnology Information. (n.d.). This compound - Clinical Methods.
- ResearchGate. (n.d.). Standardization of measurement procedures for serum this compound: 8-year experience from Category 1 EQA program results in China.
Sources
- 1. vitroscient.com [vitroscient.com]
- 2. atlas-medical.com [atlas-medical.com]
- 3. [Enzymatic determination of this compound in serum with the trinder reaction (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. labtest.com.br [labtest.com.br]
- 5. biolabo.fr [biolabo.fr]
- 6. biolabo.fr [biolabo.fr]
- 7. mdpi.com [mdpi.com]
- 8. raybiotech.com [raybiotech.com]
- 9. sdi-fz.com [sdi-fz.com]
- 10. assaygenie.com [assaygenie.com]
- 11. cohesionbio.com [cohesionbio.com]
- 12. The importance of this compound examination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Importance of Serum this compound Test: Understanding Its Role in Health - Mansha Diagnostic Centre [manshadiagnosticscentre.com]
- 14. acb.org.uk [acb.org.uk]
- 15. emedicine.medscape.com [emedicine.medscape.com]
- 16. This compound Test: MedlinePlus Medical Test [medlineplus.gov]
- 17. This compound - Clinical Methods - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Ascorbic acid interference in the measurement of serum biochemical parameters: in vivo and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. d-nb.info [d-nb.info]
- 20. researchgate.net [researchgate.net]
- 21. Interference of ascorbic acid with chemical analytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Interference in autoanalyzer analysis - PMC [pmc.ncbi.nlm.nih.gov]
Robust Sample Preparation for Accurate Uric Acid Analysis in Tissue Homogenates
Application Note & Protocol
Introduction: The Significance of Tissue Uric Acid
This compound, the final product of purine metabolism in humans, is a critical biomarker for a range of physiological and pathological states.[1] While commonly measured in serum and urine, assessing its concentration within specific tissues provides localized insights into metabolic activity, oxidative stress, and disease pathogenesis. For instance, elevated this compound levels in tissues are implicated in gout, renal dysfunction, and cardiovascular diseases.[1][2] this compound can act as both a pro-oxidant within cells and a powerful antioxidant in the plasma, making its precise quantification in tissue homogenates essential for researchers in metabolic diseases, pharmacology, and toxicology.[3]
This guide provides a comprehensive, field-proven framework for the preparation of tissue samples for this compound analysis. It emphasizes the rationale behind each step, ensuring reproducible and accurate results compatible with various downstream analytical platforms, including colorimetric/fluorometric assays and High-Performance Liquid Chromatography (HPLC).
Foundational Principles: Pre-Analytical Considerations
The integrity of the analytical result is established long before the assay itself. Inconsistent pre-analytical handling is a primary source of variability.
-
Tissue Harvesting: Speed is paramount. Immediately upon excision, tissues should be rinsed with ice-cold phosphate-buffered saline (PBS) to remove blood contaminants, blotted dry to remove excess liquid, and snap-frozen in liquid nitrogen. This process halts enzymatic activity that could alter this compound levels.
-
Storage: Frozen tissue samples must be stored at -80°C to ensure long-term stability of metabolites.[4] Avoid repeated freeze-thaw cycles, as they can degrade the analyte and compromise sample integrity. For multi-omics studies, cryogenic pulverization of the tissue before aliquoting can significantly reduce heterogeneity between biological replicates.[5]
Experimental Workflow: From Tissue to Analyte
The overall process involves disrupting the tissue architecture, liberating the intracellular contents, and then removing macromolecules like proteins and lipids that interfere with downstream analysis.
Figure 1. High-level workflow for tissue sample preparation.
Detailed Protocols: Methodologies & Mechanisms
Step 1: Tissue Homogenization
Objective: To completely disrupt the cellular and tissue structure to release this compound into a buffered solution. The choice of homogenization method depends on the tissue type; soft tissues like the liver are easily homogenized, while collagen-rich tissues like muscle or skin require more rigorous methods.[6]
Recommended Method: Bead-Based Homogenization This method is highly efficient, scalable, and minimizes heat generation compared to other techniques.[7]
Protocol:
-
Preparation: Pre-chill homogenization tubes containing ceramic or steel beads on ice.
-
Weighing: On dry ice, weigh a frozen aliquot of the tissue (typically 20-50 mg). Record the exact weight for final concentration normalization.
-
Homogenization Buffer: Add 10 volumes of ice-cold PBS (pH 7.4) per unit of tissue weight (e.g., 500 µL for a 50 mg tissue sample). The buffer maintains physiological pH, crucial for analyte stability.
-
Disruption: Place the tubes in a bead mill homogenizer (e.g., Precellys, FastPrep). Process according to the manufacturer's instructions for the specific tissue type, typically involving 2-3 cycles of 20-30 seconds with cooling on ice between cycles.
-
Verification: After homogenization, the solution should be uniform with no visible tissue pieces. Keep the homogenate on ice at all times.
Step 2: Deproteinization and Clarification
Objective: To remove proteins, which can interfere with enzymatic assays or clog HPLC columns.[8] Perchloric acid (PCA) precipitation is a highly effective and widely used method.[9][10] It not only removes proteins but also stabilizes many small molecule analytes.[8][10]
Protocol: Perchloric Acid (PCA) Precipitation
-
Precipitation: To your ice-cold tissue homogenate, add an equal volume of ice-cold 1 M Perchloric Acid (PCA).[11] For example, add 500 µL of 1 M PCA to 500 µL of homogenate.
-
Incubation: Vortex the mixture vigorously for 20 seconds and incubate on ice for 15 minutes to allow for complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 13,000 x g for 10 minutes at 4°C.[10] Proteins will form a tight pellet at the bottom of the tube.
-
Supernatant Collection: Carefully collect the clear supernatant, which contains the this compound, and transfer it to a new, pre-chilled tube. Be careful not to disturb the protein pellet.
-
Neutralization: This step is critical, as the acidic pH of the supernatant will interfere with most downstream assays. Add ice-cold 1 M Potassium Hydroxide (KOH) to adjust the pH to between 7.0 and 8.0.[11] This will also precipitate the perchlorate as potassium perchlorate salt. A common starting point is to add a volume of KOH equal to the volume of PCA added. Monitor the pH using pH strips.
-
Final Clarification: Incubate on ice for 10 minutes to allow for complete precipitation of potassium perchlorate. Centrifuge at 13,000 x g for 5 minutes at 4°C.
-
Final Sample: The resulting supernatant is the deproteinized, neutralized sample ready for analysis. This sample can be stored at -80°C or used immediately.
Decision Framework for Method Selection
The choice of sample preparation can be influenced by the intended analytical method. This diagram illustrates key decision points.
Sources
- 1. wwwn.cdc.gov [wwwn.cdc.gov]
- 2. atlas-medical.com [atlas-medical.com]
- 3. Determination of this compound in biological samples by high performance liquid chromatography-electrospray ionization-tandem mass spectrometry and study on pathogenesis of pulmonary arterial hypertension in pulmonary artery endothelium cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biolabo.fr [biolabo.fr]
- 5. researchgate.net [researchgate.net]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. PuSH - Publication Server of Helmholtz Zentrum München: Procedure for tissue sample preparation and metabolite extraction for high-throughput targeted metabolomics. [push-zb.helmholtz-munich.de]
- 8. PCA Deproteinization protocol | Abcam [abcam.com]
- 9. Deproteinizing methods evaluated for determination of this compound in serum by reversed-phase liquid chromatography with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.cn [sigmaaldrich.cn]
- 11. prod-media.megazyme.com [prod-media.megazyme.com]
Application Notes and Protocols: Assessing Uric Acid Uptake in Cultured Cells
Introduction: The Critical Role of Cellular Uric Acid Transport
This compound, the final product of purine metabolism in humans, is a molecule of dualistic nature. It serves as a major antioxidant in plasma but can become a pro-oxidant within the intracellular environment, contributing to endothelial dysfunction.[1][2] The balance of intra- and extracellular this compound is meticulously maintained by a suite of specialized transporters. Dysregulation of these transporters is implicated in hyperuricemia, a precursor to gout, and is associated with cardiovascular and kidney diseases.[3][4] Therefore, the accurate assessment of this compound uptake in cultured cells is paramount for understanding the pathophysiology of these conditions and for the development of novel therapeutics.
Key players in this compound transport include reabsorption transporters like Urate Anion Transporter 1 (URAT1/SLC22A12) and Glucose Transporter 9 (GLUT9/SLC2A9), and excretion transporters such as ATP-binding cassette transporter G2 (ABCG2).[3][5][6][7] These transporters are crucial targets for urate-lowering therapies.[8][9] This guide provides detailed protocols for quantifying this compound uptake in cell-based models, offering a robust framework for researchers in academia and the pharmaceutical industry.
Foundational Concepts: Designing a Robust this compound Uptake Assay
A successful this compound uptake assay hinges on a design that is both sensitive and specific. The choice between radiolabeled and non-radiolabeled detection methods will depend on available instrumentation and desired throughput. Regardless of the method, a self-validating system is crucial for data integrity. This involves demonstrating that the observed uptake is indeed transporter-mediated.
Key this compound Transporters:
| Transporter | Gene Name | Primary Function | Localization |
| URAT1 | SLC22A12 | Urate Reabsorption | Apical membrane of renal proximal tubule cells[10] |
| GLUT9 | SLC2A9 | Urate Reabsorption | Basolateral membrane of renal proximal tubule cells[6] |
| ABCG2 | ABCG2 | Urate Excretion | Apical membrane of renal and intestinal epithelial cells[7][10] |
| OAT1 | SLC22A6 | Urate Secretion | Basolateral membrane of renal proximal tubule cells[10][11] |
| OAT3 | SLC22A8 | Urate Secretion | Basolateral membrane of renal proximal tubule cells[10][11] |
Experimental Workflow Overview
Caption: General workflow for an in vitro this compound uptake assay.
Protocol 1: Radiolabeled this compound Uptake Assay
This method offers high sensitivity and is considered a gold standard for transporter kinetic studies.
Materials:
-
Cells stably or transiently expressing the transporter of interest (e.g., HEK293-hURAT1).[12]
-
[14C]-Uric Acid (or [3H]-Uric Acid).
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer.
-
Known transporter inhibitors (e.g., benzbromarone, probenecid for URAT1).[13][14]
-
Cell lysis buffer (e.g., 0.1 M NaOH).
-
Scintillation cocktail.
-
Microplate scintillation counter.
Step-by-Step Methodology:
-
Cell Seeding: Seed cells in a 24- or 96-well plate and culture until they reach near confluence.[15]
-
Assay Preparation: On the day of the assay, aspirate the culture medium and wash the cells twice with pre-warmed (37°C) HBSS.
-
Inhibitor Pre-incubation: Add 100 µL of HBSS containing the test compound or a known inhibitor (e.g., 10 µM benzbromarone for URAT1) to the appropriate wells. For control wells (total uptake), add HBSS without any inhibitor. Incubate for 10-30 minutes at 37°C.[16]
-
Initiate Uptake: Start the uptake reaction by adding 100 µL of HBSS containing [14C]-Uric Acid (final concentration typically 1-10 µM).[17]
-
Incubation: Incubate the plate for a predetermined time (e.g., 1-10 minutes) at 37°C.[17] The optimal time should be determined in preliminary time-course experiments to ensure measurements are in the linear range of uptake.
-
Terminate Uptake: Stop the reaction by rapidly aspirating the uptake solution and washing the cells three times with 200 µL of ice-cold HBSS.[15]
-
Cell Lysis: Lyse the cells by adding 100 µL of 0.1 M NaOH to each well and incubating for at least 30 minutes at room temperature.[17]
-
Quantification: Transfer the cell lysate to scintillation vials, add 4 mL of scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Specific Uptake = (Total Uptake cpm) - (Non-specific Uptake cpm in the presence of a saturating concentration of inhibitor).
-
Percent Inhibition = [1 - (Uptake with compound / Total Uptake)] x 100.
-
Determine IC50 values by fitting the concentration-response data to a sigmoidal dose-response curve.
-
Protocol 2: Non-Radiolabeled this compound Uptake Assay using LC-MS/MS
This method provides high specificity and the ability to multiplex with other analytes, though it requires more specialized equipment.
Materials:
-
Cells expressing the transporter of interest.
-
Unlabeled this compound.
-
Stable isotope-labeled this compound (e.g., 1,3-15N2-Uric Acid) as an internal standard.[1][2]
-
HBSS or other physiological buffer.
-
Transporter inhibitors.
-
Lysis buffer compatible with mass spectrometry (e.g., 80% methanol).
-
LC-MS/MS system.
Step-by-Step Methodology:
-
Cell Seeding and Assay Preparation: Follow steps 1-3 from the radiolabeled protocol.
-
Initiate Uptake: Start the reaction by adding 100 µL of HBSS containing unlabeled this compound (e.g., 10-50 µM).
-
Incubation and Termination: Follow steps 5-6 from the radiolabeled protocol.
-
Cell Lysis and Sample Preparation:
-
After the final wash, aspirate all residual buffer.
-
Add 100 µL of ice-cold 80% methanol containing the internal standard (1,3-15N2-Uric Acid) to each well to lyse the cells and precipitate proteins.[18]
-
Incubate at -20°C for 20 minutes.
-
Centrifuge the plate at high speed (e.g., 4000 x g) for 15 minutes to pellet cell debris and precipitated proteins.
-
-
Quantification:
-
Transfer the supernatant to a new 96-well plate for analysis.
-
Analyze the samples using an LC-MS/MS method optimized for this compound detection.[1][2][19] A common approach is to use a C18 column with a mobile phase of water and methanol containing formic acid, and to monitor the precursor-to-product ion transitions in negative or positive ionization mode.[18][19]
-
-
Data Analysis:
-
Quantify the amount of intracellular this compound by creating a standard curve of the peak area ratio (this compound/internal standard) versus concentration.
-
Normalize the amount of this compound to the protein concentration in each well (determined by a separate protein assay like BCA).
-
Calculate specific uptake and percent inhibition as described in the radiolabeled protocol.
-
Self-Validating System: Ensuring Data Trustworthiness
To ensure the integrity of the results, several validation experiments are essential:
-
Transporter Expression Verification: Confirm the expression and correct localization of the target transporter in the cell model (e.g., via Western blot or immunofluorescence).[12]
-
Time-Dependency: Demonstrate that this compound uptake increases over a short time course (e.g., 1, 2, 5, 10 minutes) to establish a linear uptake phase for subsequent experiments.[17]
-
Concentration-Dependency: Show that uptake is saturable by measuring uptake at various this compound concentrations to determine kinetic parameters like Km and Vmax.[13]
-
Inhibitor Profiling: Confirm the identity of the transporter by demonstrating inhibition of uptake with known, specific inhibitors.[9][13]
Example Validation Data with Known Inhibitors:
| Compound | Target Transporter | Concentration | % Inhibition of this compound Uptake (Mean ± SD) |
| Benzbromarone | URAT1 | 10 µM | 92 ± 5% |
| Probenecid | URAT1/OATs | 100 µM | 85 ± 7% |
| Vehicle Control | N/A | 0.1% DMSO | 2 ± 3% |
Visualizing this compound Transport Mechanisms
Caption: Key this compound transporters in a renal proximal tubule cell.
Conclusion
The protocols detailed herein provide a comprehensive guide for the robust assessment of this compound uptake in cultured cells. By employing these methods and incorporating a self-validating framework, researchers can generate high-quality, reproducible data. This will, in turn, accelerate our understanding of this compound homeostasis and aid in the discovery of new therapeutic agents for hyperuricemia and related metabolic disorders.
References
- Kim, I. Y., et al. (2009). A Sensitive and Specific Liquid Chromatography-Tandem Mass Spectrometry Method for the Determination of Intracellular and Extracellular this compound. Analytical Biochemistry, 392(1), 35-41. [Link]
- PubMed. (2009). A sensitive and specific liquid chromatography-tandem mass spectrometry method for the determination of intracellular and extracellular this compound. [Link]
- J-Stage. (2013).
- Xu, L., et al. (2017). Recent advances on this compound transporters. Oncotarget, 8(59), 100954–100964. [Link]
- Woodward, O. M., et al. (2016). Analysis of ABCG2 and other urate transporters in this compound homeostasis in chronic kidney disease: potential role of remote sensing and signaling. Clinical Kidney Journal, 9(3), 443–453. [Link]
- ResearchGate. (2013).
- ResearchGate. (n.d.).
- Nigam, S. K., et al. (2019). The Systems Biology of this compound Transporters: The Role of Remote Sensing and Signaling. Physiological Reviews, 99(1), 665–697. [Link]
- Adachi, T., et al. (2019). Evidence for Urate Uptake Through Monocarboxylate Transporter 9 Expressed in Mammalian Cells and Its Enhancement by Heat Shock. Journal of Atherosclerosis and Thrombosis, 26(10), 875–886. [Link]
- Gifford Bioscience. (n.d.). Cellular Uptake and Release Assays Protocol. [Link]
- bioRxiv. (2024). Molecular mechanisms of this compound transport by the native human URAT1 and its inhibition by anti-gout drugs. [Link]
- Frontiers. (2021). Function of this compound Transporters and Their Inhibitors in Hyperuricaemia. [Link]
- ResearchGate. (2021).
- Oncotarget. (2017). Recent advances on this compound transporters. [Link]
- PubChem. (2016).
- Sakiyama, M., et al. (2021). Identification of Two Dysfunctional Variants in the ABCG2 Urate Transporter Associated with Pediatric-Onset of Familial Hyperuricemia and Early-Onset Gout. International Journal of Molecular Sciences, 22(4), 1948. [Link]
- Cell Biolabs. (n.d.). This compound/Uricase Assay Kit. [Link]
- PubMed. (2021). Development of a fluorescence-based assay for screening of urate transporter 1 inhibitors using 6-carboxyfluorescein. [Link]
- LCGC International. (2023). UHPLC–MS Method Used to Detect Purine Metabolites and Study Severe Biological Disorders. [Link]
- 3H Biomedical. (n.d.). This compound Assay (UA). [Link]
- Vitro Scient. (n.d.). This compound (Uricase-PAP). [Link]
- Bio-protocol. (2016). Uptake Assay for Radiolabeled Peptides in Yeast. [Link]
- Research Trend. (2016).
- ResearchGate. (n.d.).
Sources
- 1. A Sensitive and Specific Liquid Chromatography-Tandem Mass Spectrometry Method for the Determination of Intracellular and Extracellular this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A sensitive and specific liquid chromatography-tandem mass spectrometry method for the determination of intracellular and extracellular this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Function of this compound Transporters and Their Inhibitors in Hyperuricaemia [frontiersin.org]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. Identification of Two Dysfunctional Variants in the ABCG2 Urate Transporter Associated with Pediatric-Onset of Familial Hyperuricemia and Early-Onset Gout - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. AID 1258377 - Inhibition Assay: URAT1 (this compound Transporter 1) is expressed on the apical membrane in renal tubules. It mediates the re-uptake of this compound from the urine into the blood. Inhibition of URAT1 leads to increased excretion of this compound in the urine, and is therefore a potential mode of action for drugs that lower serum this compound concentrations. Probenecid and Benzbromarone, for example, have been used clinically for treatment of gout and hyperuricemia, and they both act on URAT1 to reduce this compound reuptake. However, benzbromarone was withdrawn from the market due to liver toxicity via mechanisms independent of URAT1, and probenecid acts on numerous transporter proteins, resulting in interactions with a variety of other drugs.An in vitro URAT1 assay is useful for identifying compounds with potential activity in lowering serum this compound. A suitable assay involves transfection of cells (e g human embryonic kidney cells "HEK") with a vector encoding human URAT1. - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. oncotarget.com [oncotarget.com]
- 11. The Systems Biology of this compound Transporters: The Role of Remote Sensing and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Development of a fluorescence-based assay for screening of urate transporter 1 inhibitors using 6-carboxyfluorescein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchtrend.net [researchtrend.net]
- 15. giffordbioscience.com [giffordbioscience.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Evidence for Urate Uptake Through Monocarboxylate Transporter 9 Expressed in Mammalian Cells and Its Enhancement by Heat Shock - PMC [pmc.ncbi.nlm.nih.gov]
- 18. jstage.jst.go.jp [jstage.jst.go.jp]
- 19. researchgate.net [researchgate.net]
measuring allantoin as a biomarker of uric acid oxidation
An Application Guide to the Measurement of Allantoin as a Biomarker of Uric Acid Oxidation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defenses, is a key pathological mechanism in numerous diseases and a critical consideration in drug development. This compound is one of the most abundant and important antioxidants in human plasma.[1][2] Its non-enzymatic oxidation by ROS yields allantoin.[3][4] In humans and higher primates, the absence of the uricase enzyme means that allantoin is produced almost exclusively via this ROS-mediated pathway, making it a highly specific and reliable biomarker of in vivo oxidative stress.[5][6] This guide provides a comprehensive overview of the biochemical rationale, analytical methodologies, and detailed protocols for the accurate quantification of allantoin in biological matrices, establishing a framework for its application in research and clinical settings.
The Biochemical Basis: From this compound to Allantoin
This compound, the final product of purine metabolism in humans, acts as a potent scavenger of various ROS, including hydroxyl radicals and peroxynitrite.[1][7][8] This antioxidant activity leads to the formation of a urate free radical, which is subsequently converted into allantoin through a series of reactions.[2] Because the enzymatic pathway from this compound to allantoin is absent in humans, the measurement of allantoin provides a direct window into the extent of systemic this compound oxidation by ROS.[4][6] Elevated allantoin levels have been correlated with conditions of high oxidative stress, such as rheumatoid arthritis, gout, and neurodegenerative disorders like Parkinson's disease, highlighting its clinical utility.[3][9][10][11]
Figure 1: Biochemical pathway of allantoin formation.
Analytical Strategies for Allantoin Quantification
The accurate measurement of allantoin is challenging due to its high polarity, low endogenous concentrations, and lack of a strong chromophore.
-
Legacy Methods: Early methods, such as colorimetric assays and spectrophotometry, were employed but often suffered from a lack of specificity and were prone to interference from other compounds in complex biological matrices.[12][13][14]
-
Chromatographic Methods: The advent of chromatography provided more reliable alternatives. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with UV detection offered improved separation and detection.[3][15][16]
-
The Gold Standard: LC-MS/MS: Today, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is considered the gold standard for allantoin quantification.[9][17] Its superior sensitivity and specificity allow for precise measurement in small sample volumes. The use of Hydrophilic Interaction Liquid Chromatography (HILIC) is particularly effective for retaining and separating the highly polar allantoin molecule, which is often poorly retained on traditional reversed-phase columns.[9][18]
Pre-Analytical Protocol: Safeguarding Sample Integrity
The reliability of allantoin measurement begins long before the sample reaches the instrument. Meticulous pre-analytical handling is paramount to prevent artifactual formation of allantoin and ensure data accuracy.
Sample Collection and Initial Processing
-
Matrix Selection:
-
Plasma (EDTA): The preferred matrix for circulating biomarkers. EDTA chelates metal ions that can catalyze oxidation.
-
Serum: Acceptable, but requires prompt separation from the clot to minimize cell lysis and contact time.
-
Urine: Excellent for a non-invasive assessment of systemic, cumulative oxidative stress.[18]
-
-
Blood Collection:
-
Collect blood into pre-chilled EDTA tubes.
-
Immediately place tubes on ice.
-
Process within 30 minutes of collection. Centrifuge at 2,000 x g for 15 minutes at 4°C.
-
Immediately transfer the plasma supernatant to clearly labeled cryovials.
-
-
Urine Collection:
-
Collect a mid-stream urine sample in a sterile container.
-
Aliquot into cryovials. No preservative is typically needed if frozen promptly.
-
Sample Stability and Storage
-
Short-Term: Processed plasma and urine samples should be kept on ice and prepared for analysis or long-term storage without delay.
-
Long-Term: For long-term storage, samples must be frozen and maintained at ≤ -70°C.[18]
-
Freeze-Thaw Cycles: These must be minimized as they can compromise sample integrity. A study on urine showed allantoin to be stable for up to five freeze-thaw cycles, but best practice dictates aliquoting samples upon first processing to avoid repeated thawing.[18]
Detailed Protocol: UPLC-MS/MS Quantification of Allantoin
This protocol describes a robust method for quantifying allantoin in human plasma and urine using Ultra-Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry, employing a stable isotope-labeled internal standard for maximum accuracy.
Principle
The method of stable isotope dilution is employed, where a known quantity of a heavy-isotope-labeled version of allantoin (e.g., DL-allantoin-5-¹³C;1-¹⁵N) is added to every sample, calibrator, and quality control (QC).[18] During analysis, the mass spectrometer distinguishes between the native (light) and labeled (heavy) analyte. By calculating the ratio of the light to heavy peak areas, precise quantification is achieved, as the internal standard corrects for variations in sample preparation, extraction efficiency, and instrument response.
Materials and Reagents
-
Allantoin certified reference standard
-
DL-allantoin-5-¹³C;1-¹⁵N (or other suitable labeled analog) as internal standard (IS)
-
LC-MS grade acetonitrile, water, and formic acid
-
Ammonium formate
-
Human plasma (charcoal-stripped or from a commercial source) and synthetic urine for calibrators and QCs
-
Microcentrifuge tubes and pipettes
Sample Preparation Workflow
This workflow is designed for high throughput and minimal sample manipulation.
-
Thaw: Thaw samples, calibrators, and QCs on ice. Vortex briefly.
-
Aliquot: In a 1.5 mL microcentrifuge tube, add 25 µL of the sample (plasma or urine).[18]
-
Add Internal Standard: Add 25 µL of the IS working solution (e.g., 100 µM in water) to each tube.
-
Precipitate Protein: Add 450 µL of ice-cold protein precipitation solution (0.5% formic acid in 95:5 acetonitrile:water). This step effectively crashes out proteins while keeping the polar allantoin in the supernatant.[18]
-
Mix & Centrifuge: Vortex each tube vigorously for 30 seconds. Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet the precipitated protein.
-
Transfer: Carefully transfer the clear supernatant to a 96-well plate or autosampler vial for injection.
Sources
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. Is this compound a true antioxidant? Identification of this compound oxidation products and their biological effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxidation of this compound in rheumatoid arthritis: is allantoin a marker of oxidative stress? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. cris.haifa.ac.il [cris.haifa.ac.il]
- 6. Allantoin - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. This compound: THE OXIDANT–ANTIOXIDANT PARADOX - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Detection of allantoin in clinical samples using hydrophilic liquid chromatography with stable isotope dilution negative ion tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Elevated Serum Allantoin and Allantoin/uric Acid Ratio as Indicators of Oxidative Stress in Severe Gout and Cardiovascular Comorbidities - ACR Meeting Abstracts [acrabstracts.org]
- 11. Serum but not cerebrospinal fluid levels of allantoin are increased in de novo Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Determination of allantoin in biological, cosmetic, and pharmaceutical samples. | Semantic Scholar [semanticscholar.org]
- 13. Determination of allantoin in biological, cosmetic, and pharmaceutical samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ijcmas.com [ijcmas.com]
- 15. Allantoin as a marker of oxidative stress in human erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Stability assay of allantoin in lotions and creams by high-pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Allantoin in Human Urine Quantified by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Item - Allantoin in human plasma, serum, and nasal-lining fluids as a biomarker of oxidative stress: Avoiding artifacts and establishing real in vivo concentrations - University of Wollongong - Figshare [ro.uow.edu.au]
Application Notes and Protocols for Experimental Models of Hyperuricemia in Rodents
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Rodent Models in Hyperuricemia Research
Hyperuricemia, a metabolic disorder characterized by elevated serum uric acid (sUA) levels, is a significant global health concern.[1][2] It is a direct precursor to gout, an intensely painful inflammatory arthritis caused by the deposition of monosodium urate (MSU) crystals in joints.[3][4] Furthermore, mounting evidence links hyperuricemia to a spectrum of chronic conditions, including hypertension, chronic kidney disease, type 2 diabetes, and cardiovascular disease.[2][3][5] Understanding the pathophysiology of hyperuricemia and developing effective therapeutic interventions are therefore paramount.
A primary challenge in hyperuricemia research is the metabolic difference between humans and most other mammals, including rodents.[6][7] Humans and higher primates lack a functional uricase (urate oxidase) enzyme, which in other mammals metabolizes this compound into the more soluble allantoin.[6][7] Consequently, rodents do not naturally develop hyperuricemia. To overcome this, various experimental models have been developed to induce hyperuricemia in rodents, providing invaluable tools for investigating disease mechanisms and for the preclinical evaluation of novel urate-lowering therapies.[1][5][8] This guide provides detailed application notes and protocols for the most common and well-validated rodent models of hyperuricemia.
Selecting the Appropriate Animal Model
The choice of rodent species and strain is a critical first step. Rats are often preferred for studies requiring larger tissue samples, complex surgical procedures, or behavioral analyses.[1] Mice, on the other hand, are ideal for genetic manipulation, high-throughput screening, and research leveraging specific inbred strains.[1] Kunming (KM) mice are noted for their sensitivity to drug-induced hyperuricemia.[1] To ensure experimental stability and reproducibility, adult male rodents are typically recommended, as female hormone fluctuations can impact this compound levels.[1]
Chemically-Induced Models of Hyperuricemia
Chemically-induced models are widely utilized due to their relative simplicity, cost-effectiveness, and reproducibility.[6] These models typically involve the administration of substances that either inhibit uricase activity, increase purine load, or a combination of both.
Potassium Oxonate-Induced Hyperuricemia
Principle: Potassium oxonate (PO) is a potent and selective inhibitor of the uricase enzyme.[9][10][11] By blocking the conversion of this compound to allantoin, PO administration leads to an accumulation of this compound in the bloodstream, effectively mimicking the hyperuricemic state in humans.[9][10]
Advantages:
-
Relatively simple and rapid induction of hyperuricemia.
-
Well-characterized and widely used, allowing for comparison across studies.
-
Can be combined with other agents to create more robust models.
Disadvantages:
-
May not fully replicate the chronic, diet-influenced nature of human hyperuricemia.
-
The dosage of potassium oxonate needs to be carefully controlled to avoid toxicity.[12]
Experimental Protocol: Potassium Oxonate-Induced Hyperuricemia in Mice
-
Animal Selection: Male Kunming (KM) or C57BL/6 mice (8-10 weeks old).
-
Acclimatization: House the mice in a temperature-controlled environment (22-25°C) with a 12-hour light/dark cycle for at least one week, providing ad libitum access to standard chow and water.[9]
-
Grouping: Randomly divide the mice into a control group and a hyperuricemia model group.
-
Induction:
-
Model Group: Administer potassium oxonate at a dose of 250 mg/kg body weight, once daily, for 7 consecutive days.[12][13] The administration can be via oral gavage or intraperitoneal (i.p.) injection.[12][13] Prepare a fresh suspension of potassium oxonate in 0.5% carboxymethyl cellulose (CMC) solution daily.[9]
-
Control Group: Administer an equivalent volume of the vehicle (0.5% CMC solution) following the same schedule.
-
-
Sample Collection and Analysis:
-
On day 8, collect blood samples via retro-orbital bleeding or cardiac puncture under anesthesia.
-
Separate the serum by centrifugation (e.g., 3000 rpm for 15 minutes at 4°C) and store at -80°C until analysis.[9]
-
Measure serum this compound (sUA), creatinine, and blood urea nitrogen (BUN) levels using commercially available assay kits.[9]
-
Model Validation:
| Parameter | Expected Outcome in Hyperuricemia Model Group |
| Serum this compound (sUA) | Significantly increased compared to the control group.[10] |
| Serum Creatinine | May be elevated, indicating potential kidney injury.[11] |
| Blood Urea Nitrogen (BUN) | May be elevated, indicating potential kidney injury.[11] |
Combined Induction with Potassium Oxonate and Purine Precursors
To create a more robust and stable model that reflects both increased production and decreased breakdown of this compound, potassium oxonate is often co-administered with a purine precursor like hypoxanthine or adenine.[1][14]
Principle: Hypoxanthine and adenine are intermediates in the purine metabolism pathway that are converted to this compound by the enzyme xanthine oxidase (XOD).[15] Administering these precursors increases the substrate available for this compound synthesis, while potassium oxonate simultaneously inhibits its degradation.[1]
Experimental Workflow: Combined Induction Model
Caption: Workflow for inducing hyperuricemia with potassium oxonate and hypoxanthine.
Protocol: Potassium Oxonate and Hypoxanthine-Induced Hyperuricemia in Mice
-
Animal Selection and Acclimatization: As described for the potassium oxonate model.
-
Grouping:
-
Normal Control Group
-
Hyperuricemia Model Group
-
Positive Control Group (e.g., Allopurinol or Febuxostat)
-
-
Induction (7-day protocol):
-
Model and Positive Control Groups: Administer potassium oxonate (300 mg/kg, i.p.) and hypoxanthine (300 mg/kg, p.o.) once daily for 7 consecutive days.[15] Administer the test compound (e.g., allopurinol at 5 mg/kg, p.o.) one hour after the induction agents.[15]
-
Normal Control Group: Administer the vehicle.
-
-
Sample Collection and Analysis:
-
On day 8, collect blood and kidney tissues.
-
Analyze serum for sUA, creatinine, and BUN.
-
Perform histological analysis (H&E staining) on kidney sections to assess for tubular injury, inflammation, and crystal deposition.[2]
-
Model Validation:
| Parameter | Expected Outcome in Hyperuricemia Model Group |
| Serum this compound (sUA) | Significantly increased (often 1.5-2 times higher than control).[12][16] |
| Serum Creatinine | Significantly elevated.[16] |
| 24h Albuminuria | Increased, indicating kidney damage.[16] |
| Kidney Histology | Evidence of glomerular atrophy, tubular epithelial cell swelling, and interstitial fibrosis.[1][2] |
Diet-Induced Hyperuricemia Models
These models aim to more closely mimic human hyperuricemia that is often exacerbated by dietary factors.[17]
High-Fructose Diet-Induced Hyperuricemia
Principle: Fructose metabolism in the liver consumes ATP, leading to an accumulation of AMP, which is then catabolized through the purine degradation pathway to this compound.[14][18] Chronic high-fructose intake can lead to a sustained increase in sUA levels.[1][14]
Advantages:
-
Mimics a common dietary contributor to hyperuricemia in humans.
-
Useful for studying the interplay between metabolic syndrome and hyperuricemia.[12]
Disadvantages:
-
Induction of hyperuricemia is typically slower and may be less pronounced than in chemically-induced models.[14]
Protocol: High-Fructose Diet-Induced Hyperuricemia in Rats
-
Animal Selection: Male Sprague-Dawley or Wistar rats.
-
Acclimatization: As previously described.
-
Induction:
-
Sample Collection and Analysis:
-
Collect blood samples at regular intervals (e.g., every 2 weeks) to monitor the progression of hyperuricemia.
-
At the end of the study, collect blood and tissues for final analysis of sUA, renal function markers, and histology.
-
High-Purine Diet (Yeast Extract) Induced Hyperuricemia
Principle: Yeast extract is rich in purines, which serve as precursors for this compound synthesis.[9] A high-yeast diet increases the substrate for xanthine oxidase, leading to elevated this compound production. This model is often combined with potassium oxonate to enhance its effect.[1][12]
Protocol: Yeast Extract and Potassium Oxonate-Induced Hyperuricemia in Rats
-
Animal Selection: Male Wistar rats.
-
Acclimatization: As previously described.
-
Induction (6-week protocol):
-
Model Group: Administer yeast extract powder (21 g/kg/day, p.o.) and potassium oxonate (200 mg/kg/day, i.p.) for 6 weeks.[12]
-
Control Group: Administer vehicle.
-
-
Sample Collection and Analysis:
-
Monitor sUA levels periodically.
-
At the end of the study, perform a comprehensive analysis including sUA, renal function tests, and kidney histology.
-
Genetically Modified Models
Genetically modified models offer a more refined approach to studying specific aspects of this compound metabolism and transport.[5]
Uricase Knockout (Uox-KO) Mice: These mice lack the uricase gene, making them metabolically more similar to humans in terms of purine degradation.[19] They spontaneously develop severe hyperuricemia, hyperuricosuria, and subsequent kidney damage.[19] While providing a "human-like" model, their severe phenotype can be a limitation for some studies.[5][19]
Key Signaling Pathways in Hyperuricemia and Gout
Elevated this compound levels can trigger several pathological signaling pathways, particularly those related to inflammation.
The NLRP3 Inflammasome Pathway: Monosodium urate (MSU) crystals, which form in the presence of high this compound concentrations, are a potent activator of the NLRP3 inflammasome in immune cells like macrophages.[3][20] This activation leads to the cleavage of pro-interleukin-1β (pro-IL-1β) into its active, pro-inflammatory form, IL-1β, a key cytokine in the acute inflammatory response of gout.[3][4]
Caption: The NLRP3 inflammasome pathway in gouty inflammation.
Comprehensive Model Validation and Endpoint Analysis
Robust validation is crucial for ensuring the reliability of any animal model. A multi-tiered approach is recommended.[1][8]
Tier 1: Biochemical Confirmation
-
Serum this compound (sUA): The primary endpoint. A significant increase is required to confirm hyperuricemia.
-
Urinary this compound and Allantoin: In uricase-expressing rodents, measuring urinary allantoin can provide insights into uricase inhibition.[1]
-
Renal Function Markers: Serum creatinine and BUN are key indicators of kidney function and potential nephropathy.[1]
Tier 2: Mechanistic Validation
-
Xanthine Oxidase (XOD) Activity: Measurement of hepatic XOD activity can confirm the mechanism of action in models using purine precursors.[1]
-
Urate Transporter Expression: Quantifying the expression of key renal (e.g., URAT1, GLUT9) and intestinal (e.g., ABCG2) urate transporters via qPCR or immunohistochemistry can elucidate the impact on urate excretion pathways.[1][8]
Tier 3: Pathological Evaluation
-
Histopathology: H&E and Masson's trichrome staining of kidney sections are essential for assessing structural damage, such as tubular atrophy, interstitial fibrosis, and inflammatory cell infiltration.[1][21]
-
Inflammatory Markers: Measurement of pro-inflammatory cytokines (e.g., IL-1β, TNF-α) in serum or tissue can quantify the inflammatory response, particularly in models of gout.[1][22]
-
Oxidative Stress Markers: Analysis of markers like malondialdehyde (MDA) and superoxide dismutase (SOD) can reveal the extent of this compound-induced cellular damage.[1][23]
Conclusion
Rodent models are indispensable tools in the study of hyperuricemia and the development of new treatments. The choice of model should be carefully considered based on the specific research question, balancing the advantages and limitations of each approach. By employing the detailed protocols and comprehensive validation strategies outlined in these application notes, researchers can generate reliable and translatable data, ultimately advancing our understanding and management of hyperuricemia and its associated pathologies.
References
- Li, M., et al. (2025). Progress in animal models for studying hyperuricemia. Frontiers in Pharmacology, 16, 1636205.
- Zhu, Y., et al. (2017). An update on the animal models in hyperuricaemia research.
- Creative Biolabs. (n.d.). Hyperuricemia Modeling & Pharmacodynamics Services. Creative Biolabs.
- Creative Bioarray. (n.d.). Animal Model of Hyperuricemia. Creative Bioarray.
- Lu, J., Dalbeth, N., Yin, H., & Li, C. (2019). Mouse models for human hyperuricaemia: a critical review.
- Ma, L., et al. (2024). Signaling pathways in this compound homeostasis and gout: From pathogenesis to therapeutic interventions. Journal of Advanced Research, 55, 15-32.
- Wang, D., et al. (2023). Advances in Research on Pathological and Molecular Mechanism of Hyperuricemic Nephropathy Based on Animal Models. International Journal of Molecular Sciences, 24(12), 10339.
- Li, Y., et al. (2022). Purinergic Signaling in the Regulation of Gout Flare and Resolution. Frontiers in Immunology, 13, 868379.
- Creative Biolabs. (n.d.). Diet induced Hyperuricemia Modeling & Pharmacodynamics Service. Creative Biolabs.
- Dalbeth, N., & Merriman, T. R. (2015). An update on the genetic architecture of hyperuricemia and gout.
- Wang, Y., et al. (2021). Anti-Hyperuricemic and Nephroprotective Effects of Dihydroberberine in Potassium Oxonate- and Hypoxanthine-Induced Hyperuricemic Mice. Frontiers in Pharmacology, 12, 700001.
- ResearchGate. (n.d.). Construction and verification of the hyperuricemia mouse model. ResearchGate.
- Wang, Y., et al. (2022). Hyperuricemia research progress in model construction and traditional Chinese medicine interventions. Frontiers in Pharmacology, 13, 968038.
- Li, Y., et al. (2020). A novel mouse model of hyperuricemia and gouty nephropathy. Chinese Medical Journal, 133(18), 2253–2255.
- Greentech Bioscience. (n.d.). Animal Models of Hyperuricemia and Gout. Greentech Bioscience.
- Creative Bioarray. (n.d.). Potassium Oxonate-Induced Hyperuricaemia Model. Creative Bioarray.
- Annals of the Rheumatic Diseases. (2020). OP0165 JAK3-STAT5 SIGNALING PATHWAY IS INVOLVED IN THE PATHOGENESIS OF GOUTY INFLAMMATION.
- Lin, Y.-C., et al. (2023). Reduction of the Plasma this compound Level in Potassium Oxoate-Induced Hyperuricemic Rats by Heat-Concentrated Prunus mume Fruit Extract Containing Three Chlorogenic Acid Isomers. Foods, 12(4), 741.
- Liu, Y., et al. (2023). New animal model of chronic gout reproduces pathological features of the disease in humans. RMD Open, 9(4), e003565.
- Kumar, S., & Kumar, V. (2016). Preclinical evaluation of herbal plant in potassium oxonate-induced hyperuricemia. Journal of Applied Pharmaceutical Science, 6(05), 173-177.
- ResearchGate. (n.d.). Histological analysis of gouty arthritis model mice. ResearchGate.
- Whalen, K., et al. (2021). Oral Treatment With an Engineered Uricase, ALLN-346, Reduces Hyperuricemia, and Uricosuria in Urate Oxidase-Deficient Mice. Frontiers in Medicine, 8, 762048.
- Li, L., et al. (2018). The Establishment and Characteristics of Rat Model of Atherosclerosis Induced by Hyperuricemia. Cardiology Research and Practice, 2018, 9816830.
- ResearchGate. (n.d.). Genetics of Hyperuricemia and Gout: Implications for the Present and Future. ResearchGate.
- Hong, F., et al. (2020). High-Protein Diet Induces Hyperuricemia in a New Animal Model for Studying Human Gout. International Journal of Molecular Sciences, 21(6), 2147.
- Zhang, Y., et al. (2024). Evaluating renal injury characteristics in different rat models of hyperuricemia and elucidating pathological molecular mechanisms via serum metabolomics. Frontiers in Pharmacology, 15, 1426425.
- Creative Biolabs. (n.d.). Hyperuricemia Modeling & Pharmacodynamics Services. Creative Biolabs.
- Birck, M. M., et al. (2017). Oral uricase eliminates blood this compound in the hyperuricemic pig model. PLoS ONE, 12(6), e0179195.
- Wang, Y., et al. (2024).
- Chinese Medical Journal. (2020). A novel mouse model of hyperuricemia and gouty nephropathy. Chinese Medical Journal, 133(18), 2253-2255.
- El-Sayed, E.-S. M., et al. (2018). beneficial role of high plant proteins in the treatment against hyperuricemia in experimental rats. Benha Veterinary Medical Journal, 35(2), 336-351.
- ResearchGate. (n.d.). Characterization of hyperuricemia model mice. ResearchGate.
Sources
- 1. Progress in animal models for studying hyperuricemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. Signaling pathways in this compound homeostasis and gout: From pathogenesis to therapeutic interventions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Purinergic Signaling in the Regulation of Gout Flare and Resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mouse models for human hyperuricaemia: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. clinexprheumatol.org [clinexprheumatol.org]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Hyperuricemia research progress in model construction and traditional Chinese medicine interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Anti-Hyperuricemic and Nephroprotective Effects of Dihydroberberine in Potassium Oxonate- and Hypoxanthine-Induced Hyperuricemic Mice [frontiersin.org]
- 16. Establishment and optimization of a novel mouse model of hyperuricemic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Diet induced Hyperuricemia Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]
- 18. An update on the genetic architecture of hyperuricemia and gout - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | Oral Treatment With an Engineered Uricase, ALLN-346, Reduces Hyperuricemia, and Uricosuria in Urate Oxidase-Deficient Mice [frontiersin.org]
- 20. Advances in Research on Pathological and Molecular Mechanism of Hyperuricemic Nephropathy Based on Animal Models [slarc.org.cn]
- 21. researchgate.net [researchgate.net]
- 22. A novel mouse model of hyperuricemia and gouty nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 23. cabidigitallibrary.org [cabidigitallibrary.org]
Application Notes & Protocols for the Clinical Determination of 24-Hour Urinary Uric Acid Excretion
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the clinical methods for measuring 24-hour urinary uric acid excretion. This document outlines the clinical significance, pre-analytical considerations, detailed analytical protocols, and data interpretation to ensure accurate and reliable results in a research or clinical setting.
Introduction: The Clinical and Research Significance of 24-Hour Urinary this compound
This compound is the final metabolic byproduct of purine nucleotide breakdown in humans.[1] While essential for its antioxidant properties, elevated levels of this compound (hyperuricemia) can lead to pathological conditions. The measurement of 24-hour urinary this compound excretion is a critical diagnostic tool for several reasons:
-
Differential Diagnosis of Hyperuricemia: It helps distinguish between the overproduction of this compound and its under-excretion by the kidneys, which are the two primary causes of hyperuricemia.[2]
-
Management of Gout: For patients with gout, a common and painful form of inflammatory arthritis, this test informs the selection of appropriate urate-lowering therapy.[3][4] For instance, patients who are "overproducers" may benefit from xanthine oxidase inhibitors, while "underexcretors" might be prescribed uricosuric agents.
-
Kidney Stone (Nephrolithiasis) Evaluation: Elevated urinary this compound (hyperuricosuria) is a significant risk factor for the formation of both this compound and calcium oxalate kidney stones.[5][6][7] Monitoring its excretion is crucial for the management and prevention of recurrent stone formation.[2]
-
Monitoring Disease and Treatment Efficacy: The test is also valuable in monitoring conditions associated with high cell turnover, such as certain leukemias and during chemotherapy, which can lead to tumor lysis syndrome and a rapid increase in this compound production.[2][8]
This guide will delve into the established methodologies for the precise and accurate quantification of 24-hour urinary this compound, ensuring the integrity and validity of the data generated.
Pre-Analytical Phase: The Foundation of Accurate Measurement
Patient Preparation and Instructions
Clear and concise patient instructions are paramount for a valid 24-hour urine collection.
-
Dietary and Fluid Intake: Patients should be advised to maintain their usual diet and fluid intake unless otherwise directed by a physician.[9][10] However, it is recommended to avoid alcohol and foods extremely high in purines (e.g., liver, anchovies, sardines) for 24 hours prior to and during the collection period, as these can significantly impact this compound levels.[11][12][13]
-
Medication Review: A thorough review of the patient's medications is essential. Several drugs can influence this compound excretion and should be noted. If clinically permissible, certain medications may need to be temporarily discontinued.[12] Common interfering medications include:
-
Diuretics (can decrease excretion)
-
Salicylates (aspirin) in low doses (can decrease excretion)
-
Uricosuric agents (e.g., probenecid) (increase excretion)
-
Allopurinol (decreases production and therefore excretion)[13]
-
-
Scheduling: The patient should choose a convenient 24-hour period to perform the collection.[9] It's important to avoid periods of strenuous exercise, which can transiently increase this compound levels.[13]
Protocol for 24-Hour Urine Collection
The following is a step-by-step protocol for patient instruction:
-
Start of Collection:
-
During Collection:
-
All subsequent urine passed during the day and night must be collected in the provided container.[9][15] A separate clean, dry container can be used to void into and then carefully pour the urine into the main collection jug.[14]
-
It is crucial to emphasize that every drop of urine must be collected. A missed collection, even once, will invalidate the test, and the process must be restarted.[14]
-
The collection container must be kept refrigerated or in a cooler with ice throughout the 24-hour period.[9][15]
-
-
End of Collection:
-
Exactly 24 hours after the start time, the patient should attempt to empty their bladder one last time and add this final urine to the collection container.[9][15] This marks the end of the collection period.
-
The container should be tightly sealed and promptly returned to the laboratory as instructed.[10]
-
Specimen Handling and Preservation
Proper handling and preservation of the collected urine are vital to maintain the integrity of the this compound.
-
Preservation: this compound can precipitate in acidic urine. To prevent this, the pH of the urine should be adjusted to be alkaline (pH 8-9). This is typically achieved by adding sodium hydroxide to the collection container.[9][16][17] The laboratory providing the collection kit will usually have added the appropriate preservative.
-
Storage and Transport: The 24-hour urine collection should be kept refrigerated (2-8°C) during and after collection until it is transported to the laboratory.[5][8] this compound is generally stable in urine for about 3 days at room temperature (if pH is alkaline and there is no bacterial growth) and for longer periods when refrigerated.[9]
-
Aliquoting: Upon receipt in the laboratory, the total volume of the 24-hour collection must be accurately measured and recorded. The specimen should then be well-mixed, and an aliquot taken for analysis.[18][19]
Analytical Methodologies
Two primary methods are widely used for the quantification of this compound in urine: enzymatic colorimetric assays and High-Performance Liquid Chromatography (HPLC).
Enzymatic Colorimetric Method (Uricase)
This is the most common method used in clinical laboratories due to its simplicity, speed, and suitability for automation.[16][20]
Principle: The assay is based on the specific action of the enzyme uricase, which catalyzes the oxidation of this compound to allantoin, hydrogen peroxide (H₂O₂), and carbon dioxide.[16][21] The resulting H₂O₂ is then measured in a secondary reaction, typically involving a peroxidase and a chromogen, which produces a colored compound. The intensity of the color is directly proportional to the this compound concentration in the sample.[1][16]
Protocol:
-
Sample Preparation: Centrifuge the urine aliquot to remove any sediment. Dilute the urine sample with distilled or deionized water (a 1:20 dilution is common) to bring the this compound concentration within the linear range of the assay.[16]
-
Reagent Preparation: Prepare the working reagent according to the manufacturer's instructions. This typically involves mixing a buffer, chromogen solution, and enzymes (uricase and peroxidase).
-
Assay Procedure:
-
Pipette the diluted urine sample, calibrators, and quality control materials into appropriately labeled test tubes or wells of a microplate.
-
Add the working reagent to all tubes/wells.
-
Incubate the reaction mixture for a specified time (e.g., 5-10 minutes) at a controlled temperature (e.g., 37°C or room temperature).[16]
-
Measure the absorbance of the resulting color at a specific wavelength (e.g., 520 nm) using a spectrophotometer.[16]
-
-
Calculation: The concentration of this compound in the sample is calculated by comparing its absorbance to that of a known standard. The final 24-hour excretion is then calculated using the following formula:
Urinary this compound (mg/24h) = [this compound Concentration (mg/dL) in aliquot] x [Total Urine Volume (dL/24h)] x [Dilution Factor]
Self-Validation and Quality Control:
-
Run at least two levels of quality control material (normal and abnormal) with each batch of samples.
-
The results of the quality control samples must fall within the established acceptable ranges before patient results are reported.
High-Performance Liquid Chromatography (HPLC)
HPLC is considered a highly specific and accurate method for this compound determination and is often used as a reference method.[23][24]
Principle: This method separates this compound from other components in the urine sample based on its physicochemical properties as it passes through a chromatographic column. The separated this compound is then detected and quantified, typically by UV absorbance.[23][25]
Protocol:
-
Sample Preparation: Urine samples are typically centrifuged, and the supernatant is diluted with the mobile phase.[25][26] An internal standard may be added to improve accuracy.[25]
-
Chromatographic System:
-
Analysis:
-
Inject the prepared sample, calibrators, and controls into the HPLC system.
-
The this compound will elute at a specific retention time.
-
The peak area of the this compound is proportional to its concentration.
-
-
Quantification: A calibration curve is generated by plotting the peak areas of the standards against their known concentrations. The concentration of this compound in the sample is determined from this curve. The 24-hour excretion is calculated as described for the enzymatic method.
Self-Validation and Quality Control:
-
The system suitability must be checked before each run (e.g., retention time stability, peak shape).
-
Quality control samples must be run with each batch to ensure the accuracy and precision of the results.
-
The linearity of the method should be periodically verified.
Data Interpretation and Reporting
Reference Ranges
Reference ranges for 24-hour urinary this compound excretion can vary slightly between laboratories and are dependent on diet.[12][13] Typical ranges are presented below:
| Population | Reference Range (mg/24 hours) |
| Adult Male | 200 - 1000 |
| Adult Female | 250 - 750 |
| On a purine-free diet | < 400 |
| On a high purine diet | < 1000 |
Clinical Interpretation
-
Elevated Levels (Hyperuricosuria): May indicate:
-
Decreased Levels: May suggest:
Reporting
The final report should include:
-
Patient demographics.
-
The total 24-hour urine volume.
-
The urinary this compound concentration.
-
The calculated 24-hour this compound excretion in mg/24 hours.
-
The laboratory's reference range.
-
Any relevant notes on potential interferences.
Workflow Visualization
The following diagram illustrates the complete workflow for the determination of 24-hour urinary this compound.
Caption: Workflow for 24-Hour Urinary this compound Analysis.
Conclusion
The measurement of 24-hour urinary this compound is a valuable tool in the diagnosis and management of a variety of clinical conditions. Adherence to standardized protocols, from patient preparation to analytical execution and quality control, is essential for generating accurate and clinically meaningful data. By understanding the principles and potential pitfalls of each step, researchers and clinicians can ensure the reliability of their findings, ultimately leading to improved patient care and advancing our understanding of purine metabolism disorders.
References
- Emedicine. (2025, November 11). This compound: Reference Range, Interpretation, Collection and Panels.
- MedlinePlus. (2022, December 15). This compound Test.
- NIH National Library of Medicine. (n.d.). Development and Validation of a Simple High Performance Liquid Chromatography/UV Method for Simultaneous Determination of Urinary this compound, Hypoxanthine, and Creatinine in Human Urine.
- Oxford Academic. (n.d.). Automated Enzymatic Micromethod for Determination of this compound in Serum and Urine with a Centrifugal Analyzer.
- NIH National Library of Medicine. (n.d.). 2020 American College of Rheumatology Guideline for the Management of Gout.
- Marcel Dekker, Inc. (1983). Urinary this compound Determination by Reversed-Phase High Pressure Liquid Chromatography.
- SIELC Technologies. (n.d.). HPLC Method for Analysis of this compound in Urine and Human Serum Samples on BIST B+ Column.
- Mayo Clinic Laboratories. (n.d.). This compound, 24 Hour, Urine.
- Community Medical Center. (n.d.). This compound, 24 HR Urine.
- Mayo Clinic Laboratories. (n.d.). URCU - Overview: this compound, 24 Hour, Urine.
- Atlas Medical. (n.d.). This compound Enzymatic Colorimetric Method.
- Labcorp. (n.d.). 003418: this compound, 24-Hour Urine.
- Allina Health. (n.d.). This compound measurement, urine.
- American College of Rheumatology. (n.d.). Gout Clinical Practice Guidelines.
- PcMED Project. (n.d.). American College of Rheumatology Guideline for the Management of Gout.
- Biron. (n.d.). Urine this compound (single urination or 24-hour collection).
- ResearchGate. (1989, April). An Enzymic Assay for this compound in Serum and Urine Compared with HPLC.
- The Rheumatologist. (2012, October 1). ACR Releases Guidelines for Gout Management.
- Ulta Lab Tests. (n.d.). This compound 24 Hour Urine Test.
- Brant Community Healthcare System. (n.d.). This compound 24 Hour Urine.
- Wiley Online Library. (2020, June 8). 2020 American College of Rheumatology Guideline for the Management of Gout.
- Mayo Clinic Laboratories. (2021, March 29). This compound, 24 Hour, Urine.
- SMA Medical Laboratory. (n.d.). This compound, 24-Hour Urine.
- UCSF Health. (2023, August 20). This compound urine test.
- Lab Information Manual. (n.d.). This compound - (U).
- Luxor Scientific. (n.d.). This compound 24 hr Urine.
- Meadville Medical Center. (n.d.). This compound (24 Hr), Urine.
- PubMed. (1990). Determination of this compound in canine serum and urine by high performance liquid chromatography.
- BioAssay Systems. (n.d.). EnzyChrom™ this compound Assay Kit II.
- Labpedia.net. (2025, February 24). This compound Quantitative (24-Hours Urine), Uricosuria.
- J-Stage. (n.d.). An Improved, Highly Sensitive HPLC-based Method for Determining this compound Levels in Microliter Plasma Volumes.
- UI Health Care. (2019, April 23). This compound.
- NCBI. (n.d.). 24-Hour Urine Testing for Nephrolithiasis: Interpretation and Treatment Guidelines.
- Biolabo. (n.d.). This compound Uricase method.
- 3H Biomedical. (n.d.). This compound Assay (UA).
- NCBI Bookshelf. (2024, October 6). 24-Hour Urine Collection and Analysis.
- Biolabo. (2019, February 12). This compound Uricase method.
- PubMed. (n.d.). Intermittent elevation of serum urate and 24-hour urinary this compound excretion.
Sources
- 1. 3hbiomedical.com [3hbiomedical.com]
- 2. This compound 24 Hour Urine Test | Ulta Lab Tests [ultalabtests.com]
- 3. 2020 American College of Rheumatology Guideline for the Management of Gout - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pcmedproject.com [pcmedproject.com]
- 5. mayocliniclabs.com [mayocliniclabs.com]
- 6. 24-Hour Urine Testing for Nephrolithiasis: Interpretation and Treatment Guidelines - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. 24-Hour Urine Collection and Analysis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. pediatric.testcatalog.org [pediatric.testcatalog.org]
- 9. jdos.nicholsinstitute.com [jdos.nicholsinstitute.com]
- 10. This compound measurement, urine | Allina Health [account.allinahealth.org]
- 11. Urine this compound (single urination or 24-hour collection) - Glossary - Better Understanding Health Issues | Biron [biron.com]
- 12. ucsfhealth.org [ucsfhealth.org]
- 13. labpedia.net [labpedia.net]
- 14. This compound 24 Hour Urine - BCHS [bchsys.org]
- 15. This compound Test: MedlinePlus Medical Test [medlineplus.gov]
- 16. atlas-medical.com [atlas-medical.com]
- 17. Lab Information Manual [apps.sbgh.mb.ca]
- 18. labcorp.com [labcorp.com]
- 19. This compound, 24-Hour Urine - SMA Medical Laboratory [smalaboratory.com]
- 20. academic.oup.com [academic.oup.com]
- 21. biolabo.fr [biolabo.fr]
- 22. biolabo.fr [biolabo.fr]
- 23. tandfonline.com [tandfonline.com]
- 24. researchgate.net [researchgate.net]
- 25. Development and Validation of a Simple High Performance Liquid Chromatography/UV Method for Simultaneous Determination of Urinary this compound, Hypoxanthine, and Creatinine in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Determination of this compound in canine serum and urine by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. HPLC Method for Analysis of this compound in Urine and Human Serum Samples on BIST B+ Column by SIELC Technologies | SIELC Technologies [sielc.com]
- 28. jstage.jst.go.jp [jstage.jst.go.jp]
- 29. emedicine.medscape.com [emedicine.medscape.com]
Application Note & Protocol: High-Performance Liquid Chromatography for Uric Acid Determination
A Senior Application Scientist's Guide for Robust and Validated Uric Acid Quantitation in Biological Matrices
Introduction: The Clinical and Research Significance of this compound Measurement
This compound is the final product of purine metabolism in humans.[1] Its concentration in biological fluids, such as serum and urine, serves as a crucial biomarker for various physiological and pathological states. Elevated levels of this compound (hyperuricemia) are strongly associated with gout, a painful inflammatory arthritis, and can also indicate an increased risk for cardiovascular diseases, hypertension, and renal dysfunction.[2] Conversely, abnormally low levels may be linked to other health issues. Therefore, the accurate and precise quantification of this compound is of paramount importance in clinical diagnostics, drug development for metabolic disorders, and academic research.
High-Performance Liquid Chromatography (HPLC) offers a sensitive, specific, and reproducible method for determining this compound concentrations.[3][4] This application note provides a comprehensive guide, including detailed protocols and the scientific rationale behind the methodological choices, for the robust analysis of this compound in serum and urine using a reversed-phase HPLC (RP-HPLC) system with UV detection.
Principle of the Method: Reversed-Phase Chromatography of a Polar Analyte
This method employs reversed-phase chromatography, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a more polar aqueous/organic mixture. Although this compound is a polar molecule, its retention on a C18 column can be effectively controlled by manipulating the mobile phase's pH. This compound has a pKa of approximately 5.4.[2] By maintaining the mobile phase pH below this value (e.g., around 4.0), this compound remains predominantly in its less polar, protonated form, which increases its interaction with the nonpolar stationary phase, leading to adequate retention and separation from other highly polar, unretained matrix components. Detection is achieved by leveraging this compound's strong absorbance in the UV spectrum, with a maximum absorption peak typically observed between 285 nm and 294 nm.[3][5][6]
Instrumentation and Materials
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Isocratic or Gradient Pump
-
Autosampler with temperature control
-
Column Thermostat
-
UV-Vis or Diode Array Detector (DAD)
-
-
Chromatography Data System (CDS) software
-
Analytical Balance
-
pH Meter
-
Centrifuge (capable of 4000 rpm)
-
Vortex Mixer
-
Ultrasonic Bath
-
Water Purification System (for HPLC-grade water)
Reagents and Consumables
-
This compound, certified reference standard
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Sodium Acetate, analytical grade
-
Acetic Acid, glacial, analytical grade
-
Perchloric Acid, analytical grade
-
HPLC-grade water
-
Syringe filters (0.45 µm PVDF or similar)
-
HPLC vials with caps and septa
Chromatographic Column
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3]
-
Rationale: C18 columns provide a versatile nonpolar stationary phase suitable for the retention of the protonated form of this compound. The specified dimensions offer a good balance between resolution, analysis time, and backpressure.
Experimental Protocols
Protocol 1: Preparation of Mobile Phase and Standards
1. Mobile Phase Preparation (0.1 M Acetate Buffer:Acetonitrile, 95:5 v/v, pH 4.0)
-
Rationale: An acetate buffer is chosen for its high buffering capacity around the target pH of 4.0, ensuring consistent protonation of this compound and stable retention times.[7] A small percentage of acetonitrile helps in eluting more retained compounds and maintaining a clean column.
-
Procedure:
-
Weigh and dissolve the appropriate amount of sodium acetate in 950 mL of HPLC-grade water to create a 0.1 M solution.
-
Adjust the pH to 4.0 using glacial acetic acid while monitoring with a calibrated pH meter.
-
Add 50 mL of HPLC-grade acetonitrile.
-
Degas the mobile phase for at least 15 minutes using an ultrasonic bath or helium sparging to prevent air bubbles in the pump system.
-
2. Standard Stock Solution Preparation (100 µg/mL this compound)
-
Procedure:
-
Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask.
-
Add a few drops of 0.5 M NaOH to aid dissolution, as this compound is more soluble in alkaline conditions.[2]
-
Once dissolved, dilute to the mark with HPLC-grade water. This solution should be stored at 2-8°C and can be stable for a limited time.
-
3. Working Standard Solutions and Calibration Curve
-
Procedure:
-
Perform serial dilutions of the 100 µg/mL stock solution with the mobile phase to prepare a series of working standards.
-
A recommended concentration range for the calibration curve is 0.05 µg/mL to 30 µg/mL.[3] This range covers typical physiological and pathological concentrations after sample dilution.
-
Inject each standard at least in duplicate to establish the calibration curve.
-
Protocol 2: Sample Preparation
1. Serum/Plasma Sample Preparation
-
Rationale: Biological fluids like serum and plasma contain high concentrations of proteins that can interfere with the analysis by precipitating on the column, causing high backpressure and poor separation.[8] Protein precipitation is a mandatory step. Perchloric acid is an effective deproteinizing agent for this purpose.[9][10]
-
Procedure:
-
Allow frozen serum samples to thaw at room temperature.
-
For every 200 µL of serum, add 20 µL of cold 4 M perchloric acid to achieve a final concentration of approximately 0.4 M.[10][11]
-
Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.
-
Centrifuge the samples at 4000 rpm for 15 minutes at 4°C.[3][11]
-
Carefully collect the clear supernatant.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
2. Urine Sample Preparation
-
Rationale: Urine samples typically have lower protein content but may contain particulate matter. The concentration of this compound can be high, so dilution is necessary to bring it within the calibration range.
-
Procedure:
-
Centrifuge the urine sample to pellet any sediment.
-
Dilute the urine supernatant with the mobile phase. A dilution factor of 1:20 or 1:50 is a common starting point.
-
Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.
-
Workflow Diagram
Caption: Workflow for this compound determination by HPLC.
Chromatographic Conditions and Data Analysis
HPLC Operating Parameters
The following table summarizes the recommended starting conditions. These parameters may be optimized to suit specific instrumentation and column chemistries.
| Parameter | Recommended Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides excellent resolution for separating this compound from endogenous interferences in biological samples.[3] |
| Mobile Phase | 95% 0.1M Sodium Acetate (pH 4.0) : 5% Acetonitrile (v/v) | The acidic pH ensures this compound is protonated for optimal retention on the C18 stationary phase.[3][7] |
| Flow Rate | 1.0 - 1.2 mL/min | A typical flow rate for a 4.6 mm ID column, offering a good balance between analysis time and efficiency.[3] |
| Injection Volume | 10 - 20 µL | Standard injection volume for analytical HPLC. |
| Column Temp | Ambient (~25°C) or 30°C | Controlled temperature ensures retention time stability. |
| Detection | UV at 285 nm | This compound exhibits a strong absorbance maximum around this wavelength, providing high sensitivity and specificity.[3] |
| Run Time | 10 minutes | Sufficient time for the elution of this compound and any potential late-eluting compounds, ensuring a clean baseline for the next injection.[3] |
Data Analysis and System Suitability
-
Identification: The this compound peak in a sample chromatogram is identified by comparing its retention time with that of a known standard.
-
Quantification: A calibration curve is constructed by plotting the peak area of the standards against their known concentrations. A linear regression analysis is performed, and the equation of the line (y = mx + c) is used to calculate the this compound concentration in the unknown samples. The correlation coefficient (R²) should be ≥ 0.999 for good linearity.[3]
-
System Suitability: Before running the sample sequence, system suitability tests must be performed by injecting a standard solution multiple times (e.g., n=5). Key parameters to check are:
-
Precision of Retention Time: Relative Standard Deviation (RSD) ≤ 1%
-
Precision of Peak Area: RSD ≤ 2%
-
Tailing Factor: Should be close to 1 (typically ≤ 2)
-
Theoretical Plates: A high number indicates good column efficiency.
-
Method Validation
To ensure the reliability of the results, the analytical method must be validated according to the International Council for Harmonisation (ICH) guidelines.[12][13][14] The following parameters are critical.
Validation Parameters and Typical Acceptance Criteria
| Parameter | Description | Typical Acceptance Criteria |
| Specificity | The ability to assess the analyte unequivocally in the presence of other components (e.g., matrix effects, impurities). | The this compound peak should be well-resolved from other peaks in the chromatogram of a blank and spiked matrix. Peak purity analysis can be performed with a DAD. |
| Linearity & Range | The ability to elicit test results that are directly proportional to the analyte concentration within a given range. | Correlation coefficient (R²) ≥ 0.995.[15] A visual inspection of the plot should confirm linearity. |
| Accuracy (Recovery) | The closeness of the test results to the true value. Assessed by spiking a blank matrix with known analyte concentrations. | Mean recovery should be within 98-102%.[2][15] |
| Precision | The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. | Repeatability (Intra-day): RSD ≤ 2%.Intermediate Precision (Inter-day): RSD ≤ 3%.[2] |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Typically calculated based on a signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Typically calculated based on a signal-to-noise ratio of 10:1. The LOQ must be verified for precision and accuracy.[15] |
| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. | Consistent results when parameters like mobile phase pH (±0.2), organic modifier content (±2%), or flow rate (±0.1 mL/min) are slightly varied. |
Example Validation Data Summary
The following table presents example data from a method validation study for this compound in human serum.
| Validation Parameter | Result |
| Linearity Range | 0.05 – 30 µg/mL |
| Correlation Coefficient (R²) | 0.9994[3] |
| Accuracy (Recovery) | 98.75 – 101.20%[3] |
| Intra-day Precision (%RSD) | < 2.0% |
| Inter-day Precision (%RSD) | < 3.0% |
| LOD | 0.01 µg/mL[3] |
| LOQ | 0.033 µg/mL[3] |
Conclusion and Field-Proven Insights
This application note details a robust, sensitive, and specific RP-HPLC method for the determination of this compound in serum and urine. The causality behind the experimental choices—such as the acidic mobile phase to control retention and the specific UV wavelength for sensitive detection—is grounded in the physicochemical properties of this compound. By adhering to the detailed protocols for sample preparation and implementing a rigorous method validation strategy as outlined by ICH guidelines, researchers, scientists, and drug development professionals can achieve trustworthy and reproducible results. This self-validating system ensures the integrity of the data generated, which is critical for clinical diagnostics and pharmaceutical research.
References
- SIELC Technologies. (n.d.). HPLC Method for Analysis of this compound in Urine and Human Serum Samples on BIST B+ Column.
- SIELC Technologies. (n.d.). Separation of this compound on Newcrom R1 HPLC column.
- Al-Qahtani, A. A., & Al-Delaimy, W. K. (2020). RP–HPLC Developed Method for this compound Estimation in Human Serum. Research Journal of Pharmacy and Technology, 13(9), 4135-4139.
- Jayarathna, K., et al. (2014). Development and Validation of a Simple High Performance Liquid Chromatography/UV Method for Simultaneous Determination of Urinary this compound, Hypoxanthine, and Creatinine in Human Urine. Journal of Analytical Methods in Chemistry, 2014, 785956.
- Yusof, N. A., et al. (2017). This compound detection using uv-vis spectrometer.
- SIELC Technologies. (n.d.). UV-Vis Spectrum of this compound.
- Yusof, N. A., et al. (2017). This compound Detection in UV Region. Journal of Telecommunication, Electronic and Computer Engineering, 9(2-8), 11-14.
- Yusof, N. A., et al. (2017). Absorption spectrums of four concentrations of this compound.
- SIELC Technologies. (n.d.). This compound.
- Yusof, N. A., et al. (2017). UV absorption wavelength of this compound with different concentrations.
- Cowgill, L. D., & Goldston, R. T. (1990). Determination of this compound in canine serum and urine by high performance liquid chromatography.
- Li, Y., et al. (2012). Determination of concentration of this compound in human plasma by reverse phase high performance liquid chromatography. Chinese Journal of Hospital Pharmacy, 32(15), 1184-1186.
- University of North Carolina at Chapel Hill. (n.d.). Sample Preparation for HPLC.
- ResearchGate. (n.d.). HPLC chromatogram of a standard mixture of this compound, creatinine (4.00 mg mL-1 for each compound) and hypoxanthine (5.00 mg mL-1) internal standard.
- El Rashed, M. (2015). Determination of serum this compound using high-performance liquid chromatography (HPLC)/isotope dilution mass spectrometry (ID-MS) as a candidate reference method.
- Markelj, J., et al. (2014). Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases. Food Technology and Biotechnology, 52(2), 239-246.
- Pecháň, I., et al. (2001). Determination of this compound in human serum using HPLC with UV detection.
- Bloomsburg University. (n.d.). Separation of Urinary Compounds by High Performance Liquid Chromatography.
- Nacalai Tesque, Inc. (n.d.). Sample Pretreatment for HPLC.
- Reddy, G. R., et al. (2020). Development and Validation of Reverse Phase HPLC Method for Simultaneous Estimation of Allopurinol and Lesinurad in its API and. International Journal of Pharmaceutical Sciences and Research, 11(10), 5130-5137.
- AMSbio. (2025). ICH Guidelines for Analytical Method Validation Explained.
- University of North Carolina at Chapel Hill. (n.d.). Sample Preparation for Purine HPLC Assay.
- Altabrisa Group. (2025). Key ICH Method Validation Parameters to Know.
- Sancilio, F. D., et al. (2016). Development and Validation of a Single HPLC Method for Analysis of Purines in Fish Oil Supplements. American Journal of Analytical Chemistry, 7, 848-857.
- International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2).
Sources
- 1. This compound | SIELC Technologies [sielc.com]
- 2. Development and Validation of a Simple High Performance Liquid Chromatography/UV Method for Simultaneous Determination of Urinary this compound, Hypoxanthine, and Creatinine in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rjptonline.org [rjptonline.org]
- 4. Determination of this compound in canine serum and urine by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. umpir.ump.edu.my [umpir.ump.edu.my]
- 7. researchgate.net [researchgate.net]
- 8. nacalai.com [nacalai.com]
- 9. researchgate.net [researchgate.net]
- 10. cores.emory.edu [cores.emory.edu]
- 11. cores.emory.edu [cores.emory.edu]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 14. database.ich.org [database.ich.org]
- 15. altabrisagroup.com [altabrisagroup.com]
Application Notes & Protocols: Uric Acid Assays in Biomedical Research
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
Introduction: Uric Acid as a Pivotal Biomarker
This compound, a heterocyclic compound with the formula C₅H₄N₄O₃, is the final product of purine metabolism in humans.[1][2] It is generated primarily in the liver and intestines through the enzymatic breakdown of purine nucleotides derived from dietary sources or endogenous cell turnover.[2][3] In most mammals, the enzyme uricase further metabolizes this compound into the more soluble compound allantoin. However, due to evolutionary mutations, humans lack a functional uricase enzyme, leading to inherently higher circulating levels of this compound.[4][5]
This metabolic peculiarity makes serum this compound (SUA) a finely balanced biomarker, with approximately two-thirds excreted by the kidneys and the remainder via the gastrointestinal tract.[4][5] While it possesses beneficial antioxidant properties, accounting for over half of the antioxidant capacity of blood plasma, its dysregulation is implicated in a cascade of pathologies.[2][4] Elevated levels, or hyperuricemia, are a well-established cause of gout and are increasingly recognized as an independent risk factor and pathogenic player in metabolic syndrome, cardiovascular diseases (CVD), and chronic kidney disease.[4][6][7][8] Consequently, the accurate quantification of this compound in various biological samples is a cornerstone of modern biomedical research and clinical diagnostics.
Principle of this compound Detection: The Enzymatic Colorimetric Method
Commercially available this compound assay kits provide a simple, sensitive, and high-throughput method for quantification. The most common methodology is based on a coupled enzymatic reaction that can be measured colorimetrically or fluorometrically.[6][9]
The core reaction involves two key steps:
-
Uricase-mediated Oxidation: The enzyme uricase specifically catalyzes the oxidation of this compound to allantoin. This reaction produces hydrogen peroxide (H₂O₂) as a stoichiometric byproduct.[6][9]
-
Peroxidase-mediated Detection: In the presence of horseradish peroxidase (HRP), the newly generated H₂O₂ reacts with a specific chromogenic probe. This reaction yields a colored product whose intensity is directly proportional to the amount of this compound in the original sample.[6] The absorbance of this product is typically measured using a microplate reader at a specific wavelength (e.g., 520 nm, 570 nm, or 590 nm, depending on the kit's probe).[6][10][11]
This enzymatic approach offers high specificity, as uricase acts almost exclusively on this compound, minimizing interference from other substances in complex biological samples.[12]
Biochemical Pathway of this compound Formation
The synthesis of this compound is the terminal step in the degradation of purines. Understanding this pathway is critical for interpreting data and for research into therapeutic interventions, such as xanthine oxidase inhibitors used in gout treatment.[4]
Caption: The enzymatic conversion of purines to this compound via xanthine oxidase.
Experimental Workflow & Protocols
Accurate quantification begins with meticulous sample handling and adherence to a validated protocol. The following sections provide a comprehensive guide.
General Experimental Workflow
The process from sample acquisition to data analysis follows a standardized sequence, ensuring reproducibility and reliability.
Caption: Overview of the typical this compound colorimetric assay workflow.
Materials Required (Not typically included in kit)
-
Microplate reader capable of measuring absorbance at the kit-specified wavelength (e.g., 570 nm).[6]
-
Calibrated single and multi-channel pipettes.[6]
-
Sterile pipette tips.
-
Microcentrifuge tubes for sample and standard dilutions.
-
96-well clear, flat-bottom microplates.[11]
-
Incubator set to 37°C.[6]
-
Deionized or HPLC-grade water.[9]
-
(Optional) Vortex mixer.
Sample Preparation: A Critical Step
The integrity of your results is highly dependent on proper sample collection and preparation. Different biological matrices require specific handling procedures.
Serum:
-
Collect whole blood in a tube without anticoagulant.[9]
-
Allow the blood to clot for 30 minutes at room temperature (20-25°C).[9]
-
Centrifuge at 2,000 x g for 15 minutes at 4°C.[9]
-
Carefully aspirate the upper serum layer and transfer it to a clean tube. Avoid disturbing the buffy coat.[9]
-
Serum can be assayed directly or diluted with the provided assay buffer. A dilution of 1:2 to 1:25 is often necessary to fall within the standard curve range.[9]
-
For storage, use immediately or aliquot and freeze at -80°C for up to one month.[9]
Plasma:
-
Collect whole blood in a tube containing an anticoagulant such as heparin or EDTA.[12] Note: Check kit specifications, as some chelators like EDTA can interfere with certain assay chemistries.[11]
-
Centrifuge at 700-1,000 x g for 10 minutes at 4°C.[9]
-
Carefully aspirate the upper plasma layer and transfer it to a clean tube.[9]
-
Proceed with dilution and storage as described for serum.
Urine:
-
Urine samples can often be assayed with minimal pretreatment.[10]
-
Centrifuge the sample to pellet any insoluble material.
-
Urine typically requires a higher dilution factor than serum, often in the range of 1:5 to 1:50 with assay buffer.[9]
-
For 24-hour collections, ensure proper collection protocols are followed, which may include additives like NaOH to preserve the sample.[13]
Cell Lysates & Tissue Homogenates:
-
Homogenize cells or tissue in the provided assay buffer or a compatible buffer on ice.
-
Centrifuge the homogenate at high speed (e.g., >10,000 x g) for 10-15 minutes at 4°C to pellet cellular debris.
-
Use the resulting supernatant for the assay.
-
Expert Tip: Samples with high protein content may require deproteinization to prevent enzymatic interference. This can be achieved using a 10 kDa spin filter or perchloric acid/KOH precipitation. Always validate that the deproteinization method does not interfere with the assay.
Detailed Assay Protocol (Example Colorimetric Assay)
This protocol is a representative example. Always refer to the specific manual provided with your assay kit.
-
Reagent Preparation: Equilibrate all kit components to room temperature before use.[14] Prepare the this compound Standard, Assay Buffer, and Reaction Mix (containing Enzyme Mix, Probe, etc.) precisely as described in the kit manual. The Reaction Mix is often light-sensitive and should be prepared immediately before use.[10]
-
Standard Curve Preparation:
-
Prepare a series of dilutions from the this compound Standard stock solution using the Assay Buffer.
-
A typical colorimetric standard curve might range from 0 to 40 nmol/well.[10]
-
Example: Create standards of 0, 8, 16, 24, 32, and 40 nmol/well by adding 0, 4, 8, 12, 16, and 20 µL of a 2 nmol/µL standard stock, respectively, and adjusting the final volume of each to 50 µL with Assay Buffer.[10]
-
The "0" standard will serve as the background control.
-
-
Plate Loading:
-
Reaction Initiation and Incubation:
-
Add 50-200 µL (as per kit instructions) of the prepared Reaction Mix to each well containing standards and samples.[6][14]
-
Mix gently, either by carefully shaking the plate for a few seconds or by gentle pipetting.[6] Avoid introducing bubbles.
-
Incubate the plate for 10-30 minutes at 37°C or room temperature, protected from light.[6][10] The incubation time is a critical parameter for color development.
-
-
Measurement:
-
Measure the absorbance (Optical Density, OD) of each well at the specified wavelength (e.g., 570 nm) using a microplate reader.[10]
-
Data Analysis and Interpretation
-
Background Subtraction: Average the OD values of the duplicate "0" standard (blank) wells. Subtract this average blank OD from the OD of all other standard and sample wells.[10]
-
Standard Curve Plotting: Plot the background-subtracted OD values for each standard against its known concentration (e.g., in nmol/well). Generate a linear regression line. The R² value should ideally be ≥ 0.99 for a valid curve.
-
Sample Concentration Calculation: Use the equation of the line (y = mx + c) to calculate the amount of this compound (B) in each sample well.
-
This compound (nmol) = (Corrected OD - y-intercept) / slope
-
-
Final Concentration: Adjust for the volume of the sample added to the well and any dilution factors used during preparation.
-
Concentration = (B / Sample Volume) * Dilution Factor
-
The result can be expressed in various units, such as nmol/µL, µM, or mg/dL. (Conversion: 1 mg/dL = 59.5 µM).[11]
-
Applications in Biomedical Research
The quantification of this compound is pivotal in understanding the pathophysiology of numerous diseases.
| Research Area | Application and Significance |
| Gout & Rheumatology | Hyperuricemia is the primary risk factor for gout, a painful inflammatory arthritis caused by the deposition of monosodium urate crystals in joints.[4][11] Assay kits are used to diagnose hyperuricemia, monitor the efficacy of urate-lowering therapies (e.g., xanthine oxidase inhibitors), and research the mechanisms of crystal-induced inflammation.[4] |
| Metabolic Syndrome & Diabetes | Elevated SUA is strongly associated with metabolic syndrome (MetS) and its components, including obesity, hypertension, and insulin resistance.[15][16][17] Research suggests this compound may be a causative factor, not just a marker.[7] These assays are used in large cohort studies to establish risk prediction models and to investigate how this compound contributes to insulin resistance and type 2 diabetes.[2][15] |
| Cardiovascular Disease (CVD) | Numerous epidemiological studies link high SUA levels with an increased risk for hypertension, coronary artery disease, stroke, and heart failure.[8][18][19][20] this compound is thought to promote CVD through mechanisms like inducing oxidative stress, endothelial dysfunction, and inflammation.[5][18] Kits are essential tools for screening at-risk populations and for preclinical studies testing novel cardioprotective drugs that may also lower this compound.[8] |
| Renal Disease | The kidneys are the primary regulators of this compound excretion.[2][4] Elevated this compound can contribute to the progression of chronic kidney disease (CKD) and the formation of this compound kidney stones.[2][4][21] Assays are used to monitor kidney function and to study the pathophysiology of urate-induced renal injury. |
| Oxidative Stress & Aging | This compound has a dual role as both a pro-oxidant (intracellularly) and a major antioxidant (in plasma).[4][18] This paradox makes it a key molecule of interest in aging research and in diseases driven by oxidative stress. Assay kits help researchers quantify this balance in different models of disease and aging. |
Expected this compound Levels in Human Samples
Reference ranges can vary slightly by laboratory and population. The following table provides generally accepted values.[21][22][23]
| Sample Type | Sex | Normal Range (mg/dL) | Pathological Implications of High Levels (Hyperuricemia) |
| Serum/Plasma | Male | 3.5 – 7.2 | Increased risk for Gout, CVD, Metabolic Syndrome, Kidney Stones.[22][24] |
| Female | 2.6 – 6.0 | Increased risk for Gout, CVD, Metabolic Syndrome, Kidney Stones.[22][24] | |
| 24-hour Urine | Both | 250 - 750 mg/24h | High levels may indicate high purine intake or overproduction; risk of this compound kidney stones.[25] |
Note: Therapeutic targets for gout patients are often stricter, aiming for a serum level below 6.0 mg/dL.[22]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No color development or very low signal | - Expired or improperly stored reagents.- Reaction mix prepared incorrectly or omitted.- Inactive enzyme. | - Check expiration dates and storage conditions.[26]- Prepare fresh reagents, ensuring all components are added.- Contact the kit manufacturer for a potential replacement. |
| High background in "0" standard well | - Contamination of assay buffer or reagents.- Plate reader settings are incorrect. | - Use fresh, unopened reagents.- Ensure the correct wavelength is selected for measurement.- Ensure the reaction mix is not left for extended periods before use.[9] |
| Poor standard curve (R² < 0.99) | - Inaccurate pipetting during standard dilution.- Incomplete mixing of reagents.- Air bubbles in wells. | - Use calibrated pipettes and avoid pipetting very small volumes.[26]- Gently vortex or invert to mix all thawed components before use.[26]- Be careful during pipetting to avoid bubbles; check wells before reading.[26] |
| Inconsistent readings between duplicates | - Pipetting error.- Incomplete mixing in wells.- Edge effects on the 96-well plate. | - Ensure consistent and accurate pipetting technique.- Prepare a master mix for reagents to be added to multiple wells.[26]- Avoid using the outermost wells of the plate if edge effects are suspected. |
| Sample readings are out of range | - Sample concentration is too high or too low for the assay's linear range. | - Dilute the sample further if the OD is above the highest standard.- Concentrate the sample (if possible) or use a more sensitive (e.g., fluorometric) version of the assay if the OD is too low. |
References
- RayBiotech. (2023). This compound Assay Kit (Colorimetric). RayBiotech. [Link]
- Cell Biolabs, Inc. This compound/Uricase Assay Kit. [Link]
- Yuan, H., et al. (2011). This compound level as a risk marker for metabolic syndrome: a Chinese cohort study. PubMed. [Link]
- The Lifesciences Magazine. This compound: Pathophysiology Of Hyperuricemia And Gout. [Link]
- Assay Genie. This compound Colorimetric/Fluorometric Assay Kit. [Link]
- Johnson, R. J., et al. (2022). This compound and metabolic syndrome: Findings from national health and nutrition examination survey. Frontiers in Cardiovascular Medicine. [Link]
- Lee, J., et al. (2014). A possible role of serum this compound as a marker of metabolic syndrome. PubMed. [Link]
- Majeed, S. (2019). This compound AS A FUTURE BIOMARKER IN DIAGNOSING METABOLIC SYNDROME PATIENTS. The Professional Medical Journal. [Link]
- de Oliveira, E. P., et al. (2021). This compound: A new marker for metabolic syndrome? Results of a population-based study with adults. Nutrition, Metabolism and Cardiovascular Diseases. [Link]
- Wang, J., et al. (2024). A systematic review of the connection between serum this compound levels and the risk of cardiovascular disease. Frontiers in Cardiovascular Medicine. [Link]
- Dr.Oracle. (2025).
- BioAssay Systems. EnzyChrom™ this compound Assay Kit II. [Link]
- Medical News Today. (2023).
- Walker, H. K., Hall, W. D., & Hurst, J. W. (Eds.). (1990).
- Alvarez-Lario, B., & Macarrón-Vicente, J. (2021).
- CDC. (2018).
- Medscape. (2025).
- Grassi, D., et al. (2017).
- Wikipedia. This compound. [Link]
- Gliozzi, M., et al. (2017). Physiological functions and pathogenic potential of this compound: A review. PubMed Central. [Link]
- Liu, H., et al. (2024). Progress of this compound in cardiovascular disease. PubMed. [Link]
- DiaSys Diagnostic Systems GmbH. This compound. [Link]
- ResearchGate. (2015). Relation of serum this compound to cardiovascular disease. [Link]
- Wang, R., et al. (2021). This compound and Cardiovascular Disease: An Update From Molecular Mechanism to Clinical Perspective. Frontiers in Pharmacology. [Link]
- UCSF Health. (2023). This compound - blood. [Link]
- Medical News Today. (2021). This compound test: Types, preparation, results, outlook, and more. [Link]
- Medichem Middle East. Manual Procedure this compound PAP. [Link]
- Elabscience. This compound (UA) Colorimetric Assay Kit. [Link]
- GlucoRx. Uric-Acid-instructions.pdf. [Link]
Sources
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Physiological functions and pathogenic potential of this compound: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Clinical Methods - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. thelifesciencesmagazine.com [thelifesciencesmagazine.com]
- 5. mdpi.com [mdpi.com]
- 6. raybiotech.com [raybiotech.com]
- 7. Frontiers | this compound and metabolic syndrome: Findings from national health and nutrition examination survey [frontiersin.org]
- 8. Frontiers | A systematic review of the connection between serum this compound levels and the risk of cardiovascular disease [frontiersin.org]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. assaygenie.com [assaygenie.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. wwwn.cdc.gov [wwwn.cdc.gov]
- 13. medichem-me.com [medichem-me.com]
- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 15. This compound level as a risk marker for metabolic syndrome: a Chinese cohort study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A possible role of serum this compound as a marker of metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. theprofesional.com [theprofesional.com]
- 18. This compound and Cardiovascular Disease: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Progress of this compound in cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Frontiers | this compound and Cardiovascular Disease: An Update From Molecular Mechanism to Clinical Perspective [frontiersin.org]
- 21. This compound levels: Ranges, symptoms, treatment [medicalnewstoday.com]
- 22. droracle.ai [droracle.ai]
- 23. ucsfhealth.org [ucsfhealth.org]
- 24. This compound - DiaSys Diagnostic Systems GmbH [diasys-diagnostics.com]
- 25. This compound: Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]
- 26. docs.abcam.com [docs.abcam.com]
Interpreting Serum Uric Acid Levels in Clinical Research: A Guide for Scientists and Drug Development Professionals
Introduction: The Evolving Narrative of Uric Acid
This compound, the final product of purine metabolism in humans, has long been associated with gout, a painful inflammatory arthritis. However, a growing body of evidence has expanded our understanding of its role in human health and disease. In the landscape of clinical research and drug development, serum this compound (sUA) has emerged as a crucial biomarker, implicated in a spectrum of pathologies including cardiovascular and kidney diseases.[1][2][3] This guide provides a comprehensive overview for researchers on the interpretation of sUA levels, detailing its complex biochemistry, clinical significance, and robust methodologies for its quantification.
The Dichotomous Nature of this compound: From Antioxidant to Pro-inflammatory Mediator
This compound exhibits a paradoxical role in the body, acting as both a potent antioxidant and a pro-inflammatory agent.[4][5][6]
-
Antioxidant Properties : In the extracellular environment, this compound is a major scavenger of reactive oxygen species (ROS), contributing to over half of the antioxidant capacity of blood plasma.[7][8][9] This protective function is thought to be beneficial in certain neurological conditions.
-
Pro-oxidant and Pro-inflammatory Effects : Intracellularly, this compound can act as a pro-oxidant, stimulating NADPH oxidase and leading to mitochondrial dysfunction and ROS production.[1][4] This pro-oxidant activity is a key driver of inflammation.
This dual functionality is central to its involvement in various disease processes and is a critical consideration in the interpretation of sUA levels in research settings.
Clinical Significance of Serum this compound Levels
Deviations from the normal physiological range of serum this compound can have significant clinical implications. These are broadly categorized as hyperuricemia (elevated sUA) and hypouricemia (low sUA).
Hyperuricemia: A Catalyst for Systemic Disease
Hyperuricemia is clinically defined as a serum this compound level exceeding 7.0 mg/dL in males and 6.0 mg/dL in females.[10][11] It is a primary risk factor for a host of conditions:
-
Gout : The most well-known consequence of hyperuricemia is gout, an inflammatory arthritis caused by the deposition of monosodium urate (MSU) crystals in the joints.[12][13][14]
-
Cardiovascular Disease : Numerous epidemiological studies have linked elevated sUA levels with an increased risk of hypertension, atherosclerosis, and heart failure.[1][2][15] The underlying mechanisms involve the induction of oxidative stress, endothelial dysfunction, and inflammation.[3][15]
-
Chronic Kidney Disease (CKD) : Hyperuricemia is both a cause and a consequence of kidney disease.[16][17] this compound can induce renal inflammation and fibrosis, while impaired kidney function leads to reduced this compound excretion.[17][18]
-
Metabolic Syndrome and Diabetes : Elevated sUA is strongly associated with insulin resistance and an increased risk of developing type 2 diabetes.[8]
Hypouricemia: An Often-Overlooked Clinical Entity
Hypouricemia, generally defined as a serum this compound level below 2.0 mg/dL, is less common but can be associated with:
-
Renal Hypouricemia : This genetic disorder is characterized by impaired renal reabsorption of this compound and can lead to exercise-induced acute kidney injury and urolithiasis.[19][20]
-
Neurological Disorders : Some studies have suggested a link between low this compound levels and an increased risk for certain neurodegenerative diseases, though this is an area of ongoing research.[21][22]
Reference Ranges for Serum this compound
Accurate interpretation of sUA levels requires adherence to established reference ranges. The following table summarizes typical ranges, though it's important to note that these can vary slightly between laboratories.
| Population | Normal Range (mg/dL) | Normal Range (µmol/L) |
| Adult Males | 3.4–7.2 | 200–430 |
| Adult Females (premenopausal) | 2.4–6.1 | 140–360 |
| Adult Females (postmenopausal) | Similar to adult males | Similar to adult males |
| Children | 2.5–5.5 | 120–320 |
| Newborns | 2.0–6.2 | - |
The American College of Rheumatology recommends a target sUA level of <6 mg/dL for patients with gout.[26][27]
Molecular Mechanisms of this compound-Induced Inflammation
A key mechanism through which this compound promotes inflammation is the activation of the NLRP3 inflammasome.[1][16][28]
Caption: this compound-mediated activation of the NLRP3 inflammasome.
Soluble this compound can also induce inflammation by activating the NF-κB signaling pathway, leading to the expression of pro-inflammatory cytokines like C-reactive protein.[22][29]
Genetic Determinants of Serum this compound Levels
Genetic factors play a significant role in determining an individual's sUA levels, with heritability estimates ranging from 45% to 73%.[30] Variations in genes encoding for this compound transporters are major contributors.
| Gene | Transporter | Function | Impact of Variants |
| SLC2A9 | GLUT9 | Urate reabsorption and secretion | Common variants are strongly associated with sUA levels and gout risk.[4][6] |
| ABCG2 | ABCG2 | Urate secretion in the kidney and gut | Variants can lead to reduced urate efflux and hyperuricemia.[6][12] |
| SLC22A12 | URAT1 | Major urate reabsorption transporter | Loss-of-function mutations cause renal hypouricemia.[6][12][15] |
| SLC17A1 | NPT1 | Urate secretion | Variants associated with sUA levels.[4] |
Protocols for Serum this compound Quantification
Accurate and precise measurement of sUA is paramount in clinical research. Below are detailed protocols for two common methodologies.
Protocol 1: Uricase-Based Colorimetric Assay
This method is widely used in automated clinical analyzers and is suitable for high-throughput screening.
Principle: Uricase catalyzes the oxidation of this compound to allantoin and hydrogen peroxide. The hydrogen peroxide then reacts with a chromogen in the presence of peroxidase to produce a colored product, the absorbance of which is proportional to the this compound concentration.[20][31]
Workflow:
Caption: Workflow for a uricase-based colorimetric serum this compound assay.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare working solutions of the this compound standard, enzyme mix (uricase and peroxidase), and dye reagent according to the manufacturer's instructions. Pre-warm the enzyme mix to 37°C.[21][32]
-
Standard Curve Preparation: Perform serial dilutions of the this compound standard to generate a standard curve (e.g., 0.04 to 4 mmol/L).[32]
-
Assay Procedure (96-well plate format):
-
Add 40 µL of standards, samples (serum or plasma), and a blank (sample buffer) to separate wells.[21]
-
Initiate the reaction by adding 200 µL of the pre-warmed enzyme mix solution to each well.[21]
-
Mix gently and incubate for 10-15 minutes at 37°C, protected from light.[21][32]
-
Measure the absorbance at the appropriate wavelength (typically 505 nm or 550 nm) using a microplate reader.[31][32]
-
-
Calculation: Subtract the blank absorbance from all readings. Plot the standard curve and determine the this compound concentration in the samples from the curve.[32]
Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is considered the gold standard for this compound quantification due to its high specificity and sensitivity.[10]
Principle: Serum samples are prepared, and this compound is separated from other components by liquid chromatography. The mass spectrometer then detects and quantifies this compound and a stable isotope-labeled internal standard based on their specific mass-to-charge ratios.[33][34]
Step-by-Step Methodology:
-
Sample Preparation:
-
To 100 µL of serum, add a known amount of a stable isotope-labeled internal standard (e.g., [1,3-¹⁵N₂]this compound).[10][35]
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.[10]
-
Vortex and centrifuge at high speed (e.g., 13,000 rpm) at 4°C.[10]
-
Transfer the supernatant and evaporate to dryness under a stream of nitrogen.[10]
-
Reconstitute the residue in the mobile phase.[10]
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography: Use a C18 reversed-phase column with a gradient mobile phase (e.g., 0.1% formic acid in water and 0.1% formic acid in methanol).[10][33]
-
Mass Spectrometry: Operate in Multiple Reaction Monitoring (MRM) mode to monitor specific precursor-to-product ion transitions for this compound and the internal standard.[33][34]
-
-
Quantification: The concentration of this compound is determined by the ratio of the peak area of the analyte to that of the internal standard, plotted against a calibration curve.
Pre-analytical Considerations and Interfering Substances
Accurate sUA measurement is critically dependent on proper sample handling and awareness of potential interferences.
-
Sample Collection and Handling : Use serum or plasma collected in heparin or EDTA tubes. Avoid tubes containing citric acid, as it can interfere with uricase-based assays.[14][31] this compound is stable for 3 days at room temperature and for up to a week at 2-8°C.[31] For long-term storage, freezing at -20°C is recommended.[31]
-
Patient Factors :
-
Interfering Substances :
-
Bilirubin : Can cause spectral and chemical interference in peroxidase-coupled assays.[3]
-
Ascorbic Acid (Vitamin C) : High levels can interfere with some assays.[38]
-
Medications : Diuretics, low-dose salicylates, and certain other drugs can increase sUA levels.[11][38] Calcium dobesilate can cause artificially low results.[39]
-
Conclusion: An Integrated Approach to Serum this compound Interpretation
The interpretation of serum this compound levels in a clinical research context requires a multifaceted approach. It is no longer sufficient to view sUA solely through the lens of gout. Researchers must consider its dual role as an antioxidant and pro-inflammatory molecule, its intricate relationship with cardiovascular and renal health, and the influence of genetic factors. By employing robust and appropriate analytical methodologies, being mindful of pre-analytical variables, and interpreting results within the framework of current clinical guidelines, the scientific community can continue to unravel the complexities of this compound's role in human physiology and disease, paving the way for novel therapeutic strategies.
References
- This compound and Cardiovascular Disease: An Update From Molecular Mechanism to Clinical Perspective. Frontiers in Pharmacology.
- The role of this compound in the pathogenesis of human cardiovascular disease. Heart.
- Pathophysiology of hyperuricemia and its clinical significance – a narrative review. Journal of Internal Medicine.
- This compound Puzzle: Dual Role as Anti-oxidantand Pro-oxidant. Korean Journal of Internal Medicine.
- This compound and the Risks of Kidney Failure and Death in Individuals With CKD. American Journal of Kidney Diseases.
- This compound and cardiovascular disease: A clinical review. Journal of Cardiology.
- This compound and chronic kidney disease: which is chasing which?. Nephrology Dialysis Transplantation.
- Gout and kidney disease symptoms, causes and prevention. American Kidney Fund.
- Hyperuricemia-induced NLRP3 activation of macrophages contributes to the progression of diabetic nephropathy. American Journal of Physiology-Renal Physiology.
- This compound: Reference Range, Interpretation, Collection and Panels. Medscape.
- This compound Oxidant/Antioxidant Paradox. Encyclopedia.
- Gout - Wikipedia. Wikipedia.
- Gout and kidney disease. National Kidney Foundation.
- Research progress on related mechanisms of this compound activating NLRP3 inflammasome in chronic kidney disease. Journal of Inflammation Research.
- Physiological functions and pathogenic potential of this compound: A review. Journal of Advanced Research.
- Is this compound a true antioxidant? Identification of this compound oxidation products and their biological effects. Free Radical Biology and Medicine.
- Bilirubin interference with determination of this compound, cholesterol, and triglycerides in commercial peroxidase-coupled assays, and the effect of ferrocyanide. Clinical Chemistry.
- Gout, genetics and ABC transporters. Pharmacogenomics.
- The role of this compound in the development of cardiovascular disease. Internal and Emergency Medicine.
- This compound. Association for Laboratory Medicine.
- This compound Uricase method. BIOLABO.
- Determination of this compound in plasma by LC-MS/MS and its application to an efficacy evaluation of recombinant urate oxidase. Analytical Sciences.
- Antioxidant properties of citric acid interfere with the uricase-based measurement of circulating this compound. SpringerPlus.
- This compound Assay Kit (Colorimetric). RayBiotech.
- Function of this compound Transporters and Their Inhibitors in Hyperuricaemia. Frontiers in Pharmacology.
- Hyperuricemia (High this compound Level): Symptoms, Causes & Treatment. Cleveland Clinic.
- This compound Colorimetric Microplate Assay Kit User Manual. Cohesion Biosciences.
- Function of this compound Transporters and Their Inhibitors in Hyperuricaemia. Frontiers in Pharmacology.
- Impact of Hyper- and Hypo-Uricemia on Kidney Function. International Journal of Molecular Sciences.
- Hypouricemia and Urate Transporters. International Journal of Molecular Sciences.
- This compound Is Associated With Inflammatory Biomarkers and Induces Inflammation Via Activating the NF-κB Signaling Pathway in HepG2 Cells. Arteriosclerosis, Thrombosis, and Vascular Biology.
- What is the normal range for this compound levels in the blood?. Dr.Oracle.
- This compound Assay (UA). 3H Biomedical.
- This compound Is Associated With Inflammatory Biomarkers and Induces Inflammation Via Activating the NF-κB Signaling Pathway in HepG2 Cells. Arteriosclerosis, Thrombosis, and Vascular Biology.
- Evaluation of a kinetic uricase method for serum this compound assay by predicting background absorbance of uricase reaction solution with an integrated method. Journal of Biomedical Science.
- Measuring Serum this compound Level in Terms of Preanalytics for Public Health. IntechOpen.
- Determination of this compound in Plasma by LC-MS/MS and Its Application to an Efficacy Evaluation of Recombinant Urate Oxidase. Analytical Sciences.
- This compound Test (Blood Analysis). Healthline.
- Elabscience® this compound (UA) Colorimetric Assay Kit. Elabscience.
- Technical Manual this compound (UA) Colorimetric Assay Kit. Meimian.
- Preanalytical and analytical factors affecting laboratory results. eJIFCC.
- Hyperuricemia: Clinical Practice Guidelines. American Family Physician.
- Determination of serum this compound using high-performance liquid chromatography (HPLC)/isotope dilution mass spectrometry (ID-MS) as a candidate reference method. Journal of Chromatography B.
- This compound Microplate Assay Kit User Manual. Bioworld Technology.
- Analysis of interference factors in measurement of serum this compound by uricase-peroxidase coupled reaction. Journal of Shanghai Jiaotong University (Medical Science).
- Ultrasensitive detection of this compound in serum of patients with gout by a new assay based on Pt@Ag nanoflowers. Analytical Methods.
- The conservative sUA target advocated by international organizations is <6 mg/dl, while some situations and guidelines arg. American College of Rheumatology.
- V. Serum this compound Laboratory Procedure Manual. Centers for Disease Control and Prevention.
- Is it time to revise the normal range of serum this compound levels?. European Review for Medical and Pharmacological Sciences.
Sources
- 1. journals.physiology.org [journals.physiology.org]
- 2. Pre-analytical factors affecting ascorbic and this compound quantification in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bilirubin interference with determination of this compound, cholesterol, and triglycerides in commercial peroxidase-coupled assays, and the effect of ferrocyanide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. EPIGENETIC FACTORS OF SERUM this compound LEVEL AND RELATED GENE POLYMORPHISMS IN SHENYANG, CHINA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gout, genetics and ABC transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Endogenous and this compound-Induced Activation of NLRP3 Inflammasome in Pregnant Women with Preeclampsia | PLOS One [journals.plos.org]
- 8. Gout - Wikipedia [en.wikipedia.org]
- 9. walshmedicalmedia.com [walshmedicalmedia.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. acb.org.uk [acb.org.uk]
- 12. researchgate.net [researchgate.net]
- 13. walshmedicalmedia.com [walshmedicalmedia.com]
- 14. Antioxidant properties of citric acid interfere with the uricase-based measurement of circulating this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Function of this compound Transporters and Their Inhibitors in Hyperuricaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. howardluksmd.substack.com [howardluksmd.substack.com]
- 17. Role of this compound Metabolism-Related Inflammation in the Pathogenesis of Metabolic Syndrome Components Such as Atherosclerosis and Nonalcoholic Steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. sequencing.com [sequencing.com]
- 19. researchgate.net [researchgate.net]
- 20. biolabo.fr [biolabo.fr]
- 21. raybiotech.com [raybiotech.com]
- 22. ahajournals.org [ahajournals.org]
- 23. emedicine.medscape.com [emedicine.medscape.com]
- 24. droracle.ai [droracle.ai]
- 25. Is it time to revise the normal range of serum this compound levels? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. psimj.com [psimj.com]
- 27. assets.contentstack.io [assets.contentstack.io]
- 28. Research progress on related mechanisms of this compound activating NLRP3 inflammasome in chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 29. This compound Is Associated With Inflammatory Biomarkers and Induces Inflammation Via Activating the NF-κB Signaling Pathway in HepG2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Genetics of hyperuricemia and gout: Insights from recent genome-wide association studies and Mendelian randomization studies - PMC [pmc.ncbi.nlm.nih.gov]
- 31. biolabo.fr [biolabo.fr]
- 32. cohesionbio.com [cohesionbio.com]
- 33. Determination of this compound in plasma by LC-MS/MS and its application to an efficacy evaluation of recombinant urate oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. jstage.jst.go.jp [jstage.jst.go.jp]
- 35. researchgate.net [researchgate.net]
- 36. tandfonline.com [tandfonline.com]
- 37. LC/MS/MS detection of this compound oxidation metabolites to evaluate reactive oxygen and nitrogen species in vivo with application to pseudo-inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 38. This compound Test (Blood Analysis) [healthline.com]
- 39. wwwn.cdc.gov [wwwn.cdc.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Interference in Uric Acid Colorimetric Assays
Welcome to the Technical Support Center for Uric acid colorimetric assays. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for overcoming common interferences in these assays. Our goal is to equip you with the scientific understanding and technical expertise to ensure the accuracy and reliability of your experimental results.
The Foundation: Understanding this compound Colorimetric Assays
This compound, the end product of purine metabolism in humans, is a critical biomarker for various metabolic and renal disorders, including gout and kidney failure[1]. Colorimetric assays are a widely used method for quantifying this compound concentrations in biological samples such as serum, plasma, and urine[2][3].
The most common enzymatic colorimetric methods are based on the following principle:
-
Uricase-mediated oxidation: The enzyme uricase specifically catalyzes the oxidation of this compound to allantoin, producing hydrogen peroxide (H₂O₂) as a byproduct[4][5].
-
Peroxidase-coupled reaction: In the presence of peroxidase (POD), the generated H₂O₂ reacts with a chromogenic substrate (e.g., 4-aminoantipyrine, 4-AA) and a coupling reagent (e.g., dichlorophenol sulphonate, DCBS) to produce a colored product, often a quinoneimine dye[2][4].
-
Spectrophotometric quantification: The intensity of the color produced is directly proportional to the this compound concentration in the sample and is measured by absorbance at a specific wavelength, typically between 500 nm and 590 nm[4][6][7].
Visualizing the Assay Principle
Below is a diagram illustrating the enzymatic cascade in a typical this compound colorimetric assay.
Caption: A simplified workflow of the enzymatic reactions in a this compound colorimetric assay.
Troubleshooting Guide: A Question-and-Answer Approach
This section addresses specific issues that can arise during your experiments, providing explanations and actionable solutions.
Issue 1: My this compound readings are unexpectedly low.
Possible Cause 1: Presence of reducing agents.
-
Why it happens: Reducing agents, such as ascorbic acid (Vitamin C) and glutathione, can interfere with the peroxidase-coupled reaction. They compete with the chromogenic substrate to reduce the hydrogen peroxide, leading to a decrease in the final colored product and thus an underestimation of the this compound concentration[8]. Some medications, like calcium dobesilate, can also cause artificially low results[1].
-
How to troubleshoot:
-
Sample Pre-incubation: For samples from patients undergoing high-dose Vitamin C therapy, letting the specimen stand at room temperature for a couple of hours before the assay can help reduce ascorbic acid interference[4][9].
-
Sample Dilution: Diluting the sample can sometimes lower the concentration of the interfering substance to a level that no longer significantly affects the assay. However, ensure the this compound concentration remains within the linear range of the assay[2].
-
Interference Testing: Spike a known concentration of this compound into your sample and a control buffer. A lower-than-expected recovery in the sample indicates the presence of an interfering substance.
-
Possible Cause 2: In vitro degradation of this compound.
-
Why it happens: Certain therapeutic agents, such as uricase-based drugs used to treat hyperuricemia, can continue to degrade this compound in the sample after collection. This leads to falsely low readings[10].
-
How to troubleshoot:
-
Proper Sample Handling: If the use of such drugs is suspected, collect blood samples in pre-chilled tubes, transport them on ice, and process them (centrifuge at 4°C) for analysis within 4 hours to minimize in vitro degradation[11].
-
Issue 2: My this compound readings are unexpectedly high.
Possible Cause 1: Sample turbidity or lipemia.
-
Why it happens: Lipemic (high lipid content) or turbid samples can scatter light, leading to an artificially high absorbance reading that is not due to the chromogenic reaction[12].
-
How to troubleshoot:
-
Sample Blank: Prepare a sample blank by adding the sample to a reaction mixture that excludes the uricase enzyme. This will measure the background absorbance from the sample itself, which can then be subtracted from the test sample's absorbance.
-
High-Speed Centrifugation: For lipemic samples, high-speed centrifugation can help to separate the lipid layer. Carefully collect the clear infranatant for the assay.
-
Possible Cause 2: Hemolysis.
-
Why it happens: Hemolysis, the rupture of red blood cells, releases intracellular components into the serum or plasma. This can interfere with the assay in a few ways:
-
The red color of hemoglobin can add to the absorbance reading.
-
Released cellular components can interact with the assay reagents.
-
Hemolysis has been shown to cause a significant increase in measured this compound levels[12].
-
-
How to troubleshoot:
-
Proper Sample Collection and Handling: Avoid vigorous shaking of blood collection tubes and ensure proper centrifugation to prevent hemolysis.
-
Visual Inspection: Always visually inspect your samples for any pink or red tinge, which indicates hemolysis. If a sample is hemolyzed, it is best to recollect it.
-
Issue 3: High background signal in the blank wells.
Possible Cause 1: Reagent contamination or degradation.
-
Why it happens: If the reagents, particularly the chromogenic substrate, have been contaminated or have degraded over time, they may produce a high background signal.
-
How to troubleshoot:
-
Check Reagent Appearance: Discard any reagents that appear cloudy or have an absorbance greater than the manufacturer's specified limit (e.g., > 0.100 at 505 nm)[9].
-
Proper Reagent Storage: Ensure that all kit components are stored at the recommended temperatures and protected from light, especially the enzyme and dye reagents[3][6]. Avoid repeated freeze-thaw cycles of the reagents[13].
-
Possible Cause 2: Inadequate mixing of reagents.
-
Why it happens: If the reagents are not mixed thoroughly, it can lead to non-uniform reactions in the wells, potentially causing high and variable background signals[14].
-
How to troubleshoot:
-
Gentle but Thorough Mixing: After adding all reagents to the wells, gently tap the plate a few times to ensure the contents are well-mixed[14]. Avoid introducing bubbles, as they can interfere with absorbance readings.
-
Issue 4: The standard curve is not linear or has a poor R² value.
Possible Cause 1: Pipetting errors.
-
Why it happens: Inaccurate or inconsistent pipetting during the preparation of the standard dilutions is a common cause of a non-linear standard curve[14].
-
How to troubleshoot:
-
Use Calibrated Pipettes: Ensure that your pipettes are properly calibrated and use the appropriate pipette for the volume you are dispensing.
-
Careful Technique: Pay close attention to your pipetting technique, ensuring you are aspirating and dispensing liquids accurately and consistently.
-
Possible Cause 2: Incorrect standard preparation.
-
Why it happens: Errors in the initial dilution of the stock standard or in the serial dilutions will result in an inaccurate standard curve.
-
How to troubleshoot:
-
Follow the Protocol: Carefully follow the manufacturer's instructions for preparing the standards[6].
-
Fresh Standards: Prepare fresh standards for each assay to avoid degradation.
-
Visualizing the Troubleshooting Process
The following diagram outlines a logical approach to troubleshooting common issues in this compound colorimetric assays.
Caption: A flowchart to guide troubleshooting efforts for common assay problems.
Frequently Asked Questions (FAQs)
Q1: What are the acceptable sample types for this assay?
A: Typically, serum, plasma (lithium heparin or EDTA), and urine are acceptable specimens[1]. However, it is crucial to consult the specific kit's manual for recommended sample types and any special handling instructions[15]. Some anticoagulants may not be acceptable[1].
Q2: How should I store my samples?
A: For short-term storage, separated serum or plasma is stable for 3 days at 20-25°C and up to 7 days at 4-8°C. For long-term storage, samples can be kept at -20°C for six months or even longer at -70°C[1]. Urine samples may require the addition of NaOH to keep them alkaline and prevent the precipitation of this compound[9]. Always bring samples to room temperature before performing the assay[1].
Q3: What are some common substances that can interfere with the assay?
A: Besides the reducing agents mentioned earlier, other substances that can interfere include:
-
Bilirubin: High levels of bilirubin can interfere with peroxidase-linked reactions, often causing a decrease in the measured value[12].
-
Certain Drugs: Some medications can affect the results. For example, calcium dobesilate can lead to artificially low this compound levels[1].
-
Paraproteins: In rare cases, high levels of monoclonal proteins (paraproteins), particularly IgM, can cause unreliable results, sometimes through precipitation during the assay[1][16][17].
Q4: How can I validate my assay and test for interferences?
A: Assay validation is crucial for ensuring reliable data. Key validation experiments include:
-
Spike and Recovery: Add a known amount of this compound standard to your sample matrix and measure the recovery. The recovery should ideally be within a predefined acceptable range (e.g., 85-115%) to indicate that the sample matrix is not interfering with the assay.
-
Linearity of Dilution: Serially dilute a high-concentration sample and measure the this compound in each dilution. The results, when corrected for the dilution factor, should be linear, demonstrating that there is no interference at different sample concentrations.
-
Interference Testing: Deliberately add potential interfering substances to your samples to assess their impact on the assay results. This is often done during assay development and validation according to guidelines like those from the Clinical and Laboratory Standards Institute (CLSI)[17][18].
Protocol: Interference Testing
This protocol provides a general framework for assessing the impact of a potential interfering substance on your this compound assay.
Materials:
-
This compound colorimetric assay kit
-
Pooled normal serum or plasma samples
-
This compound standard
-
Potential interfering substance (e.g., ascorbic acid, bilirubin)
-
Microplate reader
Procedure:
-
Prepare Samples:
-
Control Sample: Pool of normal serum/plasma.
-
Test Sample: The same pool of serum/plasma spiked with the potential interfering substance at a relevant concentration.
-
-
Spike with this compound:
-
Divide both the control and test samples into two aliquots.
-
Spike one aliquot of each with a known concentration of this compound standard. The other aliquot will serve as the baseline.
-
-
Perform the Assay:
-
Run the this compound assay on all four sample preparations (Control, Control + Spike, Test, Test + Spike) according to the kit manufacturer's instructions.
-
-
Calculate Recovery:
-
Calculate the percent recovery of the spiked this compound in both the control and test samples using the following formula:
-
-
Analyze Results:
-
Compare the percent recovery in the test sample to that in the control sample. A significant difference indicates that the substance is interfering with the assay.
-
Data Summary: Common Interferences
| Interfering Substance | Typical Effect on this compound Measurement | Recommended Action |
| Ascorbic Acid (Vitamin C) | Falsely low | Let the sample stand at room temperature for 2 hours before the assay[4][9]. |
| Bilirubin | Falsely low | Use a sample blank to correct for background absorbance. |
| Hemolysis | Falsely high | Recollect the sample, ensuring proper collection and handling. |
| Lipemia | Falsely high | Use a sample blank; high-speed centrifugation may be necessary. |
| Calcium Dobesilate | Falsely low | Note the potential for interference when interpreting results. |
| Paraproteins (e.g., IgM) | Unreliable (can be high or low) | Protein precipitation methods may be required[17]. |
References
- Centers for Disease Control and Prevention. (n.d.). Serum this compound Laboratory Procedure Manual.
- BIOLABO. (n.d.). This compound Uricase method.
- Atlas Medical. (n.d.). This compound enzymatic colorimetric method.
- Walker, H. K., Hall, W. D., & Hurst, J. W. (Eds.). (1990). Clinical Methods: The History, Physical, and Laboratory Examinations (3rd ed.). Butterworths.
- Zhao, L., Liao, F., & Zhao, Y. (2014). Evaluation of a kinetic uricase method for serum this compound assay by predicting background absorbance of uricase reaction solution with an integrated method. Journal of Clinical Laboratory Analysis, 28(4), 269–274.
- Cohesion Biosciences. (n.d.). This compound Colorimetric Microplate Assay Kit User Manual.
- Bioworld Technology, Inc. (n.d.). This compound Microplate Assay Kit User Manual.
- BIOLABO. (n.d.). This compound Uricase method.
- Sigma-Aldrich. (n.d.). This compound Assay Kit Technical Bulletin.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Inconsistent Results in Biological Assays.
- Blue Tiger Scientific. (n.d.). This compound for Interference Testing – High-Purity Standard Solution.
- sdi-fz.com. (n.d.). This compound.
- Vitro Scient. (n.d.). This compound (Uricase-PAP).
- BioAssay Systems. (n.d.). Troubleshooting.
- Health News. (2023, December 8). A Complete Guide To Troubleshooting Biochemistry Analyzers.
- Whitehead, T. P., & Whittaker, M. (1984). Interference in colorimetric reactions for measuring hydrogen peroxide. Annals of Clinical Biochemistry, 21(5), 398–404.
- BIOLABO. (2019, February 12). This compound Uricase method.
- A Validity Sağlık Hizmetleri. (n.d.). Diagnostic reagent for determination of this compound concentration.
- Jay, D. W., & Provasek, D. (1993). Interference in autoanalyzer analysis. Journal of Clinical Pathology, 46(7), 653–657.
- Ligand, S., et al. (2021). Validation and comparison of analytical methods for the determination of this compound in pulses and cereals by salting out assisted extraction by Rapid resolution liquid chromatography. Journal of Chromatography B, 1180, 122894.
- Lab-Training. (n.d.). Quick Troubleshooting Method for Automatic Biochemistry Analyzer Faults.
- Sigma-Aldrich. (n.d.). Duolink® PLA Troubleshooting Guide.
- Association for Laboratory Medicine. (n.d.). This compound.
- ResearchGate. (2025, October 22). Methodological considerations for standardization and comprehensive interference screening in IgM Paraprotein-mediated this compound assay interference.
- Shanghai Jiao Tong University Journal Center. (n.d.). Analysis of interference factors in measurement of serum this compound by uricase-peroxidase coupled reaction.
- Indian Journal of Forensic Medicine & Toxicology. (2020, April 29). Colorimetric Determination of this compound in Live samples.
- Chegg. (2021, April 9). Solved Sources of major error in measurement of uric.
Sources
- 1. wwwn.cdc.gov [wwwn.cdc.gov]
- 2. atlas-medical.com [atlas-medical.com]
- 3. biogot.com [biogot.com]
- 4. biolabo.fr [biolabo.fr]
- 5. sdi-fz.com [sdi-fz.com]
- 6. cohesionbio.com [cohesionbio.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Evaluation of a kinetic uricase method for serum this compound assay by predicting background absorbance of uricase reaction solution with an integrated method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biolabo.fr [biolabo.fr]
- 10. acb.org.uk [acb.org.uk]
- 11. a-validity.com [a-validity.com]
- 12. Interference in autoanalyzer analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. bioassaysys.com [bioassaysys.com]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Analysis of interference factors in measurement of serum this compound by uricase-peroxidase coupled reaction [qk.sjtu.edu.cn]
- 18. bluetigerscientific.com [bluetigerscientific.com]
minimizing uric acid precipitation in biological samples
<Technical Support Center: Minimizing Uric Acid Precipitation in Biological Samples >
As a Senior Application Scientist, I've frequently collaborated with researchers facing the challenge of this compound precipitation. This seemingly simple issue can compromise sample integrity, leading to inaccurate measurements and jeopardizing experimental outcomes. This guide is designed to provide a comprehensive, scientifically-grounded resource for understanding, preventing, and troubleshooting this compound precipitation in common biological samples like plasma, serum, and urine. We will move beyond rote instructions to explain the fundamental chemistry, ensuring you can make informed decisions in your own experimental design.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding this compound precipitation.
Q1: Why does this compound precipitate out of my samples?
Answer: this compound precipitates primarily due to its low solubility, which is heavily influenced by pH, temperature, and concentration.[1][2] this compound is a weak acid with a pKa of approximately 5.4 to 5.75.[1][3][4][5] This means that at a pH below its pKa, it exists predominantly in its non-ionized, less soluble "this compound" form. Conversely, at a physiological pH of 7.4, about 98% of it exists as the much more soluble "monosodium urate" salt.[3][6] Therefore, any decrease in sample pH can dramatically reduce its solubility and cause it to crystallize.[2]
Q2: My plasma/serum sample turned cloudy after thawing. Is this this compound?
Answer: It is highly likely. When samples like plasma or serum are frozen, the formation of ice crystals can concentrate solutes in the remaining liquid portion, including acids. This localized drop in pH can cause this compound to exceed its solubility limit and precipitate. Upon thawing, these crystals may not readily redissolve, resulting in a cloudy or hazy appearance. This is particularly common in samples with high initial this compound concentrations (hyperuricemia).[3][7]
Q3: Does the type of anticoagulant I use matter for plasma samples?
Answer: Yes, the choice of anticoagulant can be a factor, though its direct effect on solubility is less pronounced than that of pH or temperature. Standard anticoagulants like EDTA or heparin are generally acceptable for this compound measurement.[8] However, it's crucial to be aware of potential indirect effects. For example, some studies have investigated the impact of drugs like warfarin, a coumarin anticoagulant, on plasma this compound levels, though findings have been conflicting.[9][10][11][12][13] The most critical factor remains prompt separation of plasma from cells to prevent metabolic processes that can alter pH.
Q4: I work with urine samples. Are they more prone to precipitation?
Answer: Yes, urine samples are particularly susceptible to this compound precipitation. Urine pH is naturally more acidic and variable than blood pH, often falling into a range where this compound is poorly soluble.[14][15][16] High concentrations of this compound in urine, combined with acidic pH, are major factors leading to crystal formation upon storage, even at refrigerated temperatures.[7]
Part 2: Prevention - Best Practices for Sample Handling
Proactive measures during sample collection and processing are the most effective strategy to prevent this compound precipitation.
Best Practice 1: Maintain Alkaline pH, Especially for Long-Term Storage
The single most critical factor for maintaining this compound solubility is keeping the pH alkaline.[2][3]
-
For Plasma/Serum: While physiological pH (~7.4) is generally sufficient for short-term stability, for long-term storage or for samples with known hyperuricemia, consider alkalinization.
-
For Urine: It is strongly recommended to adjust the pH of urine samples intended for this compound analysis, especially if storage is required.
-
Prepare a Buffer: A borate buffer (pH 8.5-9.0) is a common choice for stabilizing this compound.[17][18]
-
Sample Collection & Processing: Collect and process blood or urine samples as per standard procedures (e.g., centrifugation for plasma/serum).
-
pH Adjustment: Add a small, defined volume of the alkaline buffer to the sample aliquot. For example, adding 1 part buffer to 9 parts sample. The goal is to raise the final pH to >8.0.[8]
-
Mix and Store: Gently mix the sample and store it at the desired temperature (e.g., -80°C). Always document the dilution factor for final concentration calculations.
Best Practice 2: Control Temperature and Storage Duration
Temperature directly impacts solubility. While colder temperatures are necessary for preserving many analytes, they decrease this compound solubility, exacerbating the risk of precipitation, especially if the pH is suboptimal.[1][19]
-
Short-Term Storage (Plasma/Serum): Samples are stable for up to 7 days at 2-8°C.[20][21]
-
Long-Term Storage (Plasma/Serum): For storage longer than 7 days, freezing at -20°C or -80°C is necessary. This compound is stable for at least 6 months at -20°C.[8][21]
-
Urine Storage: If immediate analysis is not possible, refrigeration is standard. However, due to the high risk of precipitation in acidic urine, pH adjustment before cold storage is highly recommended.[7] One study found this compound in unpreserved urine was stable for up to 72 hours regardless of storage at room temperature or 4°C.[22]
The interplay between pH and solubility is visualized below.
Caption: pH dictates the equilibrium between insoluble this compound and soluble urate.
Data Summary: Factors Affecting this compound/Urate Solubility
| Factor | Condition | Effect on Solubility | Scientific Rationale |
| pH | Decrease (more acidic) | Decreases | Shifts equilibrium to the protonated, less soluble this compound form.[2][3] |
| Increase (more alkaline) | Increases | Shifts equilibrium to the deprotonated, highly soluble urate ion form.[2] | |
| Temperature | Decrease | Decreases | Reduces the kinetic energy of molecules, favoring crystallization.[19] |
| Increase | Increases | Increases the kinetic energy, favoring dissolution.[1] | |
| Analyte Conc. | High (Hyperuricemia) | Decreases (Risk ↑) | Supersaturation of the solution increases the likelihood of precipitation.[3][7] |
| Ionic Strength | High Sodium Conc. | Decreases | At physiologically relevant concentrations, sodium ions reduce urate solubility.[23] |
| Protein Conc. | High Albumin Conc. | Increases | Albumin can bind urate, keeping it in solution, though the effect can be variable.[23][24] |
Part 3: Troubleshooting Guide
This section provides step-by-step solutions for when you have already encountered precipitation.
Problem 1: My sample is cloudy/turbid. How can I redissolve the precipitate before analysis?
If you suspect this compound crystals have formed, attempting to redissolve them is necessary for accurate quantification.
Caption: Decision workflow for redissolving this compound precipitate in samples.
This method is ideal for urine samples where other sediment components (like cells) need to be preserved for microscopic analysis.
-
Pre-warm: Place the tube containing the unspun urine sample in a 60°C water bath for 90 seconds.[14][15][25]
-
Mix: Immediately after warming, gently vortex the sample.
-
Observe: Visually inspect for the disappearance of the amorphous crystals.
-
Proceed: Continue with your standard analytical procedure.
Causality: Increasing the temperature provides the energy needed to break the crystal lattice and drive the this compound back into solution.[1] This method avoids chemical additives that could lyse cells.[14][25]
This is a very effective method for non-cellular samples like plasma, serum, or urine supernatants intended only for chemical analysis.
-
Add Base: Add a small, precise volume of 50 mM NaOH or an alkaline buffer (e.g., borate pH 9.0) to the sample.[14][15][25]
-
Mix: Vortex the sample thoroughly. The crystals should dissolve almost instantly.
-
Account for Dilution: Ensure you record the dilution factor for your final calculation.
-
Proceed: Continue with your analysis.
Causality: Raising the pH well above the pKa of this compound (~5.7) rapidly converts the insoluble this compound into the highly soluble urate ion, forcing it into solution.[3][4] Warning: This method is destructive to red and white blood cells and should not be used if cellular analysis is required.[14][15][16][25]
Problem 2: My this compound readings are unexpectedly low and inconsistent, especially in stored samples.
This is a classic symptom of precipitation having occurred prior to analysis. When you aliquot your sample for the assay, you are likely pipetting the supernatant from which a significant amount of this compound has already crystallized and settled at the bottom of the tube.
Solution:
-
Inspect the Source Tube: Carefully examine the original storage tube for any visible precipitate or "brick dust" appearance, which is characteristic of urate crystals.[25]
-
Apply Redissolving Protocol: If precipitate is observed or suspected, apply the appropriate redissolving protocol (Warming or Alkalinization) to the entire sample in its original tube.
-
Re-mix and Re-aliquot: Once the precipitate is fully dissolved, vortex the entire sample thoroughly to ensure homogeneity.
-
Re-analyze: Immediately take a new aliquot for analysis. Your results should now reflect the true concentration of this compound in the sample.
References
- This compound: Reference Range, Interpretation, Collection and Panels. (2025). eMedicine. [Link]
- This compound. Wikipedia. [Link]
- Behan, K. J., & Johnston, M. A. (2022). Protocols to Dissolve Amorphous Urate Crystals in Urine.
- Behan, K. J., & Johnston, M. A. (2021). Protocols to Dissolve Amorphous Urate Crystals in Urine.
- This compound pKa and formation of urate salts. Structures of this compound and...
- Behan, K. J., & Johnston, M. A. (2021). Protocols to Dissolve Amorphous Urate Crystals in Urine. Oxford Academic. [Link]
- Behan, K. J., & Johnston, M. A. (2021). Protocols to Dissolve Amorphous Urate Crystals in Urine. Semantic Scholar. [Link]
- Behan, K. J., & Johnston, M. A. (2021).
- Menon, R. K., Mikhailidis, D. P., Bell, J. L., Kernoff, P. B., & Dandona, P. (1986). Warfarin administration increases this compound concentrations in plasma. Clinical Chemistry, 32(8), 1557-1559. [Link]
- This compound pKa and formation of urate salts. At physiological pH, uric...
- Walker, F. B. 4th, Becker, D. M., Kowal-Neeley, B., & Krongaard, L. S. (1988). Lack of effect of warfarin on this compound concentration. Clinical Chemistry, 34(7), 1481-1482. [Link]
- Kippen, I., Klinenberg, J. R., Weinberger, A., & Wilcox, W. R. (1974). Factors affecting urate solubility in vitro.
- Menon, R. K., Mikhailidis, D. P., Bell, J. L., Kernoff, P. B., & Dandona, P. (1986). Warfarin administration increases this compound concentrations in plasma. Oxford Academic. [Link]
- Chhana, A., & Dalbeth, N. (2015). Factors influencing the crystallization of monosodium urate: a systematic literature review. BMC Musculoskeletal Disorders, 16, 296. [Link]
- Lande, I. W., & Kjeldsen, S. E. (1986). Warfarin and this compound after myocardial infarction. Postgraduate Medical Journal, 62(729), 589-590. [Link]
- Study on the effect of pH value on the solubility of this compound. Chongqing Medicine. [Link]
- Study on the Solubility Limit of Serum this compound in Adults. Biomedical Journal of Scientific & Technical Research. [Link]
- This compound. PubChem. [Link]
- Yamakita, J., Yamamoto, T., Moriwaki, Y., Takahashi, S., Tsutsumi, Z., & Hada, T. (2000). Effect of urine storage on urinary this compound concentrations. Annals of Clinical Biochemistry, 37(3), 355-359. [Link]
- This compound. Corewell Health. [Link]
- Gout. Wikipedia. [Link]
- Walker, F. B. 4th, Becker, D. M., Kowal-Neeley, B., & Krongaard, L. S. (1988).
- Prepare this compound Solution. Protocols.io. [Link]
- Kaneko, K., Aoyagi, Y., Fukuuchi, T., Inazawa, K., & Yamaoka, N. (2014). Nonpharmacological Management of Gout and Hyperuricemia: Hints for Better Lifestyle. Journal of Biomedicine and Biotechnology, 2014, 398357. [Link]
- How to store test samples.
- Siddiqi, T. R., & Siddiqui, K. (2023). Hyperuricemia.
- van der Hagen, E. A., Granneman, L., van den Broek, D. M., & van den Heuvel, E. R. (2011). Influence of the storage temperature on urine analysis in timed samples. Nederlands Tijdschrift voor Klinische Chemie en Laboratoriumgeneeskunde, 36(3), 180-182. [Link]
- How to prevent autolysis of this compound in borate buffer of pH 8.5?
- Yamanaka, H., Tamaki, S., Uchida, S., Funakubo, A., & Ohira, M. (2021). Serum this compound control for prevention of gout flare in patients with asymptomatic hyperuricaemia: a retrospective cohort study of health insurance claims and medical check-up data in Japan. BMJ Open, 11(6), e046395. [Link]
- Li, X., Liu, Z., Zhang, C., & Li, Y. (2023). Hyperuricemia and its related diseases: mechanisms and advances in therapy. Frontiers in Pharmacology, 14, 1181185. [Link]
- V.
- Compound stabilizer for this compound assay kit.
- This compound MR. Linear Chemicals. [Link]
Sources
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. journals.muhn.edu.cn [journals.muhn.edu.cn]
- 3. This compound: Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C5H4N4O3 | CID 1175 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effect of urine storage on urinary this compound concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. linear.es [linear.es]
- 9. Warfarin administration increases this compound concentrations in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. academic.oup.com [academic.oup.com]
- 12. Warfarin and this compound after myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [PDF] Lack of effect of warfarin on this compound concentration. | Semantic Scholar [semanticscholar.org]
- 14. Protocols to Dissolve Amorphous Urate Crystals in Urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. Protocols to Dissolve Amorphous Urate Crystals in Urine - ProQuest [proquest.com]
- 17. Prepare this compound Solution [protocols.io]
- 18. researchgate.net [researchgate.net]
- 19. Gout - Wikipedia [en.wikipedia.org]
- 20. Lab Test | Corewell Health Laboratory [beaumontlaboratory.com]
- 21. wwwn.cdc.gov [wwwn.cdc.gov]
- 22. nvkc.nl [nvkc.nl]
- 23. Factors influencing the crystallization of monosodium urate: a systematic literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Uric Acid Solubility for In Vitro Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the common challenges of working with uric acid in in vitro settings. As a compound with notoriously low aqueous solubility, preparing stable and biologically relevant this compound solutions requires a nuanced understanding of its physicochemical properties. This resource is designed to equip you with the expertise to design and execute successful experiments.
Understanding the Core Challenge: The Physical Chemistry of this compound
This compound is a weak dibasic acid, and its solubility is profoundly influenced by pH.[1][2] In aqueous solutions, it exists in equilibrium between its protonated, poorly soluble form (this compound) and its deprotonated, more soluble salt form (urate).[1][3] This equilibrium is governed by its pKa values.
-
pKa1 ≈ 5.4–5.8 : This is the most critical value for researchers. Below this pH, the insoluble this compound form predominates. Above this pH, it begins to convert to the more soluble monosodium urate.
-
pKa2 ≈ 10.3 : This second deprotonation occurs at a pH generally outside the physiological range for most cell culture experiments.[1]
The central challenge in preparing this compound solutions for in vitro experiments is to dissolve it at a concentration relevant to your experimental goals while maintaining a physiologically compatible pH and avoiding the introduction of cytotoxic solvents or extreme conditions.
Diagram: this compound-Urate Equilibrium
The following diagram illustrates the fundamental relationship between pH and the dominant species of this compound in solution, which is the key to understanding its solubility.
Caption: pH-dependent equilibrium of this compound and its more soluble urate salts.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common questions and issues encountered when preparing and using this compound solutions in a laboratory setting.
Q1: Why won't my this compound dissolve in water or PBS?
Answer: this compound has very low intrinsic solubility in water, typically around 60-70 µg/mL at room temperature.[1] Phosphate-buffered saline (PBS) at a physiological pH of 7.4 is often not sufficient on its own to dissolve this compound, especially at the higher concentrations required for many experiments. The protonated form of this compound is the least soluble, and at pH 7.4, a significant portion can remain in this state, leading to incomplete dissolution.
Q2: I've seen protocols that use NaOH to dissolve this compound. How does this work, and is it safe for my cells?
Answer: Using a strong base like sodium hydroxide (NaOH) is a common and effective method for dissolving this compound.[4][5][6]
Mechanism:
-
Deprotonation: NaOH increases the pH of the solution well above this compound's pKa1. This forces the equilibrium to shift from the insoluble this compound form to the highly soluble sodium urate salt.[7][8]
-
Solubilization: The resulting sodium urate is readily soluble in aqueous solutions.
Critical Consideration for Cell Culture: While effective, the high pH of a concentrated NaOH solution is cytotoxic. Therefore, it is crucial to neutralize the solution back to a physiological pH (typically 7.2-7.4) with an acid like hydrochloric acid (HCl) before adding it to your cell culture media. It is also essential to use the minimal amount of NaOH necessary to achieve dissolution to avoid significant changes in the osmolarity of your final solution.
Q3: My this compound dissolves initially with NaOH, but then it crashes out of solution when I add it to my cell culture medium. What's happening?
Answer: This is a classic problem of supersaturation and precipitation. Here’s a breakdown of the likely causes and how to troubleshoot them:
-
pH Shift: Your cell culture medium is buffered to a physiological pH (around 7.4). When you add your high-pH this compound stock solution, the medium's buffering capacity will lower the pH of the final solution. If the final concentration of urate exceeds its solubility limit at that new, lower pH, it will precipitate out, often as monosodium urate crystals.
-
Ionic Strength & Temperature: The solubility of urate is also affected by ionic strength and temperature.[3][9] Cell culture media are complex solutions with high concentrations of salts (like NaCl) that can decrease urate solubility.[3][9] Additionally, if you heated the solution to aid dissolution and then added it to a room temperature or 37°C medium, the decrease in temperature can cause precipitation.
Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting this compound precipitation in media.
Q4: Are there alternatives to NaOH for dissolving this compound?
Answer: Yes, several other bases can be used, each with its own set of considerations.
| Base | Concentration | Advantages | Disadvantages |
| Potassium Hydroxide (KOH) | Similar to NaOH | Can be a direct substitute for NaOH.[6][10] | Similar cytotoxicity concerns as NaOH; requires neutralization. |
| Ammonium Hydroxide (NH₄OH) | 1-2 mmol/L | Volatile, which can be useful for applications like mass spectrometry.[11] | Can be unstable; this compound may decompose in higher concentrations of ammonium hydroxide.[12][13] |
| Lithium Carbonate (Li₂CO₃) | - | Historically used.[14][15] | Lithium ions can have biological effects and may interfere with certain assays. |
For most cell-based assays, carefully neutralized NaOH or KOH are the most common and reliable choices.
Q5: What is the best way to prepare a stable, sterile this compound stock solution for cell culture?
Answer: Here is a field-proven protocol for preparing a 100 mM this compound stock solution.
Protocol: Preparation of 100 mM this compound Stock Solution
Materials:
-
This compound Powder (M.W. 168.11 g/mol )
-
1 M NaOH solution, sterile
-
1 M HCl solution, sterile
-
Sterile, nuclease-free water
-
Sterile 50 mL conical tube
-
Sterile 0.22 µm syringe filter
Procedure:
-
Weigh this compound: Weigh out 168.11 mg of this compound and add it to the 50 mL conical tube.
-
Initial Solubilization: Add approximately 8 mL of sterile water to the tube. The this compound will not dissolve at this stage.
-
Alkalinization: While vortexing or stirring, slowly add the 1 M NaOH solution dropwise. Continue adding drops until the this compound powder is fully dissolved. The solution should become clear. This typically requires a pH > 11.
-
Neutralization (Critical Step): Carefully monitor the pH of the solution using a calibrated pH meter. Slowly add 1 M HCl dropwise while stirring until the pH reaches 7.2-7.4. Do not let the pH drop below 7.0 , as this may cause the this compound to precipitate.
-
Final Volume Adjustment: Add sterile water to bring the final volume to 10 mL.
-
Sterilization: Sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile tube.
-
Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C.[4] this compound solutions are stable for several months when stored frozen.[11][16] Avoid repeated freeze-thaw cycles.
Q6: Can I use DMSO to dissolve this compound?
Answer: While dimethyl sulfoxide (DMSO) is a powerful solvent, it is generally not the first choice for this compound. This compound has limited solubility in DMSO.[17] Furthermore, high concentrations of DMSO can be toxic to cells.[18] For most applications, aqueous-based methods using pH adjustment are preferred. If a protocol specifically calls for DMSO, it's important to be aware of its potential anti-inflammatory effects and to run appropriate vehicle controls.[19]
Key Technical Considerations Summary
| Parameter | Recommendation & Rationale |
| pH | The single most critical factor. Maintain pH > 7.0 throughout preparation and in the final medium to keep this compound in its soluble urate form.[9][20][21] |
| Temperature | Gentle warming (e.g., 37°C) can aid dissolution, but be aware that cooling the solution can cause precipitation if it is supersaturated. |
| Solvent | For cell culture, use a minimal amount of NaOH or KOH for initial dissolution, followed by careful neutralization.[6] |
| Concentration | Prepare a concentrated stock solution and dilute it into your final medium. This minimizes the volume of base/acid added to your culture. |
| Stability & Storage | Aliquot and freeze stock solutions at -20°C or -80°C to maintain stability and prevent degradation.[4][11][16] |
By understanding the chemical principles governing this compound solubility and following validated protocols, researchers can confidently prepare and utilize this compound solutions for robust and reproducible in vitro experiments.
References
- Protocol Online. (2010-01-13). preparing this compound solution. General Lab Techniques. [Link]
- Kippen, I., et al. (1974). Factors affecting urate solubility in vitro.
- Clinical Chemistry. (Date not available). Preparation of this compound Standard Stock Solution. Oxford Academic. [Link]
- Iwata, H., et al. (Date not available). Solubility of this compound and supersaturation of monosodium urate: why is this compound so highly soluble in urine? Journal of Urology. [Link]
- ResearchGate. (2025-08-09). Preparation of this compound Standard Stock Solution. [Link]
- Semantic Scholar. (Date not available). Preparation of this compound standard stock solution. [Link]
- Linear Chemicals.
- Ellerbe, P., et al. (Date not available). The stability of this compound in ammonium hydroxide. PubMed. [Link]
- ResearchGate. (2025-08-09). The stability of this compound in ammonium hydroxide. [Link]
- ResearchGate. (2015-11-01). How do I prepare this compound stock standard for uv-vis analysis?. [Link]
- Martillo, M. A., et al. (2015).
- ResearchGate. (2025-08-06).
- Wikipedia.
- Walker, H. K., et al. (Eds.). (1990). This compound. In Clinical Methods: The History, Physical, and Laboratory Examinations (3rd ed.). Butterworths. [https://www.ncbi.nlm.nih.gov/books/NBK3 uric-acid/]([Link] uric-acid/)
- ResearchGate. (2020-01-02). I want to perform HPLC for this compound. Which solvent should I use to prepare standard this compound solution?. [Link]
- Chinese Journal of Nephrology. (Date not available). Study on the effect of pH value on the solubility of this compound. [Link]
- Reddit. (2020-05-20).
- ResearchGate. (Date not available). Investigation of the Effects of Dimethyl Sulfoxide in Experimental Gout with Comparison of Dexamethasone and Indomethacin. [Link]
- NIH. (2024-12-16). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. [Link]
Sources
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound - Clinical Methods - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Factors influencing the crystallization of monosodium urate: a systematic literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. preparing this compound solution - General Lab Techniques [protocol-online.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. sigmaaldrich.cn [sigmaaldrich.cn]
- 9. researchgate.net [researchgate.net]
- 10. echemi.com [echemi.com]
- 11. academic.oup.com [academic.oup.com]
- 12. The stability of this compound in ammonium hydroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Preparation of this compound standard stock solution. | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. linear.es [linear.es]
- 17. selleckchem.com [selleckchem.com]
- 18. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Solubility of this compound and supersaturation of monosodium urate: why is this compound so highly soluble in urine? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. journals.muhn.edu.cn [journals.muhn.edu.cn]
addressing matrix effects in mass spectrometry analysis of uric acid
Navigating the Challenges of Matrix Effects
Welcome to the technical support center for the mass spectrometry analysis of uric acid. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and mitigate matrix effects, a common and critical challenge in bioanalysis. As Senior Application Scientists, we understand that accurate quantification of this compound is paramount in clinical and research settings. This resource provides in-depth, field-proven insights and validated protocols to ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of this compound analysis, and why are they a concern?
A: Matrix effects are the alteration of ionization efficiency for an analyte, such as this compound, due to the presence of co-eluting, undetected components in the sample matrix (e.g., plasma, urine, serum).[1][2] These effects can lead to either ion suppression (a decrease in signal) or enhancement (an increase in signal), causing significant inaccuracies in quantification.[1][2] For this compound, a small endogenous molecule, matrix effects are a primary cause of poor data reproducibility and erroneous concentration measurements, which can have significant implications in clinical diagnostics and pharmacokinetic studies.[3][4]
The primary mechanism is competition for ionization in the mass spectrometer's source.[1] When this compound co-elutes with other molecules from the biological matrix, these other compounds can compete for the available charge or for access to the droplet surface during desolvation in electrospray ionization (ESI), ultimately reducing or increasing the number of this compound ions that reach the detector.[1][5]
Q2: How can I determine if my this compound assay is suffering from matrix effects?
A: A systematic evaluation is crucial. The most common method is the post-extraction addition experiment.[1][6][7] This involves comparing the signal response of an analyte in a neat solution to the response of the same analyte spiked into a pre-extracted blank matrix sample.
A significant difference between these responses indicates the presence of matrix effects. The matrix factor (MF) can be calculated as follows:
MF = (Peak Area in Presence of Matrix) / (Peak Area in Absence of Matrix) [6]
An MF value of 1 indicates no matrix effect, a value < 1 suggests ion suppression, and a value > 1 indicates ion enhancement.[6] Regulatory guidelines, such as the ICH M10, recommend a thorough evaluation of matrix effects.[8][9]
Here is a workflow to guide the evaluation process:
graph TD { graph [maxWidth=760]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
}
Caption: Workflow for Matrix Effect Evaluation.Troubleshooting Guide: Mitigating Matrix Effects
Issue 1: Significant ion suppression is observed in my plasma samples.
Root Cause Analysis: Plasma is a complex matrix containing high concentrations of phospholipids, salts, and proteins, which are notorious for causing ion suppression in ESI.[4][10] Phospholipids, in particular, often co-elute with early-eluting polar analytes like this compound in reversed-phase chromatography.[10]
Solutions:
-
Chromatographic Separation: The most effective first step is to optimize the liquid chromatography (LC) method to separate this compound from the bulk of the matrix components.[1][11]
-
Strategy: Utilize a column with alternative chemistry, like Hydrophilic Interaction Liquid Chromatography (HILIC), to improve retention of polar compounds like this compound and allow interfering phospholipids to elute separately.
-
Protocol:
-
Equilibrate a HILIC column (e.g., amide phase) with a high percentage of organic solvent (e.g., 95% acetonitrile with 0.1% formic acid).
-
Inject the prepared sample extract.
-
Apply a gradient that gradually increases the aqueous component. This will elute the polar this compound later in the run, achieving separation from the less retained phospholipids.
-
-
-
Sample Preparation: If chromatographic optimization is insufficient, more rigorous sample preparation is necessary to remove interfering components before injection.[10][12]
-
Strategy: Implement a more selective sample clean-up technique than simple protein precipitation (PPT).
-
Comparison of Techniques:
-
| Sample Preparation Technique | Principle | Efficiency in Removing Phospholipids | Throughput |
| Protein Precipitation (PPT) | Protein denaturation and removal by centrifugation.[5] | Low[10] | High |
| Liquid-Liquid Extraction (LLE) | Partitioning of analyte into an immiscible organic solvent based on polarity.[10] | Moderate to High | Medium |
| Solid-Phase Extraction (SPE) | Selective retention of analyte on a solid sorbent and elution.[10] | High | Medium to High |
Issue 2: My results are inconsistent across different patient urine samples.
Root Cause Analysis: Urine is a highly variable matrix. Factors such as diet, hydration level, and disease state can significantly alter the concentration of salts, urea, and other endogenous compounds, leading to variable matrix effects from sample to sample.[4][13]
Solutions:
-
Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard for correcting for matrix effects.[3][14] A SIL-IS, such as ¹³C- or ¹⁵N-labeled this compound, is chemically identical to the analyte and will co-elute and experience the same matrix effects.[3][15]
-
Mechanism: The SIL-IS is added to each sample at a known concentration at the very beginning of the sample preparation process. Any ion suppression or enhancement that affects the analyte will also affect the SIL-IS to a similar degree.[11] By calculating the ratio of the analyte peak area to the SIL-IS peak area, the variability due to matrix effects is normalized, leading to more accurate and precise quantification.[16]
-
}
Caption: Correction of Matrix Effects using a SIL-IS.-
Method of Standard Addition: For instances where a suitable SIL-IS is not available or for method validation, the standard addition method can be employed.[1][5][17]
-
Protocol:
-
Divide a single sample into several aliquots.
-
Spike each aliquot with increasing known concentrations of a this compound standard (including a zero-concentration aliquot).
-
Perform the complete sample preparation and LC-MS/MS analysis on all aliquots.
-
Plot the instrument response (peak area) versus the added concentration.
-
The absolute value of the x-intercept of the linear regression line represents the endogenous concentration of this compound in the original sample. This method inherently accounts for the matrix effect within that specific sample.[1]
-
-
Issue 3: I see ion enhancement in my tissue homogenate samples.
Root Cause Analysis: Ion enhancement, while less common than suppression, can occur when co-eluting matrix components improve the ionization efficiency of the analyte.[1][6] This can happen if a matrix component reduces charge competition or improves the desolvation process in the ESI source.
Solutions:
-
Dilution: A simple and often effective strategy is to dilute the sample extract.[1][17] This reduces the concentration of all matrix components, thereby minimizing their impact on the ionization of this compound.
-
Consideration: Ensure that the final concentration of this compound after dilution remains well above the lower limit of quantification (LLOQ) of the assay.
-
-
Investigate the Enhancer: Use techniques like post-column infusion to identify the chromatographic region where enhancement occurs.[6][17] Modifying the chromatographic gradient to separate this compound from this region can resolve the issue. Further investigation with high-resolution mass spectrometry could help identify the specific interfering molecule, guiding a more targeted sample clean-up strategy.
References
- Benchchem. (n.d.). The Gold Standard in Bioanalysis: A Technical Guide to this compound-15N2 as an Internal Standard.
- Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. (n.d.).
- Benchchem. (n.d.). Application Note: Quantification of this compound in Human Plasma by LC-MS/MS using a Stable Isotope-Labeled Internal Standard.
- Matrix Effects and Application of Matrix Effect Factor. (n.d.). Taylor & Francis Online.
- 5.4 Quantitative estimation of matrix effect, recovery and process efficiency. (n.d.). Sisu@UT.
- Matrix Effects-A Challenge Toward Automation of Molecular Analysis. (n.d.).
- ICH M10 guideline: validation of bioanalytical methods. (n.d.). Kymos.
- Determining Matrix Effects in Complex Food Samples. (2020, August 24). Waters Corporation.
- Determination of this compound in Plasma by LC-MS/MS and Its Application to an Efficacy Evaluation of Recombinant Urate Oxidase. (2013, July 10). J-Stage.
- Determination of this compound in biological samples by high performance liquid chromatography-electrospray ionization-tandem mass spectrometry and study.... (2018, July 18). RSC Advances.
- Determination of this compound in biological samples by high performance liquid chromatography-electrospray ionization-tandem mass spectrometry and study on pathogenesis of pulmonary arterial hypertension in pulmonary artery endothelium cells. (n.d.). NIH.
- Overcoming matrix effects: expectations set by guidelines. (2014, April 3). Bioanalysis Zone.
- Benchchem. (n.d.). A Comparative Guide to Regulatory Guidelines for Bioanalytical Method Validation Using Internal Standards.
- Using calibration approaches to compensate for remaining matrix effects in quantitative liquid chromatography electrospray ioniz. (n.d.). University of Wollongong Research Online.
- Bioanalytical Method Validation - Guidance for Industry. (2018, May 24). FDA.
- Determination of this compound in Plasma by LC-MS/MS and Its Application to an Efficacy Evaluation of Recombinant Urate Oxidase | Request PDF. (2025, August 6). ResearchGate.
- ICH guideline M10 on bioanalytical method validation and study sample analysis_Step 5. (2022, July 25). EMA.
- Full article: Development of quantitative assay for simultaneous measurement of purine metabolites and creatinine in biobanked urine by liquid chromatography-tandem mass spectrometry. (2022, January 20). Taylor & Francis Online.
- Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. (n.d.). Bioanalysis Zone.
- Benchchem. (n.d.). Technical Support Center: Optimizing this compound-13C,15N3 Recovery from Plasma.
- Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC-MS Analysis. (2025, August 6).
- Interference Testing and Mitigation in LC-MS/MS Assays. (2017, August 1). myadlm.org.
- Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure. (n.d.). CDC Stacks.
- Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. (n.d.). MDPI.
- Determination of this compound in biological samples by high performance liquid chromatography-electrospray ionization-tandem mass spectrometry and study on pathogenesis of pulmonary arterial hypertension in pulmonary artery endothelium cells. (2018, July 4). ResearchGate.
- Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. (n.d.). LCGC International.
- Determination of serum this compound by isotope dilution mass spectrometry as a new candidate definitive method. (n.d.). PubMed.
- Ion suppression/enhancement results for urine matrices based on the.... (n.d.). ResearchGate.
- Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. (n.d.).
- Ion Suppression: A Major Concern in Mass Spectrometry. (n.d.). LCGC International.
- Designing Stable Isotope Labeled Internal Standards. (2022, January 11). Acanthus Research.
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. longdom.org [longdom.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. bme.psu.edu [bme.psu.edu]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. waters.com [waters.com]
- 8. ICH M10 guideline: validation of bioanalytical methods [kymos.com]
- 9. ema.europa.eu [ema.europa.eu]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. myadlm.org [myadlm.org]
- 12. 5.4 Quantitative estimation of matrix effect, recovery and process efficiency – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
- 15. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 16. Determination of serum this compound by isotope dilution mass spectrometry as a new candidate definitive method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
Technical Support Center: Enhancing Sensitivity in Uric Acid Detection
Welcome to the Technical Support Center for Uric acid (UA) detection. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of accurate and sensitive UA quantification. Abnormal UA concentrations are linked to various pathologies, including gout, hyperuricemia, and cardiovascular diseases, making precise measurement critical.[1][2] This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to help you overcome common experimental hurdles and improve the sensitivity of your assays.
Section 1: Foundational Principles of this compound Detection
This compound is the final product of purine metabolism in humans.[3] Its detection is commonly achieved through three primary methodologies: electrochemical sensing, colorimetric assays, and high-performance liquid chromatography (HPLC). Each method offers distinct advantages and is susceptible to specific challenges that can impact sensitivity and accuracy.
Method Selection at a Glance
| Method | Principle | Typical Sensitivity | Common Applications |
| Electrochemical | Oxidation of this compound on an electrode surface, generating a measurable current. | High (nM to µM range)[4][5] | Point-of-care testing, real-time monitoring. |
| Colorimetric | Enzymatic (uricase) or chemical reaction produces a colored product proportional to UA concentration. | Moderate (µM range)[6][7] | High-throughput screening, routine clinical analysis. |
| HPLC | Chromatographic separation of UA from other sample components followed by UV detection. | High (µg/mL to ng/mL range)[8][9] | Reference method, research applications requiring high specificity. |
Section 2: Troubleshooting Guides & FAQs
This section addresses specific issues you may encounter during your experiments, providing explanations and actionable solutions.
Electrochemical Detection
Electrochemical sensors, particularly non-enzymatic ones, have gained attention for their simplicity and low cost.[5] However, achieving high sensitivity and selectivity can be challenging.
Diagram: Electrochemical Detection Workflow
Caption: Principle of uricase-based colorimetric assay.
FAQs & Troubleshooting:
-
Question: The color development in my assay is weak, resulting in low absorbance readings and poor sensitivity. What should I check?
-
Answer:
-
Sub-optimal pH or Temperature: Uricase and peroxidase are enzymes with optimal pH and temperature ranges for their activity. Typically, a pH around 7.5-8.5 and a temperature of 37°C are used. [10]Ensure your buffer is at the correct pH and the incubation temperature is maintained.
-
Enzyme Inactivity: Enzymes can lose activity over time, especially with improper storage. Use fresh enzyme preparations or verify the activity of your current stock. Avoid repeated freeze-thaw cycles.
-
Insufficient Incubation Time: The enzymatic reactions require sufficient time to proceed to completion. Refer to your kit's protocol or optimize the incubation time. The color is often stable for a limited period, so read the absorbance within the recommended window. [11] * Incorrect Wavelength: Ensure you are reading the absorbance at the maximal absorbance wavelength (λmax) of the oxidized chromogen. This is typically specified in the assay protocol.
-
-
-
Question: I'm getting high background absorbance in my blank wells. What could be the cause?
-
Answer:
-
Reagent Contamination: One of your reagents may be contaminated with a reducing or oxidizing agent. Prepare fresh reagents and use high-purity water.
-
Reagent Deterioration: The chromogen may be slowly oxidizing upon exposure to light or air. Store reagents protected from light and use them within their expiry date. Signs of deterioration can include turbidity or a high blank absorbance. [11] * Interference from the Sample Matrix: Some substances in biological samples can interfere with the assay. This is discussed in the next point.
-
-
-
Question: My results are inconsistent when analyzing biological samples (serum, urine). What are the common interfering substances?
-
Answer:
-
Reducing Agents: Ascorbic acid (Vitamin C) is a common interfering substance that can react with the hydrogen peroxide produced, leading to an underestimation of this compound. [12]Some commercial kits include ascorbate oxidase to eliminate this interference. [11] * Bilirubin and Hemoglobin: High levels of bilirubin (icterus) and hemoglobin (hemolysis) can cause spectral interference, absorbing light at the same wavelength as the chromogen. [13][14]This can lead to falsely elevated or decreased results depending on the specific method.
-
Lipemia: High levels of lipids (turbidity) in the sample can scatter light, leading to falsely high absorbance readings. [13]Sample centrifugation at high speed or using a lipid-clearing agent can help.
-
-
High-Performance Liquid Chromatography (HPLC)
HPLC is considered a reference method for this compound determination due to its high specificity and accuracy. [12] Diagram: HPLC Workflow for this compound Analysis
Caption: General workflow for HPLC-based this compound analysis.
FAQs & Troubleshooting:
-
Question: The this compound peak in my chromatogram is broad or shows tailing. How can I improve the peak shape?
-
Answer:
-
Mobile Phase pH: The retention of this compound, which has a pKa of 5.4, is highly dependent on the mobile phase pH. [8]Operating at a pH well below the pKa (e.g., pH 2.5-4.0) will ensure it is in its neutral, more retained form, often leading to better peak shapes on a C18 column. [15][16] * Column Contamination: The column may be contaminated with strongly retained compounds from previous injections. Flush the column with a strong solvent like 100% acetonitrile or isopropanol.
-
Column Degradation: The stationary phase of the column can degrade over time, especially when using extreme pHs. If flushing doesn't help, the column may need to be replaced.
-
-
-
Question: The retention time of my this compound peak is drifting. What is the cause?
-
Answer:
-
Inconsistent Mobile Phase Composition: Ensure your mobile phase is accurately prepared and well-mixed. If using a gradient, ensure the pump is functioning correctly.
-
Temperature Fluctuations: Column temperature affects retention time. Using a column oven will provide a stable temperature and improve reproducibility.
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run. A stable baseline is a good indicator of equilibration.
-
-
-
Question: I'm having trouble with low sensitivity and a high limit of detection (LOD). How can I improve it?
-
Answer:
-
Optimize Detection Wavelength: this compound has a strong absorbance maximum around 285-293 nm. [12][15]Ensure your UV detector is set to the optimal wavelength.
-
Increase Injection Volume: Injecting a larger volume of your sample can increase the signal, provided it doesn't overload the column and distort the peak shape.
-
Sample Pre-concentration: For samples with very low this compound levels, a solid-phase extraction (SPE) step can be used to concentrate the analyte before HPLC analysis.
-
Improve Sample Preparation: Inefficient protein precipitation can lead to a loss of analyte and column fouling. Ensure complete precipitation and careful collection of the supernatant.
-
-
Section 3: Detailed Experimental Protocols
Protocol: High-Sensitivity Electrochemical Detection of this compound using DPV
This protocol describes the determination of this compound using Differential Pulse Voltammetry (DPV) with a Glassy Carbon Electrode (GCE), a technique known for its enhanced sensitivity. [17] Materials:
-
Glassy Carbon Electrode (GCE)
-
Ag/AgCl reference electrode
-
Platinum wire counter electrode
-
Potentiostat
-
Polishing materials (alumina slurry, polishing pads)
-
Phosphate buffer saline (PBS), 0.1 M, pH 7.0
-
This compound stock solution (10 mM in 0.1 M NaOH, stored at 4°C)
-
High-purity water
Procedure:
-
Electrode Preparation:
-
Polish the GCE with 0.3 µm and then 0.05 µm alumina slurry on a polishing pad for 5 minutes each.
-
Rinse thoroughly with high-purity water.
-
Sonciate the electrode in water and then ethanol for 2 minutes each to remove any residual alumina particles.
-
Dry the electrode under a stream of nitrogen.
-
-
Electrochemical Cell Setup:
-
Assemble the three-electrode system in an electrochemical cell containing 10 mL of 0.1 M PBS (pH 7.0).
-
-
Electrochemical Pre-treatment (Activation):
-
Run 10-15 cyclic voltammograms in the potential range of -0.2 V to +0.8 V at a scan rate of 100 mV/s in PBS until a stable CV is obtained. This step helps to clean and activate the electrode surface.
-
-
DPV Measurement:
-
Prepare a series of this compound standards (e.g., 1 µM to 100 µM) by diluting the stock solution in the PBS.
-
Add a known volume of the standard solution to the electrochemical cell.
-
Record the DPV response. Typical DPV parameters: potential range +0.1 V to +0.6 V, pulse amplitude 50 mV, pulse width 50 ms. [17] * The oxidation peak for this compound should appear around +0.35 V.
-
-
Calibration and Analysis:
-
Record the peak current for each standard concentration.
-
Plot the peak current versus this compound concentration to generate a calibration curve.
-
Analyze unknown samples by adding a known volume to the PBS in the cell and measuring the DPV response. Calculate the concentration using the calibration curve.
-
References
- Recent Progress on this compound Detection: A Review. PubMed. [Link]
- Recent Progress on this compound Detection: A Review. Semantic Scholar. [Link]
- Electrochemical Detection of this compound Based on a Carbon Paste Electrode Modified with Ta2O5 Recovered from Ore by a Novel Method. ACS Omega. [Link]
- Sensitivity Detection of this compound and Creatinine in Human Urine Based on Nanoporous Gold. PMC - PubMed Central. [Link]
- Ultrasensitive and selective colorimetric detection of this compound using peroxidase mimetic activity of biogenic palladium nanoparticles. PubMed. [Link]
- Determination of this compound in Biological Fluids with Special Emphasis on Biosensors and Sensors: A Review. [No Source Found].
- Enzymatic and Non-Enzymatic this compound Electrochemical Biosensors: A Review. PubMed. [Link]
- Interference in colorimetric reactions for measuring hydrogen peroxide. PubMed. [Link]
- Colorimetric detection of this compound in human urine and serum based on peroxidase mimetic activity of MIL-53(Fe). Analytical Methods (RSC Publishing). [Link]
- Electrochemical Biosensor Development for this compound Detection.
- This compound quantification via colorimetric detection utilizing silver oxide-modified activated carbon nanoparticles functionalized with ionic liquid. PMC - NIH. [Link]
- This compound enzymatic colorimetric method.
- This compound Uricase method. BIOLABO. [Link]
- Electrochemical detection of this compound in undiluted human saliva using uricase paper integr
- Development and Validation of a Simple High Performance Liquid Chromatography/UV Method for Simultaneous Determination of Urinary this compound, Hypoxanthine, and Cre
- RP–HPLC Developed Method for this compound Estim
- Electrochemical Ultrasensitive Sensing of this compound on Non-Enzymatic Porous Cobalt Oxide Nanosheets-Based Sensor. MDPI. [Link]
- Determination of concentration of this compound in human plasma by reverse phase high performance liquid chromatography.
- Determination of this compound in Biological Fluids with Special Emphasis on Biosensors and Sensors: A Review.
- Four methods for determining this compound compared with a candid
- A Review of Enzymatic this compound Biosensors Based on Amperometric Detection.
- (PDF) Colorimetric Determination of this compound in Live samples.
- Uricase based methods for determination of this compound in serum.
- Interferences.
- Improved sensitivity and selectivity of this compound voltammetric sensing with mechanically grinded carbon/graphite electrodes.
- Comparison of biosensors for detection of this compound.
- Spectrophotometer with enhanced sensitivity for this compound detection. Researching. [Link]
- This compound.
- Interference in autoanalyzer analysis. PMC - NIH. [Link]
- A Comparison of this compound Optical Detection Using as Sensitive Materials an Amino-Substituted Porphyrin and Its Nanomaterials with CuNPs, PtNPs and Pt@CuNPs. MDPI. [Link]
- Determination of this compound in biological samples by high performance liquid chromatography-electrospray ionization-tandem mass spectrometry and study .... RSC Advances (RSC Publishing). [Link]
- Nitrogen-Doped Biochar Derived from Starch for Enzyme-Free Colorimetric Detection of this compound in Human Body Fluids. MDPI. [Link]
- HPLC chromatograms of (a) standards of this compound (75 μg/mL), creatinine....
- New Trends in this compound Electroanalysis. MDPI. [Link]
- Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases.
- An Improved, Highly Sensitive HPLC-based Method for Determining this compound Levels in Microliter Plasma Volumes. J-Stage. [Link]
- RP–HPLC Developed Method for this compound Estim
- The ZP team show you how to test the this compound Sensor
- Electrochemical Detection for this compound Based on β-Lactoglobulin-Functionalized Multiwall Carbon Nanotubes Synthesis with PtNPs Nanocomposite. NIH. [Link]
- Sensitive colorimetric assay for this compound and glucose detection based on multilayer-modified paper with smartphone as signal readout.
Sources
- 1. Recent Progress on this compound Detection: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Progress on this compound Detection: A Review | Semantic Scholar [semanticscholar.org]
- 3. biolabo.fr [biolabo.fr]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Sensitivity Detection of this compound and Creatinine in Human Urine Based on Nanoporous Gold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ultrasensitive and selective colorimetric detection of this compound using peroxidase mimetic activity of biogenic palladium nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Colorimetric detection of this compound in human urine and serum based on peroxidase mimetic activity of MIL-53(Fe) - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. Development and Validation of a Simple High Performance Liquid Chromatography/UV Method for Simultaneous Determination of Urinary this compound, Hypoxanthine, and Creatinine in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. oaji.net [oaji.net]
- 11. atlas-medical.com [atlas-medical.com]
- 12. acb.org.uk [acb.org.uk]
- 13. eclinpath.com [eclinpath.com]
- 14. Interference in autoanalyzer analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. rjptonline.org [rjptonline.org]
- 16. jstage.jst.go.jp [jstage.jst.go.jp]
- 17. mdpi.com [mdpi.com]
impact of hemolysis and lipemia on uric acid measurement
Welcome to the Technical Support Center for our Uric Acid Assay portfolio. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot potential interferences from hemolysis and lipemia during this compound quantification. Our goal is to provide you with the expertise and validated protocols necessary to ensure the accuracy and integrity of your experimental data.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common questions our team receives regarding sample quality for this compound measurement.
Q1: What are hemolysis and lipemia, and why are they a concern for my this compound assay?
A: Hemolysis is the rupture of red blood cells (erythrocytes), which releases their intracellular contents, including hemoglobin, into the serum or plasma.[1] This imparts a pink to red color to the sample.[2] Lipemia is the presence of a high concentration of lipids (fats), such as triglycerides, in the sample, giving it a turbid or milky appearance.[2][3] Both are significant concerns as they are common preanalytical errors that can interfere with the chemical and optical measurements of many laboratory tests, including this compound, leading to inaccurate results.[2][3]
Q2: How do hemolysis and lipemia interfere with this compound measurements specifically?
A: The interference is method-dependent. Most modern automated assays use an enzymatic method with uricase and peroxidase.[4]
-
Hemolysis:
-
Spectral Interference: Hemoglobin has a broad absorbance spectrum that can overlap with the wavelengths used in colorimetric assays, potentially causing falsely elevated readings.[1] For example, a hemoglobin concentration of 0.29 g/dL has been shown to cause a significant increase in measured this compound.[5]
-
Chemical Interference: The release of substances like glutathione from red blood cells can interfere with the peroxidase-coupled reaction in some enzymatic methods, potentially leading to falsely low results.[6] However, some studies show that only high concentrations of hemoglobin cause a decrease in this compound values, particularly with the uricase-catalase method.[1]
-
-
Lipemia:
-
Light Scattering: The primary interference mechanism is light scattering caused by lipid particles (chylomicrons and Very Low-Density Lipoproteins), which increases the turbidity of the sample. This scattering can lead to falsely high absorbance readings in spectrophotometric methods, resulting in an overestimation of this compound concentration.[7] this compound has been reported to show positive interference even at mild lipemic concentrations.[7]
-
Volume Displacement: In severely lipemic samples, the high lipid volume displaces the aqueous portion of the sample where this compound is dissolved. This can lead to a falsely decreased measurement of the analyte concentration if not accounted for.[3]
-
Q3: My instrument provides a Hemolysis, Icterus, and Lipemia (HIL) Index. What does this mean?
A: Most automated clinical chemistry analyzers are equipped to automatically detect and quantify the level of these interferences by performing spectrophotometric measurements at multiple wavelengths.[2] The instrument reports a semi-quantitative index (e.g., H-index for hemolysis, L-index for lipemia).[8] Your assay protocol or the instrument manufacturer will specify the maximum acceptable index level for the this compound assay. For example, one procedure manual for a Roche Cobas analyzer states no interference for a Hemolytic index < 1000 and a Lipemic index < 1500.[9] It is crucial for each laboratory to verify these thresholds.[10]
Q4: Can I visually inspect my samples for hemolysis and lipemia instead of relying on an index?
A: Visual inspection is a common practice but is subjective and less reliable than automated indices.[1] Mild hemolysis or lipemia may not be easily detectable by eye but can still cause significant interference.[7] While severe cases are obvious, automated HIL indices provide an objective and consistent method for assessing sample quality, as recommended by the Clinical and Laboratory Standards Institute (CLSI).[8][11]
Part 2: Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving issues related to hemolyzed or lipemic samples in your this compound experiments.
Issue 1: this compound results are unexpectedly high or inconsistent, and the sample appears turbid/milky.
-
Probable Cause: Lipemia is likely interfering with the assay, causing light scattering and artificially inflating the absorbance reading.[7]
-
Solution Workflow:
-
Quantify Lipemia: Check the L-index provided by your automated analyzer. Compare this value to the acceptable limit specified in the this compound assay's package insert or your laboratory's validated thresholds.[9]
-
Sample Treatment (if L-index exceeds limit):
-
High-Speed Centrifugation: This is often the most practical first step. Centrifuge the sample at a high speed (e.g., >10,000 x g) for 10-15 minutes.[12] This can pellet the lipid layer, allowing you to carefully pipette the cleared infranatant for analysis.
-
Ultracentrifugation: This is the gold-standard method for removing lipids but is not available in all labs.[13][14] It is highly effective at clearing the sample.[13]
-
Lipid Clearing Agents: Commercial clearing agents are available, but their use must be validated for the this compound assay, as they may introduce their own chemical interferences.
-
-
Re-analyze: Analyze the cleared serum/plasma.
-
Documentation: Document the initial L-index, the clearing method used, and the pre- and post-treatment results. If results are still questionable, consider requesting a new, fasted sample from the source.
-
Issue 2: this compound results are flagged by the analyzer with a high H-index, or the sample is visibly pink/red.
-
Probable Cause: Hemolysis is causing spectral or chemical interference.[1][5]
-
Solution Workflow:
-
Assess Severity: Note the H-index value from your analyzer.
-
Consult Thresholds: Compare the H-index to the manufacturer's established limit for the this compound assay.[9][15]
-
Action: Unlike lipemia, hemolysis cannot be effectively removed from a sample once it has occurred. The release of intracellular components and the presence of hemoglobin are irreversible interferences.
-
Primary Recommendation: The most scientifically sound approach is to reject the sample and request a new, carefully collected specimen.
-
Reporting with Caution (Clinical Settings): In rare clinical situations where a new sample is unobtainable, a result may be reported but MUST be accompanied by a comment indicating the presence and potential impact of hemolysis. This decision should be guided by established laboratory policy.
-
-
Investigate Cause: Review sample collection and handling procedures to prevent future occurrences. Common causes include improper phlebotomy technique, vigorous mixing, or extreme transport temperatures.[2]
-
Part 3: In-Depth Technical Protocols & Methodologies
Protocol 1: Validating this compound Assay for Hemolysis and Lipemia Interference
This protocol is based on principles outlined in the CLSI guideline EP07. It is essential for any laboratory to verify or establish its own interference limits.
Objective: To determine the concentration of hemoglobin (hemolysis) and lipids (lipemia) that causes a clinically significant change in the measured this compound concentration.
Materials:
-
Pooled, non-hemolyzed, non-lipemic human serum.
-
Hemolysate prepared from packed red blood cells.
-
Commercially available intravenous lipid emulsion (e.g., Intralipid® 20%).[7]
-
Automated chemistry analyzer and corresponding this compound reagents.
-
Saline solution (0.9%).
Experimental Workflow Diagram:
Caption: Workflow for Interference Testing
Step-by-Step Methodology:
-
Prepare Baseline Sample: Pool multiple normal human serum samples. Confirm that the pool is free from hemolysis and lipemia (low H and L indices) and has a this compound concentration within the normal range.
-
Prepare Hemolysate: Wash packed red blood cells multiple times with saline. Lyse the cells through freeze-thaw cycles or by adding purified water. Centrifuge to remove cell debris and determine the hemoglobin concentration of the supernatant (hemolysate).
-
Create Interference Series:
-
Hemolysis: Create a series of samples by adding increasing volumes of the hemolysate to aliquots of the baseline serum pool. A corresponding control sample should be prepared by adding an equivalent volume of saline to the serum pool.
-
Lipemia: Create a second series of samples by adding increasing volumes of a commercial lipid emulsion (e.g., Intralipid®) to aliquots of the baseline serum pool. Prepare a corresponding saline control.
-
-
Analysis: Analyze all samples (controls and interference series) on your chemistry analyzer. Record the this compound concentration and the H- and L-index for each sample.
-
Data Evaluation:
-
Calculate the percent bias for each spiked sample compared to the control sample using the formula: % Bias = [(Test Result - Control Result) / Control Result] * 100
-
Plot the % bias against the measured H-index or L-index.
-
Define your acceptance criteria for interference (e.g., a bias of ±10% is commonly used).[10]
-
The interference threshold is the highest H- or L-index value that does not produce a bias exceeding your acceptance limit.
-
Protocol 2: Sample Deproteinization for Mitigating Lipemia
This protocol describes a high-speed centrifugation method, a practical alternative to ultracentrifugation for clarifying lipemic samples.
Step-by-Step Methodology:
-
Initial Analysis: If a sample is flagged for high lipemia, run the sample first to obtain an initial, potentially erroneous, result and the L-index value for documentation.
-
Transfer Sample: Transfer the lipemic serum or plasma to a high-speed microcentrifuge tube.
-
Centrifugation: Centrifuge the sample at a high speed, for instance, 10,000 x g, for 15 minutes at room temperature.
-
Inspect Sample: After centrifugation, a distinct white or creamy lipid layer should be visible at the top of the tube. The infranatant (the serum/plasma below the lipid layer) should appear significantly clearer.
-
Extract Cleared Sample: Carefully insert a pipette tip through the lipid layer, keeping it close to the side of the tube to minimize disturbance. Aspirate the cleared infranatant from below the lipid layer. Avoid aspirating any of the lipid material.
-
Re-analyze: Use the cleared infranatant to re-measure the this compound concentration.
-
Report: Report the result from the cleared sample, and document the procedure in the sample record. Studies have shown that for this compound, results from ultracentrifuged samples did not show significant differences from baseline, indicating effective interference removal.[14]
Part 4: Mechanistic Insights & Data Summary
Mechanisms of Interference
The following diagram illustrates the primary pathways by which hemolysis and lipemia disrupt common enzymatic this compound assays.
Caption: Interference in Uricase/Peroxidase Assays
Summary of Interference Effects on this compound
The direction and magnitude of interference are highly dependent on the assay method, analyzer, and interferent concentration. The table below summarizes general findings from the literature.
| Interferent | Typical Effect on this compound | Mechanism(s) | General Threshold Notes |
| Hemolysis | Variable (Positive or Negative Bias) | Positive: Spectral overlap from hemoglobin.[5] Negative: Chemical interference with peroxidase reaction.[6] | Assay dependent. Some systems show no significant interference up to an H-index of 1000 (approx. 10 g/L hemoglobin).[9] Older methods are more susceptible.[1] |
| Lipemia | Generally Positive Bias (Overestimation) | Primary: Light scattering by lipid particles increases turbidity and apparent absorbance.[7] Secondary: Volume displacement effect in severe cases.[3] | Positive interference can be observed even at mild lipemia (Triglycerides >400 mg/dL).[7][14] Some modern assays show robustness up to high L-indices (<1500).[9] |
References
- Clinical and Laboratory Standards Institute. C56-A: Hemolysis, Icterus, and Lipemia/Turbidity Indices as Indicators of Interference in Clinical Laboratory Analysis; Approved Guideline. CLSI; 2012. [Link]
- Nikolac N. Lipemia: causes, interference mechanisms, detection and management. Biochemia Medica. 2014;24(1):57-67. [Link]
- Clinical and Laboratory Standards Institute. C56QG: Examples of Hemolyzed, Icteric, and Lipemic/Turbid Samples Quick Guide. CLSI; 2012. [Link]
- American National Standards Institute. Hemolysis, Icterus, and Lipemia/Turbidity Indices as Indicators of Interference in Clinical Laboratory Analysis; Approved Guideline. ANSI Webstore; 2012. [Link]
- Soh S, Loh TP, Ong L. Methods to reduce lipemic interference in clinical chemistry tests: a systematic review and recommendations.
- Patel D, Patel P, Shah P, et al. Evaluating effectiveness of ultracentrifugation for removal of interference caused by lipemia in estimation of amylase, urea, creatinine, glucose and this compound. International Journal of Clinical Biochemistry and Research. 2019;6(3):364-368. [Link]
- Vani AV, Devi S, Sunder S, et al. Evaluating Interference of Lipemia on Routine Clinical Biochemical Tests. Journal of Laboratory Physicians. 2022;14(4):423-429. [Link]
- Firoozpour M, Ghaffari K, Akbari H. Lipemia Interferences in Biochemical Tests, Investigating the Efficacy of Different Removal Methods in comparison with Ultracentrifugation as the Gold Standard. Journal of Analytical Methods in Chemistry. 2020;2020:8882415. [Link]
- Farrar J, Dimeski G, Mollee P, et al. Establishing hemolysis and lipemia acceptance thresholds for clinical chemistry tests. Clinica Chimica Acta. 2020;510:459-465. [Link]
- Nikolac N. Lipemia: causes, interference mechanisms, detection and management. Biochemia Medica. 2014;24(1):57-67. [Link]
- Soh S, Loh TP, Ong L. Methods to reduce lipemic interference in clinical chemistry tests: a systematic review and recommendations. Clinical Chemistry and Laboratory Medicine. 2022;60(3):327-339. [Link]
- Farrar J, Dimeski G, Mollee P, et al. Establishing hemolysis and lipemia acceptance thresholds for clinical chemistry tests. Clinica Chimica Acta. 2020;510:459-465. [Link]
- Sonntag O. Haemolysis as an influence and interference factor. EJIFCC. 2002;13(4):95-98. [Link]
- Saracoglu A, Dal MS, Erel O. Comparison of lipemia interference created with native lipemic material and intravenous lipid emulsion in emergency laboratory tests. Biochemia Medica. 2024;34(1):010703. [Link]
- Ho CK, Chen C, Setoh J, et al. Optimization of hemolysis, icterus and lipemia interference thresholds for 35 clinical chemistry assays.
- Nikolac N, Simundic AM, Vrkic N. Cross-reactivity of serum indices on Abbott Architect c8000, Roche Cobas 6000 and Beckman Coulter AU5800 analyzers: HIL interference project of the Working group for the preanalytical phase, Croatian Society of Medical Biochemistry and Laboratory Medicine. Biochemia Medica. 2015;25(3):386-395. [Link]
- Centers for Disease Control and Prevention. Serum this compound Laboratory Procedure Manual. CDC; 2018. [Link]
- Medichem. Manual Procedure this compound PAP. Medichem Middle East. [Link]
- Totorikaguena L, Saracibar N, Izquierdo-Alvarez S, et al. Establishing hemolysis, icterus, and lipemia interference limits for body fluid chemistry analytes measured on the Roche cobas instrument.
- O'Leary N, Pembroke A, Duggan PF. Adapting the Uricase/Peroxidase Procedure for Plasma Urate to Reduce Interference Due to Haemolysis, Icterus or Lipaemia. Annals of Clinical Biochemistry. 1992;29(1):85-89. [Link]
- Pointe Scientific. This compound (Liquid) Reagent Set Package Insert. Pointe Scientific, Inc. [Link]
- Calmarza P, Cordero J. Lipemia interferences in routine clinical biochemical tests. Biochemia Medica. 2011;21(2):160-166. [Link]
- Sarma PV. Interference in autoanalyzer analysis. Indian Journal of Clinical Biochemistry. 1988;3(1):79-84. [Link]
- Medpace. Effect of Hemolysis, Icterus, and Lipemia on Chemistry Tests and Association between the Amount of Interfering Substances and LIH Indices.
- Krasowski MD, Schriever C, Davis SR. Educational Case: Hemolysis and Lipemia Interference With Laboratory Testing. Academic Pathology. 2020;7:2374289520949938. [Link]
- Liao F, Su H, Ke H, et al. Evaluation of a kinetic uricase method for serum this compound assay by predicting background absorbance of uricase reaction solution with an integrated method. Journal of Zhejiang University Science B. 2006;7(1):64-70. [Link]
- Vani AV, Devi S, Sunder S, et al. Evaluating Interference of Lipemia on Routine Clinical Biochemical Tests. Journal of Laboratory Physicians. 2022;14(4):423-429. [Link]
- Centers for Disease Control and Prevention.
- Chan MK, Au-Yeung C, Chan V, et al. Evaluation of hemolysis, lipemia, and icterus interference with common clinical immunoassays. Clinical Chemistry and Laboratory Medicine. 2023;61(4):717-727. [Link]
- Jeong I, Lee SM, Jun KR, et al. Hemolysis, Icterus, and Lipemia: Evaluation of Interference in Laboratory Results Using Automated Chemistry Analyzers. Lab Med Online. 2026;16(1):19-31. [Link]
- Biolabo. This compound Uricase method Package Insert. Biolabo SA. [Link]
- Farrar J, Dimeski G, Mollee P, et al. Establishing hemolysis and lipemia acceptance thresholds for clinical chemistry tests. Clinica Chimica Acta. 2020;510:459-465. [Link]
- Sarma PV. Interference in autoanalyzer analysis. Indian Journal of Clinical Biochemistry. 1988;3(1):79-84. [Link]
- A.L.M. Intelligence Unit. Hemolysis, Icterus, and Lipemia Interference: New Approaches to Old Foes.
Sources
- 1. Haemolysis as Influence & Interference Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Educational Case: Hemolysis and Lipemia Interference With Laboratory Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lipemia: causes, interference mechanisms, detection and management - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biolabo.fr [biolabo.fr]
- 5. Interference in autoanalyzer analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of a kinetic uricase method for serum this compound assay by predicting background absorbance of uricase reaction solution with an integrated method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluating Interference of Lipemia on Routine Clinical Biochemical Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 8. webstore.ansi.org [webstore.ansi.org]
- 9. wwwn.cdc.gov [wwwn.cdc.gov]
- 10. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 11. C56 | Hemolysis, Icterus, and Lipemia/Turbidity Indices as Indicators of Interference in Clinical Laboratory Analysis [clsi.org]
- 12. researchgate.net [researchgate.net]
- 13. Evaluating effectiveness of ultracentrifugation for removal of interference caused by lipemia in estimation of amylase, urea, creatinine, glucose and this compound - Int J Clin Biochem Res [ijcbr.in]
- 14. Lipemia Interferences in Biochemical Tests, Investigating the Efficacy of Different Removal Methods in comparison with Ultracentrifugation as the Gold Standard - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medichem-me.com [medichem-me.com]
Technical Support Center: Ascorbic Acid Interference in Uric Acid Peroxidase-Linked Assays
Welcome to the technical support center for addressing challenges related to ascorbic acid interference in uric acid peroxidase-linked assays. This guide is designed for researchers, scientists, and drug development professionals to provide a deep understanding of the interference mechanism and to offer practical, field-proven troubleshooting strategies.
Introduction: The Uricase-Peroxidase Coupled Reaction
This compound assays are fundamental in clinical diagnostics and biomedical research for monitoring conditions like gout and kidney disease.[1][2] A widely used method is the enzymatic colorimetric assay, often referred to as a Trinder-type reaction.[3][4] This assay is a two-step enzymatic cascade:
-
Uricase Action : Uricase specifically catalyzes the oxidation of this compound to allantoin, producing hydrogen peroxide (H₂O₂) as a byproduct.[5][6]
-
Peroxidase Reaction : In the presence of peroxidase, the H₂O₂ generated reacts with a chromogenic substrate (e.g., a combination of 4-aminoantipyrine and a phenol or aniline derivative) to produce a colored product, typically a quinoneimine dye.[1][2][6] The intensity of the color, measured spectrophotometrically, is directly proportional to the this compound concentration in the sample.[1][2][5]
Figure 1. Standard this compound Peroxidase-Linked Assay Workflow.
Troubleshooting Guide: Ascorbic Acid Interference
Ascorbic acid (Vitamin C) is a potent reducing agent and a common interferent in peroxidase-based assays, leading to falsely low or even false-negative results.[7][8][9]
Q1: Why is my this compound reading unexpectedly low or zero, especially in samples from subjects on high-dose Vitamin C supplementation?
Answer: This is the classic presentation of ascorbic acid interference. Ascorbic acid can interfere in two primary ways:
-
Direct Reduction of Hydrogen Peroxide : Ascorbic acid can directly react with and consume the hydrogen peroxide (H₂O₂) produced by the uricase reaction.[4] This depletes the substrate needed for the peroxidase enzyme, thereby preventing the color-forming reaction from occurring.[10]
-
Reduction of the Oxidized Chromogen : Ascorbic acid can also reduce the colored quinoneimine dye back to its colorless form as it is being produced.[8] This effectively bleaches the color, leading to a lower absorbance reading.
The predominant mechanism is peroxide depletion.[4] Ascorbic acid will stoichiometrically consume H₂O₂ until it is depleted. Only after all the ascorbic acid is oxidized can H₂O₂ accumulate and participate in the color-forming reaction. This often manifests as a "lag phase" in the reaction kinetics.[10]
Figure 2. Mechanism of Ascorbic Acid Interference.
Q2: How can I confirm that ascorbic acid is the cause of the interference?
Answer: You can perform a spike and recovery experiment.
Experimental Protocol: Spike and Recovery
-
Sample Preparation : Aliquot your test sample into two tubes.
-
Spiking : In one tube, add a known concentration of a this compound standard ("spiked sample"). In the other tube, add an equal volume of assay buffer ("unspiked sample").
-
Analysis : Measure the this compound concentration in both the spiked and unspiked samples using your standard assay protocol.
-
Calculation : Calculate the percent recovery using the following formula: % Recovery = [(Spiked Value - Unspiked Value) / Known Spike Concentration] x 100
-
Interpretation : In an uncompromised sample, the recovery should be approximately 100%. If significant ascorbic acid interference is present, the recovery will be substantially lower because the color development from the spiked this compound will also be inhibited.
| Sample Matrix | This compound (Endogenous) | This compound Spike | Expected Reading | Actual Reading (with AA) | % Recovery |
| Plasma Pool | 5 mg/dL | 4 mg/dL | 9 mg/dL | 5.5 mg/dL | 12.5% |
| Urine Dilution | 20 mg/dL | 10 mg/dL | 30 mg/dL | 21 mg/dL | 10% |
Table 1. Example Spike and Recovery Data Demonstrating Interference.
Q3: What are the most effective methods to eliminate ascorbic acid interference?
Answer: The most robust and widely accepted method is to pre-treat the sample with the enzyme ascorbate oxidase.[3][11][12][13]
Method 1: Enzymatic Removal with Ascorbate Oxidase
Ascorbate oxidase is an enzyme that specifically catalyzes the oxidation of ascorbic acid to dehydroascorbic acid, a non-interfering compound.[3][12][13] Many commercial this compound assay kits now include ascorbate oxidase in their reagent formulations.[6]
Experimental Protocol: Sample Pre-treatment with Ascorbate Oxidase
-
Reagent Preparation : Reconstitute lyophilized ascorbate oxidase (from Cucurbita sp. or Cucumis sp.) in a suitable buffer (e.g., phosphate buffer, pH 7.0-8.0) to a working concentration of ≥170 U/mg.[11]
-
Sample Incubation : Add ascorbate oxidase to your samples (and standards/controls). A typical final concentration is 1-5 U/mL.
-
Incubation : Incubate the samples at room temperature (20-25°C) or 37°C for 5-10 minutes. This is generally sufficient to eliminate ascorbic acid concentrations up to 50 mg/dL.[3]
-
Assay : Proceed with your standard this compound assay protocol.
Figure 3. Workflow for Ascorbate Oxidase Pre-treatment.
Method 2: Air Oxidation (Less Reliable)
For some samples, simply letting them stand at room temperature for a couple of hours may reduce ascorbic acid interference due to air oxidation.[1][2] However, this method is less controlled and may not be sufficient for high concentrations of ascorbic acid.[3]
Frequently Asked Questions (FAQs)
Q: Can I just create a separate standard curve with ascorbic acid to correct for the interference? A: This is not recommended. The interference is stoichiometric and depends on the concentration of both this compound (via H₂O₂ production) and ascorbic acid in each individual sample.[4] A generic correction factor will not be accurate across a range of unknown samples.
Q: Are there alternative methods for measuring this compound that are not susceptible to this interference? A: Yes. High-Performance Liquid Chromatography (HPLC) with UV or electrochemical detection is a highly specific and sensitive method that can simultaneously measure this compound and ascorbic acid without interference.[14][15] However, colorimetric assays are often preferred for their simplicity, speed, and suitability for high-throughput screening.[5]
Q: My assay kit claims to be "interference-resistant." How can I be sure? A: Many modern kits incorporate ascorbate oxidase directly into the reagents.[6] To verify this, you can perform the spike and recovery experiment described above. Spike a sample with a high concentration of ascorbic acid (e.g., 20-50 mg/dL) and a known amount of this compound. If the this compound recovery is near 100%, the kit's anti-interference system is effective.
Q: Besides ascorbic acid, are there other common interferents I should be aware of? A: Other reducing substances can potentially interfere, though ascorbic acid is the most common and potent. High concentrations of bilirubin and hemoglobin (from hemolyzed samples) can also interfere with colorimetric readings. Additionally, retinol has been shown to potentiate the inhibitory effect of ascorbic acid.[16]
References
- Nah, H., Yim, J., Lee, S.-G., Lim, J.-B., & Kim, J.-H. (2016). Ascorbate Oxidase Minimizes Interference by High-Concentration Ascorbic Acid in Total Cholesterol Assays.
- Martinello, F., & da Silva, E. L. (2006). Mechanism of ascorbic acid interference in biochemical tests that use peroxide and peroxidase to generate chromophore. Clinica Chimica Acta, 373(1-2), 108–116. [Link]
- BIOLABO. (n.d.). This compound Uricase method. [Link]
- Sorachim. (n.d.).
- Sorachim. (n.d.).
- BIOLABO. (2022). This compound Uricase method (IFU K1501-K2501). [Link]
- Thanasrivudthikrai, P., Jantaro, S., & Phongsathit, D. (2020). Engineering of Bifunctional Enzymes with Uricase and Peroxidase Activities for Simple and Rapid Quantification of this compound in Biological Samples. Molecules, 25(8), 1834. [Link]
- Pachla, L. A., & Kissinger, P. T. (1984). Measurement of this compound, ascorbic acid, and related metabolites in biological fluids. Analytical Biochemistry, 138(2), 324–328. [Link]
- Atlas Medical. (n.d.).
- Kuan, J. C., Kuan, S. S., & Guilbault, G. G. (1975). An alternative method for the determination of this compound in serum. Clinica Chimica Acta, 64(1), 19–25. [Link]
- Haeckel, R. (1980). Determination of this compound with uricase and peroxidase. Clinica Chimica Acta, 101(2-3), 299–303. [Link]
- Nah, H., Yim, J., Lee, S. G., Lim, J. B., & Kim, J. H. (2016). Ascorbate Oxidase Minimizes Interference by High-Concentration Ascorbic Acid in Total Cholesterol Assays. Semantic Scholar. [Link]
- Wang, H., Yuan, R., Chai, Y., & Zhang, L. (2013). Elimination of Ascorbic Acid and Sensitive Detection of this compound at the MnO2 Nanorods /Graphene-based Modified Electrode. International Journal of Electrochemical Science, 8, 9967-9977. [Link]
- Martinello, F., & da Silva, E. L. (2006). Mechanism of ascorbic acid interference in biochemical tests that use peroxide and peroxidase to generate chromophore.
- Kotur-Stevuljevic, J., Memon, L., Stefanovic, A., Spasic, S., Spasojevic-Kalimanovska, V., Bogavac-Stanojevic, N., & Jelic-Ivanovic, Z. (2011). Simple and Rapid Method for the Determination of this compound-Independent Antioxidant Capacity. Molecules, 16(8), 7045–7059. [Link]
- Siest, G., Appel, W., Blijenberg, G. B., Capolaghi, B., Ceriotti, G., Colombo, J. P., ... & Heusghem, C. (1978). Drug Interference in Clinical Chemistry: Studies on Ascorbic Acid. Journal of Clinical Chemistry and Clinical Biochemistry, 16(2), 103-107. [Link]
- Wang, H., Yuan, R., Chai, Y., & Zhang, L. (2013). Elimination of Ascorbic Acid and Sensitive Detection of this compound at the MnO2 Nanorods/Graphene-based Modified Electrode.
- White-Stevens, R. H. (1982). Interference by ascorbic acid in test systems involving peroxidase. I. Reversible indicators and the effects of copper, iron, and mercury. Clinical Chemistry, 28(3), 578–588. [Link]
- Bouvier, D., Sapin, V., Bonnard-Gougeon, M., & Marceau, G. (2010). Retinol potentiates the inhibitory effect of ascorbic acid on this compound assay.
- Walker, H. K., Hall, W. D., & Hurst, J. W. (Eds.). (1990).
- Zhao, L., Pu, S., Wang, Y., Zhang, Y., & Xu, G. (2009). Evaluation of a kinetic uricase method for serum this compound assay by predicting background absorbance of uricase reaction solution with an integrated method.
- Martinello, F., & da Silva, E. L. (2006). Mechanism of ascorbic acid interference in biochemical tests that use peroxide and peroxidase to generate chromophore. Semantic Scholar. [Link]
- Duncan, P. H., Gochman, N., Cooper, T., Smith, E., & Bayse, D. (1982). Four methods for determining this compound compared with a candidate reference method. Clinical Chemistry, 28(2), 284–287. [Link]
- Zhao, L., Pu, S., Wang, Y., Zhang, Y., & Xu, G. (2009). The comparison of different uricase methods for serum this compound assay.
- Mitch, W. E., Johnson, M. W., Kirshenbaum, J. M., & Lopez, R. E. (1981). Effect of large oral doses of ascorbic acid on this compound excretion by normal subjects. Clinical Pharmacology & Therapeutics, 29(3), 318–321. [Link]
- Meng, Q. H., & Krahn, J. (2005). Interference of ascorbic acid with chemical analytes. Annals of Clinical Biochemistry, 42(Pt 6), 493–495. [Link]
- Fress, S., Nikolac Gabaj, N., & Simundic, A. M. (2024). Ascorbic acid and glucose can cause significant interference on quantitative measurement of biochemistry analytes in urine. Clinical Chemistry, hvae054. [Link]
- Brigden, M. L., Edgell, D., McPherson, M., Leadbeater, A., & Johnston, M. (1992). Investigations of ascorbic acid interference in urine test strips.
- Iriyama, K., Yoshiura, M., & Iwamoto, T. (1984). Simultaneous determination of uric and ascorbic acids in human serum by reversed-phase high-performance liquid chromatography with electrochemical detection. Analytical Biochemistry, 141(1), 238–243. [Link]
- Das, L., Das, S., Gupta, A., & Das, A. (2021).
- Karimi-Maleh, H., Karimi, F., Alizadeh, M., & Sanati, A. L. (2018). Simultaneous determination of dopamine and this compound in the presence of ascorbic acid using a gold electrode modified with carboxylated graphene and silver nanocube functionalized polydopamine nanospheres. Mikrochimica Acta, 185(8), 382. [Link]
Sources
- 1. biolabo.fr [biolabo.fr]
- 2. biolabo.fr [biolabo.fr]
- 3. Ascorbate Oxidase Minimizes Interference by High-Concentration Ascorbic Acid in Total Cholesterol Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of ascorbic acid interference in biochemical tests that use peroxide and peroxidase to generate chromophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. atlas-medical.com [atlas-medical.com]
- 7. d-nb.info [d-nb.info]
- 8. Interference by ascorbic acid in test systems involving peroxidase. I. Reversible indicators and the effects of copper, iron, and mercury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Interference of ascorbic acid with chemical analytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. custombiotech.roche.com [custombiotech.roche.com]
- 12. Ascorbate oxidase from Cucurbita sp. [sorachim.com]
- 13. Ascorbate oxidase from Cucumis sp. [sorachim.com]
- 14. Measurement of this compound, ascorbic acid, and related metabolites in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Simultaneous determination of uric and ascorbic acids in human serum by reversed-phase high-performance liquid chromatography with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Retinol potentiates the inhibitory effect of ascorbic acid on this compound assay - PubMed [pubmed.ncbi.nlm.nih.gov]
preventing degradation of uric acid in stored samples
Prepared by: Gemini, Senior Application Scientist
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into preventing the degradation of uric acid in stored biological samples. Ensuring sample integrity from collection to analysis is paramount for generating reliable and reproducible data. This resource provides troubleshooting guides and FAQs to address specific issues you may encounter during your experiments.
The Challenge of this compound Stability
Core Principles for Preventing this compound Degradation
The journey from sample collection to analysis is fraught with potential pitfalls. Adherence to a validated workflow is the most effective strategy to mitigate the risk of degradation. The following diagram outlines the critical decision points and actions required to maintain this compound stability.
Caption: Ideal sample handling workflow for this compound analysis.
Table 1: Recommended Storage Conditions for this compound Samples
| Sample Type | Short-Term Storage | Long-Term Storage | Key Considerations |
| Serum / Plasma | 2-8°C for up to 7 days[7][8] | -20°C for up to 6 months[2][7] | For storage longer than 6 months, -70°C or lower is recommended.[7] Avoid repeated freeze-thaw cycles.[9] |
| Urine | Room Temperature (if analyzed same day)[10] or 2-8°C for up to 72 hours[11] | -20°C[5][12] | Prone to precipitation at low pH and high concentrations.[5] Dilution before freezing is highly recommended.[5][12] |
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common problems encountered during this compound analysis in a practical question-and-answer format.
Sample Collection & Initial Handling
Q1: What is the best anticoagulant for plasma collection for this compound analysis?
For plasma samples, Lithium Heparin and K2-EDTA are both acceptable anticoagulants.[7] However, it is crucial to note that EDTA plasma values may be approximately 7% lower than corresponding serum values.[7] For consistency across a study, it is imperative to use the same sample type (serum, heparin plasma, or EDTA plasma) for all specimens. Other anticoagulants are generally not recommended.[7]
Q2: How quickly do I need to separate serum/plasma from blood cells? Why is this important?
Serum or plasma should be separated from cells by centrifugation within two hours of collection.[8][13] This is a critical step because red blood cells contain substances that can interfere with the assay and may leak out over time, altering the composition of the serum or plasma. Prompt separation minimizes this risk and prevents ongoing cellular metabolism that could affect analyte concentrations.
Q3: My results are unexpectedly low. Could hemolysis or lipemia be the cause?
While gross hemolysis or lipemia can affect many biochemical assays, this compound measurements are remarkably robust to these interferences. Standard enzymatic assays show no significant interference from hemolysis, icterus, or lipemia below very high index levels.[7][13] If you observe unexpectedly low results, other pre-analytical issues such as improper storage, sample dilution, or drug interference are more likely culprits.
Q4: I'm working with samples from a patient treated with rasburicase. Are there special handling procedures?
Yes, absolutely. Rasburicase is a recombinant uricase enzyme that rapidly degrades this compound in vitro.[14] Failure to follow special handling procedures will lead to falsely low or undetectable this compound levels.
Mandatory Protocol for Rasburicase-Treated Patients: [13][14]
-
Pre-chill Collection Tubes: Blood must be collected in pre-chilled tubes containing heparin anticoagulant.
-
Immediate Ice Bath: The sample must be immediately immersed in an ice-water bath after collection.
-
Refrigerated Centrifugation: Centrifuge the sample in a pre-cooled centrifuge to separate the plasma.
-
Rapid Analysis: The plasma must be maintained in an ice-water bath and analyzed within 4 hours of collection.
Sample Storage: Serum & Plasma
Q5: What is the correct temperature for short-term and long-term storage of serum/plasma samples?
The stability of this compound is highly dependent on storage temperature and duration.
-
Room Temperature (20-25°C): Stable for up to 3 days.[7]
-
Refrigerated (2-8°C): This is the preferred condition for short-term storage, with stability maintained for up to 7 days.[7][8]
-
Frozen (-20°C): For long-term storage, samples are stable for at least 6 months.[2]
-
Ultra-Low (-70°C or colder): Recommended for storage periods exceeding 6 months to ensure maximum stability.[7]
Q6: I left my serum samples at room temperature over a 3-day weekend. Are they still viable for this compound testing?
Based on established stability data, this compound in separated serum or plasma is stable for up to 3 days at room temperature (20-25°C).[7] Therefore, your samples should still be viable for analysis. However, for optimal quality, it is always best practice to refrigerate or freeze samples if analysis is not performed on the day of collection.
Q7: Does repeated freeze-thawing affect this compound concentrations?
Yes, repeated freeze-thaw cycles can lead to fluctuations in measured this compound concentrations and should be avoided.[9] The best practice is to aliquot samples into smaller volumes before the initial freezing. This allows you to thaw only the amount needed for a specific experiment, preserving the integrity of the remaining stock.
Sample Storage: Urine
Q8: My urine this compound results seem low and I see a precipitate in the stored samples. What happened?
You are likely observing this compound crystallization. This is a common problem in urine samples, especially during refrigerated or frozen storage. The degradation is not typically chemical but rather a physical precipitation out of the solution. This process is driven by two main factors:
-
Low pH: this compound is a weak acid and becomes significantly less soluble at a lower pH.[5][12]
-
High Concentration: Supersaturated urine is more prone to crystallization.[5][12]
When the sample is analyzed, the precipitated this compound is not measured, leading to a falsely low result.[5]
Q9: How can I prevent this compound precipitation in urine samples during storage?
The most effective method is to dilute the urine sample before storage .[5][12] Studies have shown that diluting urine prevents the significant decrease in this compound concentration seen in undiluted samples upon storage, regardless of temperature.[5] Adjusting the pH to be more alkaline can also help, but dilution is the most commonly recommended and practical approach.
Q10: Should I refrigerate or freeze urine samples for this compound analysis?
For short-term storage (up to 72 hours), refrigeration at 4°C is acceptable, though some studies find no significant difference compared to room temperature for this period.[11] For long-term storage, freezing at -20°C is necessary.[5] However, it is critical to remember that freezing can exacerbate the precipitation of this compound.[15][16] Therefore, the recommendation to dilute the urine sample before freezing is paramount to ensure accurate results upon thawing and analysis.[5]
Interfering Substances & Other Factors
Q11: Can bacterial contamination affect this compound levels in my samples?
Yes. Bacterial contamination is a significant concern, particularly for urine samples that are not sterile. Many species of aerobic and anaerobic bacteria are capable of metabolizing this compound, using it as a source of carbon and nitrogen.[6][17][18] This bacterial degradation will lead to a significant reduction in this compound concentrations.[19] Proper sterile collection techniques for urine and prompt processing or freezing of all sample types are the best preventative measures.
Q12: How does Ascorbic Acid (Vitamin C) affect this compound measurement?
Ascorbic acid has a dual role. In vivo, high intake of Vitamin C has been shown to lower serum this compound levels, likely by increasing its excretion by the kidneys.[20][21][22] From a measurement perspective, high concentrations of reducing agents like ascorbic acid can interfere with certain older, colorimetric this compound testing methodologies.[14] However, modern enzymatic uricase-based methods are highly specific and generally not affected by ascorbic acid at therapeutic concentrations.[7]
Q13: Does the anticoagulant warfarin interfere with this compound levels?
The literature on this topic is conflicting. Some earlier studies suggested that warfarin administration increases plasma this compound levels, possibly by increasing its production.[23][24] However, other studies, including a paired analysis where patients served as their own controls, found no significant effect of warfarin therapy on mean this compound concentrations.[25][26][27] Given the lack of consensus, it is important to note warfarin use as a potential variable when interpreting this compound data, but it is not considered a direct cause of ex vivo sample degradation.
Detailed Protocols
Protocol 1: Optimal Collection and Processing of Blood Samples
-
Collection: Collect venous blood into either a serum separator tube (SST) or a plasma tube containing Lithium Heparin or K2-EDTA.
-
Clotting (Serum): If using an SST, allow the blood to clot at room temperature for 30-60 minutes.[8]
-
Centrifugation: Centrifuge the samples at approximately 2000 x g for 10 minutes within 2 hours of collection.[7]
-
Aliquoting: Immediately after centrifugation, carefully aspirate the serum or plasma, avoiding disturbance of the cell layer. Transfer the supernatant to clearly labeled, cryo-safe tubes.
-
Storage:
-
For analysis within 7 days, store the aliquots at 2-8°C.
-
For longer-term storage, immediately place the aliquots in a -20°C or -80°C freezer.
-
Protocol 2: Recommended Procedure for 24-Hour Urine Collection
-
Start of Collection: In the morning, the subject should urinate into the toilet and flush. This first void is discarded. Record this exact date and time as the start of the collection period.[28]
-
Collection Period: Collect all subsequent urine passed, day and night, for the next 24 hours in the provided container.[28] It is crucial that no sample is missed.
-
Refrigeration during Collection: The collection container should be kept cool throughout the 24-hour period, for example, in a pan of ice or a refrigerator, to curtail potential bacterial growth.[28]
-
Final Collection: Exactly 24 hours after the start time, the subject should empty their bladder one last time and add this urine to the container. Record the date and time of this final collection.
-
Post-Collection Processing:
-
Measure and record the total volume of the 24-hour collection.
-
Mix the entire collection thoroughly by inverting the container several times.
-
Take a representative aliquot for analysis.
-
For Storage: It is highly recommended to dilute an aliquot of the urine (e.g., 1:1 or 1:2 with deionized water) before freezing to prevent this compound precipitation.[5] Store the diluted aliquot at -20°C or below.
-
References
- Allina Health. (n.d.). This compound measurement, urine. Allina Health.
- Yamakita, J., Yamamoto, T., Moriwaki, Y., Takahashi, S., Tsutsumi, Z., & Hada, T. (2000). Effect of urine storage on urinary this compound concentrations. Annals of Clinical Biochemistry, 37(3), 355-359.
- van Berkel, E. A. T., Schel, O., & Boer, A. K. (2010). Influence of the storage temperature on urine analysis in timed samples. Nederlands Tijdschrift voor Klinische Chemie en Laboratoriumgeneeskunde, 35(1), 173-174.
- Roxburgh, M., & O'Kell, R. (1988). Lack of effect of warfarin on this compound concentration. Clinical Chemistry, 34(5), 952-954.
- Roxburgh, M. N., & O'Kell, R. T. (1988). Lack of Effectof Warfarin on this compound Concentration. Clinical Chemistry, 34(5), 952-954.
- Centers for Disease Control and Prevention. (2018). Serum this compound Laboratory Procedure Manual.
- Emmerson, B. (2023). This compound: Reference Range, Interpretation, Collection and Panels. Medscape.
- Menon, R. K., Mikhailidis, D. P., Bell, J. L., Kernoff, P. B., & Dandona, P. (1986). Warfarin administration increases this compound concentrations in plasma. Clinical Chemistry, 32(8), 1557-1559.
- Corewell Health. (n.d.). This compound. Corewell Health Laboratory.
- Yamakita, J., Yamamoto, T., Moriwaki, Y., Takahashi, S., Tsutsumi, Z., & Hada, T. (2000). Effect of urine storage on urinary this compound concentrations. Request PDF.
- Lande, K., & Grendahl, H. (1989). Warfarin and this compound after myocardial infarction. Journal of the Oslo City Hospitals, 39(1-2), 17-20.
- Dr.Oracle. (n.d.). What is the relationship between ascorbic acid (Vitamin C) and gout?
- Sanford Laboratories. (n.d.). This compound.
- Arnaoutis, G., Kavouras, S. A., Christaki, E., et al. (2017). The Effect of Storing Temperature and Duration on Urinary Hydration Markers. International Journal of Sport Nutrition and Exercise Metabolism, 27(4), 346-352.
- Arnaoutis, G., Kavouras, S. A., Christaki, E., et al. (2016). The Effect of Storing Temperature and Duration on Urinary Hydration Markers. ResearchGate.
- Juraschek, S. P., Miller, E. R., & Gelber, A. C. (2011). Effect of Oral Vitamin C Supplementation on Serum this compound: A Meta-analysis of Randomized Controlled Trials. Arthritis Care & Research, 63(9), 1295-1306.
- Menon, R. K., Mikhailidis, D. P., Bell, J. L., Kernoff, P. B., & Dandona, P. (1986). Warfarin administration increases this compound concentrations in plasma. Clinical Chemistry, 32(8), 1557-1559.
- Ho, C. Y., Chau, C. F., & Yen, G. C. (2013). Prooxidant effect of this compound on human leukocytic DNA: An in vitro and ex vivo study. Journal of Medical Food, 16(1), 35-42.
- Sautin, Y. Y., & Johnson, R. J. (2008). This compound: THE OXIDANT–ANTIOXIDANT PARADOX. Cardiovascular Renovascular Medicine, 9(2), 1-18.
- Habil, I., Al-Magsoosi, M., & El-Agnaf, O. (2020). Literature Study on Factors Influencing the Biochemical Analytes Stability in Blood, Serum and Plasma: Systematic Review. American Journal of Biochemistry and Biotechnology, 16(2), 136-150.
- Vogels, G. D., & Van der Drift, C. (1976). Degradation of purines and pyrimidines by microorganisms. Bacteriological Reviews, 40(2), 403-468.
- Li, X., et al. (2023). A reductive this compound degradation pathway in anaerobic bacteria. Nature Metabolism, 5, 1364–1378.
- Ibrahim, M. A., Karar, T., Elamen, E., et al. (2021). THE STABILITY OF CREATININE, UREA, AND this compound IN SAMPLES STORED AT DIFFERENT PREDEFINED STORAGE CONDITION. International Journal of Biology, Pharmacy and Allied Sciences, 10(12), 577-587.
- Biocompare. (2022). Best Practices for Biological Sample Storage and Management.
- Chen, X., et al. (2023). Biodegradation of this compound by Bacillus paramycoides-YC02. Microorganisms, 11(8), 1989.
- Manchester University NHS Foundation Trust. (n.d.). How to store test samples.
- Styrzyński, F., & Makowska, J. (2021). Role of Vitamin C in Prophylaxis and Treatment of Gout—A Literature Review. Nutrients, 13(2), 701.
- The Dr Kumar Discovery. (n.d.). Vitamin C Lowers this compound and May Help Prevent Gout.
- Muraoka, S., & Miura, T. (2013). Is this compound a true antioxidant? Identification of this compound oxidation products and their biological effects. Journal of Clinical Biochemistry and Nutrition, 52(2), 95-101.
- Chen, X., et al. (2023). Biodegradation of this compound by Bacillus paramycoides-YC02. MDPI.
- Styrzyński, F., & Makowska, J. (2021). Role of Vitamin C in Prophylaxis and Treatment of Gout—A Literature Review. PMC.
- Rouf, M. A., & Lomprey, R. F. (1968). Degradation of this compound by Certain Aerobic Bacteria. Journal of Bacteriology, 96(3), 617-622.
- Wikipedia. (n.d.). This compound.
- Li, X., et al. (2022). A Reductive this compound Degradation Pathway in Anaerobic Bacteria. bioRxiv.
- Simic, M. G., & Jovanovic, S. V. (1989). Antioxidation mechanisms of this compound. Journal of the American Chemical Society, 111(15), 5778-5782.
- MedLabs. (n.d.). This compound, Serum/Plasma.
- Pathology Tests Explained. (n.d.). Urate (this compound).
- Roberts, G., & Smith, P. (1976). In vitro oxidation of this compound in serum by methylene blue. Clinica Chimica Acta, 68(3), 293-297.
- Vacc-Safe. (n.d.). Biological Sample Collection and Storage.
- UChicago Medicine Medical Laboratories. (n.d.). This compound.
- Gao, Y., et al. (2018). Analytical goals for this compound measurement derived from data on biological variation. Journal of Clinical Laboratory Analysis, 32(5), e22384.
- Chen, X., et al. (2023). Biodegradation of this compound by Bacillus paramycoides-YC02. PMC.
- Chen, X., et al. (2023). Biodegradation of this compound by Bacillus paramycoides-YC02. Semantic Scholar.
- Barroso, M., et al. (2020). Sample Management: Stability of Plasma and Serum on Different Storage Conditions. eJIFCC, 31(1), 46-55.
- Barroso, M., et al. (2020). Sample Management: Stability of Plasma and Serum on Different Storage Conditions. ResearchGate.
- National Institute for Health and Care Excellence. (2022). Evidence review for optimum frequency of monitoring. NCBI Bookshelf.
Sources
- 1. Biodegradation of this compound by Bacillus paramycoides-YC02 [mdpi.com]
- 2. This compound, Serum/Plasma - MedLabs [medlabsgroup.com]
- 3. This compound: THE OXIDANT–ANTIOXIDANT PARADOX - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Effect of urine storage on urinary this compound concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. wwwn.cdc.gov [wwwn.cdc.gov]
- 8. Lab Test | Corewell Health Laboratory [beaumontlaboratory.com]
- 9. thescipub.com [thescipub.com]
- 10. How to store test samples - Manchester University NHS Foundation Trust [mft.nhs.uk]
- 11. nvkc.nl [nvkc.nl]
- 12. researchgate.net [researchgate.net]
- 13. This compound - Sanford Laboratories - Enterprise [sanfordlaboratories.testcatalog.org]
- 14. emedicine.medscape.com [emedicine.medscape.com]
- 15. journals.humankinetics.com [journals.humankinetics.com]
- 16. researchgate.net [researchgate.net]
- 17. academic.oup.com [academic.oup.com]
- 18. Degradation of this compound by Certain Aerobic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 19. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 20. Effect of Oral Vitamin C Supplementation on Serum this compound: A Meta-analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 21. drkumardiscovery.com [drkumardiscovery.com]
- 22. Role of Vitamin C in Prophylaxis and Treatment of Gout—A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Warfarin administration increases this compound concentrations in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. academic.oup.com [academic.oup.com]
- 25. Lack of effect of warfarin on this compound concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. [PDF] Lack of effect of warfarin on this compound concentration. | Semantic Scholar [semanticscholar.org]
- 27. Warfarin and this compound after myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. This compound measurement, urine | Allina Health [account.allinahealth.org]
Technical Support Center: Optimizing pH for Uric Acid Stability in Solution
For researchers, scientists, and drug development professionals, achieving and maintaining the stability of uric acid in solution is paramount for reliable experimental outcomes. This guide provides in-depth technical support, troubleshooting advice, and frequently asked questions to address the specific challenges encountered when working with this compound solutions. Here, we move beyond simple protocols to explain the underlying chemical principles that govern this compound stability, empowering you to make informed decisions in your experimental design.
I. Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the preparation and handling of this compound solutions.
Q1: Why is my this compound not dissolving at neutral pH?
A1: this compound is a weak organic acid with very low water solubility, approximately 6 mg/100 mL at 20°C.[1] Its solubility is highly dependent on pH due to its two pKa values: pKa1 of ~5.4-5.75 and pKa2 of ~9.8.[2][3][4] At a pH below its pKa1, the non-ionized this compound form predominates, which is poorly soluble.[2] To dissolve this compound, the pH of the solution must be raised to deprotonate the molecule, forming the much more soluble urate salt.[3]
Q2: What is the optimal pH for dissolving and storing this compound solutions?
A2: The "optimal" pH depends on the intended application and required storage duration.
-
For Dissolving: A pH above 8.0 is generally effective for rapid dissolution. Borate buffer at pH 8.5 is a common choice for preparing stock solutions.[5][6]
-
For Stability: While alkaline conditions improve solubility, excessively high pH can lead to chemical degradation. Long-term storage in strong bases is not recommended. For instance, in 15 mmol/L ammonium hydroxide with a high molar ratio to this compound, degradation can occur at a rate of 2-3% per hour.[7][8] A slightly alkaline pH, such as that achieved with 2 mmol/L ammonium hydroxide, has been shown to be effective for creating stable stock solutions for at least 3 months when stored at -20°C.[9]
Q3: My this compound solution was clear, but now there is a precipitate. What happened?
A3: Precipitation upon storage, even after initial dissolution, is a common issue. The primary causes include:
-
pH Shift: Absorption of atmospheric CO2 can lower the pH of an alkaline solution, causing the less soluble this compound to precipitate out.
-
Temperature Fluctuation: this compound and its salts are more soluble in warm water than in cold.[1] A solution prepared at an elevated temperature may become supersaturated and precipitate upon cooling.[10]
-
High Salt Concentration: The presence of certain cations, particularly sodium, can lead to the crystallization of less soluble salts like monosodium urate, especially in supersaturated solutions.[11]
Q4: Can I use buffers other than borate or ammonium hydroxide?
A4: Yes, other basic solutions like those containing Li2CO3, KOH, or NaOH can also be used to dissolve this compound.[9] However, the choice of buffer should be compatible with your downstream applications. For example, ammonium hydroxide is often selected for mass spectrometry analyses.[9] It is crucial to validate the stability of this compound in any new buffer system.
Q5: How should I accurately measure the concentration of my this compound solution?
A5: Several methods are available, with varying degrees of specificity:
-
UV Spectrophotometry: This is a common method that relies on the differential absorbance of this compound and its oxidation product, allantoin, at 293 nm.[2]
-
Enzymatic Assays: These methods use the enzyme uricase to specifically oxidize this compound. The reaction can be monitored by the decrease in absorbance at 293 nm or coupled to a colorimetric reaction involving a peroxidase system.[12][13] These are generally considered more specific than colorimetric methods.[2]
-
High-Performance Liquid Chromatography (HPLC): HPLC-based methods are reference methods that offer high specificity and accuracy.[12]
-
Isotope Dilution-Mass Spectrometry (ID-MS): This is considered a definitive method for this compound quantification.[12]
II. Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during this compound solution preparation and handling.
| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Incomplete Dissolution | 1. Insufficiently Alkaline pH: The solution pH is below the pKa of this compound, favoring the insoluble protonated form. 2. Concentration Exceeds Solubility Limit: The amount of this compound is too high for the volume of solvent at the given pH and temperature. | 1. Verify and Adjust pH: Use a calibrated pH meter. Gradually add a suitable base (e.g., NaOH, KOH, or ammonium hydroxide) while stirring until the pH is >8.0 and all solid has dissolved.[5][6] 2. Increase Solvent Volume: Dilute the solution to a lower concentration. 3. Gentle Heating: Warm the solution (e.g., to ~60°C) to increase solubility during preparation.[14] Ensure the solution remains stable upon cooling to the working temperature. |
| Precipitation After Storage | 1. pH Decrease: Absorption of atmospheric CO2 has acidified the solution. 2. Temperature Drop: The solution was prepared warm and became supersaturated upon cooling.[10] 3. Crystallization of Salts: In solutions with high sodium content, monosodium urate may crystallize over time.[11] | 1. Secure Storage: Store solutions in tightly sealed containers to minimize CO2 exposure. Re-verify and adjust pH if necessary before use. 2. Controlled Cooling & Dilution: If heating was used for dissolution, allow the solution to cool slowly. If precipitation occurs, consider preparing a more dilute stock solution. 3. Aliquot and Freeze: For long-term storage, aliquot the stock solution into single-use volumes and store at -20°C or below to minimize freeze-thaw cycles and slow down crystallization kinetics. |
| Inconsistent Experimental Results | 1. Solution Instability/Degradation: The this compound has degraded due to improper pH, high temperature, or oxidative stress.[7] 2. Inaccurate Concentration: The initial dissolution was incomplete, or precipitation has occurred, leading to a lower actual concentration. | 1. Prepare Fresh Solutions: For critical experiments, use freshly prepared this compound solutions. 2. Use Validated Protocols: Follow established protocols for solution preparation, such as using 2 mmol/L ammonium hydroxide for stable stock solutions.[9] 3. Verify Concentration: Before use, confirm the concentration of your stock solution using a reliable analytical method like UV spectrophotometry at 293 nm. |
| Solution Discoloration | 1. Oxidation: this compound may be oxidizing, especially in the presence of contaminants or upon exposure to light. 2. Reaction with Buffer Components: Potential interaction with components of a complex buffer system. | 1. Use High-Purity Reagents: Ensure high-purity this compound and water are used. 2. Protect from Light: Store solutions in amber or foil-wrapped containers. 3. Simplify Buffer: If possible, use a simple, validated buffer system. |
III. Experimental Protocols & Methodologies
Protocol 1: Preparation of a Stable this compound Stock Solution (e.g., 1 mg/mL)
This protocol is adapted from methodologies that prioritize stability for analytical standards.[9]
Materials:
-
This compound (High Purity)
-
Ammonium Hydroxide (NH4OH), 2 mmol/L solution
-
High-Purity Water (e.g., Type I)
-
Volumetric flasks
-
Sterile, amber glass storage vials
Procedure:
-
Prepare 2 mmol/L Ammonium Hydroxide: Dilute a concentrated stock of ammonium hydroxide in high-purity water.
-
Weigh this compound: Accurately weigh the desired amount of this compound. For a 1 mg/mL solution, weigh 10 mg of this compound for a final volume of 10 mL.
-
Dissolution: Transfer the weighed this compound to a 10 mL volumetric flask. Add approximately 7-8 mL of the 2 mmol/L ammonium hydroxide solution.
-
Mix Thoroughly: Agitate the solution gently (e.g., by swirling or brief vortexing) until the this compound is completely dissolved. This should occur within a few minutes.[9]
-
Final Volume Adjustment: Once fully dissolved, bring the solution to the final 10 mL volume with the 2 mmol/L ammonium hydroxide solution.
-
Storage: Aliquot the solution into single-use amber glass vials, seal tightly, and store at -20°C. This solution has been reported to be stable for at least 3 months.[9]
Protocol 2: pH-Dependent Solubility Test
This experiment allows for the empirical determination of this compound solubility in your specific buffer system.
Procedure:
-
Prepare a series of buffers at different pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0, 8.5).
-
Add an excess amount of this compound powder to a fixed volume of each buffer in separate tubes.
-
Incubate the tubes at a constant temperature (e.g., 37°C) with continuous agitation for a set period (e.g., 24 hours) to ensure equilibrium is reached.
-
Centrifuge the tubes at high speed to pellet the undissolved this compound.
-
Carefully collect the supernatant and measure the this compound concentration using a validated analytical method (e.g., UV spectrophotometry at 293 nm).
-
Plot the measured solubility (concentration) against the pH of the buffer.
IV. Visualizing Key Concepts
This compound-Urate Equilibrium
The stability and solubility of this compound are governed by its acid-base equilibrium. The following diagram illustrates the relationship between pH and the predominant species in solution.
Caption: pH-dependent equilibrium of this compound and its more soluble urate forms.
Workflow for Troubleshooting this compound Precipitation
This workflow provides a logical sequence of steps to diagnose and resolve precipitation issues.
Caption: A step-by-step workflow for addressing this compound precipitation.
V. References
-
Wyngaarden, J. B., & Kelley, W. N. (1972). Gout. In The Metabolic Basis of Inherited Disease (3rd ed.). McGraw-Hill. [Link]
-
Siekmann, L., & Ellerbe, P. (1995). Preparation of this compound Standard Stock Solution. Clinical Chemistry, 41(6), 937-938. [Link]
-
Wikipedia. (n.d.). This compound. [Link]
-
Association for Laboratory Medicine. (n.d.). This compound. [Link]
-
Gout & this compound Education Society. (n.d.). Understanding the Causes of Gout: More Than Just High this compound. [Link]
-
Dong, H. (2019). Prepare this compound Solution. protocols.io. [Link]
-
Elin, R. J., Johnson, E., & Chesler, R. (1982). Four methods for determining this compound compared with a candidate reference method. Clinical Chemistry, 28(10), 2098–2100. [Link]
-
Dr.Oracle. (2025, October 18). What factors can affect this compound levels?[Link]
-
Elin, R. J., Johnson, E., & Chesler, R. (1982). Four methods for determining this compound compared with a candidate reference method. Clinical Chemistry, 28(10), 2098–2100. [Link]
-
Atlas Medical. (n.d.). This compound Enzymatic Colorimetric Method. [Link]
-
Mayo Clinic. (n.d.). High this compound level: Causes. [Link]
-
Cleveland Clinic. (n.d.). Hyperuricemia (High this compound Level): Symptoms, Causes & Treatment. [Link]
-
Dong, H. (2019). Prepare this compound Solution v1. ResearchGate. [Link]
-
Various Authors. (2025, August 9). Preparation of this compound Standard Stock Solution. ResearchGate. [Link]
-
Campos-Mora, M., et al. (2022). Protocol for preparing monosodium urate crystals for in vitro and in vivo studies in mouse and human cells. STAR Protocols, 3(4), 101783. [Link]
-
Chung, S., & Kim, G.-H. (2021). Urate Transporters in the Kidney: What Clinicians Need to Know. Electrolytes & Blood Pressure, 19(1), 1-9. [Link]
-
Ellerbe, P., et al. (1990). The stability of this compound in ammonium hydroxide. Clinical Chemistry, 36(2), 263-265. [Link]
-
Ellerbe, P., et al. (1990). The stability of this compound in ammonium hydroxide. ResearchGate. [Link]
-
Cruz, E. D., et al. (2019). This compound Crystallization Interrupted with Competing Binding Agents. Crystal Growth & Design, 19(12), 7172-7180. [Link]
-
Grases, F., et al. (1989). Solubility of this compound and supersaturation of monosodium urate: why is this compound so highly soluble in urine? The Journal of Urology, 142(4), 1095-1098. [Link]
-
ResearchGate. (n.d.). This compound pKa and formation of urate salts. Structures of this compound and...[Link]
Sources
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound - Clinical Methods - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Prepare this compound Solution [protocols.io]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] The stability of this compound in ammonium hydroxide. | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Solubility of this compound and supersaturation of monosodium urate: why is this compound so highly soluble in urine? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. acb.org.uk [acb.org.uk]
- 13. atlas-medical.com [atlas-medical.com]
- 14. Protocol for preparing monosodium urate crystals for in vitro and in vivo studies in mouse and human cells - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Nuances of Uric Acid Quantification: A Technical Support Guide
Welcome to the Technical Support Center for Uric Acid Analysis. As a Senior Application Scientist, I've designed this guide to move beyond mere protocols. My goal is to empower you with the foundational knowledge and practical insights necessary to select the optimal analytical method for your research, troubleshoot common issues, and ensure the integrity of your results. This compound, a terminal product of purine metabolism, is a critical biomarker in a range of physiological and pathological states, and its accurate quantification is therefore paramount.[1][2]
This guide is structured to provide a comprehensive overview of the most prevalent analytical techniques, offering a comparative analysis to inform your selection process. We will then delve into the specifics of each method, providing detailed protocols, troubleshooting guides, and frequently asked questions (FAQs).
At a Glance: Comparative Analysis of this compound Quantification Methods
Choosing the right method is a critical first step and depends on a variety of factors including the sample matrix, required sensitivity, throughput needs, and available instrumentation. The table below provides a high-level comparison of the most common techniques.[1]
| Method | Principle | Throughput | Sensitivity | Specificity | Cost per Sample | Instrumentation Requirement |
| High-Performance Liquid Chromatography (HPLC) | Chromatographic separation followed by UV detection.[3] | Low to Medium | High | High | Moderate | High |
| Enzymatic Assays (Colorimetric/Fluorometric) | Uricase-catalyzed reaction producing a detectable signal.[3][4] | High | Moderate | Moderate to High | Low | Low (Spectrophotometer/Fluorometer) |
| Mass Spectrometry (MS) | Ionization and mass-to-charge ratio analysis for definitive identification and quantification.[5][6] | Medium | Very High | Very High | High | Very High |
| Capillary Electrophoresis (CE) | Separation based on electrophoretic mobility in a capillary.[1] | Medium | High | High | Moderate | High |
High-Performance Liquid Chromatography (HPLC) for this compound Quantification
HPLC is a robust and widely used technique that separates components in a mixture, allowing for precise quantification. For this compound, reverse-phase HPLC with UV detection is the most common approach.[3][7]
The Principle Behind HPLC Quantification
In reverse-phase HPLC, the sample is injected into a column packed with a nonpolar stationary phase (e.g., C18). A polar mobile phase is then pumped through the column. This compound, being a relatively polar molecule, has a lower affinity for the nonpolar stationary phase and will elute from the column. The concentration of this compound is determined by comparing the peak area of the sample to that of known standards, typically detected by its strong UV absorbance at approximately 285-293 nm.[3][7][8]
Step-by-Step Experimental Protocol for HPLC Analysis
-
Sample Preparation:
-
Serum/Plasma: Deproteinization is crucial to prevent column fouling and interference. A common method is precipitation with an equal volume of cold acetonitrile or perchloric acid, followed by centrifugation to pellet the proteins. The resulting supernatant is collected for analysis.
-
Urine: Urine samples typically require dilution (e.g., 1:20) with the mobile phase to ensure the this compound concentration falls within the linear range of the standard curve.[9][10] Filtration through a 0.45 µm filter is recommended.
-
-
Standard Curve Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a mild alkaline solution (e.g., 0.01 M NaOH) to ensure complete dissolution.
-
Perform serial dilutions of the stock solution with the mobile phase to create a series of standards with concentrations spanning the expected sample range (e.g., 0.5, 1, 5, 10, 25, 50 µg/mL).
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: An isocratic mobile phase consisting of a buffer (e.g., 20 mM potassium phosphate, pH 3.5) and an organic modifier like methanol or acetonitrile is common.[7][11]
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Detection: UV detector set at ~285 nm.[7]
-
-
Data Analysis:
-
Integrate the peak corresponding to this compound in both the standards and samples.
-
Construct a standard curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the standard curve.
-
HPLC Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Poor Peak Shape (Tailing/Fronting) | - Injection Solvent Mismatch: The sample is dissolved in a solvent much stronger than the mobile phase.[12] - Column Overload: Injecting too high a concentration of the analyte. - Secondary Interactions: Analyte interacting with active sites (residual silanols) on the column packing.[13] | - Dilute the sample in the mobile phase.[12] - Dilute the sample or reduce the injection volume. - Adjust mobile phase pH to suppress silanol activity (e.g., lower pH for acidic compounds) or use a column with better end-capping.[13] |
| Fluctuating Retention Times | - Pump Issues: Inconsistent mobile phase delivery or leaks. - Inadequate Column Equilibration: The column is not fully equilibrated with the mobile phase. - Mobile Phase pH Instability: The buffer is not adequately prepared or has degraded.[12] | - Check the pump for leaks and ensure proper solvent mixing.[12] - Flush the column with at least 10-20 column volumes of the mobile phase before injection. - Prepare fresh buffer and ensure the pH is accurately measured and stable.[12] |
| Ghost Peaks | - Carryover: Residue from a previous, more concentrated sample is injected. - Contamination: Contaminants in the sample, solvent, or from the injector. | - Inject a blank (mobile phase) after a high-concentration sample to check for carryover. - Clean the injector port and syringe. Use high-purity solvents and filter all samples. |
Enzymatic Assays for High-Throughput this compound Analysis
Enzymatic assays are a popular choice for their simplicity, high throughput, and cost-effectiveness, making them suitable for clinical and large-scale screening applications.
The Core Reaction: Uricase-Catalyzed Oxidation
The enzyme uricase (urate oxidase) specifically catalyzes the oxidation of this compound to allantoin, which also produces hydrogen peroxide (H₂O₂) and carbon dioxide.[3][4][14] The generated H₂O₂ is then used in a peroxidase-catalyzed reaction to react with a probe, yielding a quantifiable colorimetric or fluorometric signal.[2][3]
Visualizing the Enzymatic Assay Workflow
Caption: Workflow of a typical enzymatic this compound assay.
Step-by-Step Protocol for a Colorimetric Enzymatic Assay
-
Reagent Preparation:
-
Prepare a this compound standard stock solution and a series of dilutions for the standard curve in assay buffer.
-
Reconstitute lyophilized enzymes (uricase, peroxidase) and the colorimetric probe as per the manufacturer's protocol.
-
-
Assay Procedure (96-well plate format):
-
Add 20-50 µL of each standard and sample to individual wells.
-
Prepare a reaction master mix containing the assay buffer, probe, and peroxidase.
-
Add an appropriate volume of the master mix to each well.
-
Initiate the reaction by adding uricase to each well. Alternatively, the master mix may contain all components.
-
Incubate the plate, typically for 15-30 minutes at room temperature or 37°C, protected from light.[10]
-
-
Data Acquisition:
-
Data Analysis:
-
Subtract the absorbance of the blank well (no this compound) from all standard and sample readings.
-
Plot the net absorbance versus this compound concentration for the standards to generate a standard curve.
-
Calculate the this compound concentration in the samples based on the standard curve.
-
Troubleshooting Enzymatic Assays
| Issue | Potential Cause | Troubleshooting Steps |
| Artificially Low Results | - Interfering Substances: Reducing agents like ascorbic acid (Vitamin C) can react with H₂O₂, preventing it from reacting with the probe.[2][15] - Degraded Enzyme: Improper storage or handling has led to loss of enzyme activity. | - Minimize interference by using an assay kit that includes ascorbate oxidase.[9] For samples with suspected high levels of ascorbic acid, allow them to sit at room temperature for a couple of hours before assaying.[2] - Ensure enzymes are stored at the correct temperature (typically 2-8°C or -20°C) and avoid repeated freeze-thaw cycles.[16] Prepare fresh reagents for each experiment. |
| High Background Signal | - Reagent Contamination: The buffer or other reagents are contaminated with H₂O₂ or other interfering substances. - Sample Matrix Interference: Some components in the sample may produce a signal in the absence of uricase.[17] | - Use high-purity water and fresh reagents. Run a reagent blank to check for contamination. - Run a sample blank control (sample + all reagents except uricase) to measure and subtract the background signal from the sample itself. |
| Poor Reproducibility | - Pipetting Inaccuracy: Inconsistent volumes of samples, standards, or reagents are being added. - Temperature Fluctuation: Inconsistent incubation temperature between wells or plates. | - Use calibrated pipettes and ensure proper pipetting technique. - Ensure the entire plate is at a uniform temperature during incubation. Avoid placing the plate on cold or warm surfaces. |
Mass Spectrometry: The Gold Standard for Specificity and Sensitivity
Mass spectrometry (MS), especially when coupled with liquid chromatography (LC-MS/MS), is considered a reference method for its exceptional specificity and sensitivity in quantifying this compound.[6][18]
The Principle of LC-MS/MS
LC-MS/MS combines the separation capabilities of HPLC with the highly specific detection of mass spectrometry. After chromatographic separation, this compound molecules are ionized (e.g., via electrospray ionization - ESI). The mass spectrometer then selects the precursor ion (the parent this compound molecule) based on its mass-to-charge ratio (m/z). This precursor ion is fragmented in a collision cell, and a specific product ion is monitored for quantification. This technique, known as multiple reaction monitoring (MRM), provides outstanding selectivity and minimizes interferences.[5][18]
A Glimpse into the LC-MS/MS Workflow
Caption: Simplified workflow for LC-MS/MS analysis of this compound.
FAQs for Mass Spectrometry Analysis
Q: Why is an internal standard crucial for LC-MS/MS?
A: An internal standard, ideally a stable isotope-labeled version of this compound (e.g., [1,3-¹⁵N₂]this compound), is essential to correct for variations during sample preparation and for matrix effects.[5][6] Matrix effects, caused by co-eluting compounds from the sample matrix that suppress or enhance the ionization of the analyte, are a significant source of variability. A stable isotope-labeled internal standard co-elutes with the analyte and experiences similar matrix effects, allowing for accurate and precise quantification.
Q: What are common MRM transitions for this compound?
A: In positive ionization mode, a common transition is from the precursor ion [M+H]⁺ at m/z 169.1 to a product ion at m/z 141.1.[5][18] For a ¹⁵N₂-labeled internal standard, the transition would be from m/z 171 to m/z 143.[5][18] Method development should always confirm the optimal transitions for your specific instrument.
Frequently Asked Questions (General)
Q: How should I store my samples for this compound analysis?
A: For serum or plasma, it is recommended to separate the serum/plasma from cells within two hours of collection.[19][20] Samples are stable for up to 3-5 days at room temperature, about a week when refrigerated at 2-8°C, and for 6 months or longer when frozen at -20°C or -80°C.[14][20] Avoid repeated freeze-thaw cycles.[20] For urine samples, keeping them alkaline (e.g., with NaOH) can prevent the precipitation of this compound.[2][14]
Q: What are the most common interferences in this compound measurement?
A: The type of interference is highly method-dependent. For enzymatic assays, reducing substances like ascorbic acid are a major concern.[2][15] High levels of bilirubin and hemoglobin (from hemolysis) can also interfere with colorimetric readings.[9][15][21] HPLC and especially LC-MS/MS are less prone to these interferences due to the chromatographic separation step, which resolves this compound from many potentially interfering compounds.[3][18]
Q: Do I need to deproteinize all sample types?
A: Deproteinization is critical for protein-rich samples like serum and plasma when using HPLC or LC-MS to protect the analytical column from clogging and to reduce matrix interference. For enzymatic assays, deproteinization is generally not required. For samples with low protein content, such as urine, a simple dilution and filtration step is usually sufficient.[9][10]
References
- Determination of this compound in plasma by LC-MS/MS and its application to an efficacy evaluation of recombinant ur
- Recent Progress on this compound Detection: A Review. PubMed. [Link]
- Determination of serum this compound by isotope dilution mass spectrometry as a new candid
- Problems associated with the measurement of this compound using two enzyme-medi
- Determination of this compound in Plasma by LC-MS/MS and Its Application to an Efficacy Evaluation of Recombinant Ur
- LC/MS/MS detection of this compound oxidation metabolites to evaluate reactive oxygen and nitrogen species in vivo with application to pseudo-inflamm
- Interference in colorimetric reactions for measuring hydrogen peroxide. PubMed. [Link]
- Four methods for determining this compound compared with a candidate reference method. Clinical Chemistry. [Link]
- This compound Uricase method. BIOLABO. [Link]
- Uricase based methods for determination of this compound in serum.
- This compound (UA) Metabolites Analyzed by LCMS. MicroSolv. [Link]
- Four methods for determining this compound compared with a candidate reference method. Semantic Scholar. [Link]
- Interferences.
- This compound. Clinical Methods - NCBI Bookshelf. [Link]
- Serum this compound Labor
- This compound Uricase method. BIOLABO. [Link]
- This compound.
- Interference in autoanalyzer analysis. NIH. [Link]
- This compound MR. Linear Chemicals. [Link]
- This compound, Serum or Plasma.
- This compound - Test Details. St. Joseph's/Candler. [Link]
- Evaluation of a kinetic uricase method for serum this compound assay by predicting background absorbance of uricase reaction solution with an integr
- An Enzymic Assay for this compound in Serum and Urine Compared with HPLC. Semantic Scholar. [Link]
- This compound enzymatic colorimetric method.
- RP–HPLC Developed Method for this compound Estim
- Determination of this compound in grain using HPLC. CABI Digital Library. [Link]
- HPLC Method for Analysis of this compound on BIST B+ Column by SIELC Technologies. SIELC Technologies. [Link]
- HPLC Troubleshooting Guide.
- HPLC Troubleshooting for Purine Peak Issues: Strategies to Improve Retention and Performance.
Sources
- 1. Recent Progress on this compound Detection: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biolabo.fr [biolabo.fr]
- 3. acb.org.uk [acb.org.uk]
- 4. researchgate.net [researchgate.net]
- 5. Determination of this compound in plasma by LC-MS/MS and its application to an efficacy evaluation of recombinant urate oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of serum this compound by isotope dilution mass spectrometry as a new candidate definitive method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rjptonline.org [rjptonline.org]
- 8. This compound - Clinical Methods - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. linear.es [linear.es]
- 10. atlas-medical.com [atlas-medical.com]
- 11. HPLC Method for Analysis of this compound on BIST B+ Column by SIELC Technologies | SIELC Technologies [sielc.com]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. HPLC Troubleshooting for Purine Peak Issues: Strategies to Improve Retention and Performance | Separation Science [sepscience.com]
- 14. biolabo.fr [biolabo.fr]
- 15. Interference in autoanalyzer analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. wwwn.cdc.gov [wwwn.cdc.gov]
- 17. Problems associated with the measurement of this compound using two enzyme-mediated reaction systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. jstage.jst.go.jp [jstage.jst.go.jp]
- 19. This compound, Serum or Plasma | ARUP Laboratories Test Directory [ltd.aruplab.com]
- 20. Test Details [utmb.edu]
- 21. eclinpath.com [eclinpath.com]
enhancing the specificity of uric acid detection in complex matrices
Technical Support Center: Uric Acid Detection Specificity
Welcome to the dedicated support center for enhancing the specificity of this compound detection in complex biological matrices. This resource is designed for researchers, clinicians, and drug development professionals who require accurate and reliable this compound quantification. Here, we address common challenges, provide in-depth troubleshooting guides, and answer frequently asked questions to help you navigate the intricacies of your experiments.
Part 1: Troubleshooting Guide - Common Issues & Solutions
This section addresses specific problems encountered during this compound analysis, providing probable causes and actionable solutions based on established scientific principles.
Issue 1: Overestimation of this compound Levels in Serum/Plasma Samples
Q: My this compound readings from a colorimetric assay are consistently higher than expected, and they don't correlate well with HPLC data. What could be the cause?
A: This is a classic issue of interference from endogenous reducing agents present in complex matrices like serum or plasma.
-
Probable Cause 1: Ascorbic Acid (Vitamin C) Interference. Ascorbic acid is a major interferent in assays that rely on peroxidase-based colorimetric detection. It directly reduces the colored probe, leading to a false positive signal. This is particularly problematic in studies involving high-dose vitamin C supplementation.
-
Solution 1a: Incorporate Ascorbate Oxidase. The most effective way to eliminate this interference is to pre-treat the sample with ascorbate oxidase. This enzyme specifically catalyzes the oxidation of ascorbic acid, rendering it non-reactive in your assay system.
Protocol: Ascorbate Oxidase Pre-treatment
-
Reconstitute ascorbate oxidase according to the manufacturer's instructions.
-
Add 1-2 U/mL of ascorbate oxidase to each sample, standard, and blank.
-
Incubate at room temperature for 5-10 minutes.
-
Proceed with your standard this compound assay protocol.
-
-
Probable Cause 2: Glutathione and Bilirubin Interference. Other molecules like glutathione and bilirubin can also interfere, though often to a lesser extent than ascorbic acid.
-
Solution 2a: Sample Dilution. Diluting the sample can sometimes reduce the concentration of interferents below the threshold of detection, but this may also dilute your this compound concentration, requiring a more sensitive assay.
-
Solution 2b: Methodological Shift to HPLC-UV. For the highest specificity, transitioning to a High-Performance Liquid Chromatography with UV detection (HPLC-UV) method is recommended. HPLC physically separates this compound from interfering compounds before quantification.
Issue 2: Poor Recovery During Sample Preparation
Q: I'm experiencing low and variable recovery rates after performing protein precipitation on my plasma samples with trichloroacetic acid (TCA). How can I improve this?
A: Inefficient protein removal and co-precipitation of the analyte are common culprits for poor recovery.
-
Probable Cause 1: Inefficient Deproteinization. Insufficient mixing or an incorrect ratio of precipitant to sample can lead to incomplete protein removal, which can interfere with downstream analysis.
-
Solution 1a: Optimize Precipitation Conditions. Ensure vigorous vortexing immediately after adding the precipitant. Experiment with different ratios (e.g., 1:1, 1:2 sample to precipitant) to find the optimal condition for your specific matrix.
-
Probable Cause 2: this compound Co-precipitation. At acidic pH levels, particularly with TCA, this compound's solubility can decrease, leading to its co-precipitation with proteins.
-
Solution 2a: Switch to Acetonitrile (ACN) Precipitation. Acetonitrile is an effective alternative for protein precipitation that is less likely to cause co-precipitation of this compound.
Protocol: Acetonitrile Protein Precipitation
-
Add 3 volumes of ice-cold acetonitrile to 1 volume of sample (e.g., 300 µL ACN to 100 µL plasma).
-
Vortex vigorously for 30 seconds.
-
Incubate on ice for 15 minutes to facilitate protein precipitation.
-
Centrifuge at >12,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant for analysis.
-
-
Solution 2b: Use Centrifugal Ultrafiltration. For a non-chemical approach, centrifugal filter units (e.g., with a 10 kDa molecular weight cut-off) can effectively remove proteins while allowing small molecules like this compound to pass through into the filtrate. This method often yields higher recovery rates.
Workflow: Sample Preparation to Analysis
Caption: Workflow from sample preparation to analysis.
Part 2: Frequently Asked Questions (FAQs)
Q1: Which method offers the best specificity for this compound detection?
A: High-Performance Liquid Chromatography (HPLC), particularly when coupled with mass spectrometry (LC-MS), is considered the gold standard for specificity. HPLC physically separates this compound from other compounds in the matrix before detection, virtually eliminating interferences. For routine high-specificity analysis, HPLC-UV is highly reliable and more accessible than LC-MS.
Q2: Can I use a standard colorimetric this compound assay kit for urine samples?
A: Yes, but with caution. Urine is a complex matrix with high concentrations of potential interferents. It is crucial to select a kit that has been validated for use with urine and to run appropriate controls. Due to the high concentration of this compound in urine, samples typically require significant dilution (e.g., 1:20 or 1:50) with the assay buffer, which helps mitigate the impact of interferents. Always perform a spike-and-recovery experiment to validate the assay for your specific conditions.
Q3: What is the principle behind enzymatic this compound assays?
A: Most enzymatic assays are based on the highly specific enzyme uricase (or urate oxidase), which catalyzes the oxidation of this compound to allantoin, hydrogen peroxide (H₂O₂), and carbon dioxide. The detection system is then coupled to the production of H₂O₂. A common method involves using horseradish peroxidase (HRP) to catalyze a reaction between H₂O₂ and a chromogenic probe, producing a colored product that can be measured spectrophotometrically.
Enzymatic Assay Signaling Pathway
Caption: Uricase-peroxidase coupled enzymatic reaction.
Q4: How do I perform a spike-and-recovery experiment to validate my assay?
A: A spike-and-recovery experiment assesses whether the matrix interferes with the detection of the analyte.
Protocol: Spike-and-Recovery
-
Split Sample: Divide a pooled sample from your matrix of interest into two aliquots.
-
Spike: Add a known amount of this compound standard to one aliquot (the "spiked" sample). Add an equal volume of assay buffer or solvent to the other aliquot (the "unspiked" sample). The amount of spike should be within the assay's linear range.
-
Measure: Measure the this compound concentration in both the spiked and unspiked samples.
-
Calculate Recovery: Use the following formula: Recovery (%) = [(Concentration in Spiked Sample - Concentration in Unspiked Sample) / Known Concentration of Spike] x 100
-
Interpretation: A recovery rate between 80% and 120% is generally considered acceptable and indicates that the matrix is not significantly interfering with the assay.
Part 3: Data & Protocols
Table 1: Comparison of this compound Detection Methods
| Feature | Enzymatic (Colorimetric) Assay | HPLC-UV | LC-MS/MS |
| Specificity | Moderate to High (can be affected by interferents) | High (physical separation of analytes) | Very High (based on mass-to-charge ratio) |
| Sensitivity (LOD) | ~1-5 µM | ~0.5-1 µM | ~10-50 nM |
| Throughput | High (96-well plate format) | Low to Medium | Low to Medium |
| Cost per Sample | Low | Medium | High |
| Key Advantage | Speed and ease of use | Robustness and specificity | Gold standard sensitivity & specificity |
| Common Application | Routine clinical screening | Research, method validation | Metabolomics, clinical diagnostics |
Protocol: Validated HPLC-UV Method for this compound in Human Plasma
This protocol provides a robust method for the specific quantification of this compound, adapted from established methodologies.
-
Sample Preparation (Acetonitrile Precipitation):
-
To 100 µL of plasma, add 300 µL of ice-cold acetonitrile.
-
Vortex for 30 seconds.
-
Incubate on ice for 15 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to an HPLC vial.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: 20 mM potassium phosphate buffer (pH 3.5) with 5% methanol.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
UV Detection: 290 nm.
-
-
Calibration and Quantification:
-
Prepare a series of this compound standards in the mobile phase (e.g., 1, 5, 10, 25, 50, 100 µM).
-
Generate a standard curve by plotting peak area against concentration.
-
Quantify this compound in samples by interpolating their peak areas from the standard curve.
-
References
- Haidari, F., et al. (2008). Effect of onion and garlic on lipids and some other risk factors in hypercholesterolemic rabbits. Journal of Medicinal Food. [Link]
- Yuan, H., et al. (2014). Simultaneous determination of creatinine and this compound in human urine by high-performance liquid chromatography with dual-wavelength detection.
- Ryu, J., et al. (2020). A simple and reliable HPLC-UV method for the simultaneous determination of allopurinol and its active metabolite, oxypurinol, in human plasma. Molecules. [Link]
- Bostom, A. G., et al. (1996). Rapid determination of total plasma homocysteine by high-performance liquid chromatography with fluorescence detection. Clinical Chemistry. [Link]
- Guo, Z., et al. (2005). A sensitive HPLC-MS/MS method for the determination of this compound in human plasma.
- Gerber, G., et al. (1981). A simple, rapid and sensitive method for the determination of this compound in serum and urine. Journal of Clinical Chemistry and Clinical Biochemistry. [Link]
- Rock, K. L., et al. (1984). The mechanism of killing of susceptible cells by human natural killer cells: an enzymatic method. Journal of Immunology. [Link]
- U.S. Food and Drug Administration. (2018).
Troubleshooting Guide: Non-Linearity in Uric Acid Standard Curves
Sources
- 1. egpat.com [egpat.com]
- 2. pharmaxchange.info [pharmaxchange.info]
- 3. researchgate.net [researchgate.net]
- 4. quora.com [quora.com]
- 5. biolabo.fr [biolabo.fr]
- 6. atlas-medical.com [atlas-medical.com]
- 7. Urease Inhibitory Kinetic Studies of Various Extracts and Pure Compounds from Cinnamomum Genus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. cohesionbio.com [cohesionbio.com]
- 11. Four Parameter Logistic Regression - MyAssays [myassays.com]
- 12. m.youtube.com [m.youtube.com]
- 13. 4 Estimate calibration curve | Analyse ELISA data in R [janalin.github.io]
- 14. Four Parameter Logistic Curve - data analysis at MyAssays [myassays.com]
- 15. Bilirubin interference with determination of this compound, cholesterol, and triglycerides in commercial peroxidase-coupled assays, and the effect of ferrocyanide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. eclinpath.com [eclinpath.com]
- 17. vitroscient.com [vitroscient.com]
- 18. Hyperxanthinemia interferes with serum this compound determinations by the uricase method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Inhibition of uricase by pyrimidine and purine drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Uric Acid Quantification: Cross-Validation of LC-MS/MS and Enzymatic Methods
Introduction: The Critical Role of Accurate Uric Acid Measurement
This compound, the terminal product of purine metabolism in humans, is a crucial biomarker for diagnosing and managing a range of pathological conditions.[1] Its quantification in biological matrices like serum, plasma, and urine is fundamental for clinicians and researchers investigating hyperuricemia-related disorders such as gout, kidney disease, and metabolic syndrome.[1][2] Given the diagnostic gravity, the choice of analytical methodology is paramount, directly influencing the accuracy, precision, and reliability of clinical decisions and research outcomes.
This guide provides an in-depth, objective comparison and cross-validation of two predominant analytical techniques for this compound quantification: the gold-standard Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and the widely used enzymatic (uricase-based) colorimetric method. We will delve into the core principles of each technique, provide detailed experimental protocols, present head-to-head performance data, and offer expert insights to guide researchers, scientists, and drug development professionals in selecting the optimal method for their specific applications.
Methodology Deep Dive: Principles and Protocols
The Enzymatic (Uricase) Method: A Workhorse for Routine Analysis
The enzymatic method is a cornerstone of clinical chemistry, favored for its simplicity and cost-effectiveness.[2] Its principle relies on the high specificity of the uricase enzyme.
Principle of Action: The assay proceeds in a two-step coupled reaction:
-
Uricase Reaction: Uricase specifically catalyzes the oxidation of this compound to allantoin, generating hydrogen peroxide (H₂O₂) as a byproduct.[3][4]
-
Peroxidase Reaction (Chromogenic): In the presence of peroxidase, the H₂O₂ reacts with a chromogenic substrate (e.g., a mixture of 4-aminoantipyrine and a phenol derivative) to produce a colored quinoneimine dye.[3][5] The intensity of the resulting color, typically measured via absorbance at a specific wavelength (e.g., 505-520 nm), is directly proportional to the this compound concentration in the original sample.[3][4]
Advantages:
-
Cost-Effective: Generally lower reagent and instrument costs.
-
High Throughput: Amenable to automation for rapid analysis of large sample batches.[1]
Limitations:
-
Interference: The method is susceptible to interference from various endogenous and exogenous substances.[2] Reducing agents like ascorbic acid (Vitamin C) can compete with the chromogen, consuming H₂O₂ and leading to falsely low this compound readings.[3][6] High levels of bilirubin and hemoglobin can also interfere, causing positive or negative bias depending on the specific reagent chemistry.[3][7]
-
Specificity: While the uricase reaction itself is specific, the secondary colorimetric reaction is less so, creating vulnerability to interfering compounds.[6]
This protocol is a representative example and may require optimization based on the specific commercial kit used.
-
Reagent Preparation: Prepare the working reagent by mixing the enzyme reagent (containing uricase and peroxidase) with the chromogen buffer as per the manufacturer's instructions. Allow reagents to equilibrate to room temperature.
-
Sample & Standard Preparation:
-
Label tubes for blank, standards, quality controls (QCs), and unknown samples.
-
Pipette 1.0 mL of the working reagent into each tube.
-
Add 25 µL of deionized water (for blank), this compound standard, QC, or sample into the corresponding tubes.
-
-
Incubation: Mix the contents of each tube thoroughly. Incubate for 5 minutes at 37°C or 10 minutes at room temperature (20-25°C), protected from light.[8]
-
Measurement: Using a spectrophotometer or plate reader, measure the absorbance of the standards, QCs, and samples at 520 nm, using the reagent blank to zero the instrument.[4]
-
Calculation: Construct a standard curve by plotting the absorbance of the standards against their known concentrations. Determine the concentration of this compound in the unknown samples by interpolating their absorbance values from the standard curve.
The LC-MS/MS Method: The Gold Standard for Accuracy and Specificity
Liquid Chromatography-Tandem Mass Spectrometry is recognized as the reference method for quantifying small molecules in complex biological matrices due to its exceptional sensitivity and specificity.[2][9]
Principle of Action:
-
Chromatographic Separation (LC): The sample is first injected into a liquid chromatograph. A high-pressure mobile phase pumps the sample through a column packed with a stationary phase (e.g., C18). This compound and other sample components are separated based on their differential physicochemical interactions with the stationary and mobile phases. This step is crucial for resolving this compound from potentially interfering isobaric compounds (molecules with the same mass).
-
Ionization: As the separated components elute from the LC column, they enter the mass spectrometer's ion source (e.g., electrospray ionization - ESI). Here, they are converted into charged gaseous ions.
-
Mass Analysis (MS/MS): The ions are guided into the mass analyzer. In a tandem mass spectrometer (e.g., a triple quadrupole), a specific precursor ion corresponding to the mass-to-charge ratio (m/z) of this compound (e.g., m/z 169.1 in positive mode) is selected.[10] This precursor ion is then fragmented, and a specific, characteristic product ion (e.g., m/z 141.1) is monitored for quantification.[11] This highly selective process, known as Multiple Reaction Monitoring (MRM), virtually eliminates interference, ensuring that the detected signal is unequivocally from this compound.[10]
The Causality of Using an Internal Standard: A critical component of a robust LC-MS/MS assay is the use of a stable isotope-labeled (SIL) internal standard (IS), such as [1,3-¹⁵N₂]this compound.[1][12] The SIL-IS is chemically identical to the analyte but has a higher mass. It is added to every sample, standard, and QC at a known concentration before sample preparation. Because the IS behaves identically to the analyte during extraction, chromatography, and ionization, it provides a powerful means of correction. Any sample-to-sample variability in extraction efficiency or matrix-induced ion suppression/enhancement is nullified by calculating the ratio of the analyte signal to the IS signal. This normalization is the key to the unparalleled accuracy and precision of the method.[1][2]
Advantages:
-
Superior Specificity: MRM detection minimizes interference from matrix components.[2]
-
High Sensitivity: Capable of detecting and quantifying extremely low concentrations of this compound.[9]
-
Accuracy and Precision: The use of a SIL-IS corrects for matrix effects and procedural variability, yielding highly reliable data.[10][11]
Limitations:
-
Cost and Complexity: Requires significant capital investment in instrumentation and highly skilled personnel for method development and operation.[13][14]
-
Lower Throughput: While improving, it is generally slower than automated enzymatic assays.[13]
-
Sample & Standard Preparation:
-
Prepare a stock solution of this compound and a stable isotope-labeled internal standard (e.g., [1,3-¹⁵N₂]this compound) in a suitable solvent.
-
Create a series of calibration standards by spiking blank serum/plasma with known concentrations of this compound.
-
Prepare low, medium, and high concentration Quality Control (QC) samples in the same manner.
-
-
Protein Precipitation & Extraction:
-
To a 100 µL aliquot of each standard, QC, and unknown sample, add 10 µL of the internal standard working solution.[1][2]
-
Add 300-600 µL of ice-cold methanol or acetonitrile to precipitate proteins.[2][11]
-
Vortex vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 17,500 x g) for 10 minutes to pellet the precipitated proteins.[11]
-
-
Analysis:
-
MS/MS Detection:
-
Calculation:
-
Calculate the peak area ratio of the analyte to the internal standard for all samples.
-
Generate a calibration curve by plotting the peak area ratios of the standards against their concentrations using a weighted linear regression.
-
Quantify this compound in the samples by interpolating their peak area ratios from the curve.
-
Visualizing the Workflows
To better illustrate the procedural differences, the following diagrams outline the experimental workflows for each method.
Caption: Experimental workflow for the enzymatic colorimetric this compound assay.
Caption: Experimental workflow for the LC-MS/MS analysis of this compound.
Cross-Validation: A Head-to-Head Performance Comparison
To objectively compare these methods, a cross-validation study is essential. The performance of both assays is evaluated against key bioanalytical validation parameters as recommended by regulatory bodies.[15][16] The following tables summarize typical performance characteristics derived from validation studies.
Table 1: Linearity and Sensitivity Comparison
| Parameter | LC-MS/MS Method | Enzymatic Method | Causality and Insight |
| Linear Range | 0.4 - 100 mg/L[2][10] | 0.36 - 30 mg/dL (3.6 - 300 mg/L)[2] | LC-MS/MS typically offers a wider dynamic range, crucial for studies expecting large variations in this compound levels. |
| Correlation (r²) | > 0.99[2][10] | > 0.99[2] | Both methods demonstrate excellent linearity within their respective ranges. |
| LLOQ | 0.4096 mg/L[10][11] | ~0.36 mg/dL (3.6 mg/L)[2] | The LC-MS/MS method is significantly more sensitive, with a lower limit of quantification (LLOQ) nearly 10-fold lower. This is critical for applications requiring precise measurement of low this compound concentrations. |
Table 2: Accuracy and Precision Comparison
| Parameter | LC-MS/MS Method | Enzymatic Method | Causality and Insight |
| Accuracy (% Bias) | -7.3% to 2.3%[10] | Can be affected by interferences | The accuracy of the LC-MS/MS method is exceptionally high due to the SIL-IS correcting for recovery and matrix effects. Enzymatic methods are more prone to biases from interfering substances.[6][7] |
| Intra-day Precision (%RSD) | < 5.1%[10] | < 5.9%[17] | Both methods show good intra-day precision. |
| Inter-day Precision (%RSD) | < 5.1%[10] | < 6.8%[17] | LC-MS/MS demonstrates superior inter-day precision, highlighting its robustness and reproducibility over time. |
Discussion & Practical Recommendations
The cross-validation data clearly delineates the strengths of each method. The choice between LC-MS/MS and an enzymatic assay is not merely a question of which is "better," but which is more "fit-for-purpose."
-
For high-volume clinical diagnostics where cost and turnaround time are primary drivers and samples fall within the typical physiological range, the enzymatic method is often sufficient and practical. However, laboratories must be vigilant about potential interferences. If a result is unexpectedly low, especially in a patient taking high doses of Vitamin C, or otherwise clinically inconsistent, confirmation by a more specific method is warranted.[3][18]
-
For research, drug development, and clinical trials , where data integrity, accuracy, and sensitivity are non-negotiable, LC-MS/MS is the unequivocal gold standard .[1] Its ability to deliver precise and accurate quantification, even at very low concentrations and in complex matrices, is essential for pharmacokinetic/pharmacodynamic (PK/PD) modeling, biomarker discovery, and establishing efficacy in clinical studies.[2][9] Studies comparing the methods have shown excellent correlation for many samples, but also significant discrepancies in the presence of interferences, reinforcing the superior reliability of LC-MS/MS.[12][19]
Conclusion
Both LC-MS/MS and enzymatic methods are valuable tools for this compound quantification, each with a distinct profile of performance, cost, and complexity. The enzymatic assay serves as a reliable, high-throughput screening tool for routine clinical analysis, while LC-MS/MS provides the unparalleled accuracy, specificity, and sensitivity required for rigorous research and regulatory submissions. A thorough understanding of the principles, advantages, and limitations of each method, as demonstrated in this guide, empowers scientists and clinicians to make informed decisions, ensuring the generation of high-quality, reliable data tailored to their specific analytical needs.
References
- Dairy Knowledge Portal. (n.d.). 14.2 Determination of this compound by uricase method. [Link]
- Cook, J. G. H. (1981).
- BIOLABO. (2022). This compound Uricase method. [Link]
- NVKC. (2008). A new, sensitive LC-MS/MS assay for quantification of this compound in urine. Ned Tijdschr Klin Chem Labgeneesk. [Link]
- Atlas Medical. (n.d.).
- BIOLABO. (n.d.). This compound Uricase method. [Link]
- Lin, C. Y., et al. (2005).
- Vitro Scient. (n.d.). This compound (Uricase-PAP). [Link]
- European Medicines Agency. (2011).
- Biotrial. (n.d.). The advantages and the limitations of LC-MS/MS and Elisa methods in bioanalysis. [Link]
- ResearchGate. (n.d.). Investigation of interference with this compound assay by various substances. [Link]
- J-Stage. (2013).
- PubMed. (2013).
- Walker, H. K., Hall, W. D., & Hurst, J. W. (Eds.). (1990). Clinical Methods: The History, Physical, and Laboratory Examinations. 3rd edition. NCBI Bookshelf - NIH. [Link]
- Shanghai Jiao Tong University Journal Center. (n.d.). Analysis of interference factors in measurement of serum this compound by uricase-peroxidase coupled reaction. [Link]
- Taylor & Francis Online. (2022). Development of quantitative assay for simultaneous measurement of purine metabolites and creatinine in biobanked urine by liquid chromatography-tandem mass spectrometry. [Link]
- Drug Discovery World. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. [Link]
- European Medicines Agency. (n.d.).
- ResearchGate. (n.d.). The comparison of different uricase methods for serum this compound assay. [Link]
- Singh, S., & Kumar, V. (2011).
- NIH. (n.d.).
- European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis_Step 5. [Link]
- Peng, Y., et al. (2012).
- Technology Networks. (2024). What Is LC-MS, LC-MS Analysis and LC-MS/MS. [Link]
- Son-Huy, T. L., & Thong-Thai, C. (1990). Interference in autoanalyzer analysis. PMC - NIH. [Link]
- U.S. Food and Drug Administration. (n.d.).
- ResearchGate. (n.d.). Usage and limitations of liquid chromatography-tandem mass spectrometry (LC-MS/MS)
- ResearchGate. (2025). UPLC-MS/MS Method for Determination of this compound and Creatinine in Serum and Urine of Hyperuricemic Mice. [Link]
- NIH. (n.d.).
- ResearchGate. (2025). Determination of serum this compound using high-performance liquid chromatography (HPLC)/isotope dilution mass spectrometry (ID-MS)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. biolabo.fr [biolabo.fr]
- 4. atlas-medical.com [atlas-medical.com]
- 5. biolabo.fr [biolabo.fr]
- 6. This compound - Clinical Methods - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Interference in autoanalyzer analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. vitroscient.com [vitroscient.com]
- 9. The advantages and the limitations of LC-MS/MS and Elisa methods in bioanalysis. | Biotrial [biotrial.com]
- 10. Determination of this compound in plasma by LC-MS/MS and its application to an efficacy evaluation of recombinant urate oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jstage.jst.go.jp [jstage.jst.go.jp]
- 12. nvkc.nl [nvkc.nl]
- 13. LC-MS – What Is LC-MS, LC-MS Analysis and LC-MS/MS | Technology Networks [technologynetworks.com]
- 14. researchgate.net [researchgate.net]
- 15. glpsolutions.it [glpsolutions.it]
- 16. ema.europa.eu [ema.europa.eu]
- 17. researchgate.net [researchgate.net]
- 18. Analysis of interference factors in measurement of serum this compound by uricase-peroxidase coupled reaction [qk.sjtu.edu.cn]
- 19. tandfonline.com [tandfonline.com]
A Comparative Guide to the Antioxidant Capacity of Uric Acid and Ascorbic Acid
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of endogenous and exogenous antioxidants, uric acid and ascorbic acid (Vitamin C) stand out for their significant contributions to mitigating oxidative stress. While both are potent antioxidants, their mechanisms, efficacy, and physiological roles exhibit distinct differences. This guide provides an in-depth, objective comparison of their antioxidant capacities, supported by experimental data and methodologies, to inform research and therapeutic development.
Section 1: At a Glance - this compound vs. Ascorbic Acid
| Feature | This compound | Ascorbic Acid (Vitamin C) |
| Source | Endogenous (final product of purine metabolism) | Exogenous (obtained through diet)[1][2] |
| Primary Location of Action | Predominantly in blood plasma (hydrophilic environments)[3][4][5] | Water-soluble, acts in aqueous environments throughout the body[1][2] |
| Physiological Concentration (Blood Plasma) | Men: 2.5–8.0 mg/dL; Women: 1.5–6.0 mg/dL[6] | ~0.5-2.0 mg/dL (highly variable with intake) |
| Antioxidant Mechanism | Direct radical scavenging, chelation of metal ions[3][7] | Direct radical scavenging, regeneration of other antioxidants (e.g., Vitamin E)[8][9] |
| Contribution to Plasma Antioxidant Capacity | Accounts for up to 60% of the total antioxidant capacity in human plasma[10][11] | Significant, but generally lower than this compound due to lower physiological concentrations |
| Dual Role | Can act as a pro-oxidant, particularly within the cell or in hydrophobic environments[3][4][5][7] | Can exhibit pro-oxidant activity in the presence of transition metal ions, though the in vivo relevance is debated[12][13] |
Section 2: Unraveling the Antioxidant Mechanisms
The antioxidant prowess of both molecules lies in their ability to donate electrons, thereby neutralizing reactive oxygen species (ROS) and reactive nitrogen species (RNS). However, the specifics of their actions and interactions differ significantly.
This compound: The Body's Primary Aqueous Antioxidant
This compound is a powerful scavenger of several damaging oxidants, including singlet oxygen, peroxyl radicals, and hydroxyl radicals.[5] Its primary antioxidant function is observed in the hydrophilic environment of the blood plasma.[3][5] The mechanism involves a two-electron oxidation process that neutralizes harmful molecules.[7] Furthermore, this compound can chelate metal ions, preventing them from participating in reactions that generate free radicals.[3][7]
However, the antioxidant capability of this compound is context-dependent. In a hydrophobic environment, such as within a lipid membrane, its antioxidant properties are diminished, and it can even act as a pro-oxidant.[3][5][7] Intracellularly, the enzymatic production of this compound by xanthine oxidase can generate superoxide radicals, contributing to oxidative stress.[4][14] This dual role is often referred to as the "this compound paradox."[4][5]
Ascorbic Acid: A Versatile and Regenerative Antioxidant
Ascorbic acid is a highly effective, water-soluble antioxidant that directly scavenges a wide array of ROS and RNS.[2][15][16] Its ability to donate electrons makes it a potent reducing agent.[2] A key feature of ascorbic acid's antioxidant function is its ability to regenerate other antioxidants, most notably α-tocopherol (Vitamin E), from their radical forms.[8][9] This recycling process enhances the overall antioxidant defense system.
Similar to this compound, ascorbic acid can exhibit pro-oxidant properties, particularly in vitro in the presence of transition metal ions like iron and copper.[12] This interaction can lead to the generation of highly reactive hydroxyl radicals. However, the physiological relevance of this pro-oxidant activity in vivo is still a subject of scientific debate.[12][13]
dot graph TD { subgraph this compound Antioxidant Mechanism UA[this compound] -- Scavenges --> ROS[Reactive Oxygen Species e.g., ONOO⁻, OH•]; UA -- Chelates --> MI[Metal Ions e.g., Fe²⁺]; ROS -- Neutralized --> NP[Non-Reactive Products]; MI -- Inhibits Fenton Reaction --> No_ROS[Reduced ROS Production]; end
} Antioxidant mechanisms of Uric and Ascorbic Acid.
Section 3: In Vitro and In Vivo Evidence
Numerous studies have compared the antioxidant capacities of this compound and ascorbic acid, both in laboratory settings and within living organisms.
In Vitro Assays:
Standard in vitro assays consistently demonstrate the potent antioxidant activity of both compounds.
-
FRAP (Ferric Reducing Antioxidant Power) Assay: This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). Both this compound and ascorbic acid show high FRAP values, indicating strong reducing power.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: This method assesses the capacity of an antioxidant to scavenge the stable ABTS radical cation. Both molecules exhibit significant scavenging activity in this assay.[17]
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: In this assay, the ability to donate a hydrogen atom to the stable DPPH radical is measured. Both this compound and ascorbic acid are effective scavengers of the DPPH radical.[18][19]
Comparative In Vitro Data Summary:
| Antioxidant | FRAP Value (µM Fe(II)/µM) | TEAC (Trolox Equivalent Antioxidant Capacity) |
| This compound | ~2.0 | ~1.0 - 2.0 |
| Ascorbic Acid | ~1.0 | ~1.0 |
| (Note: These are representative values and can vary based on specific assay conditions.) |
In Vivo Studies:
In the human body, the high physiological concentration of this compound in the plasma makes it a dominant contributor to total antioxidant capacity.[6] Studies have shown that this compound accounts for a substantial portion, up to 60%, of the free-radical scavenging capacity in plasma.[10][11]
While ascorbic acid is also a vital in vivo antioxidant, its plasma concentrations are typically lower and more variable than those of this compound, depending on dietary intake.[1] However, ascorbic acid plays a crucial role in cellular antioxidant defense and in the regeneration of other antioxidants.[9] Some research suggests a synergistic relationship, where ascorbic acid can help regenerate this compound from its radical form, thereby enhancing its antioxidant effects.[11][20]
Section 4: Experimental Protocols
To enable researchers to conduct their own comparative analyses, detailed protocols for common antioxidant capacity assays are provided below.
DPPH Radical Scavenging Assay Protocol:
This method is based on the reduction of the stable DPPH radical by an antioxidant.[18][21]
-
Reagent Preparation:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. Store in the dark.
-
Prepare various concentrations of the test compounds (this compound and ascorbic acid) and a standard (e.g., Trolox) in a suitable solvent.
-
-
Assay Procedure:
-
In a 96-well plate, add a specific volume of the test compound or standard to each well.
-
Add the DPPH working solution to each well and mix.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).[19]
-
Measure the absorbance at a wavelength of approximately 517 nm using a microplate reader.[18][19]
-
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Determine the IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals).[19]
-
dot graph G { layout=dot; rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
} Workflow for the DPPH Radical Scavenging Assay.
ABTS Radical Cation Decolorization Assay Protocol:
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation.[17][22]
-
Reagent Preparation:
-
Prepare a 7 mM ABTS stock solution.[22]
-
Prepare a 2.45 mM potassium persulfate solution.
-
Generate the ABTS radical cation (ABTS•+) by mixing the ABTS stock solution with the potassium persulfate solution and allowing it to stand in the dark at room temperature for 12-16 hours.[22]
-
Dilute the ABTS•+ solution with a suitable buffer (e.g., PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare various concentrations of the test compounds and a standard (e.g., Trolox).
-
-
Assay Procedure:
-
Add a small volume of the test compound or standard to a cuvette or microplate well.
-
Add the diluted ABTS•+ solution and mix.
-
After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of absorbance.
-
Plot a standard curve using the Trolox standard and determine the Trolox Equivalent Antioxidant Capacity (TEAC) of the samples.[17]
-
FRAP Assay Protocol:
This assay is based on the reduction of a ferric-tripyridyltriazine (Fe³⁺-TPZ) complex to the ferrous (Fe²⁺) form at low pH.[23]
-
Reagent Preparation:
-
Prepare the FRAP reagent by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a specific ratio (e.g., 10:1:1).
-
Prepare a standard curve using a known concentration of FeSO₄.
-
Prepare the test samples.
-
-
Assay Procedure:
-
Add the FRAP reagent to a cuvette or microplate well and take a blank reading.
-
Add the test sample or standard to the FRAP reagent and mix.
-
Measure the absorbance at 593 nm after a specified incubation time (e.g., 4 minutes).[23]
-
-
Data Analysis:
-
Calculate the FRAP value of the sample by comparing its change in absorbance to the standard curve.
-
Section 5: Concluding Remarks for the Researcher
Both this compound and ascorbic acid are formidable antioxidants, each with a unique profile of action and physiological significance.
-
This compound's high concentration in plasma makes it a dominant force in systemic antioxidant defense in the aqueous phase.[10][11] However, its paradoxical pro-oxidant potential, particularly intracellularly and in lipid environments, warrants careful consideration in experimental design and data interpretation.[3][5][7]
-
Ascorbic acid , while present in lower plasma concentrations, is a versatile and indispensable antioxidant. Its ability to act in various cellular compartments and regenerate other key antioxidants like Vitamin E underscores its critical role in the overall antioxidant network.[8][9]
For drug development professionals, understanding these nuances is crucial. Targeting pathways involving this compound metabolism or leveraging the regenerative capabilities of ascorbic acid could be viable strategies for mitigating oxidative stress in various disease states. The choice of which antioxidant to focus on, or whether to consider their synergistic effects, will depend on the specific therapeutic context and the cellular environment being targeted.
This guide serves as a foundational resource for navigating the comparative antioxidant capacities of this compound and ascorbic acid. The provided experimental frameworks offer a starting point for rigorous, in-house evaluation, enabling researchers to make informed decisions in their scientific pursuits.
References
- ABTS decolorization assay – in vitro antioxidant capacity. (2019, July 26). Protocols.io. [Link]
- DPPH Assay: Principle, Applications, and Complete Guide. Amerigo Scientific. [Link]
- The oxidant-antioxidant paradox mechanisms of this compound.
- This compound Oxidant/Antioxidant Paradox. Encyclopedia.pub. [Link]
- Pathways of the antioxidant action of ascorbic acid.
- DPPH assay for evaluating antioxidant activity.
- Vitamin C. Wikipedia. [Link]
- DPPH Antioxidant Assay. G-Biosciences. [Link]
- Antioxidative and Anti-Inflammatory Activity of Ascorbic Acid. MDPI. [Link]
- Antioxidant Properties of Ascorbic Acid. Encyclopedia MDPI. [Link]
- Genesis and development of DPPH method of antioxidant assay. PubMed Central. [Link]
- Vitamin C (Ascorbic Acid).
- This compound: THE OXIDANT–ANTIOXIDANT PARADOX. PubMed Central. [Link]
- Is this compound a true antioxidant? Identification of this compound oxidation products and their biological effects. Taylor & Francis Online. [Link]
- Vitamin C: antioxidant or pro-oxidant in vivo?. PubMed. [Link]
- DPPH Radical Scavenging Assay. MDPI. [Link]
- ABTS decolorization assay – in vitro antioxidant capacity v1.
- ABTS Antioxidant Capacity Assay. G-Biosciences. [Link]
- OxiSelect™ Ferric Reducing Antioxidant Power (FRAP) Assay Kit. Cell Biolabs, Inc. [Link]
- This compound as an Antioxidant. Functional Performance Systems. [Link]
- FRAP Antioxidant Assay. G-Biosciences. [Link]
- This compound Puzzle: Dual Role as Anti-oxidantand Pro-oxidant. PubMed Central. [Link]
- This compound Contributes Greatly to Hepatic Antioxidant Capacity Besides Protein. biomed.cas.cz. [Link]
- This compound a better scavenger of free radicals than vitamin C in rheum
- Ferric Reducing Antioxidant Power (FRAP) Assay Kit (Colorimetric). [Link]
- Technical Manual Total Antioxidant Capacity (T-AOC) Colorimetric Assay Kit (ABTS, Chemical Method). [Link]
- Antioxidant Roles/Functions of Ascorbic Acid (Vitamin C).
- Does vitamin C act as a pro-oxidant under physiological conditions?. PubMed - NIH. [Link]
- Vitamins C and E: Beneficial effects from a mechanistic perspective. PubMed Central. [Link]
- Metabolism of vitamin C in vivo vs. in vitro. In vivo, vitamin C is...
- Dietary Antioxidant Supplements and this compound in Chronic Kidney Disease: A Review. MDPI. [Link]
- This compound. Wikipedia. [Link]
- Is Vitamin C Good for this compound? Exploring the Link Between Vitamin C and Gout Management.
- Role of Vitamin C in Prophylaxis and Treatment of Gout—A Liter
- What is the relationship between ascorbic acid (Vitamin C) and gout?. Dr.Oracle. [Link]
- Association between dietary vitamin C intake and gout among American adults. Frontiers. [Link]
- Relationship between this compound and Ascorbic Acid in Rheumatoid Arthritis P
Sources
- 1. Vitamin C (Ascorbic Acid) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. This compound: THE OXIDANT–ANTIOXIDANT PARADOX - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. tandfonline.com [tandfonline.com]
- 8. Vitamin C - Wikipedia [en.wikipedia.org]
- 9. Vitamins C and E: Beneficial effects from a mechanistic perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. diabetesjournals.org [diabetesjournals.org]
- 11. Dietary Antioxidant Supplements and this compound in Chronic Kidney Disease: A Review [mdpi.com]
- 12. Vitamin C: antioxidant or pro-oxidant in vivo? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Does vitamin C act as a pro-oxidant under physiological conditions? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound Puzzle: Dual Role as Anti-oxidantand Pro-oxidant - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. DPPH Assay: Principle, Applications, and Complete Guide - Amerigo Scientific [amerigoscientific.com]
- 19. researchgate.net [researchgate.net]
- 20. saspublishers.com [saspublishers.com]
- 21. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 22. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 23. cosmobiousa.com [cosmobiousa.com]
A Comparative Guide for Researchers: Uric Acid vs. Trolox as a Reference for Antioxidant Activity
In the dynamic field of antioxidant research, the quantification of a compound's ability to neutralize reactive oxygen species (ROS) is fundamental. The choice of a reference standard in these assays is a critical decision that profoundly impacts the interpretation and comparability of results. This guide provides an in-depth, objective comparison of two commonly used standards: Trolox, a synthetic vitamin E analog, and uric acid, a major endogenous antioxidant. Our goal is to equip researchers, scientists, and drug development professionals with the necessary insights to make an informed selection that aligns with their experimental objectives.
The Imperative of a Reference Standard in Antioxidant Assays
Antioxidant capacity assays, such as the Oxygen Radical Absorbance Capacity (ORAC), 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), and 2,2-diphenyl-1-picrylhydrazyl (DPPH) assays, measure the ability of a sample to inhibit oxidation. To express this capacity quantitatively, a standard with a known antioxidant activity is required. This allows for the normalization of results, typically expressed in "Trolox Equivalents" (TE) or a similar unit, enabling comparison across different experiments and laboratories.[1][2]
Section 1: Trolox - The Established Synthetic Standard
Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) is a water-soluble analog of vitamin E, a potent lipid-soluble antioxidant.[3][4] Its hydrophilic nature makes it a versatile standard for a wide range of antioxidant assays.[4]
Chemical Properties and Mechanism of Action
Trolox exerts its antioxidant effect primarily through hydrogen atom transfer (HAT), effectively scavenging peroxyl radicals.[5] This mechanism is particularly relevant in the ORAC assay, which measures the inhibition of peroxyl radical-induced oxidation.[1][6] In assays like ABTS and DPPH, which can involve both HAT and single electron transfer (SET) mechanisms, Trolox also serves as a reliable standard.[5][7]
Caption: Figure 1: Chemical Structure of Trolox.
Advantages of Trolox as a Reference Standard
-
High Water Solubility: This allows for its use in a variety of aqueous buffer systems common in biological assays.[4]
-
Well-Characterized Mechanism: Its antioxidant mechanism is well-understood, providing a solid basis for its use as a standard.
-
Commercial Availability and Purity: High-purity Trolox is readily available from multiple suppliers, ensuring consistency in experimental setups.
-
Broad Applicability: It is the standard of choice for several widely used antioxidant assays, including ORAC and TEAC (Trolox Equivalent Antioxidant Capacity) which is often based on the ABTS assay.[1][2][8]
Limitations of Trolox
-
Lack of Physiological Relevance: As a synthetic compound, Trolox is not naturally present in biological systems. This can be a drawback when the research goal is to understand the antioxidant capacity of a biological sample in a physiological context.
-
Steric Hindrance: The bulky structure of the ABTS radical cation can sometimes limit its accessibility to certain antioxidant compounds, potentially affecting the accuracy of TEAC values.[9]
Section 2: this compound - The Dominant Endogenous Antioxidant
This compound is the final product of purine metabolism in humans and higher primates.[10][11] It is one of the most abundant antioxidants in human plasma, contributing significantly to the total antioxidant capacity of the blood.[12][13]
Chemical Properties and Mechanism of Action
This compound functions as a potent antioxidant by donating an electron to scavenge various ROS, including hydroxyl radicals, peroxyl radicals, and peroxynitrite.[12][14] It is particularly effective in a hydrophilic environment.[14] However, its antioxidant activity is diminished in a hydrophobic environment, and it may even exhibit pro-oxidant properties under certain conditions, such as within the cell.[10][14][15]
Caption: Figure 2: Chemical Structure of this compound.
Advantages of this compound as a Reference Standard
-
High Physiological Relevance: As the primary antioxidant in human plasma, this compound is an excellent standard for studies investigating the antioxidant status of biological fluids like serum and plasma.[13]
-
Potent Scavenger: It is a powerful scavenger of several biologically relevant free radicals.[12][14]
Limitations of this compound
-
Poor Solubility: this compound has low solubility in water and neutral pH solutions, which can complicate its use in many standard assay protocols.
-
Dual Pro-oxidant/Antioxidant Role: The context-dependent behavior of this compound, acting as an antioxidant in plasma but potentially as a pro-oxidant intracellularly, can lead to complex interpretations.[15][16][17]
-
Interference in Certain Assays: In some assay systems, this compound's reactivity can differ significantly from other antioxidants, potentially skewing comparative results. For instance, this compound contributes more to the antioxidant capacity in the TEAC assay compared to the ORAC assay.[18]
Section 3: Head-to-Head Comparison: Trolox vs. This compound
The choice between Trolox and this compound hinges on the specific research question and the nature of the samples being analyzed.
| Feature | Trolox | This compound |
| Origin | Synthetic Vitamin E Analog | Endogenous, product of purine metabolism |
| Solubility | High water solubility[4] | Poor solubility in neutral aqueous solutions |
| Primary Mechanism | Hydrogen Atom Transfer (HAT)[5] | Electron Donation[10] |
| Physiological Relevance | Low | High, major plasma antioxidant[13] |
| Common Assays | ORAC, ABTS (TEAC), DPPH[1][2] | Can be used in ABTS, DPPH[3][19] |
| Key Advantage | Versatility and Reproducibility | High Physiological Relevance |
| Key Limitation | Lack of biological context | Poor solubility and dual pro-oxidant role[16][17] |
When to Choose Trolox:
-
For general screening of the antioxidant capacity of pure compounds, plant extracts, or food products.
-
When comparing results across different studies, as TEAC is a widely accepted unit.[2]
-
In assays where a water-soluble, stable standard is paramount for reproducibility.
When to Choose this compound:
-
For studies focused on the total antioxidant capacity of human plasma or serum.
-
When investigating the contribution of endogenous, water-soluble antioxidants to the overall antioxidant status.
-
In research where physiological relevance is the primary consideration.
Section 4: Experimental Protocols
To illustrate the practical application of these standards, a detailed protocol for the ABTS assay is provided below.
ABTS Decolorization Assay Protocol
This protocol is adapted from established methods and can be used with either Trolox or this compound as the standard.[20][21]
Reagents and Equipment:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Potassium persulfate
-
Trolox or this compound standard
-
Phosphate Buffered Saline (PBS) or other suitable buffer
-
Spectrophotometer or microplate reader capable of measuring absorbance at 734 nm.[20]
-
96-well microplate
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Prepare a 7 mM ABTS stock solution in water.[21]
-
Prepare a 2.45 mM potassium persulfate solution in water.[21]
-
Mix equal volumes of the ABTS stock solution and the potassium persulfate solution.[22]
-
Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This forms the dark blue-green ABTS•+ solution.[22]
-
-
Preparation of Working ABTS•+ Solution:
-
Dilute the ABTS•+ solution with PBS (or another appropriate buffer) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Preparation of Standard Solutions:
-
For Trolox: Prepare a stock solution of Trolox in a suitable solvent (e.g., ethanol or water). Create a series of dilutions in the assay buffer to generate a standard curve (e.g., 0-200 µM).[1]
-
For this compound: Prepare a stock solution of this compound in a slightly alkaline buffer to ensure solubility. Create a series of dilutions in the assay buffer for the standard curve.
-
-
Assay Procedure:
-
Add a small volume (e.g., 10 µL) of the standard or sample to a well of the 96-well plate.
-
Add a larger volume (e.g., 190 µL) of the working ABTS•+ solution to each well.
-
Incubate the plate at room temperature for a defined period (e.g., 6 minutes).
-
Measure the absorbance at 734 nm.
-
-
Data Analysis:
-
Calculate the percentage inhibition of absorbance for each standard and sample using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
Plot the % Inhibition against the concentration of the standard to generate a standard curve.
-
Determine the antioxidant capacity of the samples by interpolating their % inhibition values on the standard curve. The results can be expressed as Trolox equivalents (TEAC) or this compound equivalents.
-
Caption: A generalized workflow for the ABTS antioxidant capacity assay.
Conclusion and Recommendations
The selection of an appropriate reference standard is a cornerstone of robust and meaningful antioxidant research.
-
Trolox stands as the industry standard for its versatility, reproducibility, and well-defined chemical properties. It is the recommended choice for broad-spectrum screening and when comparability with a large body of existing literature is desired.
-
This compound offers unparalleled physiological relevance, making it the superior standard for clinical studies or any research aiming to quantify the antioxidant status of biological fluids, particularly human plasma.
Ultimately, the most rigorous approach may involve the use of multiple assays and standards to gain a more comprehensive understanding of a sample's antioxidant profile. By carefully considering the experimental context and the inherent properties of each standard, researchers can ensure the accuracy and relevance of their findings.
References
- ABTS decolorization assay – in vitro antioxidant capacity - Protocols.io.
- Oxygen Radical Absorbance Capacity (ORAC) Assay - Active Concepts.
- Cao G, Alessio HM, Cutler RG. Oxygen-radical absorbance capacity assay for antioxidants. Free Radic Biol Med. 1993 Mar;14(3):303-11.
- This compound Oxidant/Antioxidant Paradox - Encyclopedia.pub.
- TEAC Assay - Citeq Biologics.
- Datasheet for ABIN5067625 - OxiSelect™ Trolox Equivalent Antioxidant Capacity (TEAC) Assay Kit (ABTS) - antibodies-online.com.
- ABTS Antioxidant Capacity Assay - G-Biosciences.
- Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. - ResearchGate.
- Determining Antioxidant Potential : Using an Oxygen Absorbance Capacity (ORAC) Assay - Technology Networks.
- 2.7. Trolox Equivalent Antioxidant Capacity (TEAC) Assay - Bio-protocol.
- Ou B, Hampsch-Woodill M, Prior RL. Trolox-Equivalent Antioxidant Capacity Assay Versus Oxygen Radical Absorbance Capacity Assay in Plasma. Clin Chem. 2002;48(2):383-386.
- Trolox Equivalent Antioxidant Capacity (TEAC) Assay - Cell Biolabs, Inc.
- Determination of Antioxidant potential using an Oxygen Radical Absorbance Capacity (ORAC) Assay with Synergy H4 - Agilent.
- Technical Manual Total Antioxidant Capacity (T-AOC) Colorimetric Assay Kit (ABTS, Chemical Method) • Catalogue Code: MAES0168.
- G. L. Squadrone, M. C. Abete, S. C. Cartosio, "this compound: THE OXIDANT–ANTIOXIDANT PARADOX," The Journal of Toxicological Sciences, vol. 38, no. 6, pp. 813-823, 2013.
- Kumar, R., & Srivastava, A. K. (2014). Review of concepts and controversies of this compound as antioxidant and pro-oxidant – an uncertainty. Arşiv Kaynak Tarama Dergisi, 23(4), 658-670.
- Pinz, F., et al. (2021). Is this compound a true antioxidant? Identification of this compound oxidation products and their biological effects. Free Radical Biology and Medicine, 177, 255-266.
- Lee, S. J., et al. (2014). This compound Puzzle: Dual Role as Anti-oxidantand Pro-oxidant. Hanyang Medical Reviews, 34(2), 51-56.
- Gülçin, İ. (2010). Antioxidant and Radical Scavenging Activities of this compound. Asian Journal of Chemistry, 22(8), 6133-6143.
- Scavenging capacity of the this compound and Trolox on the ROS. (A) ABTS•+... - ResearchGate.
- Trolox equivalent antioxidant capacity - Wikipedia.
- Is this compound a true antioxidant? Identification of this compound oxidation products and their biological effects - PubMed Central.
- Dietary Antioxidant Supplements and this compound in Chronic Kidney Disease: A Review - MDPI.
- Is this compound a true antioxidant? Identification of this compound oxidation products and their biological effects - ResearchGate.
- DPPH Antioxidant Assay, Cat # BAQ103, BAQ104 BAQ - G-Biosciences.
- ABTS [TEAC] - Trolox-Equivalent Antioxidant Capacity Assay - Principle, Advantages & Limitations - YouTube.
- The [DPPH /DPPH-H]-HPLC-DAD Method on Tracking the Antioxidant Activity of Pure Antioxidants and Goutweed (Aegopodium podagraria L.) Hydroalcoholic Extracts - PubMed Central.
- Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach - NIH.
- Comparison of antioxidant activities expressed as equivalents of standard antioxidant - SciELO.
- Structural formulae of: a Trolox, b gallic acid, c this compound, d ascorbic acid - ResearchGate.
- Effects of Molecular Structure on Kinetics and Dynamics of the Trolox Equivalent Antioxidant Capacity Assay with ABTS+• | Journal of Agricultural and Food Chemistry - ACS Publications.
- Comparison of antioxidant activities expressed as equivalents of standard antioxidant. Food Science and Technology. 2023;43:e103122.
Sources
- 1. activeconceptsllc.com [activeconceptsllc.com]
- 2. Trolox equivalent antioxidant capacity - Wikipedia [en.wikipedia.org]
- 3. asianpubs.org [asianpubs.org]
- 4. Antioxidant effects and research of Trolox_Chemicalbook [m.chemicalbook.com]
- 5. mybiosource.com [mybiosource.com]
- 6. Determining Antioxidant Potential : Using an Oxygen Absorbance Capacity (ORAC) Assay | Lab Manager [labmanager.com]
- 7. The [DPPH●/DPPH-H]-HPLC-DAD Method on Tracking the Antioxidant Activity of Pure Antioxidants and Goutweed (Aegopodium podagraria L.) Hydroalcoholic Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. citeqbiologics.com [citeqbiologics.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. tandfonline.com [tandfonline.com]
- 11. Is this compound a true antioxidant? Identification of this compound oxidation products and their biological effects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. encyclopedia.pub [encyclopedia.pub]
- 13. mdpi.com [mdpi.com]
- 14. This compound: THE OXIDANT–ANTIOXIDANT PARADOX - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. This compound Puzzle: Dual Role as Anti-oxidantand Pro-oxidant - PMC [pmc.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. researchgate.net [researchgate.net]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 22. pdf.antibodies-online.com [pdf.antibodies-online.com]
A Technical Guide to the Validation of Allantoin as a Specific Marker for In Vivo Uric Acid Oxidation
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Uric Acid Oxidation in Oxidative Stress Monitoring
In the landscape of clinical and preclinical research, the accurate measurement of oxidative stress is paramount. Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in a multitude of pathological conditions, including cardiovascular diseases, neurodegenerative disorders, and diabetes.[1][2][3] this compound, the terminal product of purine metabolism in humans, is a potent antioxidant, scavenging harmful free radicals.[4][5][6] The oxidation of this compound by ROS leads to the formation of allantoin, a stable end-product that can be reliably measured in various biological fluids.[4][5][7][8] This guide provides an in-depth validation of allantoin as a specific biomarker for in vivo this compound oxidation, comparing it with other established markers and detailing the necessary experimental protocols for its accurate quantification.
Allantoin: A Specific Product of this compound Oxidation
In humans and higher primates, the gene for the enzyme uricase (urate oxidase) has been silenced through evolution.[6][8][9][10] This evolutionary quirk means that allantoin is produced non-enzymatically, solely through the oxidation of this compound by ROS.[2][8][9][10][11] This direct relationship makes allantoin a highly specific marker of oxidative stress, as its presence is a direct consequence of this compound's antioxidant activity.[2][7][12][13] Unlike other mammals where uricase degrades this compound to allantoin as a normal metabolic process, in humans, elevated allantoin levels are a clear indicator of increased oxidative burden.[6][14]
The biochemical pathway from this compound to allantoin via non-enzymatic oxidation involves a symmetrical intermediate, providing a clear distinction from enzymatic degradation.[15] This specificity is a key advantage of using allantoin as a biomarker, as it is not confounded by normal metabolic processes.[7]
Caption: Non-enzymatic oxidation of this compound to allantoin via a symmetrical intermediate.
Comparative Analysis: Allantoin vs. Alternative Oxidative Stress Biomarkers
While several biomarkers are used to assess oxidative stress, each has its own set of advantages and limitations. A comparative analysis is crucial for selecting the most appropriate marker for a given study.
| Biomarker | Target Molecule | Advantages | Limitations |
| Allantoin | This compound | High specificity in humans, stable, reflects systemic oxidative stress.[5][7][8][12][13] | Can be influenced by high purine diet, potential for analytical artifacts if not handled correctly.[7] |
| F2-Isoprostanes | Arachidonic Acid | Considered a "gold standard" for lipid peroxidation, highly sensitive.[16][17][18] | Complex analytical methods, can be influenced by cyclooxygenase activity.[18] |
| 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG) | Guanine (DNA) | Direct marker of DNA damage, widely studied.[19][20] | Susceptible to artifactual oxidation during sample preparation, levels can be influenced by DNA repair mechanisms.[20] |
| Malondialdehyde (MDA) | Polyunsaturated Fatty Acids | Simple and inexpensive to measure. | Lacks specificity, can be produced by non-oxidative stress pathways.[19][20] |
| Protein Carbonyls | Proteins | General marker of protein oxidation, relatively stable.[16] | Lacks specificity to the type of oxidative damage, can be influenced by protein turnover. |
Studies comparing these biomarkers have shown that allantoin correlates positively with other markers of oxidative stress, such as those for lipids, proteins, and DNA, suggesting it is a reliable and integrative measure of systemic oxidative stress.[8][12][13]
Experimental Validation of Allantoin: Protocols and Methodologies
The accurate quantification of allantoin is critical for its validation as a biomarker. Several analytical methods have been developed, with mass spectrometry-based techniques offering the highest specificity and sensitivity.[21][22]
Sample Collection and Preparation: A Critical First Step
Proper sample handling is essential to prevent the artificial generation of allantoin from the breakdown of this compound, which can occur under alkaline conditions.[7]
Protocol for Plasma/Serum Collection:
-
Collect whole blood in tubes containing an appropriate anticoagulant (e.g., EDTA or heparin).
-
Immediately place the tubes on ice to minimize metabolic activity.
-
Centrifuge at 4°C to separate plasma or serum.
-
Aliquot the supernatant into cryovials and store at -80°C until analysis.
Protocol for Urine Collection:
-
Collect a mid-stream urine sample.
-
Immediately add a preservative, such as boric acid, to prevent bacterial growth.
-
Aliquot the sample and store at -80°C until analysis.
Analytical Quantification: LC-MS/MS as the Gold Standard
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for allantoin quantification due to its high sensitivity, specificity, and ability to use a stable isotope-labeled internal standard for accurate measurement.[5][21][22]
Caption: A typical workflow for the quantification of allantoin using LC-MS/MS.
Detailed LC-MS/MS Protocol for Urinary Allantoin:
-
Sample Preparation:
-
Thaw urine samples on ice.
-
Vortex and centrifuge to pellet any solid matter.[5]
-
To 25 µL of urine, add 25 µL of a known concentration of a stable isotope-labeled allantoin internal standard (e.g., DL-allantoin-5-¹³C;1-¹⁵N).[5]
-
Add 450 µL of a precipitation solution (e.g., 0.5% formic acid in 95:5 acetonitrile:water) to precipitate proteins.[5]
-
Vortex and centrifuge.
-
-
LC-MS/MS Analysis:
-
Inject 5 µL of the supernatant onto a hydrophilic interaction liquid chromatography (HILIC) column.[5][22]
-
Use a mobile phase gradient suitable for HILIC separation.
-
Employ positive ion electrospray ionization (ESI).
-
Detect allantoin and the internal standard using multiple reaction monitoring (MRM). The primary transition for allantoin is typically m/z 159 -> product ion.[5]
-
-
Quantification:
-
Generate a standard curve using known concentrations of allantoin.
-
Calculate the concentration of allantoin in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
-
Normalize urinary allantoin concentrations to urinary creatinine to account for variations in urine dilution.[13]
-
Other analytical methods such as gas chromatography-mass spectrometry (GC-MS) have also been successfully used for allantoin determination, though they may require derivatization steps.[7][23][24] Spectrophotometric and chromatographic methods (thin-layer and liquid) are also available but may lack the sensitivity and specificity of mass spectrometry-based approaches.[25][26]
Clinical and Research Applications
The validation of allantoin as a specific marker of this compound oxidation has significant implications for both clinical diagnostics and drug development.
-
Disease Monitoring: Elevated levels of allantoin have been observed in various conditions associated with oxidative stress, such as chronic renal failure, rheumatoid arthritis, and gout.[4][22][27] Recent studies have also explored its potential as a prognostic biomarker in neurodegenerative diseases like Parkinson's.[1]
-
Therapeutic Efficacy: Allantoin can be used to assess the efficacy of antioxidant therapies. A reduction in allantoin levels following treatment would indicate a decrease in oxidative stress.
-
Drug Development: In preclinical and clinical trials, allantoin can serve as a pharmacodynamic biomarker to evaluate the in vivo antioxidant effects of novel drug candidates.
Conclusion
Allantoin's unique position as a specific, non-enzymatic oxidation product of this compound in humans makes it a highly valuable and reliable biomarker of in vivo oxidative stress.[7][8][12][13] Its stability and the availability of robust, high-throughput analytical methods like LC-MS/MS further strengthen its utility in research and clinical settings.[5][21][22] By providing a direct measure of this compound's engagement in antioxidant defense, allantoin offers a more specific window into systemic oxidative stress compared to other markers that may be influenced by various metabolic pathways. As our understanding of the role of oxidative stress in disease pathogenesis continues to grow, the validated measurement of allantoin will undoubtedly play a crucial role in advancing both diagnostics and therapeutics.
References
- Halliwell, B., et al. (2009). Allantoin in human plasma, serum, and nasal-lining fluids as a biomarker of oxidative stress: avoiding artifacts and establishing real in vivo concentrations. Antioxidants & Redox Signaling, 11(8), 1767-76. [Link]
- Kand'ár, R., & Žáková, P. (2008). Allantoin as a marker of oxidative stress in human erythrocytes.
- Kaur, H., & Halliwell, B. (2019). Allantoin as a Marker of Oxidative Stress: Inter- and Intra-Individual Variability in Urinary Concentrations in Healthy Individuals. Environmental Science & Technology Letters, 6(5), 287-292. [Link]
- Dusting, G. J., et al. (1999). Assay of serum allantoin in humans by gas chromatography-mass spectrometry. Clinical Science, 97(3), 365-371. [Link]
- Kaur, H., & Halliwell, B. (2019). Allantoin as a Marker of Oxidative Stress: Inter- and Intraindividual Variability in Urinary Concentrations in Healthy Individuals. Environmental Science & Technology Letters, 6(5), 287-292. [Link]
- Kaur, H., & Halliwell, B. (2019). Allantoin as a Marker of Oxidative Stress: Inter- and Intraindividual Variability in Urinary Concentrations in Healthy Individual. Environmental Science & Technology Letters, 6(5), 287-292. [Link]
- Gautam, N., et al. (2014). Allantoin in Human Urine Quantified by UPLC-MS/MS.
- Li, X., et al. (2014). Plasma Allantoin Measurement by Isocratic Liquid Chromatography with Tandem Mass spectrometry: Method evaluation and application in oxidative stress biomonitoring. Clinical Biochemistry, 47(1-2), 103-108. [Link]
- Rzhepishevska, O., et al. (2012). Detection of allantoin in clinical samples using hydrophilic liquid chromatography with stable isotope dilution negative ion tandem mass spectrometry.
- Ramazzina, I., et al. (2006). Completing the this compound degradation pathway through phylogenetic comparison of whole genomes. Nature Chemical Biology, 2(3), 144-148. [Link]
- Chen, X. B., et al. (1995). Determination of 15N isotopic enrichment and concentrations of allantoin and this compound in urine by gas chromatography/mass spectrometry. Journal of Mass Spectrometry, 30(6), 841-848. [Link]
- Simmonds, H. A., et al. (1983). Generation of allantoin from the oxidation of urate by cytochrome c and its possible role in Reye's syndrome. Biochemical Pharmacology, 32(16), 2513-2518. [Link]
- Chen, X. B., et al. (1996). Determination of Allantoin in Biological, Cosmetic, and Pharmaceutical Samples.
- Polticelli, F., et al. (2008). Method for conversion of this compound to allantoin and related enzymes.
- Cavalieri, L. F., & Brown, G. B. (1949). The Mechanism of the Oxidation of this compound Studied with Isotopic Nitrogen as a Tracer1. Journal of the American Chemical Society, 71(7), 2246-2247. [Link]
- Wikipedia contributors. (2024). This compound. Wikipedia. [Link]
- Il-Young, K., et al. (2017). Clinical Relevance of Biomarkers of Oxidative Stress. Antioxidants & Redox Signaling, 26(15), 804-843. [Link]
- Semantic Scholar. (n.d.). Determination of allantoin in biological, cosmetic, and pharmaceutical samples. Semantic Scholar. [Link]
- Adejare, A. A., & Adedeji, A. A. (2015). Rapid Method for the Identification and Quantification of Allantoin in Body Creams and Lotions for regulatory activities. International Journal of Science and Research, 4(10), 1845-1849. [Link]
- Parkinson's News Today. (2023). Allantoin may hold promise as prognostic biomarker in Parkinson's. Parkinson's News Today. [Link]
- Yoshida, Y., et al. (2013). Lipid peroxidation biomarkers for evaluating oxidative stress and assessing antioxidant capacity in vivo. Journal of Clinical Biochemistry and Nutrition, 52(1), 9-16. [Link]
- Li, Y., et al. (2015). Determination of Allantoin in Dioscoreae Rhizoma by LC-MS/MS. Journal of Chromatographic Science, 53(8), 1344-1348. [Link]
- Shulaev, V., & Oliver, D. J. (2006). Metabolic and Proteomic Markers for Oxidative Stress. New Tools for Reactive Oxygen Species Research. Plant Physiology, 141(2), 367-372. [Link]
- Corradi, M., et al. (2008). Non-invasive biomarkers of oxidative stress: reproducibility and methodological issues. Pulmonary Pharmacology & Therapeutics, 21(1), 2-12. [Link]
- Møller, P., & Loft, S. (2021). Common and Novel Markers for Measuring Inflammation and Oxidative Stress Ex Vivo in Research and Clinical Practice—Which to Use Regarding Disease Outcomes?. Antioxidants, 10(11), 1797. [Link]
- Schmidt, M. S., et al. (2015). Systemic Oxidative Stress, as Measured by Urinary Allantoin and F2-isoprostanes, Is Not Increased in Down Syndrome. Oxidative Medicine and Cellular Longevity, 2015, 873940. [Link]
- Yang, Y., et al. (2023). Allantoin Serves as a Novel Risk Factor for the Progression of MASLD. Metabolites, 13(11), 1129. [Link]
- Schmidt, M. S., et al. (2015). Systemic Oxidative Stress, as Measured by Urinary Allantoin and F2-isoprostanes, Is Not Increased in Down Syndrome. Oxidative Medicine and Cellular Longevity, 2015, 873940. [Link]
- SIELC Technologies. (n.d.). HPLC Method for Analysis of Allantoin on Primesep 100 Column. SIELC Technologies. [Link]
- Osaka University. (n.d.). Is allantoin in serum and urine a useful indicator of exercise-induced oxidative stress in humans?. Osaka University. [Link]
- Wu, T., et al. (2004). Comparison of three oxidative stress biomarkers in a sample of healthy adults. Cancer Epidemiology, Biomarkers & Prevention, 13(6), 943-948. [Link]
- St-Pierre, J., et al. (2006). The relationship between this compound and its oxidative product allantoin: a potential indicator for the evaluation of oxidative stress in birds. Journal of Comparative Physiology B, 176(7), 653-661. [Link]
- ACR Meeting Abstracts. (n.d.). Elevated Serum Allantoin and Allantoin/uric Acid Ratio as Indicators of Oxidative Stress in Severe Gout and Cardiovascular Comorbidities. ACR Meeting Abstracts. [Link]
- St-Pierre, J., et al. (2006). The relationship between this compound and its oxidative product allantoin: A potential indicator for the evaluation of oxidative stress in birds. Journal of Comparative Physiology B, 176(7), 653-661. [Link]
- St-Pierre, J., et al. (2006). The relationship between this compound and its oxidative product allantoin: A potential indicator for the evaluation of oxidative stress in birds. Journal of Comparative Physiology B, 176(7), 653-661. [Link]
- Di Meo, C., et al. (2019).
- Czerska, M., et al. (2015). Differences in the levels of isoprostanes and allantoin in T1 samples...
- Sharma, A., et al. (2023). Allantoin: A Potential Compound for the Mitigation of Adverse Effects of Abiotic Stresses in Plants. Plants, 12(17), 3079. [Link]
- Wu, T., et al. (2004). Comparison of Three Oxidative Stress Biomarkers in a Sample of Healthy Adults. Cancer Epidemiology, Biomarkers & Prevention, 13(6), 943-948. [Link]
- Paller, A. S., et al. (2020). Efficacy and tolerability of the investigational topical cream SD-101 (6% allantoin) in patients with epidermolysis bullosa: a phase 3, randomized, double-blind, vehicle-controlled trial (ESSENCE study). Orphanet Journal of Rare Diseases, 15(1), 159. [Link]
Sources
- 1. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 2. mdpi.com [mdpi.com]
- 3. Is allantoin in serum and urine a useful indicator of exercise-induced oxidative stress in humans? [ouci.dntb.gov.ua]
- 4. Allantoin as a marker of oxidative stress in human erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Allantoin in Human Urine Quantified by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. Allantoin in human plasma, serum, and nasal-lining fluids as a biomarker of oxidative stress: avoiding artifacts and establishing real in vivo concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. The relationship between this compound and its oxidative product allantoin: a potential indicator for the evaluation of oxidative stress in birds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cris.haifa.ac.il [cris.haifa.ac.il]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. EP1948793B1 - Method for conversion of this compound to allantoin and related enzymes - Google Patents [patents.google.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Clinical Relevance of Biomarkers of Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Metabolic and Proteomic Markers for Oxidative Stress. New Tools for Reactive Oxygen Species Research - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. Detection of allantoin in clinical samples using hydrophilic liquid chromatography with stable isotope dilution negative ion tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Assay of serum allantoin in humans by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Determination of 15N isotopic enrichment and concentrations of allantoin and this compound in urine by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. merckmillipore.com [merckmillipore.com]
- 26. Determination of allantoin in biological, cosmetic, and pharmaceutical samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Elevated Serum Allantoin and Allantoin/uric Acid Ratio as Indicators of Oxidative Stress in Severe Gout and Cardiovascular Comorbidities - ACR Meeting Abstracts [acrabstracts.org]
The Differential Diagnosis: A Comparative Guide to Uric Acid Quantification Across Biological Fluids
Introduction: The Ubiquitous Biomarker
Uric acid, the final product of purine metabolism in humans, has long been a cornerstone of clinical diagnostics. While most commonly associated with gout and kidney stones, its utility as a biomarker extends to a wide range of physiological and pathological states, including cardiovascular disease, metabolic syndrome, and oxidative stress.[1][2] The choice of biological fluid for this compound quantification is a critical decision in both research and clinical settings, with each matrix offering a unique balance of invasive-ness, analytical sensitivity, and clinical relevance. This guide provides a comprehensive comparative analysis of this compound levels in various biological fluids, offering researchers, scientists, and drug development professionals the insights needed to make informed decisions for their specific applications.
The Central Hub: this compound in Blood (Serum/Plasma)
Serum and plasma remain the gold standard for systemic this compound assessment due to their direct reflection of circulating levels. The established reference ranges and clear association with systemic conditions provide a robust framework for clinical interpretation.
Advantages of Serum/Plasma Analysis:
-
Direct Systemic Measurement: Provides a snapshot of the body's overall this compound load.
-
Well-Established Reference Ranges: Decades of clinical data have led to clearly defined normal and pathological ranges.[3]
-
High Clinical Correlation: Strong association with gout, kidney disease, and metabolic disorders.[4]
Disadvantages of Serum/Plasma Analysis:
-
Invasive Collection: Requires venipuncture, which can be a barrier for frequent monitoring or in certain patient populations.
-
Potential for Interference: Hemolysis and high levels of bilirubin or lipids can interfere with certain analytical methods.
-
Diurnal Variation: this compound levels can fluctuate throughout the day, necessitating standardized collection times for longitudinal studies.
The Excretory Window: this compound in Urine
Urinary this compound analysis offers a non-invasive window into the body's purine metabolism and renal excretion efficiency. It is particularly valuable for differentiating between the overproduction and under-excretion of this compound, which is crucial for guiding therapeutic strategies in conditions like gout.[5][6]
Advantages of Urine Analysis:
-
Non-Invasive Collection: Easily collected by the patient without the need for trained personnel.[7]
-
Assessment of Renal Function: Provides insights into the kidneys' ability to clear this compound.[8]
-
24-Hour Collection Provides a Comprehensive View: A 24-hour urine collection can average out diurnal fluctuations and provide a more accurate picture of daily this compound excretion.[5]
Disadvantages of Urine Analysis:
-
Collection Challenges: 24-hour urine collection can be cumbersome and prone to patient error, affecting the accuracy of the results.
-
Influence of Diet and Hydration: Urinary this compound levels are highly susceptible to dietary purine intake and fluid consumption.
-
Indirect Measurement of Systemic Levels: Does not directly reflect the circulating concentration of this compound in the blood.[9]
The Non-Invasive Frontier: this compound in Saliva
Saliva is emerging as a promising non-invasive alternative to blood for monitoring systemic this compound levels. Several studies have demonstrated a significant positive correlation between serum and salivary this compound concentrations, opening the door for patient-friendly, point-of-care testing.[1][10][11][12]
Advantages of Saliva Analysis:
-
Non-Invasive and Stress-Free Collection: Simple and painless collection makes it ideal for frequent monitoring, pediatric, and geriatric populations.[10]
-
Potential for Point-of-Care Testing: Lends itself to the development of rapid, chair-side diagnostic tests.
-
Good Correlation with Serum Levels: Studies have shown a strong correlation, suggesting its utility as a surrogate for systemic this compound.[11]
Disadvantages of Saliva Analysis:
-
Lower Concentration: this compound levels in saliva are significantly lower than in blood, requiring more sensitive analytical methods.
-
Potential for Contamination: Oral health status, food debris, and medications can potentially influence salivary this compound measurements.[1]
-
Standardization of Collection: Saliva flow rate and collection methods can affect analyte concentration, necessitating standardized procedures.
The Inflammatory Hotspot: this compound in Synovial Fluid
Synovial fluid analysis is paramount in the diagnosis of gout, an inflammatory arthritis caused by the deposition of monosodium urate crystals in the joints. While not a routine fluid for general this compound monitoring, its analysis is the definitive method for confirming a gout diagnosis.[13]
Advantages of Synovial Fluid Analysis:
-
Definitive Diagnosis of Gout: The presence of monosodium urate crystals in synovial fluid is the gold standard for diagnosing gout.[14]
-
Direct Assessment of Joint Pathology: Provides a direct measure of the local inflammatory environment within a joint.
Disadvantages of Synovial Fluid Analysis:
-
Highly Invasive Procedure: Arthrocentesis (joint aspiration) is a painful procedure that carries a risk of infection and bleeding.
-
Limited to Joint-Specific Conditions: Only relevant for the investigation of arthritis and other joint-related pathologies.
-
Lack of Standardized Reference Ranges for this compound Concentration: The primary diagnostic indicator is the presence of crystals, not the absolute this compound concentration, for which clear reference ranges are not as well-established as in blood.[14][15]
Emerging Frontiers: this compound in Sweat and Cerebrospinal Fluid (CSF)
Research into this compound levels in sweat and cerebrospinal fluid is expanding our understanding of its role in various physiological processes and diseases.
-
Sweat: As a non-invasive biofluid, sweat is being explored for wearable sensors that can continuously monitor this compound levels. However, challenges remain due to low concentrations and the lack of a strong global correlation with blood levels.[16][17][18][19]
-
Cerebrospinal Fluid (CSF): this compound in CSF is being investigated as a potential biomarker for neurological diseases, with some studies showing elevated levels in conditions like Guillain–Barré syndrome and neuromyelitis optica spectrum disorders.[20][21][22][23] The clinical utility and reference ranges for CSF this compound are still under investigation.[24]
Comparative Analysis of this compound Levels
The following table summarizes the typical reference ranges for this compound in various biological fluids. It is important to note that these ranges can vary slightly between laboratories and depend on the analytical method used.
| Biological Fluid | Typical Reference Range (mg/dL) | Typical Reference Range (µmol/L) | Key Clinical Indications |
| Serum/Plasma (Male) | 3.5 - 7.2[25] | 208 - 428[25] | Gout, Kidney Disease, Metabolic Syndrome |
| Serum/Plasma (Female) | 2.6 - 6.0[25] | 155 - 357[25] | Gout, Kidney Disease, Metabolic Syndrome |
| Urine (24-hour) | 250 - 750 mg/day[3][26] | 1.48 - 4.43 mmol/day[3] | Gout (overproduction vs. under-excretion), Kidney Stones |
| Saliva | Varies, but significantly lower than serum | Varies, but significantly lower than serum | Non-invasive monitoring of systemic this compound |
| Synovial Fluid | < 8.0[15] | < 476 | Gout (crystal identification is key) |
| Sweat | Low concentrations, variable | Low concentrations, variable | Research, potential for wearable sensors |
| Cerebrospinal Fluid | Low concentrations, variable | Low concentrations, variable | Research in neurological disorders |
Methodologies for this compound Quantification
The accurate measurement of this compound is dependent on robust and validated analytical methods. The choice of method often depends on the biological matrix, the required sensitivity, and the available instrumentation.
Workflow for this compound Measurement
Caption: General workflow for this compound measurement.
Detailed Experimental Protocols
This method is based on the reduction of phosphotungstic acid by this compound in an alkaline medium to form a blue-colored complex, which is measured spectrophotometrically.[27]
Protocol:
-
Sample Preparation:
-
For serum/plasma: Deproteinize by adding 1 ml of serum to 9 ml of dilute tungstic acid. Centrifuge at 3000 rpm for 10 minutes and collect the supernatant.[27]
-
For urine: Dilute the urine sample 1:10 with distilled water.
-
-
Assay Procedure:
-
Prepare a blank, standards, and samples in separate test tubes.
-
To each tube, add 5 ml of the prepared sample, standard, or distilled water (for the blank).
-
Add 1 ml of 10% sodium carbonate solution to each tube.
-
Add 1 ml of dilute phosphotungstic acid reagent to each tube.
-
Mix the contents thoroughly and incubate at room temperature for 10 minutes.
-
-
Measurement:
-
Measure the absorbance of the samples and standards against the blank at 700 nm using a spectrophotometer.
-
-
Calculation:
-
Calculate the this compound concentration using a standard curve generated from the absorbance readings of the standards.
-
This highly specific method involves the oxidation of this compound by the enzyme uricase to produce allantoin and hydrogen peroxide. The hydrogen peroxide then reacts with a chromogenic substrate in the presence of peroxidase to produce a colored product.[28][29][30]
Protocol:
-
Reagent Preparation:
-
Prepare a working reagent containing uricase, peroxidase, and a chromogenic substrate (e.g., 4-aminoantipyrine and a phenol derivative) in a suitable buffer.
-
-
Assay Procedure:
-
Pipette the reagent into blank, standard, and sample wells of a microplate or cuvettes.
-
Add a small volume of the standard or sample to the respective wells.
-
Mix and incubate at 37°C for 5 minutes or at room temperature for 10 minutes.
-
-
Measurement:
-
Measure the absorbance of the colored product at a specific wavelength (e.g., 505 nm or 520 nm) against the reagent blank.
-
-
Calculation:
-
Calculate the this compound concentration by comparing the absorbance of the sample to that of the standard of a known concentration.
-
HPLC offers high sensitivity and specificity for the separation and quantification of this compound from other components in a biological sample.[31][32][33][34][35]
Protocol:
-
Sample Preparation:
-
For serum/plasma: Deproteinize the sample by adding a precipitating agent like perchloric acid or methanol, followed by centrifugation.[35]
-
For urine: Dilute the sample with the mobile phase.[32]
-
For saliva: Centrifuge the saliva sample to remove debris and dilute the supernatant with the mobile phase.
-
-
Chromatographic Conditions:
-
Column: A reverse-phase C18 column is commonly used.
-
Mobile Phase: An isocratic mobile phase consisting of a phosphate or acetate buffer with a small percentage of an organic modifier like acetonitrile or methanol.
-
Flow Rate: Typically around 1.0 ml/min.
-
Detection: UV detection at a wavelength of approximately 285 nm or 292 nm.
-
-
Analysis:
-
Inject the prepared sample onto the HPLC system.
-
Identify the this compound peak based on its retention time compared to a standard.
-
Quantify the this compound concentration by integrating the peak area and comparing it to a standard curve.
-
Choosing the Right Biological Fluid: A Decision Framework
The selection of the most appropriate biological fluid for this compound measurement is a critical step that depends on the specific research question or clinical application.
Caption: Decision framework for selecting a biological fluid.
Conclusion: An Integrated Approach to this compound Analysis
The comparative analysis of this compound levels across different biological fluids underscores the importance of selecting the appropriate matrix to answer specific scientific and clinical questions. While blood remains the cornerstone for assessing systemic this compound, the emergence of non-invasive alternatives like saliva holds immense promise for future diagnostic and monitoring applications. A thorough understanding of the advantages, disadvantages, and analytical methodologies associated with each fluid is paramount for generating reliable and clinically meaningful data. As research continues to unravel the complex roles of this compound in health and disease, an integrated, multi-fluid approach to its quantification will undoubtedly provide a more comprehensive understanding of its intricate biology.
References
- [Reference for a general review of this compound metabolism and its clinical significance]
- ESTIMATION OF this compound - Dr. H.B. MAHESHA. (n.d.).
- Terkeltaub, R. (2002). Interpreting High Synovial this compound Levels. Medscape.
- What is the normal level of this compound in synovial fluid? (2025). Dr.Oracle.
- [Clinical value of the sequential study of the this compound in CSF in patients with cerebral diseases: Part I. Brain tumor and the effect of irradiation]. (1979). No To Shinkei, 31(9), 947-954.
- This compound Uricase method. (n.d.). BIOLABO.
- Diving into Sweat: Advances, Challenges, and Future Directions in Wearable Swe
- Vaidya, B., Bhochhibhoya, M., & Nakarmi, S. (2018). Synovial fluid this compound level aids diagnosis of gout. Biomedical reports, 9(1), 60–64.
- This compound: Reference Range, Interpretation, Collection and Panels. (2022). Medscape.
- Wearable this compound Electrochemical Sensor with a Scratched Graphite Electrode. (2024). Sciforum.
- Salivary this compound: A Noninvasive Wonder for Clinicians? (2021). Cureus, 13(11), e19591.
- This compound (Uricase-PAP). (n.d.). Vitro Scient.
- This compound Level (Serum). (n.d.). EBM Consult.
- Soukup, M., Biesiada, I., Henderson, A., Idowu, B., & Rodeback, D. (2012). Salivary this compound as a noninvasive biomarker of metabolic syndrome. Diabetology & Metabolic Syndrome, 4(1), 14.
- This compound in Saliva: A Biomarker for Indexing Health & Disease Risk? (2018). Salimetrics.
- Vaidya, B., Bhochhibhoya, M., & Nakarmi, S. (2018). Synovial fluid this compound level aids diagnosis of gout. Biomedical reports, 9(1), 60–64.
- HPLC Method for Analysis of this compound in Urine and Human Serum Samples on BIST B+ Column by SIELC Technologies. (n.d.).
- SALIVARY this compound QUICK START GUIDE. (n.d.). Salimetrics.
- Increased Cerebrospinal Fluid this compound Levels in Guillain–Barré Syndrome. (2020). Frontiers in Neurology, 11, 589928.
- Full article: Thin, soft, skin-integrated electronics for real-time and wireless detection of this compound in swe
- Saliva as an alternative non-invasive biomarker for the estimation of this compound levels during pregnancy: A longitudinal study. (2022).
- Vaidya, B., Bhochhibhoya, M., & Nakarmi, S. (2018). Synovial fluid this compound level aids diagnosis of gout. Biomedical reports, 9(1), 60–64.
- Determination of this compound in Biological Fluids with Special Emphasis on Biosensors and Sensors: A Review. (2021). Critical Reviews in Analytical Chemistry, 51(5), 425-446.
- This compound Uricase method. (n.d.). BIOLABO.
- Development and Validation of a Simple High Performance Liquid Chromatography/UV Method for Simultaneous Determination of Urinary this compound, Hypoxanthine, and Creatinine in Human Urine. (2013). Journal of Analytical Methods in Chemistry, 2013, 795952.
- DETERMINATION OF this compound IN SERUM. (n.d.).
- This compound enzymatic colorimetric method. (n.d.). Atlas Medical.
- Colorimetric Determination of this compound in Live samples. (2021).
- This compound. (n.d.). DiaSys Diagnostic Systems GmbH.
- An Improved, Highly Sensitive HPLC-based Method for Determining this compound Levels in Microliter Plasma Volumes. (2013). Journal of Health Science, 59(5), 615-621.
- This compound - optimal levels for health. mg/dL, µmol/L. (n.d.). Longevity-tools.com.
- Immobilized uricase for automated assay of this compound in serum. (1977). Clinical Chemistry, 23(9), 1644-1647.
- Noninvasive sensors to measure this compound levels in sweat. (2023). Purdue University.
- Increased Cerebrospinal Fluid this compound Levels in Guillain-Barré Syndrome. (2020). Frontiers in Neurology, 11, 589928.
- RP–HPLC Developed Method for this compound Estimation in Human Serum. (2018). Research Journal of Pharmacy and Technology, 11(11), 4829-4833.
- Elevated cerebrospinal fluid this compound during relapse of neuromyelitis optica spectrum disorders. (2016). Brain and Behavior, 6(12), e00584.
- A new (colorimetric) method for the determination of this compound in blood. (1933). Journal of Biological Chemistry, 102(1), 189-197.
- Determination of this compound in human serum using HPLC with UV detection. (2007).
- A modified carbonate-phosphotungstate method for the determination of this compound and comparison with the spectrophotometric uricase method. (1957).
- Common Lab Values - [ U ] Normal Laboratory Reference Ranges. (2017). GlobalRPH.
- Concentration Gradients for HVA, 5-HIAA, Ascorbic Acid, and this compound in Cerebrospinal Fluid. (1990).
- Serum and Urine this compound as a Biomarker in Osteoarthritis. (2020).
- Correlation of this compound Levels in Saliva, Blood, and Urine. (n.d.). Diagnox Health.
- Comparison of serum this compound assay by two different analyzers: Wet chemistry versus dry chemistry. (2020).
- Skin-Interfaced Wearable Sensor for Long-Term Reliable Monitoring of this compound and pH in Swe
- This compound Test: Ranges, Results & What They Mean. (2025). Jinfiniti.
- This compound Test. (2022). MedlinePlus.
- A comparative study of serum and synovial fluid levels of this compound between patients with gout and other arthritides. (2011).
- Urinary Urea, this compound and Hippthis compound as Potential Biomarkers in Multiple Sclerosis Patients. (2017). International Journal of Molecular Sciences, 18(5), 1087.
- An analytical comparison between point-of-care this compound testing meters. (2019).
- A Comparative Study of Serum and Synovial Fluid Levels of this compound between Patients with Gout and Other Arthritides. (2011). ThaiScience.
Sources
- 1. Salivary this compound: A Noninvasive Wonder for Clinicians? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. salimetrics.com [salimetrics.com]
- 3. emedicine.medscape.com [emedicine.medscape.com]
- 4. Lab Test: this compound (Serum) Level [ebmconsult.com]
- 5. jinfiniti.com [jinfiniti.com]
- 6. This compound Test: MedlinePlus Medical Test [medlineplus.gov]
- 7. Correlation of this compound Levels in Saliva, Blood, and Urine [diagnoxhealth.com]
- 8. jrd.or.kr [jrd.or.kr]
- 9. Urinary Urea, this compound and Hippthis compound as Potential Biomarkers in Multiple Sclerosis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. salimetrics.com [salimetrics.com]
- 12. Saliva as an alternative non-invasive biomarker for the estimation of this compound levels during pregnancy: A longitudinal study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synovial fluid this compound level aids diagnosis of gout - PMC [pmc.ncbi.nlm.nih.gov]
- 14. droracle.ai [droracle.ai]
- 15. medscape.com [medscape.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Sciforum : Event management platform [sciforum.net]
- 18. tandfonline.com [tandfonline.com]
- 19. stories.prf.org [stories.prf.org]
- 20. [Clinical value of the sequential study of the this compound in CSF in patients with cerebral diseases: Part I. Brain tumor and the effect of irradiation] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Frontiers | Increased Cerebrospinal Fluid this compound Levels in Guillain–Barré Syndrome [frontiersin.org]
- 22. Increased Cerebrospinal Fluid this compound Levels in Guillain-Barré Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Elevated cerebrospinal fluid this compound during relapse of neuromyelitis optica spectrum disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Concentration gradients for HVA, 5-HIAA, ascorbic acid, and this compound in cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. This compound - DiaSys Diagnostic Systems GmbH [diasys-diagnostics.com]
- 26. globalrph.com [globalrph.com]
- 27. hbmahesh.weebly.com [hbmahesh.weebly.com]
- 28. biolabo.fr [biolabo.fr]
- 29. vitroscient.com [vitroscient.com]
- 30. atlas-medical.com [atlas-medical.com]
- 31. HPLC Method for Analysis of this compound in Urine and Human Serum Samples on BIST B+ Column by SIELC Technologies | SIELC Technologies [sielc.com]
- 32. Development and Validation of a Simple High Performance Liquid Chromatography/UV Method for Simultaneous Determination of Urinary this compound, Hypoxanthine, and Creatinine in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 33. jstage.jst.go.jp [jstage.jst.go.jp]
- 34. rjptonline.org [rjptonline.org]
- 35. researchgate.net [researchgate.net]
A Senior Scientist's Guide to Selecting and Validating Commercial Uric Acid Assay Kits
For researchers, scientists, and professionals in drug development, the accurate quantification of uric acid is pivotal for unraveling its role in various pathologies, from gout and kidney disease to metabolic syndrome.[1][2][3] The market offers a plethora of commercial assay kits, each with its own set of performance characteristics. This guide provides an in-depth, head-to-head comparison of different commercial this compound assay kits, supported by a framework for independent experimental validation, ensuring you select the most suitable kit for your research needs.
Understanding the Assay Principles
Commercial this compound assays predominantly rely on enzymatic or chemical methods. The most common are colorimetric assays based on the uricase-peroxidase reaction.[4][5] In this method, uricase catalyzes the oxidation of this compound to allantoin and hydrogen peroxide (H₂O₂).[4] The H₂O₂ then reacts with a chromogenic probe in the presence of horseradish peroxidase (HRP) to produce a colored product, the intensity of which is directly proportional to the this compound concentration.[4]
Another approach involves the reduction of a metal ion, such as iron, by this compound, leading to a colored complex.[2][3] While simpler, these methods can be more susceptible to interference from other reducing substances in the sample.[3] For the highest accuracy and specificity, particularly in complex biological matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is considered the gold standard, though it requires specialized equipment and expertise.[1]
Head-to-Head Comparison of Commercial this compound Assay Kits
The following table summarizes the key performance characteristics of several commercially available this compound assay kits, based on manufacturer-provided information and available literature. This provides a starting point for your selection process, which should be followed by in-house validation.
| Parameter | Adveeta Biotech (prietest) | Linear Chemicals (this compound MR) | Assay Genie (BA0049) | RayBiotech (Colorimetric) | BioAssay Systems (QuantiChrom™) |
| Assay Principle | Uricase-POD | Uricase | 2,4,6-tripyridyl-s-triazine | Uricase-Peroxidase | 2,4,6-tripyridyl-s-triazine |
| Detection Method | Colorimetric | Colorimetric (520 nm) | Colorimetric (590 nm) | Colorimetric (520 nm) | Colorimetric (590 nm) |
| Linear Range | 0.1 to 20 mg/dL[6] | Up to 30 mg/dL[7] | 0.22 to 30 mg/dL[2] | Not Specified | 0.22 to 30 mg/dL[3] |
| Sensitivity (LOD) | 0.1 mg/dL[6] | 0.03 mg/dL[7] | Not Specified | Not Specified | 0.2 mg/dL[3] |
| Sample Type | Serum, Plasma, Urine | Serum, Plasma, Urine[7] | Serum, Plasma, Urine, Other Biological Samples[2] | Plasma, Serum, Cell Lysates, Urine, Other Biological Samples[4] | Serum, Plasma, Urine, Other Biological Samples[3] |
| Assay Time | ~10 minutes[6] | ~10 minutes[7] | ~30 minutes[2] | ~10 minutes[4] | ~30 minutes[3] |
| Known Interferences | Hemoglobin, Ascorbic Acid[6] | Hemolysis, Bilirubin (>10 mg/dL), Lipemia (>20 g/L), Ascorbic Acid (>20 µM)[7] | Optimized to reduce interference[2] | Not Specified | Other reducing substances (e.g., ascorbic acid)[3] |
Experimental Validation Protocol: A Self-Validating System
To ensure the chosen kit performs optimally with your specific samples and experimental conditions, a thorough in-house validation is crucial. This protocol outlines the key experiments to perform for a robust head-to-head comparison.
I. Objective
To comparatively assess the performance of selected commercial this compound assay kits based on precision, accuracy, linearity, and sensitivity.
II. Materials
-
Commercial this compound Assay Kits to be tested (e.g., Kit A, Kit B, Kit C)
-
This compound Standard (certified reference material)
-
Sample Matrix (e.g., pooled human serum, cell culture media)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Microplate reader
-
Precision pipettes and sterile, disposable tips
-
Reagent reservoirs
-
96-well microplates
III. Methodology
A. Precision: Assessing Reproducibility
-
Prepare Control Samples: Create low, medium, and high concentration control samples by spiking known concentrations of this compound standard into your sample matrix.
-
Intra-Assay Precision (Within-Run):
-
On a single 96-well plate, run 10 replicates of each control sample (low, medium, high) using one of the selected kits.
-
Calculate the mean, standard deviation (SD), and coefficient of variation (%CV) for each control level. A lower %CV indicates higher precision.
-
-
Inter-Assay Precision (Run-to-Run):
-
Repeat the intra-assay precision experiment on three different days with freshly prepared reagents.
-
Calculate the mean, SD, and %CV for each control level across the three runs.
-
B. Accuracy: Determining Closeness to the True Value
-
Spike and Recovery:
-
Prepare a sample with a known baseline concentration of this compound.
-
Spike this sample with a known amount of this compound standard at three different concentrations (low, medium, high).
-
Measure the this compound concentration in both the spiked and un-spiked samples using each kit.
-
Calculate the percent recovery for each spike level:
-
% Recovery = [(Measured Concentration in Spiked Sample - Measured Concentration in Un-spiked Sample) / Known Spiked Concentration] x 100
-
-
A recovery of 90-110% is generally considered acceptable.
-
C. Linearity: Measuring the Assay's Dynamic Range
-
Prepare a Dilution Series: Create a series of at least five dilutions of a high-concentration sample using your sample matrix as the diluent.
-
Assay and Plot: Measure the this compound concentration in each dilution using each kit. Plot the measured concentration versus the expected concentration.
-
Assess Linearity: Perform a linear regression analysis. An R-squared (R²) value close to 1.0 indicates a high degree of linearity.[8]
D. Sensitivity: Defining the Lower Limits of Detection
-
Limit of Detection (LOD):
-
Prepare a blank sample (sample matrix with no this compound).
-
Measure the absorbance of 10 replicates of the blank sample.
-
Calculate the mean and standard deviation of the blank readings.
-
LOD = Mean of Blank + 3 x SD of Blank
-
-
Limit of Quantitation (LOQ):
-
LOQ = Mean of Blank + 10 x SD of Blank
-
The LOQ is the lowest concentration that can be reliably quantified with acceptable precision and accuracy.
-
IV. Data Analysis and Interpretation
Summarize the results for each kit in a table for easy comparison. The ideal kit will exhibit low %CV for precision, recovery close to 100% for accuracy, an R² value near 1.0 for linearity, and an LOD/LOQ suitable for your expected sample concentrations.
Visualizing the Workflow and Assay Principle
To better understand the experimental process and the underlying biochemistry, the following diagrams are provided.
Caption: Enzymatic reaction pathway for a typical uricase-based colorimetric this compound assay.
Caption: Workflow for the head-to-head experimental validation of this compound assay kits.
Conclusion
The selection of a commercial this compound assay kit should be a systematic process that goes beyond comparing manufacturer's claims. While the provided table offers a preliminary comparison, the cornerstone of your decision should be a robust in-house validation. By following the detailed experimental protocol in this guide, you can generate your own comparative data, ensuring the chosen kit meets the specific demands of your research and provides accurate, reliable, and reproducible results.
References
- A Comparative Guide to Serum this compound Quantification: Focus on this compound-13C,15N3 by LC-MS/MS - Benchchem. (n.d.).
- Adveeta Biotech. (n.d.). This compound Test Kit.
- Paraskos, J., Berke, Z., Cook, J., Miner, J. N., Braddock, M., Platt, A., & Hughes, G. (2014). Analytical Comparison Between Point of Care this compound Testing Meters. ACR Abstract.
- An improved UPLC method for determining this compound in rat serum and comparison study with commercial colorimetric kits. (2018). ResearchGate.
- Linear Chemicals. (n.d.). This compound MR.
- Assay Genie. (n.d.). This compound Assay Kit (Colorimetric) (BA0049).
- Clinical Validation of Rapid Gout Detection Method and Kit. (2021). PubMed.
- Comparison of serum this compound assay by two different analyzers. (n.d.).
- An improved UPLC method for determining this compound in rat serum and comparison study with commercial colorimetric kits. (2018). ResearchGate.
- Zoppi, F., Peracino, A., Marcovina, S., & Fenili, D. (1980). Development and Improvement of a Commercial this compound Enzymatic Determination Kit on a Centrifugal Fast Analyzer. Journal of Clinical Chemistry and Clinical Biochemistry, 18(1), 59-65.
- An analytical comparison between point-of-care this compound testing meters. (n.d.). ResearchGate.
- An analytical comparison between point-of-care this compound testing meters. (n.d.). PubMed.
- Evaluation of a kinetic uricase method for serum this compound assay by predicting background absorbance of uricase reaction solution with an integrated method. (n.d.). PMC - NIH.
- Athenese Dx. (n.d.). This compound Test Kit | IVD Clinical Chemistry Products.
- RayBiotech. (2023). This compound Assay Kit (Colorimetric).
- Comparison of serum this compound assay by two different analyzers: Wet chemistry versus dry chemistry. (2024). ResearchGate.
- Comparison of serum this compound assay by two different analyzers: Wet chemistry versus dry chemistry. (2024). Journal of Clinical and Experimental Investigations.
- BioAssay Systems. (n.d.). QuantiChrom™ this compound Assay Kit.
- Biocompare. (n.d.). This compound Assay Kits.
Sources
The Uric Acid Paradox: A Comparative Guide to its Correlation with Oxidative Stress Biomarkers
For Researchers, Scientists, and Drug Development Professionals
Introduction: Uric Acid - Friend or Foe in Oxidative Stress?
This compound (UA), the final product of purine metabolism in humans, occupies a fascinating and paradoxical position in the landscape of oxidative stress. It is the most abundant aqueous antioxidant in human plasma, responsible for a significant portion of the blood's capacity to scavenge damaging free radicals.[1][2] Yet, under certain conditions, this very same molecule can flip its allegiance, acting as a potent pro-oxidant that contributes to inflammation and cellular damage.[3][4][5] This dual nature makes the relationship between serum this compound and other biomarkers of oxidative stress a complex, context-dependent puzzle.
This guide provides a comparative analysis of the correlation between serum this compound and key biomarkers of oxidative stress: Malondialdehyde (MDA), a marker of lipid peroxidation; Superoxide Dismutase (SOD) and Glutathione Peroxidase (GPx), crucial antioxidant enzymes; and Total Antioxidant Capacity (TAC). We will delve into the mechanistic underpinnings of these relationships, present comparative data from various studies, and provide detailed, field-proven experimental protocols for their accurate measurement.
Mechanistic Interplay: The Two Faces of this compound
The role of this compound as either an antioxidant or a pro-oxidant is not intrinsic to the molecule itself but is dictated by its chemical environment.[6]
This compound as a Premier Antioxidant
In the hydrophilic environment of the plasma, this compound is a formidable antioxidant.[3][5] It effectively scavenges a range of reactive oxygen species (ROS), including peroxyl radicals, hydroxyl radicals, and peroxynitrite, thereby protecting cells from oxidative damage.[1][4] This protective role is a primary reason why this compound is a major contributor to the Total Antioxidant Capacity (TAC) of plasma.[7][8]
Caption: this compound's Antioxidant Mechanism.
This compound as a Cunning Pro-oxidant
The narrative changes within the hydrophobic environment of the cell or under specific pathological conditions.[3][5] When this compound enters cells via transporters like URAT1, it can stimulate NADPH oxidase, a major source of cellular ROS production.[3][4] This intracellular oxidative stress can trigger inflammatory pathways and contribute to endothelial dysfunction, transforming this compound from a guardian into a provocateur.[3][5]
Caption: this compound's Pro-oxidant Mechanism.
Comparative Analysis of Biomarker Correlations
The correlation between serum this compound and other oxidative stress markers is highly dependent on the physiological or pathological context. Below is a summary of expected correlations based on current literature.
| Biomarker | Expected Correlation with this compound | Pathophysiological Context |
| Malondialdehyde (MDA) | Negative or Positive | A negative correlation is often seen when UA's antioxidant role is dominant, protecting against lipid peroxidation.[9] A positive correlation can occur in conditions like metabolic syndrome or preeclampsia, where hyperuricemia is associated with increased overall oxidative stress.[10][11][12] |
| Superoxide Dismutase (SOD) | Positive or Negative | A positive correlation has been observed in conditions like chronic heart failure, possibly as a compensatory mechanism.[13] Conversely, in states of severe oxidative stress, both UA and SOD levels might be depleted, or UA might increase to compensate for low SOD activity. |
| Glutathione Peroxidase (GPx) | Negative | Studies have shown a negative correlation between this compound and glutathione (GSH), the substrate for GPx, suggesting that as UA levels rise with oxidative stress, the GSH system may become depleted.[11] |
| Total Antioxidant Capacity (TAC) | Strong Positive | This compound is a major contributor to plasma TAC.[2] A strong positive correlation is consistently observed, where higher this compound levels lead to higher measured TAC.[7][8] |
Experimental Protocols: A Guide to Measurement
Accurate and reproducible measurement of these biomarkers is paramount for valid research. The following section provides detailed, step-by-step protocols for the quantification of serum this compound and key oxidative stress biomarkers.
Quantification of Serum this compound (Uricase Method)
This enzymatic colorimetric method is the standard for clinical and research laboratories.[14][15][16]
-
Principle: Uricase catalyzes the oxidation of this compound to allantoin and hydrogen peroxide (H₂O₂). The H₂O₂ then reacts with a chromogenic substrate in the presence of peroxidase to produce a colored compound, the intensity of which is proportional to the this compound concentration and is measured spectrophotometrically.[14][15]
-
Reagents:
-
This compound Reagent (containing uricase, peroxidase, 4-aminoantipyrine, and a phenol derivative in buffer)
-
This compound Standard (e.g., 5 mg/dL)
-
Serum/Plasma Samples
-
-
Procedure:
-
Label test tubes for Blank, Standard, and Samples.
-
Pipette 1.0 mL of this compound Reagent into each tube.
-
Pre-warm tubes at 37°C for 5 minutes.
-
Add 25 µL of distilled water (Blank), this compound Standard, or sample to the respective tubes.
-
Mix well and incubate at 37°C for 10 minutes.[17]
-
Zero the spectrophotometer with the Reagent Blank at 520 nm.
-
Read and record the absorbance of the Standard and Samples.
-
-
Calculation:
-
This compound (mg/dL) = (Absorbance of Sample / Absorbance of Standard) x Concentration of Standard
-
Quantification of Malondialdehyde (MDA) via TBARS Assay
The Thiobarbitthis compound Reactive Substances (TBARS) assay is a widely used method for measuring lipid peroxidation.
-
Principle: MDA, an end product of lipid peroxidation, reacts with thiobarbitthis compound (TBA) under high temperature and acidic conditions to form a pink-colored MDA-TBA adduct, which can be measured colorimetrically at 532 nm.[18][19]
-
Reagents:
-
SDS Lysis Solution
-
TBA Reagent
-
MDA Standards
-
Serum/Plasma Samples
-
-
Procedure:
-
Add 100 µL of sample or MDA standard to a microcentrifuge tube.
-
Add 100 µL of SDS Lysis Solution to each tube. Mix and incubate for 5 minutes at room temperature.
-
Add 250 µL of TBA Reagent to each tube.
-
Incubate at 95°C for 45-60 minutes.[19]
-
Cool tubes on ice to stop the reaction.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer 200 µL of the supernatant to a 96-well plate.
-
Read absorbance at 532 nm using a microplate reader.[18]
-
-
Workflow Diagram:
Caption: Workflow for the TBARS Assay.
Quantification of Superoxide Dismutase (SOD) Activity
This assay measures SOD activity by its ability to inhibit the reduction of a tetrazolium salt by superoxide radicals.
-
Principle: Xanthine oxidase generates superoxide radicals, which reduce a water-soluble tetrazolium salt (WST-1) to a colored formazan product. SOD scavenges the superoxide radicals, thereby inhibiting the color reaction. The degree of inhibition is proportional to the SOD activity.
-
Reagents:
-
Assay Buffer
-
WST-1 Working Solution (containing WST-1 and enzyme)
-
Xanthine Oxidase Solution (Reaction Initiation Solution)
-
SOD Standards
-
Sample Lysates
-
-
Procedure:
-
Add 20 µL of sample, standard, or buffer (for blanks) to wells of a 96-well plate.
-
Add 160 µL of WST-8/enzyme working solution to each well.[20]
-
Initiate the reaction by adding 20 µL of Xanthine Oxidase solution to all wells except the blank 2 control.[20]
-
Mix gently and incubate at 37°C for 20-30 minutes.
-
Read absorbance at 450 nm using a microplate reader.[20]
-
-
Calculation:
-
Calculate the percentage inhibition for each sample and standard relative to the control wells.
-
Determine the SOD activity of the samples from the standard curve. One unit of SOD is often defined as the amount of enzyme that inhibits the reaction by 50%.
-
Quantification of Glutathione Peroxidase (GPx) Activity
This is an indirect assay that measures GPx activity by coupling it to the oxidation of NADPH.
-
Principle: GPx catalyzes the reduction of a peroxide (like cumene hydroperoxide) using glutathione (GSH) as a cofactor, producing oxidized glutathione (GSSG). Glutathione reductase (GR) then recycles GSSG back to GSH, a process that consumes NADPH. The rate of NADPH disappearance, measured by the decrease in absorbance at 340 nm, is directly proportional to the GPx activity.[21][22][23]
-
Reagents:
-
Assay Buffer
-
NADPH Solution
-
Glutathione (GSH) Solution
-
Glutathione Reductase (GR)
-
Cumene Hydroperoxide (Substrate)
-
Sample Lysates
-
-
Procedure:
-
Prepare a reaction mixture containing Assay Buffer, NADPH, GSH, and GR.
-
Add 640 µL of the reaction mixture to wells or cuvettes containing 80 µL of sample or standard.[21]
-
Initiate the reaction by adding 80 µL of cumene hydroperoxide solution.[21]
-
Immediately monitor the decrease in absorbance at 340 nm over several minutes using a plate reader or spectrophotometer.
-
-
Calculation:
-
Calculate the rate of change in absorbance (ΔA340nm/min).
-
The GPx activity is proportional to this rate.
-
Quantification of Total Antioxidant Capacity (TAC) via FRAP Assay
The Ferric Reducing Antioxidant Power (FRAP) assay measures the total antioxidant capacity of a sample.
-
Principle: At low pH, antioxidants in the sample reduce a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue ferrous (Fe²⁺) form. The change in absorbance at 593 nm is proportional to the total antioxidant capacity of the sample.[24]
-
Reagents:
-
FRAP Reagent A (Acetate buffer, pH 3.6)
-
FRAP Reagent B (TPTZ solution)
-
FRAP Reagent C (FeCl₃ solution)
-
Ferrous (Fe²⁺) Standard
-
Serum/Plasma Samples
-
-
Procedure:
-
Prepare a fresh FRAP working solution by mixing Reagents A, B, and C (typically in a 10:1:1 ratio).
-
Warm the working solution to 37°C.
-
Add 10 µL of sample or standard to wells of a 96-well plate.
-
Add 180-220 µL of the FRAP working solution to each well.[25]
-
Incubate at 37°C for 3-5 minutes.[25]
-
Read the absorbance at 593 nm.
-
-
Calculation:
-
Compare the absorbance of the samples to the standard curve generated with the Fe²⁺ standard to determine the FRAP value, expressed as Fe²⁺ equivalents.
-
Data Interpretation and Best Practices
The correlation between serum this compound and other oxidative stress biomarkers is not a simple one-to-one relationship. Its interpretation requires careful consideration of the underlying biological context.
-
Confounding Factors: Diet (high purine intake), medications (diuretics), and underlying disease states (metabolic syndrome, renal disease, cardiovascular disease) can all significantly influence serum this compound levels and the overall oxidative stress profile.
-
A Panel Approach: Relying on this compound as a sole marker of oxidative stress is insufficient due to its dual nature. A more robust assessment is achieved by measuring a panel of biomarkers, including markers of damage (MDA), enzymatic defenses (SOD, GPx), and overall antioxidant capacity (TAC). This multi-faceted approach provides a more complete and nuanced picture of the oxidative state.
-
Hyperuricemia as a Response: In some cases, elevated this compound may be a compensatory response to increased oxidative stress.[2][7] Therefore, high this compound alongside high MDA might indicate a system under significant oxidative load where the antioxidant defenses, including this compound, are upregulated but still overwhelmed.
Conclusion
The relationship between serum this compound and other biomarkers of oxidative stress is a dynamic interplay of antioxidant defense and pro-oxidant activity. Its role is profoundly influenced by the cellular and systemic environment. For researchers and drug development professionals, understanding this paradox is crucial for accurately interpreting data and designing effective therapeutic strategies. By employing a comprehensive panel of validated biomarker assays and carefully considering the clinical context, the scientific community can continue to unravel the intricate role of this compound in health and disease, ultimately paving the way for more targeted and effective interventions against oxidative stress-related pathologies.
References
- This compound and serum antioxidant capacity: a reaction to atherosclerosis? - PubMed - NIH.
- Serum this compound correlates with extracellular superoxide dismutase activity in patients with chronic heart failure - PubMed.
- Superoxide Dismutase Assay - PROMETHEUS – Protocols.
- The oxidant-antioxidant paradox mechanisms of this compound. Circulating... - ResearchGate.
- This compound Puzzle: Dual Role as Anti-oxidantand Pro-oxidant - PMC - NIH.
- This compound Oxidant/Antioxidant Paradox - Encyclopedia.pub.
- Is this compound a true antioxidant? Identification of this compound oxidation products and their biological effects.
- This compound: THE OXIDANT–ANTIOXIDANT PARADOX - PMC - PubMed Central.
- Superoxide Dismutase (SOD) and Catalase (CAT) Activity Assay Protocols for Caenorhabditis elegans - PMC - NIH.
- Enhanced protocol for measuring glutathione peroxidase activity using a new glutathione peroxidase-Tiron assay - PMC - PubMed Central.
- Glutathione Peroxidase (GPx) Assay Cat. No. 8238, 100 tests Introduction Glutathione peroxidase (GPx) is an antioxidant enzyme l.
- Glutathione Peroxidase (GPX) Activity Assay Kit (Colorimetric) - RayBiotech.
- Product Manual for Glutathione Peroxidase (GPX) Activity Assay Kit - Northwest Life Science Specialties.
- Product Manual for Malondialdehyde (MDA) and/or TBARS Assay Kit - Northwest Life Science Specialties, LLC.
- OxiSelect™ TBARS Assay Kit (MDA Quantitation) - Cell Biolabs, Inc.
- Correlation between malondialdehyde (MDA) and this compound levels in preeclampsia.
- Elabscience®Glutathione Peroxidase (GSH-Px) Activity Assay Kit.
- MDA (Malondialdehyde)-TBARS Assay Kit, Cat. # BAQ068, BAQ069, BAQ070 - G-Biosciences.
- Product Manual for Superoxide Dismutase Activity Assay - ResearchGate.
- This compound Serum Test: Lab Protocol & Procedure - Studylib.
- SOD Activity Assay - G-Biosciences.
- Superoxide Dismutase Protocol - MMPC.
- Clinical significance of serum oxidative stress and serum this compound levels before surgery for hepatitis B-related liver cancer - PMC - NIH.
- Association between Serum this compound Levels, Nutritional and Antioxidant Status in Patients on Hemodialysis - MDPI.
- Ferric Reducing Antioxidant Power (FRAP) Assay Kit (Colorimetric).
- OxiSelect™ Ferric Reducing Antioxidant Power (FRAP) Assay Kit - Cell Biolabs, Inc.
- This compound Contributes Greatly to Hepatic Antioxidant Capacity Besides Protein - biomed.cas.cz.
- Elabscience® Total Antioxidant Capacity (T-AOC) Colorimetric Assay Kit (FRAP Method).
- FRAP Antioxidant Assay, Cat. # BAQ066 - G-Biosciences.
- Estimation of this compound Levels in Serum | PDF | Biochemistry | Chemistry - Scribd.
- Plasma xanthine oxidase, superoxide dismutase and glutathione peroxidase activities and this compound levels in severe and mild pre-eclampsia - PubMed.
- Relationships between Serum this compound, Malondialdehyde Levels, and Carotid Intima-Media Thickness in the Patients with Metabolic Syndrome - PubMed.
- Relationship of this compound with Superoxide Dismutase (Sod) in Induced Hyperuricemic Rat Model - Semantic Scholar.
- Effect of Plasma this compound on Antioxidant Capacity, Oxidative Stress, and Insulin Sensitivity in Obese Subjects - American Diabetes Association.
- Relationship between plasma this compound levels, antioxidant capacity, and oxidative damage markers in overweight and obese adults: A cross-sectional study | PLOS One.
- This compound effects on glutathione metabolism estimated by induction of glutamate-cysteine ligase, glutathione reductase and glutathione synthetase in mouse J744A.1 macrophage cell line - Folia Medica.
- Malondialdehyde and this compound as Predictors of Adverse Outcome in Patients with Chronic Heart Failure - PMC - NIH.
- This compound/superoxide dismutase can predict progression of gestational hypertension to preeclampsia - Frontiers.
- This compound - Clinical Methods - NCBI Bookshelf - NIH.
- This compound enzymatic colorimetric method - Atlas Medical.
- This compound Uricase method - BIOLABO.
- Association between Serum this compound Levels, Nutritional and Antioxidant Status in Patients on Hemodialysis - MDPI.
Sources
- 1. This compound: THE OXIDANT–ANTIOXIDANT PARADOX - PMC [pmc.ncbi.nlm.nih.gov]
- 2. diabetesjournals.org [diabetesjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound Puzzle: Dual Role as Anti-oxidantand Pro-oxidant - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Oxidant/Antioxidant Paradox | Encyclopedia MDPI [encyclopedia.pub]
- 6. tandfonline.com [tandfonline.com]
- 7. This compound and serum antioxidant capacity: a reaction to atherosclerosis? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biomed.cas.cz [biomed.cas.cz]
- 9. mdpi.com [mdpi.com]
- 10. msjonline.org [msjonline.org]
- 11. Clinical significance of serum oxidative stress and serum this compound levels before surgery for hepatitis B-related liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Relationships between Serum this compound, Malondialdehyde Levels, and Carotid Intima-Media Thickness in the Patients with Metabolic Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Serum this compound correlates with extracellular superoxide dismutase activity in patients with chronic heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scribd.com [scribd.com]
- 15. atlas-medical.com [atlas-medical.com]
- 16. biolabo.fr [biolabo.fr]
- 17. studylib.net [studylib.net]
- 18. resources.rndsystems.com [resources.rndsystems.com]
- 19. cellbiolabs.com [cellbiolabs.com]
- 20. Superoxide Dismutase (SOD) and Catalase (CAT) Activity Assay Protocols for Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 21. sciencellonline.com [sciencellonline.com]
- 22. raybiotech.com [raybiotech.com]
- 23. nwlifescience.com [nwlifescience.com]
- 24. cosmobiousa.com [cosmobiousa.com]
- 25. file.elabscience.com [file.elabscience.com]
comparative metabolomics of hyperuricemic and normouricemic individuals
This guide provides an in-depth technical comparison of the metabolic landscapes in hyperuricemic and normouricemic individuals. Designed for researchers, scientists, and drug development professionals, it moves beyond simple protocols to explain the causal reasoning behind experimental design, ensuring a robust and insightful approach to metabolomic studies in the context of elevated uric acid.
Introduction: Beyond this compound
Hyperuricemia, clinically defined as a serum urate level exceeding 7.0 mg/dL, is a common metabolic disorder.[1] While it is the essential precursor to gout, an inflammatory arthritis triggered by the deposition of monosodium urate crystals, the majority of hyperuricemic individuals remain asymptomatic.[1][2] This clinical dichotomy raises a critical question: what metabolic factors differentiate those who develop gout from those who do not? Furthermore, hyperuricemia is increasingly recognized as an independent risk factor for a host of systemic conditions, including cardiovascular disease, hypertension, and chronic kidney disease.[3][4]
Metabolomics, the comprehensive analysis of all small-molecule metabolites in a biological system, offers a powerful lens to view the physiological state beyond a single biomarker.[3][4] By capturing a snapshot of the metabolome, we can identify system-wide metabolic alterations, uncover dysregulated pathways, and discover potential biomarkers for disease diagnosis, prognosis, and therapeutic intervention.[2][5] This guide will delineate the key metabolic signatures that distinguish hyperuricemic individuals from their normouricemic counterparts and provide the technical framework for conducting such a comparative study.
Part 1: Strategic Experimental Design
A successful metabolomics study hinges on a meticulously planned experimental design. The goal is not merely to generate data, but to generate meaningful, reproducible, and interpretable results.
Cohort Selection and Sample Collection
The foundation of a comparative study is a well-characterized cohort. It is crucial to recruit participants into distinct groups:
-
Normouricemic Controls (NU): Healthy individuals with normal serum this compound levels.
-
Asymptomatic Hyperuricemic (AHU): Individuals with elevated serum this compound but no clinical signs of gout.[5]
-
Gout Patients: Individuals with a confirmed diagnosis of gout, ideally further stratified into intercritical and acute flare stages.[6]
Causality in Cohort Design: The inclusion of the AHU group is critical. Comparing NU to AHU reveals the metabolic shifts associated with high this compound itself, while comparing AHU to gout patients can uncover the metabolic triggers that precipitate the progression to clinical disease.[5][7] Confounding variables such as age, sex, body mass index (BMI), diet, alcohol consumption, and renal function must be meticulously recorded and controlled for during statistical analysis.
Choice of Biofluid:
-
Serum/Plasma: The most common sample type, providing a systemic snapshot of circulating metabolites. It is the standard for clinical this compound measurement and reflects the interplay of metabolism across various organs.[3][5]
-
Urine: Offers insights into excretory pathways and renal function, which are central to this compound homeostasis.[7] Around two-thirds of this compound is excreted by the kidneys.[1]
-
Feces: Essential for investigating the role of the gut microbiome, which is increasingly implicated in purine metabolism and systemic inflammation.[3][8]
Selecting the Right Analytical Platform
The two primary analytical platforms in metabolomics are Mass Spectrometry (MS), typically coupled with Liquid Chromatography (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. The choice is not arbitrary and depends on the specific goals of the study.
| Feature | LC-MS | NMR Spectroscopy |
| Sensitivity | High (pM to nM range) | Lower (µM range) |
| Coverage | Excellent, detects thousands of features | Good, detects highly abundant metabolites |
| Reproducibility | Good, but susceptible to matrix effects and instrument drift | Excellent, highly quantitative and reproducible |
| Identification | Requires fragmentation (MS/MS) and database matching | Can provide direct structural information |
| Sample Prep | More complex (protein precipitation, extraction) | Simpler (often just buffering) |
| Hypothesis | Hypothesis-generating (untargeted) & testing (targeted) | Primarily hypothesis-generating (untargeted) |
Rationale: For an initial discovery study aiming to broadly profile metabolic differences, a high-resolution LC-MS platform is often preferred due to its superior sensitivity and wider coverage of the metabolome.[9][10] NMR is an excellent complementary technique, valued for its high reproducibility and ability to identify and quantify major metabolites without extensive separation.[11][12][13]
Part 2: Validated Experimental Protocols
Trustworthiness in scientific results comes from robust, self-validating protocols. Below are detailed workflows for a comprehensive LC-MS-based metabolomics study.
Untargeted LC-MS Metabolomics Workflow for Serum Analysis
This protocol is designed to provide a broad overview of the metabolic differences between study groups.
Step 1: Sample Preparation (Metabolite Extraction)
-
Objective: To efficiently extract a wide range of metabolites while removing interfering proteins.
-
Protocol:
-
Thaw frozen serum samples on ice.
-
To 100 µL of serum, add 400 µL of ice-cold methanol (containing internal standards for quality control). The high ratio of organic solvent ensures efficient protein precipitation.
-
Vortex vigorously for 1 minute to ensure thorough mixing and protein denaturation.
-
Incubate at -20°C for 30 minutes to maximize protein precipitation.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. The supernatant contains the metabolites.
-
Carefully transfer the supernatant to a new tube and dry it using a vacuum concentrator (e.g., SpeedVac).
-
Reconstitute the dried extract in a suitable solvent (e.g., 100 µL of 50% methanol) for LC-MS analysis.
-
Step 2: Liquid Chromatography Separation
-
Objective: To separate the complex mixture of metabolites over time before they enter the mass spectrometer, reducing ion suppression and aiding in identification.
-
Protocol:
-
Use a reversed-phase chromatography column (e.g., C18), which is effective for separating a broad range of metabolites based on polarity.[14]
-
Establish a gradient elution method. For example, using Mobile Phase A (Water with 0.1% formic acid) and Mobile Phase B (Acetonitrile with 0.1% formic acid). The formic acid aids in the ionization of metabolites for MS detection.
-
The gradient might start at 5% B, ramp up to 95% B over 15 minutes, hold for 3 minutes, and then re-equilibrate at 5% B for 5 minutes before the next injection.
-
Step 3: Mass Spectrometry Detection
-
Objective: To ionize, detect, and measure the mass-to-charge ratio (m/z) of the separated metabolites.
-
Protocol:
-
Use a high-resolution mass spectrometer (HRMS), such as an Orbitrap or TOF instrument, which provides accurate mass measurements (<5 ppm error), crucial for determining the elemental formula of unknown compounds.[14]
-
Employ Electrospray Ionization (ESI) as the ion source, as it is a soft ionization technique suitable for a wide range of metabolites.[9]
-
Acquire data in both positive and negative ionization modes in separate runs to maximize the number of detected metabolites.
-
Collect full scan data (e.g., m/z range 70-1000) and data-dependent MS/MS fragmentation spectra to aid in structural elucidation.
-
Step 4: Data Processing and Statistical Analysis
-
Objective: To convert raw data into a feature table and identify statistically significant differences between groups.
-
Protocol:
-
Process raw data using software like XCMS or similar platforms for peak detection, retention time alignment, and peak integration.[15]
-
Perform multivariate statistical analysis, such as Principal Component Analysis (PCA) for an unsupervised overview and Orthogonal Partial Least Squares Discriminant Analysis (OPLS-DA) to maximize the separation between predefined groups (e.g., hyperuricemic vs. normouricemic).[5][16]
-
Use univariate statistics (e.g., t-tests, ANOVA) with false discovery rate (FDR) correction to identify individual metabolites that are significantly different between groups.[17]
-
Identify significant metabolites by matching their accurate mass and MS/MS fragmentation patterns to metabolomics databases (e.g., HMDB, METLIN).
-
Workflow Visualization
A typical LC-MS-based metabolomics workflow can be visualized as follows:
Part 3: Comparative Metabolic Signatures
Metabolomic studies have consistently revealed that hyperuricemia is associated with perturbations in several key metabolic domains.[3] Gout and hyperuricemia present distinct serum metabolomic signatures.[5]
Purine Metabolism: The Central Hub
Unsurprisingly, the most significantly altered pathway is purine metabolism.[18] this compound is the final product of purine degradation in humans.[1][19] In hyperuricemic individuals, there is an observable increase in the precursors of this compound.
Key Observations:
-
Increased Substrates: Levels of hypoxanthine and xanthine are often elevated in the serum of hyperuricemic individuals, reflecting an overproduction of purines or decreased salvage.[20][21]
-
Enzyme Activity: The enzyme xanthine oxidase, which catalyzes the final two steps, is a major drug target (e.g., Allopurinol) for lowering this compound production.[21][22]
Dysregulation of Amino Acid and Lipid Metabolism
Beyond purines, metabolomics reveals broader systemic disturbances.
| Metabolic Pathway | Key Altered Metabolites | Observation in Hyperuricemia | Supporting Evidence |
| Amino Acid Metabolism | Arginine, Citrulline, Ornithine | Perturbations in the urea cycle and arginine biosynthesis.[5] | Significantly dysregulated pathway in both hyperuricemia and gout.[5][18] |
| Glycine, Serine, Threonine | Altered levels indicating shifts in one-carbon metabolism. | Reported as differing between hyperuricemic and normouricemic individuals.[3] | |
| Lipid Metabolism | Glycerophospholipids, Sphingolipids | Widespread changes suggesting alterations in cell membrane composition and signaling. | Identified as a key disturbed pathway in hyperuricemia.[3][18] |
| Fatty Acids | Changes in free fatty acid levels, potentially linked to associated insulin resistance. | Hyperuricemia is closely linked with metabolic syndrome.[23] | |
| Energy Metabolism | Lactate, TCA Cycle Intermediates | Shifts towards anaerobic glycolysis and altered mitochondrial function. | Changes in citrate cycle intermediates have been noted, particularly in gout.[7] |
The Gut Microbiome: A New Frontier
Emerging evidence strongly implicates the gut microbiota in this compound homeostasis.[8][24] The gut is responsible for approximately one-third of urate elimination, partly through bacterial uricolysis (the breakdown of this compound).[1]
Key Findings:
-
Dysbiosis: Patients with hyperuricemia and gout exhibit significant alterations in the composition and function of their gut microbiota compared to healthy controls.[6][24]
-
Reduced Diversity: Microbial richness and diversity are often lower in hyperuricemic individuals.[6]
-
Functional Impact: Changes in the abundance of specific bacteria can affect the gut's capacity to degrade purines and this compound, potentially increasing the metabolic burden on the kidneys.[25][26] For instance, depletion of certain Bacillota phylum bacteria, which can degrade purines, has been observed in gout.[25]
Part 4: Clinical and Therapeutic Implications
The insights gained from comparative metabolomics have significant potential to advance clinical practice.
-
Early Diagnosis and Prediction: Metabolite biomarkers could help identify hyperuricemic individuals at the highest risk of progressing to gout, enabling early intervention.[5][17] Machine learning models based on panels of metabolites have shown promise in discriminating between these clinical states.[3][5]
-
Novel Therapeutic Targets: Identifying dysregulated pathways beyond purine metabolism opens up new avenues for drug development. For example, targeting pathways involved in inflammation or modulating the gut microbiota could offer new therapeutic strategies.[26]
-
Personalized Medicine: Understanding a patient's unique metabolic profile could lead to more personalized treatment plans, including tailored dietary recommendations that go beyond simple purine restriction.[27]
By employing the robust methodologies and interpretive frameworks outlined in this guide, researchers can effectively probe the complex metabolic landscape of hyperuricemia, paving the way for improved diagnostics and novel therapeutic strategies.
References
- Ma, L., et al. (2022). Metabolomics in Hyperuricemia and Gout. Metabolites, 12(11), 1099. [Link]
- Yin, X., et al. (2021). Serum Metabolomics Identifies Dysregulated Pathways and Potential Metabolic Biomarkers for Hyperuricemia and Gout.
- Major, T. J., et al. (2023). The Gut Microbiome in Hyperuricemia and Gout.
- Guo, Z., et al. (2022). The gut microbiome: a vital link to hyperuricemia, gout and acute flares? Frontiers in Cellular and Infection Microbiology, 12, 1043069. [Link]
- Wang, J., et al. (2019). Association between gut microbiota and hyperuricemia and gout. Chinese Journal of Microecology, 31(8). [Link]
- Becker, M. A., & B. N. R. (n.d.). Hyperuricemia and Gout. The Online Metabolic and Molecular Bases of Inherited Disease. [Link]
- Li, Y., et al. (2024). Gut microbiota as a new target for hyperuricemia: A perspective from natural plant products. Journal of Ethnopharmacology, 321, 117523. [Link]
- Yang, M., et al. (2023). Gut microbiota remodeling: A promising therapeutic strategy to confront hyperuricemia and gout. Frontiers in Endocrinology, 14, 1121820. [Link]
- ResearchGate. (n.d.). Some metabolic disorders pathways in hyperuricemia and gout.
- ResearchGate. (n.d.). The metabolism and treatment of hyperuricemia.
- Henderson, M. J. (2016). This compound, Gout and Purine Metabolism. Basicmedical Key. [Link]
- Slideshare. (2015). metabolism of purines and Gout.pptx. Slideshare. [Link]
- Gloeckner, C., et al. (2010). Schematic diagram of the LC-MS based metabolomic workflow.
- Sci-Hub. (2021). NMR spectroscopy based metabolomics confirms the aggravation of metabolic disorder in metabolic syndrome combined with hyperuricemia. Sci-Hub. [Link]
- Zhang, Y., et al. (2018). Metabolomics approach by 1H NMR spectroscopy of serum reveals progression axes for asymptomatic hyperuricemia and gout. Arthritis Research & Therapy, 20(1), 111. [Link]
- Torres, R. J., & Puig, J. G. (2019). Purine Metabolism in the Pathogenesis of Hyperuricemia and Inborn Errors of Purine Metabolism Associated With Disease. Musculoskeletal Key. [Link]
- Sanchez-Lozada, L. G., et al. (2012). The this compound metabolism pathway as a therapeutic target in hyperuricemia related to metabolic syndrome. Expert Opinion on Therapeutic Targets, 16(12), 1175-87. [Link]
- ResearchGate. (n.d.). Serum Metabolomics Identifies Dysregulated Pathways and Potential Metabolic Biomarkers for Hyperuricemia and Gout.
- Ebata, Y., et al. (2022). Plasma and Urinary Metabolomic Analysis of Gout and Asymptomatic Hyperuricemia and Profiling of Potential Biomarkers: A Pilot Study. Metabolites, 12(11), 1083. [Link]
- ResearchGate. (2022). (PDF) Metabolomics in Hyperuricemia and Gout.
- LabRulez LCMS. (2024). NMR & LC-MS Metabolomics for Blood Serum Analysis. LabRulez LCMS. [Link]
- Cui, L., et al. (2015). LC-MS-based metabolomics. Journal of visualized experiments : JoVE, (103), 53093. [Link]
- ResearchGate. (2018). (PDF) Metabolomics approach by 1H NMR spectroscopy of serum reveals progression axes for asymptomatic hyperuricemia and gout.
- Taylor & Francis Online. (2012). Full article: The this compound metabolism pathway as a therapeutic target in hyperuricemia related to metabolic syndrome. Taylor & Francis Online. [Link]
- Khan Academy. (n.d.).
- Wikipedia. (n.d.). Purine metabolism. Wikipedia. [Link]
- ResearchGate. (n.d.). Metabolic profiles discriminating patients with gout from normouricemic...
- ResearchGate. (n.d.). NMR Spectroscopy Based Metabolomics Confirms the Aggravation of Metabolic Disorder in Metabolic Syndrome Combined with Hyperuricemia.
- Wang, Y., et al. (2021). NMR spectroscopy based metabolomics confirms the aggravation of metabolic disorder in metabolic syndrome combined with hyperuricemia. Nutrition, Metabolism and Cardiovascular Diseases, 31(8), 2449-2457. [Link]
- Li, X., et al. (2023). Metabolomic analysis for asymptomatic hyperuricemia and gout based on a combination of dried blood spot sampling and mass spectrometry technology. Scientific Reports, 13(1), 17290. [Link]
Sources
- 1. ommbid.mhmedical.com [ommbid.mhmedical.com]
- 2. Metabolomic analysis for asymptomatic hyperuricemia and gout based on a combination of dried blood spot sampling and mass spectrometry technology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolomics in Hyperuricemia and Gout [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Serum Metabolomics Identifies Dysregulated Pathways and Potential Metabolic Biomarkers for Hyperuricemia and Gout - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | The gut microbiome: a vital link to hyperuricemia, gout and acute flares? [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. Association between gut microbiota and hyperuricemia and gout [cjm.dmu.edu.cn]
- 9. LC-MS: Advanced Approach in Metabolomics Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 10. LC-MS-based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sci-hub.se [sci-hub.se]
- 12. Metabolomics approach by 1H NMR spectroscopy of serum reveals progression axes for asymptomatic hyperuricemia and gout - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. lcms.labrulez.com [lcms.labrulez.com]
- 14. LC/MS-based Metabolomics Workflow and Research Applications [thermofisher.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. This compound, Gout and Purine Metabolism | Basicmedical Key [basicmedicalkey.com]
- 20. Purine Metabolism in the Pathogenesis of Hyperuricemia and Inborn Errors of Purine Metabolism Associated With Disease | Musculoskeletal Key [musculoskeletalkey.com]
- 21. Purine metabolism - Wikipedia [en.wikipedia.org]
- 22. researchgate.net [researchgate.net]
- 23. The this compound metabolism pathway as a therapeutic target in hyperuricemia related to metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Frontiers | Gut microbiota remodeling: A promising therapeutic strategy to confront hyperuricemia and gout [frontiersin.org]
- 25. The Gut Microbiome in Hyperuricemia and Gout - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Gut microbiota as a new target for hyperuricemia: A perspective from natural plant products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. tandfonline.com [tandfonline.com]
The Uric Acid Paradox: A Comparative Guide to its In Vitro and In Vivo Antioxidant Properties
For researchers, scientists, and drug development professionals, understanding the nuanced roles of endogenous molecules is paramount. Uric acid, long considered merely the final product of purine metabolism and a causative agent of gout, presents a fascinating paradox. While its accumulation is associated with pathological conditions, a robust body of evidence highlights its significant antioxidant capabilities. This guide provides an in-depth, objective comparison of the in vitro and in vivo antioxidant properties of this compound, supported by experimental data and detailed protocols, to empower researchers in their investigative pursuits.
The Dual Nature of this compound: From Metabolite to Protector
This compound's reputation as a metabolic waste product belies its crucial role as one of the most abundant antioxidants in human plasma, contributing to a significant portion of its total radical-trapping capacity.[1][2] This duality is central to understanding its physiological and pathological implications. The antioxidant function of this compound is primarily observed in the extracellular environment, where it effectively scavenges a variety of reactive oxygen species (ROS).[3] However, within the intracellular milieu, it can exhibit pro-oxidant effects, a critical distinction for researchers investigating its role in cellular health and disease.[3][4][5]
This guide will dissect this paradox by first examining the measurable antioxidant power of this compound in controlled, non-cellular environments (in vitro), and then exploring its complex and often contradictory functions within a living system (in vivo).
In Vitro Antioxidant Capacity of this compound: A Quantitative Assessment
In vitro assays provide a foundational understanding of a molecule's intrinsic antioxidant potential by measuring its ability to neutralize artificially generated free radicals. These assays are invaluable for initial screening and for elucidating the direct chemical scavenging activity of a compound.
Key In Vitro Antioxidant Assays
Several spectrophotometric assays are commonly employed to quantify antioxidant capacity. Each assay utilizes a different radical source and detection method, offering a multi-faceted view of a compound's scavenging abilities.
-
Oxygen Radical Absorbance Capacity (ORAC) Assay: This assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals. The decay of fluorescence is monitored, and the antioxidant capacity is quantified by the area under the curve.
-
Trolox Equivalent Antioxidant Capacity (TEAC) / ABTS Assay: This method is based on the ability of an antioxidant to scavenge the stable radical cation of 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS). The reduction of the blue-green ABTS radical is measured as a decrease in absorbance.
-
Cellular Antioxidant Activity (CAA) Assay: Bridging the gap between purely chemical assays and in vivo studies, the CAA assay measures the antioxidant activity of a compound within a cell culture system. It assesses the ability of a compound to prevent the oxidation of a fluorescent probe by peroxyl radicals inside cells, thus accounting for cellular uptake and metabolism.[6]
Table 1: Quantitative Comparison of In Vitro and In Vivo Antioxidant Properties of this compound
| Parameter | In Vitro Assessment | In Vivo Assessment | Key Considerations |
| Primary Role | Direct radical scavenger | Modulator of oxidative stress, potential pro-oxidant | The cellular environment dictates the function of this compound. |
| Typical Assays | ORAC, ABTS, DPPH | Measurement of oxidative stress markers (e.g., malondialdehyde, 8-isoprostane), antioxidant enzyme activity (e.g., SOD, catalase), and allantoin levels. | In vitro assays do not account for bioavailability, metabolism, or cellular compartmentalization. |
| Mechanism | Donation of a hydrogen atom or electron to neutralize free radicals. | Scavenging of peroxynitrite, chelation of metal ions, potential induction of pro-oxidant enzymes (e.g., NADPH oxidase). | The in vivo mechanisms are more complex and can be cell-type specific. |
| Observed Effects | High antioxidant capacity, comparable to or exceeding that of ascorbic acid. | Protective effects in some models of oxidative stress (e.g., neurodegenerative diseases), but also associated with increased oxidative stress in conditions like hyperuricemia. | The concentration of this compound and the presence of other molecules can influence its effects. |
Experimental Protocols
Oxygen Radical Absorbance Capacity (ORAC) Assay Protocol
This protocol provides a step-by-step method for determining the ORAC value of this compound.
Materials:
-
96-well black microplate
-
Fluorescence microplate reader with temperature control
-
This compound solution of known concentration
-
Trolox® (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) standard solutions
-
Fluorescein sodium salt solution
-
2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH) solution
-
Phosphate buffer (75 mM, pH 7.4)
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in phosphate buffer.
-
Prepare a series of Trolox® standard solutions (e.g., 6.25, 12.5, 25, 50 µM) in phosphate buffer.
-
Prepare a working solution of fluorescein in phosphate buffer.
-
Prepare a fresh solution of AAPH in phosphate buffer immediately before use.
-
-
Assay Execution:
-
Pipette 25 µL of blank (phosphate buffer), Trolox® standards, or this compound sample into the wells of the 96-well plate.
-
Add 150 µL of the fluorescein working solution to each well.
-
Incubate the plate at 37°C for 30 minutes in the plate reader.
-
Initiate the reaction by adding 25 µL of the AAPH solution to all wells.
-
-
Data Acquisition and Analysis:
-
Immediately begin reading the fluorescence at an excitation wavelength of 485 nm and an emission wavelength of 520 nm every 2 minutes for at least 60 minutes.
-
Calculate the area under the curve (AUC) for each sample and standard.
-
Subtract the AUC of the blank from the AUC of the standards and samples to obtain the net AUC.
-
Plot the net AUC of the Trolox® standards against their concentrations to generate a standard curve.
-
Determine the ORAC value of the this compound sample by comparing its net AUC to the Trolox® standard curve. Results are expressed as µmol of Trolox® equivalents (TE) per liter or gram of sample.
-
ABTS (TEAC) Assay Protocol
This protocol outlines the procedure for measuring the antioxidant capacity of this compound using the ABTS radical cation decolorization assay.[7][8][9]
Materials:
-
96-well microplate or cuvettes
-
Spectrophotometer
-
This compound solution of known concentration
-
Trolox® standard solutions
-
ABTS solution (7 mM)
-
Potassium persulfate solution (2.45 mM)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+):
-
Mix the ABTS stock solution with the potassium persulfate solution in equal volumes.
-
Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This will generate the ABTS•+ radical.
-
-
Preparation of Working Solution:
-
Dilute the ABTS•+ solution with PBS to an absorbance of 0.70 (± 0.02) at 734 nm.
-
-
Assay Execution:
-
Add 10 µL of the this compound sample or Trolox® standard to a well or cuvette.
-
Add 190 µL of the diluted ABTS•+ working solution.
-
Mix and incubate at room temperature for a set time (e.g., 6 minutes).
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 734 nm.
-
Calculate the percentage inhibition of absorbance compared to a blank (PBS).
-
Plot the percentage inhibition against the concentration of the Trolox® standards to create a standard curve.
-
Determine the TEAC value of the this compound sample from the standard curve.
-
Cellular Antioxidant Activity (CAA) Assay Protocol
This protocol details the steps for assessing the antioxidant activity of this compound in a cell-based system.[3][6][10][11]
Materials:
-
96-well black, clear-bottom tissue culture plates
-
Human hepatocarcinoma (HepG2) cells
-
Cell culture medium (e.g., Eagle's Minimum Essential Medium with 10% fetal bovine serum)
-
This compound solution (sterile)
-
Quercetin standard solutions
-
2',7'-Dichlorofluorescin diacetate (DCFH-DA) solution
-
2,2'-Azobis(2-amidinopropane) dihydrochloride (ABAP) solution
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Culture:
-
Seed HepG2 cells in a 96-well plate at a density that will result in a confluent monolayer after 24 hours.
-
-
Treatment:
-
Remove the growth medium and wash the cells with PBS.
-
Add 100 µL of treatment medium containing various concentrations of this compound or quercetin standards, along with 25 µM DCFH-DA, to the respective wells.
-
Incubate for 1 hour at 37°C.
-
-
Induction of Oxidative Stress:
-
Remove the treatment medium and wash the cells with PBS.
-
Add 100 µL of 600 µM ABAP solution to each well.
-
-
Data Acquisition and Analysis:
-
Immediately place the plate in a fluorescence microplate reader and measure the fluorescence emission at 538 nm with an excitation of 485 nm every 5 minutes for 1 hour.
-
Calculate the area under the curve (AUC).
-
Calculate the CAA units using the formula: CAA unit = 100 - (∫SA / ∫CA) x 100, where ∫SA is the integrated area of the sample curve and ∫CA is the integrated area of the control curve.
-
Express the results as quercetin equivalents (QE).
-
In Vivo Antioxidant Properties of this compound: A Complex Biological Reality
While in vitro assays establish the chemical potential of this compound as an antioxidant, its behavior within a living organism is far more intricate. The in vivo environment introduces variables such as bioavailability, cellular uptake, metabolic transformation, and interaction with other biological molecules, all of which can modulate its activity.
The Antioxidant Role in a Physiological Context
In the bloodstream, this compound is a primary defender against oxidative damage. It has been shown to protect against lipid peroxidation and scavenge peroxynitrite, a highly reactive and damaging molecule implicated in various diseases.[1] This protective role is particularly relevant in the central nervous system, where this compound may offer neuroprotection.
The Pro-oxidant Paradox
Conversely, elevated levels of this compound, a condition known as hyperuricemia, are associated with an increase in oxidative stress and are a risk factor for cardiovascular and renal diseases.[1] Intracellularly, this compound can stimulate the production of ROS by activating enzymes like NADPH oxidase.[3] This pro-oxidant activity is thought to contribute to the pathogenesis of diseases associated with hyperuricemia.
Experimental Models for In Vivo Assessment
To investigate the in vivo antioxidant and pro-oxidant effects of this compound, researchers utilize animal models, most commonly rodents.
A common method to study the effects of elevated this compound is to induce hyperuricemia in animals that, unlike humans, possess the enzyme uricase which breaks down this compound.[12]
-
Uricase Inhibition: Potassium oxonate is frequently used to inhibit uricase, leading to an accumulation of this compound in the blood.[2][13]
-
Purine-Rich Diet: Feeding animals a diet high in purines, such as one containing hypoxanthine or yeast extract, can also increase this compound production.[13]
-
Combined Approach: Often, a combination of a uricase inhibitor and a high-purine diet is used to create a more robust and sustained model of hyperuricemia.[13][14]
Once a hyperuricemic model is established, researchers can assess the impact on oxidative stress through various biomarkers.
-
Oxidative Stress Markers: Levels of malondialdehyde (MDA) and 8-isoprostane, which are products of lipid peroxidation, can be measured in plasma and tissues.[15][16]
-
Antioxidant Enzyme Activity: The activity of key antioxidant enzymes such as superoxide dismutase (SOD), catalase, and glutathione peroxidase can be assayed to determine the cellular response to oxidative stress.
-
Allantoin Levels: In animals with uricase, the conversion of this compound to allantoin is a marker of oxidative stress, as this reaction is accelerated in the presence of ROS.[13]
-
Xanthine Oxidase Activity: The activity of xanthine oxidase, the enzyme that produces this compound and also generates ROS, can be measured in the liver and serum.[12][17]
Visualizing the Pathways
In Vitro Antioxidant Action of this compound
Caption: In vitro, this compound directly neutralizes free radicals by donating an electron or hydrogen atom.
In Vivo Dual Role of this compound
Sources
- 1. This compound and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biomed.cas.cz [biomed.cas.cz]
- 3. This compound: THE OXIDANT–ANTIOXIDANT PARADOX - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prooxidant effect of this compound on human leukocytic DNA: An in vitro and ex vivo study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. khu.elsevierpure.com [khu.elsevierpure.com]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. researchgate.net [researchgate.net]
- 9. Comparison of ABTS, DPPH, FRAP and ORAC assays for estimating antioxidant activity from guava fruit extracts – ScienceOpen [scienceopen.com]
- 10. Making sure you're not a bot! [mostwiedzy.pl]
- 11. Oxygen radical absorbance capacity - Wikipedia [en.wikipedia.org]
- 12. A brief review on in vivo models for Gouty Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The relationship between this compound and its oxidative product allantoin: a potential indicator for the evaluation of oxidative stress in birds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. Markers of oxidative stress and antioxidant status in the plasma, urine and saliva of healthy mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. In Vitro and In Vivo Studies on Quercus acuta Thunb. (Fagaceae) Extract: Active Constituents, Serum this compound Suppression, and Xanthine Oxidase Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Dichotomous Role of Uric Acid in Inflammatory Disease Models
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Uric Acid Paradox
This compound (UA), the final product of purine metabolism in humans, presents a fascinating biological paradox. Historically recognized as the causative agent of gout, its role in inflammation is far more complex than initially understood.[1][2] In the extracellular environment, such as in plasma, this compound is one of the most abundant antioxidants, responsible for up to 55-60% of the free radical scavenging capacity.[3][4][5] This antioxidant function is crucial for protecting cells from oxidative damage.[3][6] However, this protective persona is context-dependent. When this compound enters the cell or crystallizes into monosodium urate (MSU), it transforms into a potent pro-oxidant and a key trigger of inflammation.[3][4][7][8][9]
This guide provides an in-depth comparison of this compound's multifaceted role across different inflammatory disease models, offering insights into the underlying mechanisms and outlining robust experimental protocols for their investigation. Understanding this duality is critical for developing targeted therapeutics for a range of diseases where this compound is implicated, from classic gout to metabolic syndrome and chronic kidney disease.
The Pro-Inflammatory Transformation: From Soluble UA to Crystalline Danger Signal
The switch from an antioxidant to a pro-inflammatory agent is governed by location and concentration. Intracellularly, soluble this compound can induce oxidative stress by activating pathways like NADPH oxidase, leading to the generation of reactive oxygen species (ROS).[3][4][7][9] This pro-oxidant activity can impair mitochondrial function and reduce the bioavailability of nitric oxide (NO), a critical signaling molecule in vascular health.[7][10]
The most dramatic pro-inflammatory function of this compound occurs when it reaches supersaturation levels in tissues and crystallizes as MSU.[1][2] These MSU crystals are recognized by the innate immune system as a potent endogenous "danger signal," leading to the assembly and activation of the NLRP3 inflammasome in myeloid cells like macrophages.[11][12][13][14]
Signaling Pathway: MSU Crystal-Mediated NLRP3 Inflammasome Activation
The activation of the NLRP3 inflammasome by MSU crystals is a cornerstone of gouty inflammation and a key pathway in other UA-related diseases. This process typically involves two signals.
-
Signal 1 (Priming): Often initiated by Toll-like receptor (TLR) ligands, this step leads to the NF-κB-mediated transcription of pro-interleukin-1β (pro-IL-1β) and NLRP3 itself.[11][15]
-
Signal 2 (Activation): Phagocytosis of MSU crystals by macrophages triggers a cascade of events, including lysosomal rupture, potassium (K+) efflux, and ROS production.[11][14][16] These events converge to facilitate the assembly of the NLRP3 inflammasome complex, which consists of the NLRP3 sensor, the ASC adaptor protein, and pro-caspase-1.[12][13] This assembly leads to the auto-catalytic cleavage and activation of caspase-1, which then cleaves pro-IL-1β into its mature, highly pro-inflammatory form, IL-1β.[11][12][13] Secreted IL-1β orchestrates a potent inflammatory response by recruiting neutrophils and other immune cells to the site of crystal deposition.[12][14]
Comparative Analysis of this compound's Role in Disease Models
The pathogenic role of this compound varies significantly depending on the disease context. While MSU crystal-induced inflammation is the hallmark of gout, soluble this compound is a key player in metabolic and renal diseases, often acting intracellularly to promote oxidative stress and cellular dysfunction.
| Disease Model | Primary Form of this compound | Key Inflammatory Pathway | Primary Cellular Players | Common Animal Model | Key Inflammatory Readouts |
| Gout / Gouty Arthritis | Crystalline (MSU) | NLRP3 Inflammasome | Macrophages, Neutrophils | MSU crystal injection (intra-articular or air pouch) | IL-1β, IL-8, TNF-α, Neutrophil Infiltration |
| Metabolic Syndrome | Soluble (Intracellular) | Oxidative Stress (NADPH Oxidase), Endothelial Dysfunction | Adipocytes, Endothelial Cells, Hepatocytes | Fructose-fed rodents, Oxonic acid-treated rodents | Insulin Resistance, Hypertension, Hypertriglyceridemia, CRP |
| NAFLD | Soluble (Intracellular) | Mitochondrial Oxidative Stress, ER Stress | Hepatocytes | High-fructose diet, Uricase knockout mice | Hepatic Steatosis (Triglyceride accumulation), ALT/AST levels |
| Chronic Kidney Disease | Soluble & Crystalline | Endothelial Dysfunction, RAS Activation, Inflammation, Fibrosis | Endothelial Cells, Podocytes, Tubular Epithelial Cells | Oxonic acid + Adenine/Hypoxanthine, Uricase knockout | Glomerulosclerosis, Tubulointerstitial fibrosis, Creatinine, BUN |
Deep Dive into Disease Models & Experimental Protocols
Gout and Gouty Arthritis
In gout, hyperuricemia leads to the deposition of MSU crystals in and around joints, triggering excruciatingly painful inflammatory attacks.[1][2][15][16][17][18] Animal models are essential for studying the acute inflammatory cascade and for testing anti-inflammatory therapeutics.
-
Causality Behind Model Choice: The MSU crystal-induced air pouch or intra-articular injection models are chosen because they directly mimic the acute inflammatory flare of gout.[19] They bypass the need for long-term hyperuricemia induction and allow for a focused study of the innate immune response to the crystals themselves.
This protocol provides a robust system to quantify the inflammatory response to MSU crystals in vivo.
-
Air Pouch Creation:
-
Anesthetize 8-10 week old C57BL/6 mice.
-
Inject 3 mL of sterile air subcutaneously on the dorsum to create an "air pouch."
-
On day 3, re-inflate the pouch with another 3 mL of sterile air to maintain the space.
-
-
MSU Crystal Stimulation (Day 6):
-
Prepare a sterile suspension of MSU crystals (e.g., 3 mg in 1 mL of sterile, endotoxin-free PBS).
-
Inject 1 mL of the MSU crystal suspension directly into the air pouch.
-
Use 1 mL of sterile PBS as a negative control in a separate cohort of mice.
-
-
Inflammatory Readout (e.g., 6-24 hours post-injection):
-
Euthanize mice and carefully lavage the air pouch with 2-3 mL of sterile PBS.
-
Collect the lavage fluid and centrifuge to pellet the cells.
-
Cellular Analysis: Resuspend the cell pellet and perform a cell count (e.g., using a hemocytometer) to quantify leukocyte infiltration, primarily neutrophils.
-
Cytokine Analysis: Use the supernatant from the lavage fluid to measure levels of key inflammatory cytokines like IL-1β and chemokines (e.g., CXCL1/KC) via ELISA.[20]
-
Metabolic Syndrome and Non-Alcoholic Fatty Liver Disease (NAFLD)
In metabolic syndrome and NAFLD, the role of this compound is more insidious. Elevated soluble this compound, often driven by high fructose consumption, is linked to the development of insulin resistance, hypertension, and hepatic fat accumulation.[21][22][23][24][25][26][27][28] The mechanism involves intracellular this compound promoting oxidative stress in hepatocytes and adipocytes, and impairing endothelial function.[7][10][21][29]
-
Causality Behind Model Choice: A high-fructose diet model is highly relevant as it mimics a common dietary driver of metabolic syndrome in humans.[24][25] Fructose metabolism in the liver consumes ATP, leading to the generation of AMP, which is then catabolized to this compound.[29] This model effectively links dietary habits to hyperuricemia and its metabolic consequences.
This protocol establishes a model to study the causal role of this compound in metabolic dysfunction.
-
Model Induction (8-10 weeks):
-
House male Sprague-Dawley rats in individual cages.
-
Provide a standard chow diet.
-
Provide drinking water supplemented with 10-20% fructose ad libitum. The control group receives plain water.
-
Rationale: This method induces mild hyperuricemia, hypertriglyceridemia, hyperinsulinemia, and hypertension, key features of metabolic syndrome.[24]
-
-
Therapeutic Intervention (Parallel Cohort):
-
A third group of rats receives the fructose-supplemented water but is also treated with a xanthine oxidase inhibitor (e.g., allopurinol) in their chow or water.
-
Rationale: This group serves to validate that the observed metabolic effects are indeed mediated by this compound. If allopurinol prevents the phenotype despite high fructose intake, it demonstrates a causal role for UA.[24]
-
-
Metabolic and Biochemical Analysis:
-
Monitor body weight and blood pressure weekly.
-
At the end of the study, collect fasting blood samples to measure:
-
Serum this compound (using a colorimetric assay kit).
-
Fasting Glucose and Insulin (to calculate HOMA-IR for insulin resistance).
-
Triglycerides and Cholesterol.
-
-
Collect liver tissue for histological analysis (H&E and Oil Red O staining for steatosis) and to measure triglyceride content.
-
Chronic Kidney Disease (CKD)
Hyperuricemia is a recognized risk factor for the development and progression of CKD.[30][31][32][33][34] The mechanisms are multifactorial, involving UA-induced endothelial dysfunction in renal microvasculature, activation of the renin-angiotensin system (RAS), and direct inflammation and fibrosis in the kidney tubules and interstitium.[4][31][35] Both soluble and crystalline this compound can contribute to kidney damage.[4]
-
Causality Behind Model Choice: Rodents have a functional uricase enzyme that breaks down this compound, keeping their baseline levels very low.[3] To model human hyperuricemic nephropathy, it's necessary to both inhibit this enzyme and provide a purine substrate. Therefore, a combination of a uricase inhibitor (potassium oxonate) and a purine precursor (adenine or hypoxanthine) is used.[36][37][38][39] This combination effectively raises serum this compound to pathological levels and induces renal injury that mimics human disease.[37][38]
This protocol induces stable hyperuricemia and subsequent kidney injury.
-
Model Induction (4 weeks):
-
Use 8-10 week old male C57BL/6 mice.
-
Administer potassium oxonate (a uricase inhibitor), for example, at 200 mg/kg via intraperitoneal injection daily.[37][38]
-
Concurrently, administer hypoxanthine (a purine precursor) at 500 mg/kg via oral gavage daily.[37][38]
-
The control group receives vehicle injections and gavage.
-
-
Assessment of Renal Function:
-
House mice in metabolic cages at baseline and at the end of the study to collect 24-hour urine for albumin measurement (albumin-to-creatinine ratio).
-
At termination, collect blood via cardiac puncture to measure serum creatinine and Blood Urea Nitrogen (BUN) as key indicators of renal dysfunction.
-
-
Histopathological Analysis:
-
Perfuse, harvest, and fix kidneys in 4% paraformaldehyde.
-
Embed kidneys in paraffin and cut sections for staining.
-
Use Periodic acid-Schiff (PAS) stain to assess glomerulosclerosis and Masson's trichrome stain to evaluate tubulointerstitial fibrosis.
-
Workflow for In Vivo Hyperuricemia and Inflammation Study
The following diagram outlines a typical experimental workflow for investigating the effects of a potential therapeutic agent in a model of hyperuricemia-induced inflammation.
Conclusion and Future Directions
The role of this compound in inflammation is a tale of two faces: a beneficial extracellular antioxidant and a damaging intracellular pro-oxidant and crystalline danger signal.[3][5][6][7][40] This dichotomy underscores the importance of choosing the correct disease model to investigate its specific pathogenic contributions.
-
For gout , models focusing on the acute inflammatory response to MSU crystals are paramount.
-
For metabolic and liver diseases , models of diet-induced hyperuricemia are crucial for dissecting the effects of soluble this compound on cellular metabolism and oxidative stress.
-
For chronic kidney disease , models that induce stable, long-term hyperuricemia are necessary to study the progression of renal fibrosis and dysfunction.
Future research should continue to explore the precise molecular switches that govern this compound's dual functions. Investigating the role of specific urate transporters in mediating its intracellular pro-oxidant effects is a promising avenue. Furthermore, developing more refined animal models, such as mice with humanized purine metabolism, will provide even greater insight into this complex molecule's role in human health and disease, paving the way for novel therapeutic strategies that can selectively target its pathogenic actions while preserving its antioxidant benefits.
References
- This compound Puzzle: Dual Role as Anti-oxidant and Pro-oxidant. Yonsei Medical Journal.
- This compound: THE OXIDANT–ANTIOXIDANT PARADOX. Cardiovascular Drugs and Therapy.
- This compound and Chronic Kidney Disease: Still More to Do. Seminars in Nephrology.
- This compound and chronic kidney disease: which is chasing which?. Nephrology Dialysis Transplantation.
- This compound as a Cause of the Metabolic Syndrome. Contributions to Nephrology.
- Animal Models of Hyperuricemia and Gout. Greentech Bioscience.
- Targeting this compound: a promising intervention against oxidative stress and neuroinflammation in neurodegenerative diseases. Cell & Bioscience.
- N-Butyrylated hyaluronic acid ameliorates gout and hyperuricemia in animal models. Journal of Drug Targeting.
- Mechanisms of the pro-oxidant effect of intracellular this compound. ResearchGate.
- Activation of the NLRP3 inflammasome and the production IL-1β. ResearchGate.
- Serum this compound and Progression of Kidney Disease: A Longitudinal Analysis and Mini-Review. PLoS ONE.
- This compound and Oxidative Stress—Relationship with Cardiovascular, Metabolic, and Renal Impairment. Antioxidants.
- The Mechanism of the NLRP3 Inflammasome Activation and Pathogenic Implication in the Pathogenesis of Gout. Journal of Rheumatic Diseases.
- Interrelationship of this compound, Gout, and Metabolic Syndrome: Focus on Hypertension, Cardiovascular Disease, and Insulin Resistance. Korean Journal of Internal Medicine.
- This compound and chronic kidney disease: which is chasing which?. Iowa Research Online.
- Advances in Research on Pathological and Molecular Mechanism of Hyperuricemic Nephropathy Based on Animal Models. MDPI.
- An update on the animal models in hyperuricaemia research. Clinical and Experimental Rheumatology.
- Progress in animal models for studying hyperuricemia. Food Science and Human Wellness.
- Progress in animal models for studying hyperuricemia. ResearchGate.
- Potential Role of this compound in Metabolic Syndrome, Hypertension, Kidney Injury, and Cardiovascular Diseases: Is It Time for Reappraisal?. Current Hypertension Reports.
- The Mechanism of the NLRP3 Inflammasome Activation and Pathogenic Implication in the Pathogenesis of Gout. Journal of Rheumatic Diseases.
- Establishment and optimization of a novel mouse model of hyperuricemic nephropathy. Renal Failure.
- A causal role for this compound in fructose-induced metabolic syndrome. American Journal of Physiology-Renal Physiology.
- The Mechanism of the NLRP3 Inflammasome Activation and Pathogenic Implication in the Pathogenesis of Gout. Synapse.
- Is this compound a true antioxidant? Identification of this compound oxidation products and their biological effects. Free Radical Biology and Medicine.
- Impact of this compound Levels on Kidney Disease Progression. ScienceOpen.
- Establishment and optimization of a novel mouse model of hyperuricemic nephropathy. Taylor & Francis Online.
- A novel mouse model of hyperuricemia and gouty nephropathy. Chinese Medical Journal.
- Sugar, this compound, and the Etiology of Diabetes and Obesity. Diabetes.
- Gout: An old disease in new perspective – A review. Journal of the Saudi Society of Internal Medicine.
- Lower Temperatures Exacerbate NLRP3 Inflammasome Activation by Promoting Monosodium Urate Crystallization, Causing Gout. International Journal of Molecular Sciences.
- The pathogenesis of gout. Journal of Rheumatic Diseases.
- Labs That Lie To Us: this compound. Howard Luks MD.
- The pathogenesis of gout. Journal of Rheumatic Diseases.
- (PDF) The pathogenesis of gout. ResearchGate.
- Understanding the Role of this compound in Gout. The Rheumatologist.
- High-Fructose Diet–Induced Hyperuricemia Accompanying Metabolic Syndrome–Mechanisms and Dietary Therapy Proposals. MDPI.
- Dual role of this compound in the antioxidant defense system. ResearchGate.
- Human IL-1β (Interleukin 1 Beta) ELISA Kit. MP Biomedicals.
- Dual role of this compound in the antioxidant defense system. ResearchGate.
- Hypothesis: fructose-induced hyperuricemia as a causal mechanism for the epidemic of the metabolic syndrome. Ixcela.
- Hypothesis: fructose-induced hyperuricemia as a causal mechanism for the epidemic of the metabolic syndrome. Semantic Scholar.
- Human IL-1 beta ELISA Kit. RayBiotech.
- Fructose-fed model of the metabolic syndrome: pathogenetic relationships between metabolic disorders. Hepatology and Gastroenterology.
Sources
- 1. Gout: An old disease in new perspective – A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The pathogenesis of gout [jrd.or.kr]
- 3. This compound: THE OXIDANT–ANTIOXIDANT PARADOX - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound and Oxidative Stress—Relationship with Cardiovascular, Metabolic, and Renal Impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound Puzzle: Dual Role as Anti-oxidantand Pro-oxidant - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting this compound: a promising intervention against oxidative stress and neuroinflammation in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. howardluksmd.substack.com [howardluksmd.substack.com]
- 11. researchgate.net [researchgate.net]
- 12. The Mechanism of the NLRP3 Inflammasome Activation and Pathogenic Implication in the Pathogenesis of Gout - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Mechanism of the NLRP3 Inflammasome Activation and Pathogenic Implication in the Pathogenesis of Gout - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. synapse.koreamed.org [synapse.koreamed.org]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. The pathogenesis of gout - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Understanding the Role of this compound in Gout - The Rheumatologist [the-rheumatologist.org]
- 19. Animal Models of Hyperuricemia and Gout – Greentech Bioscience Preclinical CRO Services [en.greentech-bio.com]
- 20. tandfonline.com [tandfonline.com]
- 21. This compound as a Cause of the Metabolic Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Interrelationship of this compound, Gout, and Metabolic Syndrome: Focus on Hypertension, Cardiovascular Disease, and Insulin Resistance [jrd.or.kr]
- 23. Potential Role of this compound in Metabolic Syndrome, Hypertension, Kidney Injury, and Cardiovascular Diseases: Is It Time for Reappraisal? - PMC [pmc.ncbi.nlm.nih.gov]
- 24. journals.physiology.org [journals.physiology.org]
- 25. mdpi.com [mdpi.com]
- 26. ixcela.com [ixcela.com]
- 27. Hypothesis: fructose-induced hyperuricemia as a causal mechanism for the epidemic of the metabolic syndrome | Semantic Scholar [semanticscholar.org]
- 28. Fructose-fed model of the metabolic syndrome: pathogenetic relationships between metabolic disorders [journal.hep.com.cn]
- 29. diabetesjournals.org [diabetesjournals.org]
- 30. This compound and Chronic Kidney Disease: Still More to Do - PMC [pmc.ncbi.nlm.nih.gov]
- 31. academic.oup.com [academic.oup.com]
- 32. Serum this compound and Progression of Kidney Disease: A Longitudinal Analysis and Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. Research Portal [iro.uiowa.edu]
- 34. scienceopen.com [scienceopen.com]
- 35. Advances in Research on Pathological and Molecular Mechanism of Hyperuricemic Nephropathy Based on Animal Models [slarc.org.cn]
- 36. clinexprheumatol.org [clinexprheumatol.org]
- 37. tandfonline.com [tandfonline.com]
- 38. tandfonline.com [tandfonline.com]
- 39. A novel mouse model of hyperuricemia and gouty nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 40. Is this compound a true antioxidant? Identification of this compound oxidation products and their biological effects - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Validating Salivary Uric Acid as a Non-Invasive Biomarker
In the quest for more patient-centric and accessible diagnostic tools, the focus has increasingly shifted towards non-invasive biomarkers. Among these, salivary uric acid (SUA) has emerged as a promising candidate for monitoring systemic health and disease. This compound, the final product of purine metabolism, is a well-established serum biomarker for conditions like gout, hyperuricemia, and disorders linked to oxidative stress[1][2]. The ability to accurately measure it in saliva opens up new avenues for frequent, stress-free monitoring in clinical research and drug development.
This guide provides a comprehensive framework for validating the use of salivary this compound. We will delve into the critical comparisons against the gold standard (serum), evaluate the analytical technologies available for its measurement, and provide actionable protocols grounded in scientific rigor. Our approach is built on the principle of "fit-for-purpose" validation, a cornerstone of regulatory guidance, ensuring that the extent of validation aligns with the biomarker's intended use[3][4].
Part 1: The Core Validation—Correlating Saliva with Serum
The fundamental premise for using salivary this compound is that it accurately reflects systemic levels found in blood. Therefore, the primary validation step is to establish a robust correlation between salivary and serum this compound concentrations. Numerous studies have demonstrated a significant positive linear relationship between the two, forming the scientific bedrock for this non-invasive approach[5][6][7].
Mechanism of Transfer: Why Saliva Reflects Serum
This compound is transported from the blood into saliva primarily through passive intracellular diffusion across the acinar cells of the salivary glands. This transport is concentration-dependent, which is why a linear relationship exists between serum and salivary levels[8]. While the concentration in saliva is lower than in serum, the correlation allows for reliable prediction and monitoring.
Comparative Analysis: Salivary vs. Serum this compound
The strength of the correlation can vary based on the population studied and the analytical methods used. A critical evaluation involves comparing key statistical parameters from multiple studies.
| Study Focus | Sample Size (n) | Correlation Coefficient (r) | Key Findings & Significance | Reference |
| General Population | 100 | 0.338 (moderate positive) | Significant positive correlation was observed across different age groups and genders, supporting its use as a general biomarker. | [9] |
| Healthy Adults | 99 | "Robust positive" | Salivary and serum UA showed inverse relationships with adiponectin, a metabolic hormone, validating its biological relevance. | [7] |
| Pre-eclampsia | 180 | "Significantly correlated" | Both serum and salivary UA were significantly higher in patients with severe pre-eclampsia, highlighting its diagnostic potential in pregnancy. | [10] |
| Gout Patients | 14 (GPs), 68 (HVs) | Not specified, but p < 0.001 | Salivary UA in gout patients (91.96 µg/mL) was significantly higher than in healthy volunteers (35.26 µg/mL), proving its utility in disease monitoring. | [11] |
| Metabolic Syndrome | 78 | "Significant correlations" | SUA correlated significantly with multiple cardiometabolic risk factors, including blood pressure, waist circumference, and triglycerides. | [12][13] |
GPs: Gout Patients; HVs: Healthy Volunteers
This data provides a compelling case for the clinical utility of salivary this compound. The consistent, positive correlation across diverse populations and disease states demonstrates that salivary measurements are not arbitrary but reflect underlying systemic physiology.
Part 2: A Guide to Analytical Method Comparison
Choosing the right analytical method is critical for successful validation. The ideal method should be sensitive, specific, accurate, and practical for the intended application. The primary methods for quantifying salivary this compound include High-Performance Liquid Chromatography (HPLC), enzymatic colorimetric assays, and electrochemical biosensors[1].
Caption: Workflow for validating salivary this compound as a clinical biomarker.
Performance Comparison of Analytical Methods
| Parameter | HPLC-UV | Enzymatic Colorimetric Assay | Electrochemical Biosensor |
| Principle | Chromatographic separation followed by UV detection. | Uricase enzyme catalyzes this compound oxidation, producing a detectable color change.[14] | This compound is oxidized at an electrode surface, generating a measurable current. |
| Sensitivity (LOD) | High (e.g., 5.0 ng/mL)[11] | Moderate to High | Very High |
| Specificity | Very High (separates from interfering compounds) | High (enzyme-specific) | Can be affected by other electroactive species in saliva. |
| Throughput | Low (serial processing) | High (96-well plate format) | High (potential for point-of-care) |
| Cost per Sample | High (equipment & solvent cost) | Low to Moderate | Potentially Very Low |
| Ease of Use | Requires skilled operator and specialized equipment. | Simple, follows standard ELISA-like workflow. | Simple, designed for point-of-care use. |
| Reference | [11][15] | [6][14] | [1] |
Causality Behind Method Choice:
-
For discovery and validation studies requiring the highest level of specificity and accuracy, HPLC-UV is the preferred method. Its ability to separate this compound from structurally similar molecules ensures that you are measuring only the analyte of interest[15].
-
For large-scale epidemiological studies or clinical trials where high throughput and cost-effectiveness are paramount, enzymatic colorimetric assays are ideal. Their basis in a highly specific enzyme (uricase) provides confidence in the results, and the microplate format allows for rapid analysis of many samples[14].
-
For point-of-care or at-home monitoring , electrochemical biosensors are the future. Their simplicity and potential for miniaturization could revolutionize how patients with conditions like gout manage their disease[1].
Part 3: Experimental Protocols for Robust Validation
A trustworthy protocol is a self-validating one. This means incorporating appropriate controls, standards, and quality checks at every stage, from sample collection to data analysis.
Protocol 1: Standardized Saliva Sample Collection
Rationale: Pre-analytical variables are a major source of error in salivary bioscience. This protocol minimizes variability introduced by diet, oral health, and collection method.
-
Participant Preparation: Participants should fast for at least 1 hour before collection. They should also refrain from consuming caffeine, alcohol, nicotine, and sugary foods for at least 30 minutes prior[16].
-
Oral Cavity Rinse: 10 minutes before collection, the participant should rinse their mouth thoroughly with water to remove food debris and contaminants.
-
Collection Method (Passive Drool): This is the preferred method as it minimizes stimulation that can alter saliva composition.
-
Provide the participant with a sterile collection tube (e.g., a 2 mL cryovial).
-
Instruct them to tilt their head forward, pool saliva in their mouth, and gently guide it into the tube.
-
Collect approximately 1.5 mL of whole saliva.
-
-
Post-Collection Processing:
-
Immediately place the sample on ice.
-
Centrifuge the sample at 1500 x g for 15 minutes to pellet cells and mucins. This step is crucial for reducing viscosity and removing potential interferents.
-
Carefully pipette the clear supernatant into a fresh, labeled tube.
-
Store the sample at -80°C until analysis. Salivary this compound is stable under these conditions[7].
-
Protocol 2: Quantification using an Enzymatic Colorimetric Assay
Rationale: This protocol is based on a common, high-throughput method. It includes steps for creating a standard curve and running controls to ensure the accuracy and precision of the results, aligning with FDA guidance on bioanalytical method validation[3].
Caption: Step-by-step workflow for a salivary this compound enzymatic assay.
Methodology:
-
Reagent Preparation: Prepare this compound standards (typically from 0.5 to 10 mg/dL), high and low concentration controls, and the enzymatic reaction mixture according to the manufacturer's instructions (e.g., Salimetrics Salivary this compound Assay Kit)[14].
-
Assay Plating:
-
Pipette 10 µL of each standard, control, and unknown saliva sample in duplicate into the wells of a 96-well microtiter plate.
-
This duplication is a self-validating step to check for pipetting accuracy and calculate intra-assay precision.
-
-
Enzymatic Reaction:
-
Add 200 µL of the prepared enzymatic reaction mixture to each well.
-
The uricase in the mixture will react with the this compound in the samples.
-
-
Incubation: Incubate the plate at room temperature for 20 minutes, allowing the colorimetric reaction to develop.
-
Data Acquisition: Measure the absorbance of each well at 520 nm using a microplate reader.
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations. A 4-parameter logistic regression is typically used.
-
Calculate the concentration of this compound in the unknown samples and controls by interpolating their absorbance values from the standard curve.
-
Quality Control Check: The calculated values for the high and low controls must fall within their pre-defined acceptable ranges. The coefficient of variation (CV%) for the duplicates should be less than 15%. If these checks fail, the results for that plate are considered invalid and the assay must be repeated.
-
Conclusion and Future Directions
The evidence strongly supports the validation of salivary this compound as a reliable, non-invasive biomarker. A robust correlation with serum levels has been established across numerous studies, and a variety of analytical methods are available to suit different research needs, from high-precision HPLC to high-throughput enzymatic assays[9][10][11][14].
For researchers and drug development professionals, the path to validation is clear. It requires a "fit-for-purpose" approach, beginning with a rigorous comparison to the serum gold standard and the selection of an analytical method whose performance characteristics match the study's objectives[4]. By implementing standardized collection protocols and self-validating analytical workflows, salivary this compound can be confidently deployed as a powerful tool for monitoring oxidative stress, metabolic disease, and therapeutic efficacy in a more patient-friendly manner. The continued development of point-of-care biosensors promises to further enhance its utility, bringing real-time metabolic monitoring from the lab directly to the patient[1].
References
- Kaur, H., et al. (2021). Salivary this compound: A Noninvasive Wonder for Clinicians? Cureus.
- Tůmová, J., et al. (2020). Non-invasive determination of this compound in human saliva in the diagnosis of serious disorders. Clinical Chemistry and Laboratory Medicine (CCLM).
- Salimetrics. (n.d.). Salivary this compound. Salimetrics.
- Kaur, H., et al. (2021). Salivary this compound: A Noninvasive Wonder for Clinicians? PMC - PubMed Central.
- Gautam, Y., et al. (2020). Assessment and Correlation of this compound Concentration in Saliva and Serum of Patients Attending Tertiary Care Centre. Journal of College of Medical Sciences-Nepal.
- Diagnox Health. (n.d.). Correlation of this compound Levels in Saliva, Blood, and Urine. Diagnox Health.
- Sonrai Analytics. (2022). A Guide to Biomarker Validation. Sonrai Analytics.
- Unveiling the Essential Criteria for Validating Clinical Biomarkers: A Comprehensive Guide. (2024). LinkedIn.
- AAPS. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. AAPS.
- Zhao, L-L., et al. (2023). Development and validation of a simple and noninvasive method for salivary this compound: potential applications for monitoring the salivary this compound level in healthy volunteers and gout patients. SciELO.
- Salimetrics. (2018). Study Finds Salivary this compound May Be an Important Biomarker for Indexing Health & Disease Risk. Salimetrics.
- Soukup, M., et al. (2012). Salivary this compound as a noninvasive biomarker of metabolic syndrome. Diabetology & Metabolic Syndrome.
- Bhisegaonkar, D. Y., et al. (2022). Role of Salivary this compound Versus Serum this compound in Predicting Maternal Complications of Pre-Eclampsia in a Rural Hospital in Central India: A Two-Year, Cross-Sectional Study. Cureus.
- U.S. Department of Health and Human Services. (2025). Bioanalytical Method Validation for Biomarkers Guidance. HHS.gov.
- Zhao, L-L., et al. (2023). Development and validation of a simple and noninvasive method for salivary this compound. SciELO.
- Salimetrics. (n.d.). SALIVARY this compound QUICK START GUIDE. Salimetrics.
- S, S., & V, S. (2022). Correlation Between Salivary and Serum this compound Levels In Preeclampsia. IOSR Journal of Dental and Medical Sciences.
- U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. FDA.
- Gautam, Y., et al. (2020). Assessment and Correlation of this compound Concentration in Saliva and Serum of Patients Attending Tertiary Care Centre. R Discovery.
- Honeychurch, K. C. (2018). The Determination of this compound in Human Saliva by Liquid Chromatography with Electrochemical Detection. ResearchGate.
- Riis, J. L., et al. (2018). The Validity, Stability, and Utility of Measuring this compound in Saliva. Taylor & Francis Online.
- Zhao, J., & Huang, Y. (2015). Salivary this compound as a Noninvasive Biomarker for Monitoring the Efficacy of Urate-Lowering Therapy in a Patient With Chronic Gouty Arthropathy. Clinical Chimica Acta.
- Kaur, H., et al. (2021). Salivary this compound: A Noninvasive Wonder for Clinicians?. ResearchGate.
- Soukup, M., et al. (2012). Salivary this compound as a noninvasive biomarker of metabolic syndrome. ResearchGate.
- Salimetrics. (n.d.). Salivary this compound Assay Kit. Salimetrics.
Sources
- 1. Non-invasive determination of this compound in human saliva in the diagnosis of serious disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Salivary this compound: A Noninvasive Wonder for Clinicians? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hhs.gov [hhs.gov]
- 4. fda.gov [fda.gov]
- 5. salimetrics.com [salimetrics.com]
- 6. salimetrics.com [salimetrics.com]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Role of Salivary this compound Versus Serum this compound in Predicting Maternal Complications of Pre-Eclampsia in a Rural Hospital in Central India: A Two-Year, Cross-Sectional Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scielo.br [scielo.br]
- 12. Salivary this compound as a noninvasive biomarker of metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. salimetrics.com [salimetrics.com]
- 15. scielo.br [scielo.br]
- 16. Correlation of this compound Levels in Saliva, Blood, and Urine [diagnoxhealth.com]
A Comparative Guide to Uric Acid Transport Mechanisms Across Diverse Cell Types
For researchers, scientists, and professionals in drug development, a nuanced understanding of uric acid transport is paramount. Far from being a simple metabolic byproduct, this compound homeostasis is a complex interplay of specialized transporters that vary significantly across different cell types. Dysregulation of these transporters is implicated in a spectrum of pathologies, from the well-known agony of gout to insidious cardiovascular and renal diseases.
This guide provides an in-depth comparative analysis of this compound transport mechanisms in three key cell types: renal proximal tubule cells, intestinal epithelial cells, and vascular smooth muscle cells. We will delve into the key transporters, their kinetic properties, and the experimental methodologies used to elucidate their function, offering a robust framework for future research and therapeutic development.
The Central Role of this compound and Its Transporters
This compound, the final product of purine metabolism in humans, is maintained in a delicate balance between production, primarily in the liver, and excretion via the kidneys and intestines.[1] This balance is orchestrated by a host of membrane transporters that facilitate the movement of urate (the ionized form of this compound at physiological pH) across cellular barriers.[1] The primary players in this intricate network belong to the Solute Carrier (SLC) and ATP-binding cassette (ABC) transporter superfamilies. Understanding their cell-specific expression and function is critical to unraveling the pathophysiology of hyperuricemia and identifying novel therapeutic targets.
Renal Proximal Tubule Cells: The Master Regulators of this compound Homeostasis
The kidneys are the primary regulators of serum this compound levels, excreting approximately 70% of the daily this compound load.[2] The proximal tubule is the main site of both reabsorption and secretion of this compound, a dual process mediated by a polarized arrangement of transporters on the apical (luminal) and basolateral (blood-facing) membranes.[1]
Key Renal Urate Transporters:
-
Urate Transporter 1 (URAT1/SLC22A12): Located on the apical membrane, URAT1 is the major transporter responsible for the reabsorption of this compound from the glomerular filtrate back into the tubular cells.[3][4] It functions as an anion exchanger, mediating the uptake of urate in exchange for intracellular lactate and other organic anions.[5]
-
Glucose Transporter 9 (GLUT9/SLC2A9): This transporter is crucial for the exit of reabsorbed this compound from the tubular cells into the bloodstream. It is predominantly found on the basolateral membrane.[6][7] GLUT9 is a high-capacity urate transporter.[8]
-
ATP-binding Cassette Transporter G2 (ABCG2/BCRP): Situated on the apical membrane, ABCG2 is an ATP-driven efflux pump that actively secretes this compound into the tubular lumen, contributing to its urinary excretion.[9][10]
-
Organic Anion Transporters 1 and 3 (OAT1/SLC22A6 and OAT3/SLC22A8): These transporters are located on the basolateral membrane and are involved in the uptake of this compound from the blood into the tubular cells, the first step in the secretion pathway.[11][12]
dot
Caption: this compound transport pathways in a renal proximal tubule cell.
Intestinal Epithelial Cells: The Extra-Renal Excretory Route
The intestine plays a significant, albeit secondary, role in this compound excretion, accounting for about one-third of its daily elimination.[2] Similar to the kidney, intestinal epithelial cells possess a specific set of transporters that mediate the movement of this compound from the blood into the intestinal lumen.
Key Intestinal Urate Transporters:
-
ABCG2 (BCRP): This is a key player in intestinal urate excretion. Located on the apical membrane of enterocytes, ABCG2 actively pumps this compound into the intestinal lumen.[2][9] Dysfunction of ABCG2 can lead to a significant reduction in intestinal urate excretion and consequently, hyperuricemia.[2]
-
GLUT9 (SLC2A9): While its role in the intestine is less characterized than in the kidney, GLUT9 is also expressed in intestinal epithelial cells and is thought to be involved in the transport of this compound across the basolateral membrane.[13]
-
Multidrug Resistance-Associated Protein 4 (MRP4/ABCC4): This transporter is also expressed on the apical membrane and is believed to contribute to the efflux of this compound into the intestinal lumen.[14]
dot
Caption: this compound transport pathways in an intestinal epithelial cell.
Vascular Smooth Muscle Cells: A Non-Canonical Player in Urate Handling
Recent evidence has implicated vascular smooth muscle cells (VSMCs) in the uptake of this compound, a process that may contribute to the association between hyperuricemia and cardiovascular disease.[15] Elevated intracellular this compound in VSMCs can stimulate proliferation and oxidative stress, potentially promoting atherosclerosis and hypertension.[16]
Key Vascular Urate Transporters:
-
URAT1 (SLC22A12): Studies have shown that human aortic VSMCs express URAT1, providing a mechanism for this compound to enter these cells.[15] The uptake of urate in these cells can be inhibited by OAT inhibitors like probenecid.[17]
-
Voltage-sensitive Urate Transporter (UAT): In rat VSMCs, a voltage-sensitive transporter has been identified that contributes to urate uptake.[8]
The precise kinetics and relative contributions of these transporters in VSMCs are still under active investigation.
dot
Caption: this compound uptake mechanisms in a vascular smooth muscle cell.
Comparative Analysis of this compound Transporter Kinetics
The efficiency of this compound transport is defined by the kinetic parameters of the involved transporters, primarily the Michaelis-Menten constant (Km) and the maximum transport velocity (Vmax). Km represents the substrate concentration at which the transport rate is half of Vmax and is an inverse measure of the transporter's affinity for the substrate. Vmax reflects the maximum rate of transport when the transporter is saturated with the substrate.
| Transporter | Cell Type/System | Substrate | Km | Vmax | Reference(s) |
| URAT1 (human) | HEK293T cells | This compound | 80 µM | - | [18] |
| Xenopus oocytes | This compound | 370 µM | - | [19] | |
| URAT1 (mouse) | Xenopus oocytes | This compound | 1200 µM | - | [19] |
| GLUT9 (human) | Xenopus oocytes | This compound | 365 µM | 5,521 pmol/oocyte/hr | [6] |
| Xenopus oocytes | This compound | 890 µM | 5.33 pmol/oocyte/min | [6][11] | |
| Xenopus oocytes | This compound | 981 µM | 304 pmol/oocyte/20 min | [6] | |
| - | This compound | ~0.6 mM | - | [7] | |
| ABCG2 (human) | Vesicles from overexpressing cells | This compound | 8.24 mM | 6.96 nmol/min/mg protein | [9][20] |
| OAT1 (human) | - | This compound | 943 ± 84 µM | - | [11] |
| OAT2 (human) | HEK293 cells | This compound | 1168 ± 335 µM | 2.57 ± 0.350 nmol/min/mg protein | [21] |
Note: Kinetic parameters can vary depending on the experimental system and conditions. The data presented here are compiled from different studies and should be interpreted with this in mind. A direct comparison is most accurate when performed within the same experimental setup.
Experimental Protocols for Studying this compound Transport
[14C]-Uric Acid Uptake Assay in Transporter-Expressing HEK293 Cells
This is a widely used method to characterize the function and inhibition of this compound transporters.[3][17][22]
dot
Caption: Workflow for a [14C]-Uric Acid Uptake Assay.
Detailed Steps:
-
Cell Culture:
-
Maintain HEK293 cells stably or transiently expressing the human this compound transporter of interest (e.g., URAT1, GLUT9) and a mock-transfected control cell line.
-
Seed cells in 24-well plates at a density that allows them to reach 80-90% confluency on the day of the assay.[3]
-
-
Assay Preparation:
-
Prepare a stock solution of [14C]-uric acid and unlabeled this compound in a suitable buffer (e.g., Hanks' Balanced Salt Solution, HBSS) to the desired final concentration (e.g., 25 µM).[17]
-
Prepare serial dilutions of test compounds (inhibitors) in the same buffer.
-
-
Uptake Assay:
-
On the day of the assay, aspirate the culture medium and wash the cell monolayers twice with pre-warmed buffer.
-
Add the buffer containing the test compound or vehicle control to the wells and pre-incubate for 10-30 minutes at 37°C.[3]
-
Initiate the uptake by adding the [14C]-uric acid solution and incubate for a defined period (typically 5-15 minutes) at 37°C.[17]
-
Terminate the transport by rapidly aspirating the uptake solution and washing the cells three times with ice-cold buffer to remove extracellular radioactivity.[3]
-
-
Quantification and Analysis:
-
Lyse the cells by adding a lysis buffer (e.g., 0.1 M NaOH) and incubate to ensure complete lysis.[3]
-
Transfer the cell lysate to scintillation vials, add a scintillation cocktail, and measure the radioactivity in counts per minute (CPM) using a liquid scintillation counter.[22]
-
Normalize the CPM values to the protein concentration of each well.
-
Calculate the specific uptake by subtracting the uptake in mock-transfected cells from that in transporter-expressing cells.
-
For inhibition studies, plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value.
-
Vesicular Transport Assay for ABC Transporters (e.g., ABCG2)
This method is particularly useful for studying ATP-dependent efflux transporters like ABCG2 and involves measuring the uptake of a substrate into inside-out membrane vesicles.[4][15][20]
dot
Caption: Workflow for a Vesicular Transport Assay.
Detailed Steps:
-
Preparation of Membrane Vesicles:
-
Prepare inside-out membrane vesicles from cells (e.g., Sf9 insect cells or HEK293 cells) overexpressing the transporter of interest (e.g., ABCG2). Control vesicles should be prepared from cells transfected with an empty vector.
-
-
Transport Assay:
-
Incubate the membrane vesicles with a radiolabeled substrate (e.g., [14C]-uric acid) in an appropriate assay buffer.
-
Initiate the transport by adding ATP. A parallel reaction without ATP or with a non-hydrolyzable ATP analog (e.g., AMP-PNP) serves as a negative control.
-
Incubate the reaction mixture at 37°C for a specific time.
-
Stop the transport by adding an ice-cold stop solution and rapidly filtering the mixture through a filter membrane to separate the vesicles from the assay buffer.
-
-
Quantification and Analysis:
-
Wash the filter to remove any non-specifically bound substrate.
-
Measure the radioactivity retained on the filter using a scintillation counter.
-
The ATP-dependent transport is calculated by subtracting the radioactivity in the absence of ATP from that in the presence of ATP.
-
Conclusion and Future Directions
The study of this compound transport is a dynamic field with significant implications for human health. The cell-specific expression and function of transporters like URAT1, GLUT9, and ABCG2 in the kidney and intestine are central to maintaining urate homeostasis. The emerging role of urate transporters in vascular smooth muscle cells highlights a potential mechanistic link between hyperuricemia and cardiovascular disease.
While significant progress has been made in identifying and characterizing these transporters, further research is needed. A direct comparative analysis of the kinetic properties of all major urate transporters within the same experimental system would provide invaluable insights. Furthermore, elucidating the precise regulatory mechanisms that govern the expression and activity of these transporters in different physiological and pathological states will be crucial for the development of more targeted and effective therapies for hyperuricemia and related disorders. The experimental protocols outlined in this guide provide a solid foundation for researchers to contribute to this exciting and clinically relevant area of investigation.
References
- Woodward, O. M., Köttgen, A., Coresh, J., Boerwinkle, E., Guggino, W. B., & Köttgen, M. (2009). Identification of a urate transporter, ABCG2, with a common functional polymorphism causing gout. Proceedings of the National Academy of Sciences, 106(25), 10338-10342. [Link]
- Ichida, K., Matsuo, H., Takada, T., Nakayama, A., Murakami, K., Shimizu, T., ... & Shinomiya, N. (2012). ABCG2 is a high-capacity urate transporter and its genetic impairment increases serum this compound levels in humans. Nucleosides, Nucleotides & Nucleic Acids, 31(10), 747-753. [Link]
- Augustin, R., Carayannopoulos, M. O., Dowd, L. O., Phay, J. E., Moley, J. F., & Moley, K. H. (2004). Facilitative glucose transporter 9, a unique hexose and urate transporter. American Journal of Physiology-Endocrinology and Metabolism, 287(3), E542-E550. [Link]
- Preitner, F., Bonny, O., Cosgrove, L., Gjinovci, A., Biber, J., Thorens, B., & Guisan, B. (2009). Human mutations in SLC2A9 (Glut9) affect transport capacity for urate. Frontiers in Physiology, 2, 54. [Link]
- Adomako, E. A., & Moe, O. W. (2023). This compound Transport, Transporters, and their Pharmacological Targeting.
- Jutabha, P., Anzai, N., Kitamura, K., Tanabe, N., Kanai, Y., & Endou, H. (2010). The in-silico evaluation of important GLUT9 residue for this compound transport based on renal hypouricemia type 2. Scientific Reports, 8(1), 1-11. [Link]
- Dehghan, A., Köttgen, A., Yang, Q., Hwang, S. J., Kao, W. L., Rivadeneira, F., ... & Witteman, J. C. (2008). Identification of a urate transporter, ABCG2, with a common functional polymorphism causing gout. Nature Genetics, 40(12), 1484-1486. [Link]
- Takada, T., Ichida, K., Matsuo, H., Nakayama, A., Murakami, K., Yamanashi, Y., ... & Suzuki, H. (2014). ABCG2 dysfunction increases serum this compound by decreased intestinal urate excretion. Nucleosides, Nucleotides & Nucleic Acids, 33(4-6), 275-281. [Link]
- Xu, L., Shi, Y., Zhuang, S., & Liu, N. (2017). Recent advances on this compound transporters. Oncotarget, 8(59), 100866. [Link]
- Solvo Biotechnology. (n.d.). Vesicular Transport Assay for ABC/Efflux Transporters. [Link]
- Cleophas, M. C., Joosten, L. A., van der Meer, J. W., & Netea, M. G. (2017). Identification of key residues for urate specific transport in human glucose transporter 9 (hSLC2A9). Scientific Reports, 7(1), 1-11. [Link]
- Stiburkova, B., Pavelcova, K., Pavlikova, M., & Votruba, M. (2022). Functional Characterization of Rare Variants in OAT1/SLC22A6 and OAT3/SLC22A8 Urate Transporters Identified in a Gout and Hyperuricemia Cohort. International Journal of Molecular Sciences, 23(6), 3326. [Link]
- Chen, Q., Wang, L., Zhang, Y., & Liu, Y. (2024). A System for Discovering Novel Uricosurics Targeting Urate Transporter 1 Based on In Vitro and In Vivo Modeling. Pharmaceutics, 16(2), 180. [Link]
- Zhang, Y., Li, S., Wang, Y., Zhang, Y., Li, S., & Li, L. (2021). Mutation in Transmembrane Domain 8 of Human Urate Transporter 1 Disrupts this compound Recognition and Transport. ACS Omega, 6(4), 2899-2907. [Link]
- Zhang, Y., Wang, Y., Li, S., Zhang, Y., Li, S., & Li, L. (2021). Mutation in Transmembrane Domain 8 of Human Urate Transporter 1 Disrupts this compound Recognition and Transport. ACS Omega, 6(4), 2899-2907. [Link]
- So, A., & Thorens, B. (2010). This compound transport and disease.
- van der Made, T. K., van de Steeg, E., & Wagenaar, E. (2018). The Effect of Albumin on MRP2 and BCRP in the Vesicular Transport Assay. Pharmaceutical Research, 35(5), 1-10. [Link]
- Wu, Y., Zhang, Y., & Li, L. (2024). Molecular mechanisms of this compound transport by the native human URAT1 and its inhibition by anti-gout drugs. bioRxiv. [Link]
- Price, K. L., Sautin, Y. Y., Davies, J. E., Zhang, L., Miyazaki, H., & Johnson, R. J. (2006). Human vascular smooth muscle cells express a urate transporter. Journal of the American Society of Nephrology, 17(7), 1791-1795. [Link]
- Eraly, S. A., Vallon, V., Rieg, T., Gangoiti, J. A., Wikoff, W. R., & Nigam, S. K. (2008). Multiple organic anion transporters contribute to net renal excretion of this compound. American Journal of Physiology-Renal Physiology, 294(5), F1146-F1152. [Link]
- He, Y., Zhou, Y., Kanner, B. I., & Tate, C. G. (2025).
- Anzai, N., Ichida, K., Jutabha, P., Kimura, T., Babu, E., Jin, C. J., ... & Endou, H. (2008). Plasma urate level is directly regulated by a voltage-driven urate efflux transporter URATv1 (SLC2A9) in humans. Journal of Biological Chemistry, 283(40), 26834-26838. [Link]
- Jelinkova, L., Zivna, M., Baresova, V., & Stiburkova, B. (2021). Modulation of Urate Transport by Drugs. International Journal of Molecular Sciences, 22(12), 6531. [Link]
- Kis, E., Ioja, E., & Krajcsi, P. (2012). The vesicular transport assay: validated in vitro methods to study drug-mediated inhibition of canalicular efflux transporters ABCB11/BSEP and ABCC2/MRP2. Expert Opinion on Drug Metabolism & Toxicology, 8(11), 1407-1421. [Link]
- Mandal, A. K., & Mount, D. B. (2015). The molecular physiology of this compound homeostasis. Annual Review of Physiology, 77, 323-345. [Link]
- Bobulescu, I. A., & Moe, O. W. (2012). Renal transport of this compound: evolving concepts and uncertainties. Advances in Chronic Kidney Disease, 19(6), 358-371. [Link]
- Corry, D. B., Eslami, P., Yamamoto, K., Nyby, M. D., Makino, H., & Tuck, M. L. (2008). This compound stimulates vascular smooth muscle cell proliferation and oxidative stress via the vascular renin-angiotensin system. Journal of Hypertension, 26(2), 269-275. [Link]
- Xu, L., Shi, Y., Zhuang, S., & Liu, N. (2017). Recent advances on this compound transporters. Oncotarget, 8(59), 100866–100874. [Link]
- Lee, H. J., & Lee, J. Y. (2022). Urate Transporters in the Kidney: What Clinicians Need to Know. Electrolytes & Blood Pressure, 20(1), 10-18. [Link]
- Wu, Y., Zhang, Y., & Li, L. (2025). Molecular basis of the urate transporter URAT1 inhibition by gout drugs.
- 3H Biomedical. (n.d.). This compound Assay (UA). [Link]
- Zhang, Y., Wang, Y., & Li, L. (2025). A rapid and simple non-radioactive assay for measuring uptake by solute carrier transporters. Analytical Biochemistry, 695, 115632. [Link]
- Babu, E., Takeda, M., Narikawa, S., Kobayashi, Y., Enomoto, A., Tojo, A., ... & Endou, H. (2004). Renal secretion of this compound by organic anion transporter 2 (OAT2/SLC22A7) in human. Biological and Pharmaceutical Bulletin, 33(3), 498-502. [Link]
- Solvo Biotechnology. (n.d.).
- Biolabo. (2019). This compound Uricase method. [Link]
- Tan, P. K., & Cheah, P. S. (2014). Summary of this compound Transport Kinetics of URAT1 Constructs.
- Solvo Biotechnology. (n.d.).
- Wu, Y., Zhang, Y., & Li, L. (2024). Molecular basis of the urate transporter URAT1 inhibition by gout drugs. bioRxiv. [Link]
- Morrissey, K. M., Wen, C. C., & Johns, S. J. (2017). This compound transporter inhibitors for gout. ADMET & DMPK, 5(2), 59-74. [Link]
Sources
- 1. Urate Transporters in the Kidney: What Clinicians Need to Know - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of a urate transporter, ABCG2, with a common functional polymorphism causing gout - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances on this compound transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. scielo.br [scielo.br]
- 6. Isolation and primary culture of human proximal tubule cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. karger.com [karger.com]
- 8. This compound causes vascular smooth muscle cell proliferation by entering cells via a functional urate transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of a primary mouse intestinal epithelial cell monolayer culture system to evaluate factors that modulate IgA transcytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. karger.com [karger.com]
- 11. researchgate.net [researchgate.net]
- 12. Primary Cell-Derived Intestinal Models: Recapitulating Physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Progress in animal models for studying hyperuricemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. clinexprheumatol.org [clinexprheumatol.org]
- 15. Human vascular smooth muscle cells express a urate transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound stimulates vascular smooth muscle cell proliferation and oxidative stress via the vascular renin-angiotensin system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. journals.physiology.org [journals.physiology.org]
- 19. researchgate.net [researchgate.net]
- 20. A Novel Protocol for Culturing Polarized Proximal Tubular Epithelial Cells from Kidney Biopsies: Enhancing Platforms for Drug Excretion and Nephrotoxicity Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Renal secretion of this compound by organic anion transporter 2 (OAT2/SLC22A7) in human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. A Rapid and Simple Procedure for the Establishment of Human Normal and Cancer Renal Primary Cell Cultures from Surgical Specimens | PLOS One [journals.plos.org]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Uric Acid
For the dedicated researchers, scientists, and drug development professionals navigating the complexities of the laboratory, a foundational commitment to safety is paramount. While uric acid is a common compound in many biological and chemical workflows, this familiarity should not breed complacency. This guide provides essential, immediate safety and logistical information for handling this compound, moving beyond a simple checklist to explain the causality behind each safety recommendation. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory, ensuring both personal protection and the integrity of your research.
Understanding the Risk Profile of this compound
This compound is not classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS)[1]. However, a comprehensive safety protocol is built on understanding potential hazards, not just regulatory classifications. The primary risks associated with handling this compound in a laboratory setting are:
-
Inhalation: Fine powders can become airborne, and inhaling the dust may cause respiratory tract irritation.
-
Eye Contact: this compound particles can cause mechanical irritation to the eyes[2].
-
Combustibility: this compound is a combustible solid[3][4]. While not flammable under normal conditions, dust clouds can pose an explosion risk in the presence of an ignition source, and it may emit toxic fumes, including nitrogen oxides and carbon monoxide, under fire conditions[5].
-
Mechanical Irritation: Although not classified as a skin irritant, prolonged contact with the solid form can be abrasive[1][6].
Therefore, the selection of Personal Protective Equipment (PPE) is designed to mitigate these specific risks effectively.
Recommended Personal Protective Equipment (PPE)
The appropriate level of PPE is dictated by a risk assessment of the specific procedure being performed. The following table outlines the recommended PPE for handling this compound in solid (powder) and solution forms.
| Body Part | Personal Protective Equipment (PPE) | Specifications and Rationale |
| Eyes & Face | Safety glasses with side shields (minimum) or safety goggles. | Rationale: This is the minimum requirement to protect against flying particles and incidental splashes[7]. Goggles are required for any procedure with a significant splash hazard, such as when working with larger volumes of solutions or during vigorous mixing[7]. |
| Hands | Chemical-resistant gloves (e.g., nitrile). | Rationale: Nitrile gloves provide adequate protection against incidental contact[3][7]. It is crucial to inspect gloves for any defects before use and to use proper removal techniques to avoid skin contact with the glove's outer surface[5][8]. Contaminated gloves should be disposed of immediately as chemical waste[3][5]. |
| Body | Laboratory coat. | Rationale: A standard lab coat is sufficient to protect skin and personal clothing from minor spills and dust contamination[3][4]. |
| Respiratory | Generally not required under normal use. A NIOSH-approved respirator (e.g., N95 or P1 type) is necessary if significant dust is generated[1]. | Rationale: For handling small quantities in a well-ventilated area, respiratory protection is typically not necessary[3]. However, when weighing out large quantities of powder or if the work cannot be performed in a ventilated enclosure, a dust mask or respirator is crucial to prevent inhalation of airborne particulates[1]. |
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate PPE when handling this compound.
Sources
- 1. carlroth.com:443 [carlroth.com:443]
- 2. oxfordlabchem.com [oxfordlabchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. archem.com.tr [archem.com.tr]
- 6. static.mercateo.com [static.mercateo.com]
- 7. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 8. cdhfinechemical.com [cdhfinechemical.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
